Cyclohexanepropanol, 2,2,6-trimethyl-alpha-propyl-
Description
The exact mass of the compound Cyclohexanepropanol, 2,2,6-trimethyl-alpha-propyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality Cyclohexanepropanol, 2,2,6-trimethyl-alpha-propyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclohexanepropanol, 2,2,6-trimethyl-alpha-propyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(2,2,6-trimethylcyclohexyl)hexan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O/c1-5-7-13(16)9-10-14-12(2)8-6-11-15(14,3)4/h12-14,16H,5-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVDMQAQCEBGIJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC1C(CCCC1(C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4041814 | |
| Record name | Cyclohexanepropanol, 2,2,6-trimethyl-.alpha.-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4041814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70788-30-6 | |
| Record name | Timberol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70788-30-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexanepropanol, 2,2,6-trimethyl-alpha-propyl- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070788306 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanepropanol, 2,2,6-trimethyl-.alpha.-propyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclohexanepropanol, 2,2,6-trimethyl-.alpha.-propyl- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,6-trimethyl-α-propylcyclohexanepropanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.063 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(2,2,6-TRIMETHYLCYCLOHEXYL)-3-HEXANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CLV4EM4325 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Cyclohexanepropanol, 2,2,6-trimethyl-alpha-propyl- (CAS 70788-30-6)
Introduction: Unveiling a Modern Woody-Amber Staple
Cyclohexanepropanol, 2,2,6-trimethyl-alpha-propyl-, registered under CAS number 70788-30-6, is a synthetic aliphatic alcohol that has become an indispensable component in the modern perfumer's palette.[1] Renowned for its powerful and substantive woody-amber character, this molecule is a cornerstone in creating sophisticated and long-lasting fragrance compositions.[2][3] Marketed under various trade names, including Timberol® , Norlimbanol® , and Karmawood™ , it is celebrated for its unique olfactory profile, which combines dry, cedar-like notes with warm, powdery, and sometimes animalic, amber facets.[4][5]
This technical guide provides a comprehensive overview of the chemical and physical properties of Cyclohexanepropanol, 2,2,6-trimethyl-alpha-propyl-, its synthesis, spectral characteristics, and applications. The content is tailored for researchers, chemists, and professionals in the fragrance and drug development industries, offering field-proven insights into its use and analysis.
Chemical Identity and Structure
The molecular structure of this compound features a substituted cyclohexane ring linked to a propanol side chain, with a propyl group attached to the alcohol-bearing carbon.[1] This combination of a bulky, hydrophobic cyclohexane moiety and a polar alcohol functional group is key to its distinctive properties. The molecule possesses three stereocenters, allowing for a total of eight possible isomers, which can influence the final olfactory character of a given commercial product.[6] For instance, the ratio of cis to trans isomers can affect the scent profile, with the trans-isomer often described as having a more pronounced animalic and amber character.[7]
A variety of synonyms are used in the industry to identify this compound:
-
1-(2,2,6-Trimethylcyclohexyl)-3-hexanol[8]
-
Timberol®[8]
-
Norlimbanol®[8]
-
Karmawood™[5]
-
Finotimber[8]
-
2,2,6-Trimethyl-alpha-propylcyclohexanepropanol[8]
The fundamental structure is visualized below:
Caption: Generalized synthesis workflow for the target compound.
Spectral Analysis (Predicted)
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorptions for its alcohol functional group and alkane backbone:
-
O-H Stretch: A strong, broad absorption band in the region of 3600-3300 cm⁻¹ is the most prominent feature, indicative of the hydroxyl (-OH) group and resulting from hydrogen bonding. [9]* C-H Stretch: Strong, sharp peaks just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹) will be present, corresponding to the stretching vibrations of the numerous sp³ C-H bonds in the cyclohexane ring and alkyl chains. [10]* C-O Stretch: A distinct absorption in the 1260-1050 cm⁻¹ region will indicate the C-O stretching of the secondary alcohol. [9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum would be complex due to the large number of non-equivalent protons in the aliphatic regions. Key expected signals include:
-
A multiplet in the 3.5-4.0 ppm range corresponding to the proton on the carbon bearing the hydroxyl group (-CH-OH).
-
A broad singlet for the hydroxyl proton (-OH), the chemical shift of which would be concentration and solvent dependent.
-
A complex series of overlapping multiplets and signals between 0.8 and 2.0 ppm, representing the protons of the cyclohexane ring, the propyl group, the ethyl chain, and the three methyl groups. The methyl groups would likely appear as singlets or doublets in the upfield region (~0.8-1.2 ppm).
-
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the 15 carbon atoms.
-
The carbon attached to the hydroxyl group (-C-OH) would resonate in the downfield region for aliphatic carbons, typically between 60-80 ppm. [9] * The remaining carbons of the cyclohexane ring and the alkyl side chains would appear in the upfield region, from approximately 10-50 ppm.
-
Mass Spectrometry (MS)
Under electron ionization (EI), the molecular ion peak (M⁺) at m/z = 226 may be weak or absent, which is common for long-chain alcohols. [11]The fragmentation pattern would likely be dominated by two main pathways:
-
Alpha-Cleavage: Breakage of the C-C bonds adjacent to the oxygen atom. This would lead to the loss of a propyl radical (•C₃H₇) or the (2,2,6-trimethylcyclohexyl)ethyl radical, resulting in significant fragment ions.
-
Dehydration: The loss of a water molecule (H₂O) from the molecular ion, leading to a peak at m/z = 208 (M-18). This is a very common fragmentation pathway for alcohols. [9]Further fragmentation of the alkyl chains and the cyclohexane ring would produce a characteristic pattern of peaks separated by 14 mass units (-CH₂-).
Experimental Protocol: Quality Control by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is the cornerstone analytical technique for the quality control and characterization of fragrance ingredients like Cyclohexanepropanol, 2,2,6-trimethyl-alpha-propyl-. It allows for the separation of isomers and the identification of any impurities.
Objective: To determine the purity and confirm the identity of a sample of Cyclohexanepropanol, 2,2,6-trimethyl-alpha-propyl-.
Methodology:
-
Sample Preparation:
-
Prepare a 1% (w/v) stock solution of the sample in a high-purity solvent such as ethanol or hexane.
-
Further dilute the stock solution 1:100 with the same solvent to create a working solution suitable for injection.
-
-
GC-MS Instrument Conditions (Typical):
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injection: 1 µL, Split mode (e.g., 50:1 split ratio).
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase at 10 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
MS Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
-
Data Analysis:
-
Identify the peak(s) corresponding to the target analyte by their retention time.
-
Confirm the identity by comparing the acquired mass spectrum with a reference library (e.g., NIST, Wiley).
-
Calculate the purity of the sample by determining the relative peak area of the analyte compared to the total area of all peaks in the chromatogram (assuming similar response factors for impurities).
-
Caption: Experimental workflow for GC-MS analysis.
Applications and Field Insights
The primary application of Cyclohexanepropanol, 2,2,6-trimethyl-alpha-propyl- is as a fragrance ingredient. [12]Its high substantivity and stability make it extremely versatile. [2]
-
Fine Fragrances: It is a key component in creating woody, amber, and fougère accords, providing warmth, depth, and a long-lasting dry-down. It is often used to impart a sophisticated, modern character. * Personal Care Products: Due to its stability, it is widely used in shampoos, shower gels, deodorants, and lotions to provide a luxurious and persistent scent. [1][3]* Household Products: Its robustness in alkaline media makes it an excellent choice for scenting laundry detergents, fabric softeners, and air fresheners. [2][7] From a formulation perspective, its power requires careful dosing. It is often used at concentrations from 0.1% to 2% in the final product, though higher concentrations are possible. [4]It blends exceptionally well with other woody-amber materials like Iso E Super and Ambroxan, as well as with floral, citrus, and spicy notes. [2]
Safety and Regulatory Information
The safety of 1-(2,2,6-trimethylcyclohexyl)-3-hexanol has been assessed by the Research Institute for Fragrance Materials (RIFM). [6]The assessment concluded that the material does not present a concern for genotoxicity. [5]However, it was identified as a potential skin sensitizer in a small fraction of individuals. [8]Consequently, the International Fragrance Association (IFRA) has established standards that set maximum safe use levels for this ingredient in various categories of consumer products to prevent sensitization. [8]The compound is also listed as a potential endocrine-disrupting compound by some screening programs, though its biological activity in this regard requires further investigation. [12]
Conclusion
Cyclohexanepropanol, 2,2,6-trimethyl-alpha-propyl- is a testament to the innovation within the fragrance industry. Its unique combination of a powerful, elegant woody-amber scent profile with high stability and substantivity has secured its place as a vital ingredient for modern perfumery. For researchers and developers, a thorough understanding of its physicochemical properties, synthesis, and analytical characterization is essential for its effective and safe application. This guide provides a foundational framework for professionals working with this versatile and impactful aroma molecule.
References
-
17.11: Spectroscopy of Alcohols and Phenols. (2024, September 20). Chemistry LibreTexts. [Link]
-
Timberol® (CAS N° 70788-30-6). ScenTree. [Link]
-
GCMS Analysis. PerfumersWorld. [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. [Link]
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]
-
The Smell of Success: Using GC–MS–MS for Low Level Allergenic Fragrance Detection. (2015, March 9). LCGC. [Link]
- Process for the preparation of 1-(2,2,6-trimethylcyclohexyl)-hexan-3-ol.
-
Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]
-
Norlimbanol (Fir). Hekserij. [Link]
-
Unraveling the Scent: How Perfume Makers Use GC/MS Analysis. (2017, April 7). Innovatech Labs. [Link]
-
Analysis of Fragrant Components in Aroma Oils Using GC/MS Off-Flavor Analyzer. Shimadzu. [Link]
- Process for the preparation of timberone.
-
timber propanol, 70788-30-6. The Good Scents Company. [Link]
-
RIFM fragrance ingredient safety assessment, 1-(2,2,6-trimethylcyclohexyl)-3-hexanol, CAS Registry Number 70788-30-6. (2021, June 24). Food and Chemical Toxicology. [Link]
-
Cyclohexanepropanol, 2,2,6-trimethyl-alpha-propyl-. PubChem. [Link]
-
RIFM fragrance ingredient safety assessment, 1-(2,2,6-trimethylcyclohexyl)-3-hexanol, CAS Registry Number 70788-30-6. PubMed. [Link]
-
1-(2,2,6-Trimethylcyclohexyl)-3-hexanol. The Fragrance Conservatory. [Link]
-
2,2,6-trimethyl-α-propyl-cyclohexanepropanol. Wikidata. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. utsouthwestern.edu [utsouthwestern.edu]
- 4. FTIR spectroscopy of synthesized racemic nonacosan-10-ol: a model compound for plant epicuticular waxes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. shimadzu.com [shimadzu.com]
- 8. researchgate.net [researchgate.net]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. gcms.cz [gcms.cz]
- 12. Formation mechanism of p-methylacetophenone from citral via a tert-alkoxy radical intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 1-(2,2,6-trimethylcyclohexyl)hexan-3-ol: A Technical Guide
Abstract
This technical guide provides an in-depth exploration of the synthesis of 1-(2,2,6-trimethylcyclohexyl)hexan-3-ol, a significant fragrance ingredient valued for its potent woody and ambery notes.[1][2] Known commercially by trade names such as Timberol® and Norlimbanol®, this synthetic aliphatic alcohol is a cornerstone in the formulation of fragrances for fine perfumery, cosmetics, soaps, and detergents.[][4][5] This document details a prevalent and industrially relevant synthetic pathway, commencing from readily available precursors and proceeding through key intermediates. The guide elucidates the underlying chemical principles, provides detailed experimental protocols, and discusses the critical parameters influencing reaction outcomes, including stereoselectivity. It is intended for an audience of researchers, scientists, and professionals in the fields of organic synthesis and fragrance chemistry.
Introduction: The Olfactive and Chemical Landscape
1-(2,2,6-trimethylcyclohexyl)hexan-3-ol is a colorless liquid characterized by a highly diffusive, powdery, and woody scent.[5][6] The molecule exists as a mixture of cis and trans diastereomers, with the trans isomer noted for a more pronounced animalic and amber character.[6] Its molecular structure, featuring a substituted cyclohexane ring coupled with a hexanol side chain, imparts both hydrophobic stability and the functional reactivity of an alcohol.[] This unique combination of properties makes it a versatile and enduring component in a wide array of scented products.[][5]
The synthesis of this molecule is a multi-step process that requires careful control of reaction conditions to achieve high yields and the desired isomeric ratio. This guide will focus on a robust synthetic strategy involving the formation of an α,β-unsaturated ketone intermediate, followed by its complete hydrogenation.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of the target molecule, 1-(2,2,6-trimethylcyclohexyl)hexan-3-ol, suggests a disconnection at the C-C bond formed during the condensation step and the reduction of the alcohol and the saturated cyclohexane ring. This leads back to a key intermediate, an α,β-unsaturated ketone, which can be synthesized from a suitable aldehyde and ketone. A common industrial approach begins with precursors like citral or β-cyclocitral.
This guide will detail a synthetic pathway that leverages the condensation of 2,2,6-trimethylcyclohexane carboxaldehyde with 2-pentanone to form the α,β-unsaturated ketone, 1-(2,2,6-trimethylcyclohexyl)hex-1-en-3-one. This intermediate is then subjected to catalytic hydrogenation to yield the final saturated alcohol.
Figure 1: A simplified retrosynthetic analysis for 1-(2,2,6-trimethylcyclohexyl)hexan-3-ol.
Synthesis Pathway: From Precursors to Final Product
The synthesis can be broadly divided into two critical stages: the formation of the α,β-unsaturated ketone intermediate and its subsequent hydrogenation.
Stage 1: Synthesis of the α,β-Unsaturated Ketone Intermediate
The formation of the enone intermediate is typically achieved through an aldol condensation reaction. This reaction involves the base-catalyzed reaction between an aldehyde and a ketone to form a β-hydroxy ketone, which then readily dehydrates to the α,β-unsaturated ketone.
A plausible route starts from β-cyclocitral, which is first hydrogenated to 2,2,6-trimethylcyclohexane carboxaldehyde.[6] This saturated aldehyde then undergoes a condensation reaction with 2-pentanone in the presence of a base, such as sodium ethoxide, to yield the corresponding α,β-unsaturated hexenone.[6]
Alternatively, a more direct route involves the condensation of citral with 2-pentanone, followed by an acid-catalyzed cyclization to form the trimethylcyclohexenyl derivative.[4][5]
Core Mechanism: Aldol Condensation The base abstracts an α-proton from 2-pentanone to form an enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide is protonated to give the β-hydroxy ketone, which upon heating or treatment with acid or base, eliminates a molecule of water to form the conjugated enone.
Stage 2: Catalytic Hydrogenation to 1-(2,2,6-trimethylcyclohexyl)hexan-3-ol
The final and crucial step is the complete reduction of the α,β-unsaturated ketone intermediate. This involves the hydrogenation of both the carbon-carbon double bond of the enone system and the carbon-oxygen double bond of the ketone, as well as the double bond within the cyclohexenyl ring if present. The choice of catalyst and reaction conditions is paramount as it influences the reaction rate, yield, and the diastereomeric ratio (cis/trans) of the final product.[7]
Catalyst Selection and Rationale: Various catalysts can be employed for this hydrogenation, with Raney Nickel and precious metal catalysts like Rhodium and Ruthenium being common choices.[7]
-
Raney Nickel: A cost-effective and active catalyst for the hydrogenation of both alkenes and carbonyls. High temperatures and pressures are often required.[4][7]
-
Rhodium: A highly effective catalyst that can operate under milder conditions compared to Raney Nickel. It can also influence the stereochemical outcome of the reaction.[7]
-
Ruthenium: Another platinum-group metal catalyst that can be used, though it may require longer reaction times.[7]
The hydrogenation of α,β-unsaturated ketones can proceed through different pathways, leading to saturated ketones, allylic alcohols, or the desired saturated alcohols.[8] The conditions must be optimized to ensure complete reduction.
Experimental Protocols
The following protocols are illustrative and synthesized from publicly available data, including patent literature.[7] Researchers should conduct their own risk assessments and optimization studies.
Protocol 1: Hydrogenation using Raney Nickel
Objective: To synthesize 1-(2,2,6-trimethylcyclohexyl)hexan-3-ol from 1-(2,6,6-trimethylcyclohex-1-en or 2-en-1-yl)-hex-1-en-3-one.
Materials:
-
1-(2,6,6-trimethylcyclohex-1-en or 2-en-1-yl)-hex-1-en-3-one (substrate)
-
Raney Nickel (catalyst, 3 wt%)
-
High-pressure autoclave with a gassing stirrer
-
Hydrogen gas
Procedure:
-
Charge a stirred autoclave with 2000 g of the α,β-unsaturated ketone mixture.
-
Add 60 g of Raney Nickel (3 wt%) to the autoclave.
-
Seal the autoclave and pressurize with hydrogen to 40 bar.
-
Heat the mixture to a reaction temperature of 280-300°C over a period of 50 minutes.
-
Maintain the reaction at this temperature and pressure for 1 hour with vigorous stirring.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the Raney Nickel catalyst.
-
The crude product is then purified by distillation to obtain the fully hydrogenated 1-(2,2,6-trimethylcyclohexyl)hexan-3-ol.
Protocol 2: Hydrogenation using a Rhodium Catalyst
Objective: To influence the stereochemical outcome of the hydrogenation.
Materials:
-
1-(2,6,6-trimethylcyclohex-1-en or 2-en-1-yl)-hex-1-en-3-one (substrate)
-
5% Rhodium on activated alumina (catalyst, 0.25 wt%)
-
High-pressure autoclave with a gassing stirrer
-
Hydrogen gas
Procedure:
-
Charge a stirred autoclave with 2000 g of the α,β-unsaturated ketone mixture.
-
Add 5 g of 5% Rhodium on activated alumina.
-
Seal the autoclave and pressurize with hydrogen to 130 bar.
-
Heat the mixture to a temperature of 220-260°C over a period of 40 minutes.
-
Maintain the reaction at this temperature and pressure for 1 hour with vigorous stirring.
-
Cool the autoclave, vent the hydrogen, and filter the catalyst.
-
Purify the product by distillation.
Data Presentation and Analysis
The choice of catalyst and reaction conditions significantly impacts the ratio of trans to cis isomers in the final product.[7]
| Catalyst | Hydrogen Pressure (bar) | Temperature (°C) | trans:cis Ratio | Reference |
| Raney Nickel | 40 | 280-300 | 1:5 (16.6:83.3) | [7] |
| 5% Rh on Alumina | 130 | 220-260 | 1:1 (50:50) | [7] |
| Ruthenium | 10-20 | 130-150 | Not specified, but yields product with 20% trans isomers | [7] |
Table 1: Comparison of different catalytic systems for the hydrogenation step.
The final product is a colorless oil.[7] Further purification by fractional distillation can be employed to isolate the pure cis isomer.[7]
Overall Synthetic Workflow
Figure 2: The overall experimental workflow for the synthesis of 1-(2,2,6-trimethylcyclohexyl)hexan-3-ol.
Conclusion
The synthesis of 1-(2,2,6-trimethylcyclohexyl)hexan-3-ol is a well-established process in industrial fragrance chemistry. The key to a successful synthesis lies in the careful execution of the condensation reaction to form the α,β-unsaturated ketone intermediate and the subsequent catalytic hydrogenation. The choice of catalyst in the hydrogenation step is critical not only for achieving complete reduction but also for controlling the diastereomeric composition of the final product, which in turn influences its final olfactory profile. This guide provides a foundational understanding of the synthetic strategy and practical protocols that can be adapted and optimized for specific research and development objectives.
References
- Process for the preparation of 1-(2,2,6-trimethylcyclohexyl)-hexan-3-ol. Google Patents.
-
1,4-Reduction of α,β-unsaturated compounds. Organic Chemistry Portal. Available at: [Link]
-
Timberol® (CAS N° 70788-30-6). ScenTree. Available at: [Link]
-
Cas 70788-30-6,1-(2,2,6-TRIMETHYLCYCLOHEXYL). LookChem. Available at: [Link]
-
1-(2,2,6-Trimethylcyclohexyl)-3-hexanol. The Fragrance Conservatory. Available at: [Link]
-
timber propanol, 70788-30-6. The Good Scents Company. Available at: [Link]
-
18.10: 1,2- and 1,4-Additions of Organometallic Reagents. Chemistry LibreTexts. Available at: [Link]
-
Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Available at: [Link]
-
Synthesis of α,β-unsaturated ketones from alkynes and aldehydes over Hβ zeolite under solvent-free conditions. RSC Publishing. Available at: [Link]
-
1,4-Addition of organometallic reagents to .alpha.,.beta.-unsaturated ketones in the presence of (-)-sparteine. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Available at: [Link]
-
Synthesis of α,β-Unsaturated Ketones from Aldehydes and Ketones Using 1,1-Di(boryl)alk. ChemRxiv. Available at: [Link]
-
Reactions with Grignard Reagents. Chemistry LibreTexts. Available at: [Link]
-
Grignard Reagent Reaction Mechanism. YouTube. Available at: [Link]
-
Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. Dalal Institute. Available at: [Link]
-
6.5 Reactions of α,β-unsaturated Aldehydes and Ketones. Organic Chemistry II. Available at: [Link]
-
Catalytic hydrogenation of .alpha.,.beta.-unsaturated ketones. IV. Effect of the medium on product stereochemistry. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
- WO2015013184A1 - Derivatives of 2,2,6-trimethylcyclohexane-carboxylate. Google Patents.
-
2,6,6-Trimethylcyclohexene-1-carbaldehyde oxime. PMC - NIH. Available at: [Link]
-
Grignard Reaction. Organic Chemistry Portal. Available at: [Link]
-
1,2 vs 1,4 addition of organometallics to unsaturated aldehydes and ketones. YouTube. Available at: [Link]
- RU2529032C1 - Method of hydrogenating alpha, beta-unsaturated ketones. Google Patents.
-
Allylic Alcohols Via the Chemoselective Reduction of Enone Systems with Sodium Borohydride in Methanolic Tetrahydrofuran. ResearchGate. Available at: [Link]
- US4044028A - Preparation of α,β-unsaturated aldehydes or ketones. Google Patents.
-
19.13 Conjugate Nucleophilic Addition to α,β‑Unsaturated Aldehydes and Ketones. Organic Chemistry | OpenStax. Available at: [Link]
-
Carbonyl reduction. Wikipedia. Available at: [Link]
-
(PDF) Regioselective Hydrogenation of α,β-Unsaturated Ketones over Wilkinson's Catalyst. Available at: [Link]
-
reaction of aldehydes and ketones with grignard reagents. Chemguide. Available at: [Link]
-
1,2-Reduction of α,β-unsaturated compounds. Organic Chemistry Portal. Available at: [Link]
-
The Wittig Reaction. Chemistry LibreTexts. Available at: [Link]
-
Chemoselective Hydrogenation of α,β-Unsaturated Ketones Catalyzed by a Manganese(I) Hydride Complex. PMC - NIH. Available at: [Link]
-
The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR). Available at: [Link]
-
Synthesis of α,β-unsaturated carbonyl compounds via a visible-light-promoted organocatalytic aerobic oxidation. Chemical Communications (RSC Publishing). Available at: [Link]
-
19.7b Wittig Reaction | Organic Chemistry. YouTube. Available at: [Link]
-
Understanding Selective Hydrogenation of α,β-Unsaturated Ketones to Unsaturated Alcohols on the Au25(SR)18 Cluster. ACS Catalysis - ACS Publications. Available at: [Link]
- EP0585828B1 - Preparation of 6-(2,6,6-trimethyl-cyclohex-1-en-tyl)-4-methyl-hex-3-enol and. Google Patents.
-
Wittig reaction. Wikipedia. Available at: [Link]
Sources
- 1. 1-(2,2,6-Trimethylcyclohexyl)-3-hexanol | The Fragrance Conservatory [fragranceconservatory.com]
- 2. timber propanol, 70788-30-6 [thegoodscentscompany.com]
- 4. ScenTree - Timberol® (CAS N° 70788-30-6) [scentree.co]
- 5. Cas 70788-30-6,1-(2,2,6-TRIMETHYLCYCLOHEXYL)-3-HEXANOL | lookchem [lookchem.com]
- 6. 1-(2,2,6-Trimethylcyclohexyl)- hexan-3-ol | 70788-30-6 [chemicalbook.com]
- 7. EP1749810A1 - Process for the preparation of 1-(2,2,6-trimethylcyclohexyl)-hexan-3-ol - Google Patents [patents.google.com]
- 8. Carbonyl reduction - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to Cyclohexanepropanol, 2,2,6-trimethyl-alpha-propyl- (CAS 70788-30-6)
This guide provides a comprehensive technical overview of Cyclohexanepropanol, 2,2,6-trimethyl-alpha-propyl-, a significant synthetic molecule in the fragrance and chemical industries. Known commercially by trade names such as Timberol®, Norlimbanol®, and Karmawood®, this aliphatic alcohol is prized for its unique olfactory properties and functional versatility.[][2][3] This document will delve into its molecular characteristics, synthesis, applications, and safety profile, offering field-proven insights for researchers, chemists, and product development professionals.
Molecular Profile and Physicochemical Characteristics
Cyclohexanepropanol, 2,2,6-trimethyl-alpha-propyl-, with the chemical formula C₁₅H₃₀O, is a secondary alcohol featuring a substituted cyclohexane ring.[4] The structure contains three stereocenters, allowing for a total of eight possible isomers.[4] The commercial product is typically a mixture of cis- and trans-isomers, which possess distinct olfactory nuances.[5][6] The trans-isomer is particularly noted for its more pronounced animalic and amber character.[5][7]
The molecule's stability, low volatility, and hydrophobic nature, conferred by the trimethylcyclohexyl group, make it a highly persistent and substantive ingredient in various formulations.[] Its alcohol functional group provides a site for further chemical modification, expanding its utility beyond fragrance applications.[]
Table 1: Physicochemical Properties of Cyclohexanepropanol, 2,2,6-trimethyl-alpha-propyl-
| Property | Value | Reference(s) |
| CAS Number | 70788-30-6 | [8] |
| Molecular Formula | C₁₅H₃₀O | [4] |
| Molecular Weight | 226.4 g/mol | [4] |
| Appearance | Colorless to yellow viscous, oily liquid | [6][9] |
| Boiling Point | 280 - 295.02 °C | [4][5] |
| Flash Point | 124 °C (257 °F) | [4][5] |
| Density | 0.850 g/cm³ | [5] |
| Water Solubility | 1.149 mg/L (estimated) | [4] |
| logP (o/w) | 5.6 - 5.8 (estimated) | [4][5] |
The Olfactory Landscape: Application in Fragrance Science
This compound is a cornerstone of modern perfumery, valued for its powerful and highly diffusive woody-amber scent profile.[3][10] Its odor is often described as dry, reminiscent of sawdust, with powdery and musky undertones.[5] This unique combination allows it to impart richness, warmth, and substantivity to a wide array of fragrance compositions.
Causality in Application:
-
Fixative and Base Note: Due to its high molecular weight and low volatility, it serves as an excellent fixative, anchoring more volatile top and middle notes and extending the overall longevity of a fragrance.[10]
-
Enhancer and Blender: It is a versatile modifier that enhances and adds complexity to floral, citrus, and oriental accords.[][10] It can be used to introduce a sophisticated woody character without overpowering the primary theme of a scent.[3]
-
Substantivity in Functional Products: Its chemical stability across a range of pH and temperatures makes it exceptionally suitable for challenging matrices like detergents, fabric softeners, soaps, and cleaners.[][10][11] It ensures the fragrance persists through the washing process and remains on fabrics or surfaces.[]
The typical usage level in fragrances is often as a 10% solution, as its intensity requires careful dosing and blending to achieve the desired effect.[3]
Synthesis and Manufacturing: A Mechanistic Perspective
The industrial production of 1-(2,2,6-trimethylcyclohexyl)-3-hexanol is a multi-step process designed to control the final isomer ratio, which is critical for the desired odor profile. A common and illustrative pathway starts from citral and 2-pentanone.[5][6][7]
General Synthesis Pathway
Caption: General reaction scheme for the synthesis of 1-(2,2,6-trimethylcyclohexyl)-3-hexanol.
Protocol for High-Trans Isomer Synthesis
Achieving a high concentration of the trans-isomer, which possesses a more sought-after amber character, requires a more stereoselective approach.[5][7] This demonstrates the critical role of starting material and catalyst selection in fine chemical manufacturing.
Step 1: Hydrogenation of β-Cyclocitral
-
Reactants: β-Cyclocitral is charged into a high-pressure reactor with a suitable solvent (e.g., isopropanol).
-
Catalyst: A hydrogenation catalyst (e.g., Palladium on Carbon) is added.
-
Conditions: The reactor is pressurized with hydrogen gas and heated. The reaction proceeds until the uptake of hydrogen ceases, indicating the complete reduction of the aldehyde to an alcohol and saturation of the ring, yielding 2,2,6-trimethylcyclohexane carboxaldehyde.
-
Workup: The catalyst is filtered off, and the solvent is removed under reduced pressure.
Step 2: Condensation with 2-Pentanone
-
Reactants: The resulting 2,2,6-trimethylcyclohexane carboxaldehyde is mixed with 2-pentanone.
-
Base: A strong base, such as sodium ethoxide, is added to catalyze the aldol condensation.[7] This step is crucial for forming the carbon-carbon bond that extends the side chain.
-
Conditions: The reaction is typically run at a controlled temperature to minimize side reactions.
-
Workup: The reaction is quenched, and the organic product, the corresponding α,β-unsaturated ketone (enone), is extracted and purified.
Step 3: Stereoselective Hydrogenation
-
Catalyst Choice: The purified enone is subjected to a final hydrogenation step. The choice of catalyst is paramount for stereoselectivity. A nickel-copper chromite catalyst is specifically cited for its ability to produce a mixture with up to 95% of the trans-isomer.[5][7]
-
Rationale: This catalyst's surface geometry and electronic properties favor the delivery of hydrogen from the less sterically hindered face of the molecule, leading to the preferential formation of the trans-diastereomer.
-
Conditions: The reaction is carried out under high pressure and temperature.
-
Purification: The final product, 1-(2,2,6-trimethylcyclohexyl)-3-hexanol, is purified via fractional distillation to meet the high-purity standards required for fragrance applications.
Safety and Toxicological Profile
The safety of fragrance ingredients is paramount for consumer products. A comprehensive safety assessment has been conducted by the Research Institute for Fragrance Materials (RIFM).[4]
The compound is not considered to be persistent, bioaccumulative, or toxic (PBT).[4] The primary toxicological endpoints of concern are dermal sensitization and systemic toxicity, which are managed through concentration limits set by the International Fragrance Association (IFRA).[8]
Table 2: Summary of Toxicological Data
| Endpoint | Result | Reference(s) |
| Genotoxicity | Not a concern for genotoxic potential (in vitro micronucleus test) | [4] |
| Skin Sensitization | May cause an allergic skin reaction (GHS Classification) | [8] |
| Skin Irritation | Causes skin irritation (GHS Classification) | [8] |
| Repeated Dose Toxicity | NOAEL = 200 mg/kg/day (in a 49-day rat study via gavage) | [4] |
| Reproductive Toxicity | Fertility NOAEL = 600 mg/kg/day | [4] |
| Phototoxicity | Not phototoxic/photoallergenic | [4] |
Trustworthiness and Self-Validating Protocols: The established safety profile relies on internationally recognized protocols, such as OECD Test Guidelines (e.g., TG 422 for combined repeated dose toxicity).[4] The use of a No Observed Adverse Effect Level (NOAEL) to calculate a Margin of Exposure (MOE) ensures that the systemic exposure from consumer product use is significantly lower than levels that could cause adverse effects.[4] Adherence to IFRA standards, which restrict the maximum concentration of this ingredient in different product categories (e.g., 1.3% in fine fragrances, 0.17% in lip products), is a self-validating system that ensures its safe use within the industry.[8]
Regulatory Landscape and Broader Applications
Cyclohexanepropanol, 2,2,6-trimethyl-alpha-propyl- is listed on major international chemical inventories, including the US Toxic Substances Control Act (TSCA) and the European Chemicals Agency (ECHA) registry, indicating its global commercial importance.[8][12]
While its primary role is in fragrances, its alcohol functionality makes it a viable intermediate in organic synthesis.[] The hydroxyl group can undergo reactions like esterification, etherification, and oxidation, opening pathways to new molecules.[] This makes it a building block for specialty chemicals, high-performance materials, and polymers where its bulky, hydrophobic trimethylcyclohexyl moiety could impart desirable properties like thermal stability or specific solubility characteristics.[]
Conclusion
Cyclohexanepropanol, 2,2,6-trimethyl-alpha-propyl- (CAS 70788-30-6) is more than just a fragrance ingredient; it is a meticulously designed molecule whose value lies in the intersection of its distinct olfactory properties and its robust chemical stability. For researchers and developers, understanding the causality behind its synthesis—particularly the stereoselective control that dictates its final character—is key to its effective application. Its well-documented safety profile, governed by rigorous international standards, ensures its continued and responsible use in a vast range of consumer and industrial products. As chemical synthesis techniques advance, the potential for this versatile alcohol to serve as a scaffold for novel materials and specialty chemicals remains a promising area for future exploration.
References
- BOC Sciences. (n.d.). CAS 70788-30-6 1-(2,2,6-Trimethylcyclohexyl)-3-hexanol.
- CymitQuimica. (n.d.). CAS 70788-30-6: Timberol.
- The Good Scents Company. (n.d.). timber propanol, 70788-30-6.
- ChemicalBook. (n.d.). 70788-30-6 | CAS DataBase.
- Balaji Fine Chem. (n.d.). Nimberol/ Timberol.
- Takasago International Corporation. (n.d.). Dextramber.
- LookChem. (n.d.). Cas 70788-30-6, 1-(2,2,6-TRIMETHYLCYCLOHEXYL) - LookChem.
- ChemicalBook. (n.d.). 1-(2,2,6-Trimethylcyclohexyl)- hexan-3-ol | 70788-30-6.
- Api, A. M., et al. (2021). RIFM fragrance ingredient safety assessment, 1-(2,2,6-trimethylcyclohexyl)-3-hexanol, CAS Registry Number 70788-30-6. Food and Chemical Toxicology, 153.
- PubChem. (n.d.). Cyclohexanepropanol, 2,2,6-trimethyl-alpha-propyl-.
- The Good Scents Company. (n.d.). alpha-ethyl-2,2,6-trimethyl cyclohexane propanol, 60241-52-3.
- PerfumersWorld. (n.d.). Timberol.
- US EPA. (n.d.). Cyclohexanepropanol, 2,2,6-trimethyl-.alpha.-propyl- - Substance Details. Retrieved from the US Environmental Protection Agency System of Registries.
Sources
- 2. CAS 70788-30-6: Timberol | CymitQuimica [cymitquimica.com]
- 3. timber propanol, 70788-30-6 [thegoodscentscompany.com]
- 4. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 5. 70788-30-6 | CAS DataBase [m.chemicalbook.com]
- 6. Cas 70788-30-6,1-(2,2,6-TRIMETHYLCYCLOHEXYL)-3-HEXANOL | lookchem [lookchem.com]
- 7. 1-(2,2,6-Trimethylcyclohexyl)- hexan-3-ol | 70788-30-6 [chemicalbook.com]
- 8. Cyclohexanepropanol, 2,2,6-trimethyl-alpha-propyl- | C15H30O | CID 116699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. perfumersworld.com [perfumersworld.com]
- 10. balajifinechem.com [balajifinechem.com]
- 11. Dextramber | Takasago International Corporation [takasago.com]
- 12. Substance Registry Services | US EPA [cdxapps.epa.gov]
An In-depth Technical Guide to the Physicochemical Characteristics of Timberol®
For Researchers, Scientists, and Formulation Professionals
Abstract
Timberol®, a synthetic fragrance ingredient prized for its potent and tenacious woody-amber character, is a cornerstone of modern perfumery. This technical guide provides a comprehensive examination of its core physicochemical properties, offering an in-depth resource for researchers, cosmetic scientists, and drug development professionals who may encounter this molecule. The guide details its chemical identity, including its isomeric nature, and presents a thorough analysis of its physical and chemical characteristics. Furthermore, it outlines established methodologies for its synthesis and analytical characterization, discusses its stability profile in various formulations, and reviews its environmental fate. This document is intended to serve as an authoritative reference, consolidating key technical data and providing practical insights into the scientific principles governing the use of Timberol® in diverse applications.
Chemical Identity and Structure
Timberol® is the trade name for the fragrance ingredient with the IUPAC name 1-(2,2,6-trimethylcyclohexyl)hexan-3-ol .[1] It is a synthetic tertiary alcohol that is not found in nature.[2] Commercially, Timberol® is a racemic mixture of isomers, with the specific ratio of cis and trans isomers influencing its final olfactory profile.[3][4] The cis-isomer is noted for contributing to a sharper, drier, and more linear scent, while the trans-isomer is associated with warmer, rounder, and more animalic facets.[3][4]
The molecular structure of Timberol® is characterized by a substituted cyclohexane ring and a hexanol side chain, which together are responsible for its distinctive scent and high substantivity.
Caption: 2D Chemical Structure of 1-(2,2,6-trimethylcyclohexyl)hexan-3-ol.
Physicochemical Properties
The physical and chemical properties of Timberol® are summarized in the table below. It is important to note that as a mixture of isomers, some properties may be reported as a range.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₃₀O | [2][5] |
| Molecular Weight | 226.40 g/mol | [2][5] |
| CAS Number | 70788-30-6 | [2] |
| Appearance | Colorless to pale yellow viscous liquid | [5][6][7] |
| Odor Profile | Woody, ambery, dry, with cedarwood and sandalwood facets | [1][5] |
| Boiling Point | 278-280 °C at 760 mmHg | [5][6][8] |
| Melting Point | Not applicable (liquid at room temperature) | [9] |
| Flash Point | >100 °C (>212 °F) | [8][9] |
| Vapor Pressure | 0.000469 - 0.00051 mmHg at 25 °C | [2][8] |
| Density | 0.890 - 0.940 g/cm³ at 25 °C | [6][8] |
| Refractive Index | 1.4700 - 1.4760 at 20 °C | [6] |
| Solubility | Insoluble in water; soluble in alcohol and oils | [5] |
| logP (o/w) | 5.635 - 5.9 | [2][8] |
| Optical Rotation | Data not available for the commercial mixture | [2] |
Synthesis and Manufacturing
The industrial synthesis of Timberol® is a multi-step process that showcases key principles of organic chemistry. The primary route involves an aldol condensation followed by cyclization and hydrogenation.
Caption: Generalized synthetic pathway for Timberol®.
A common synthetic approach begins with the aldol condensation of citral and 2-pentanone in the presence of a base catalyst.[2] The resulting aldol adduct then undergoes an acid-catalyzed intramolecular cyclization to form 1-(2,6,6-trimethylcyclohexenyl)-1-hexen-3-one.[2] The final step is the catalytic hydrogenation of this intermediate. The choice of catalyst (e.g., Raney nickel or rhodium-based catalysts) and reaction conditions (temperature and pressure) during hydrogenation is critical as it influences the ratio of cis- to trans-isomers in the final product.[2]
Analytical Methodologies
The purity and isomeric composition of Timberol® are critical to its olfactory performance. Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique for its characterization.
Representative GC-MS Protocol for Purity Assessment
The following is a representative, non-validated protocol for the analysis of Timberol® in a cosmetic matrix, based on established methods for fragrance analysis.[10][11]
1. Sample Preparation (Liquid-Liquid Extraction)
-
Weigh approximately 0.5 g of the cosmetic sample into a 50 mL centrifuge tube.
-
Add 5 mL of deionized water and 5 mL of a suitable extraction solvent (e.g., methyl tert-butyl ether).
-
Mix thoroughly for 30 minutes using a sample mixer.
-
Add anhydrous sodium sulfate to remove residual water and centrifuge for 30 minutes at 3000 x g.
-
Collect the supernatant and filter through a 0.45 µm syringe filter.
-
An internal standard can be added prior to injection for quantitative analysis.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Column: VF-5ms (30m x 0.25mm i.d., 0.25µm film thickness) or similar non-polar column.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection Volume: 1-2 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 125 °C at 3 °C/min.
-
Ramp to 230 °C at 7 °C/min.
-
Ramp to 300 °C at 20 °C/min, hold for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selective Ion Monitoring (SIM) for targeted analysis of Timberol® and its isomers, and/or full scan mode for impurity profiling.
-
Caption: Experimental workflow for GC-MS analysis of Timberol®.
Stability and Reactivity
Timberol® is known for its high stability in a wide range of product bases, a key attribute for its widespread use.[5]
-
Chemical Stability: As a tertiary alcohol, Timberol® is generally stable under normal conditions of use and storage and does not readily oxidize.[9] It performs well in alkaline media, making it suitable for use in soaps and detergents.[2] However, strong oxidizing agents and strong mineral acids should be avoided.[9]
-
Thermal Stability: With a high boiling point and flash point, Timberol® is stable at elevated temperatures encountered during the manufacturing of many cosmetic and household products.
-
Photostability: While generally stable, prolonged exposure to UV light can potentially lead to discoloration in the final product, a common consideration for many fragrance ingredients. Stability testing should include light exposure to assess this.
Protocol for Stability Testing in a Cosmetic Emulsion
To ensure the integrity of a final formulation containing Timberol®, a rigorous stability testing protocol is essential.[12][13][14]
1. Sample Preparation:
-
Prepare batches of the final cosmetic emulsion formulation containing Timberol® at the desired concentration.
-
Package the samples in the intended final packaging as well as in inert glass containers to differentiate between formulation and package-related instability.
2. Storage Conditions:
-
Accelerated Stability: 40°C ± 2°C / 75% RH ± 5% for 3 months. This is used to predict a shelf life of approximately 24-36 months.
-
Real-Time Stability: 25°C ± 2°C / 60% RH ± 5% for the duration of the intended shelf life (e.g., 24 months).
-
Cycle Testing: Three to five cycles of freeze-thaw between -10°C and 25°C (24 hours at each temperature per cycle) to assess emulsion stability under temperature fluctuations.
-
Light Exposure: Exposure to natural sunlight (in a window) and/or a UV light cabinet to assess for color and odor changes.
3. Evaluation Parameters and Schedule:
-
Samples are evaluated at baseline (time zero) and at regular intervals (e.g., 1, 2, and 3 months for accelerated testing; 3, 6, 12, 18, and 24 months for real-time testing).
-
Physical Evaluation: Color, odor, appearance, viscosity, pH, and signs of phase separation or creaming.
-
Chemical Evaluation: GC-MS analysis to determine the concentration of Timberol® and identify any potential degradation products.
-
Microbiological Evaluation: Preservative efficacy testing (challenge test) to ensure the formulation remains protected from microbial growth.
Environmental Fate and Toxicology
-
Biodegradability: Timberol® is reported to be readily biodegradable.[11] One source indicates a biodegradability of 62.0%, which suggests it is not expected to persist in the environment.[11] The OECD 301F (Manometric Respirometry Test) is a standard method for assessing ready biodegradability, where a substance is considered readily biodegradable if it reaches >60% biodegradation within a 28-day period.[15][16][17]
-
Toxicology: Toxicological data from safety data sheets indicate that Timberol® has low acute toxicity.[9] It may cause mild skin and eye irritation and has the potential to be a skin sensitizer in susceptible individuals.[1][9] It is not classified as a persistent, bioaccumulative, and toxic (PBT) substance.
Conclusion
Timberol® (1-(2,2,6-trimethylcyclohexyl)hexan-3-ol) is a well-characterized synthetic fragrance molecule with a robust profile of physicochemical properties that make it a versatile and stable ingredient in a wide array of applications. Its woody-amber scent, high tenacity, and excellent stability in various media are its key performance attributes. A thorough understanding of its isomeric nature, synthesis, and analytical characterization is crucial for its effective and safe use. The methodologies and data presented in this guide provide a comprehensive scientific foundation for researchers and formulators working with this important fragrance ingredient.
References
-
The Good Scents Company. (n.d.). timber propanol, 70788-30-6. Retrieved from [Link]
-
ScenTree. (n.d.). Timberol® (CAS N° 70788-30-6). Retrieved from [Link]
-
PerfumersWorld. (n.d.). Timberol. Retrieved from [Link]
-
Fragrance University. (n.d.). timber propanol. Retrieved from [Link]
-
Parameter Generation & Control. (2024, November 8). Cosmetic Shelf Life: Stability Testing Insights. Retrieved from [Link]
-
Integrated Liner Technologies. (2023, December 15). Fragrance Stability Testing. Retrieved from [Link]
-
MakingCosmetics.com. (n.d.). Stability Testing of Cosmetics. Retrieved from [Link]
-
Semantic Scholar. (2003, September 26). GC-MS quantitation of fragrance compounds suspected to cause skin reactions. 1.. Retrieved from [Link]
-
Orchadia Solutions. (n.d.). Fragrance Stability. Retrieved from [Link]
-
Scribd. (n.d.). Fragrance Analysis in Cosmetics. Retrieved from [Link]
- Lu, C. H., et al. (2021). Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid-liquid extraction and GC–MS. Journal of Food and Drug Analysis, 29(4), 658-671.
-
National Center for Biotechnology Information. (2021). Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid–liquid extraction and GC–MS. Retrieved from [Link]
-
Symrise. (n.d.). Timberol. Retrieved from [Link]
-
PubChem. (n.d.). Cyclohexanepropanol, 2,2,6-trimethyl-alpha-propyl-. Retrieved from [Link]
-
Perflavory.com. (n.d.). timber propanol, 70788-30-6. Retrieved from [Link]
-
MatheO. (n.d.). Investigation of various sample preparation methods for the GC-MS quantification of the extended list of regulated fragrance allergens in. Retrieved from [Link]
-
American Petroleum Institute. (n.d.). Petroleum HPV - READY BIODEGRADABILITY: OECD 301F Manometric Respirometry Test on Light Catatlyt. Retrieved from [Link]
-
Organisation for Economic Co-operation and Development. (1992). Test No. 301: Ready Biodegradability. Retrieved from [Link]
-
LookChem. (n.d.). Cas 70788-30-6,1-(2,2,6-TRIMETHYLCYCLOHEXYL). Retrieved from [Link]
- Concawe. (2022). Generation of biodegradability data on petroleum constituents using enhanced tests (OECD Guideline 301 F). Concawe Review, 31(2).
-
Aropha. (n.d.). Types of OECD 301 Biodegradation Tests. Retrieved from [Link]
Sources
- 1. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 2. ScenTree - Timberol® (CAS N° 70788-30-6) [scentree.co]
- 3. Cas 70788-30-6,1-(2,2,6-TRIMETHYLCYCLOHEXYL)-3-HEXANOL | lookchem [lookchem.com]
- 4. 1-(2,2,6-Trimethylcyclohexyl)- hexan-3-ol | 70788-30-6 [chemicalbook.com]
- 5. perfumersworld.com [perfumersworld.com]
- 6. chemimpex.com [chemimpex.com]
- 7. rawaromachem.com [rawaromachem.com]
- 8. Fragrance University [fragranceu.com]
- 9. vigon.com [vigon.com]
- 10. jfda-online.com [jfda-online.com]
- 11. Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid–liquid extraction and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stability Testing for Cosmetics and Personal Care Products – StabilityStudies.in [stabilitystudies.in]
- 13. makingcosmetics.com [makingcosmetics.com]
- 14. humiditycontrol.com [humiditycontrol.com]
- 15. petroleumhpv.org [petroleumhpv.org]
- 16. oecd.org [oecd.org]
- 17. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]
An In-depth Technical Guide to the Isomers of Cyclohexanepropanol, 2,2,6-trimethyl-alpha-propyl-
A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Cyclohexanepropanol, 2,2,6-trimethyl-alpha-propyl-, a synthetic C15H30O aliphatic alcohol, is a molecule of significant interest, primarily within the fragrance industry, where it is valued for its complex woody and ambery notes. Commonly known by trade names such as Timberol® and Norlimbanol®, this compound's true complexity lies in its stereoisomerism. With three chiral centers, it exists as a family of eight distinct stereoisomers, each possessing unique physicochemical and sensory properties. This guide provides a comprehensive technical overview of these isomers, delving into their structural intricacies, synthesis, separation, and characterization. Furthermore, it explores their known biological activities, offering insights for researchers and professionals in drug development who may find untapped potential in this structurally diverse class of molecules.
Introduction: Unveiling the Isomeric Complexity
Cyclohexanepropanol, 2,2,6-trimethyl-alpha-propyl-, with the IUPAC name 1-(2,2,6-trimethylcyclohexyl)-3-hexanol and CAS Number 70788-30-6, is a colorless liquid characterized by a highly diffusive, powdery, and woody odor.[1][2] Its molecular structure, featuring a substituted cyclohexane ring and a hexanol side chain, harbors three stereocenters, giving rise to a total of eight possible stereoisomers (2³).[3] These stereoisomers can be categorized into four pairs of enantiomers. The interplay of these chiral centers dictates the three-dimensional arrangement of the molecule, which in turn significantly influences its interaction with biological systems, including olfactory receptors.
The commercial products are often mixtures of these isomers, with the relative abundance of each contributing to the final olfactory profile.[1][2] For instance, the trans-isomers are noted for a more pronounced animalic and amber character compared to their cis counterparts.[2] A specific enantiomer, (+)-(3R)-1-[(1R,6S)-2,2,6-Trimethylcyclohexyl]-3-hexanol, is marketed as Norlimbanol® DEXTRO, touted as the purest and most potent olfactive isomer.[4][5] This highlights the critical importance of stereochemistry in defining the molecule's properties and underscores the need for robust methods for isomer separation and characterization.
Caption: Isomeric complexity of Cyclohexanepropanol, 2,2,6-trimethyl-alpha-propyl-.
Synthesis and Stereocontrol
The industrial synthesis of 1-(2,2,6-trimethylcyclohexyl)-3-hexanol typically involves a multi-step process commencing with the aldol condensation of citral (3,7-dimethylocta-2,6-dienal) with 2-pentanone in the presence of a base. This is followed by an acid-catalyzed cyclization of the resulting aldol condensation product to form 1-(2,6,6-trimethylcyclohexenyl)-1-alken-3-ones, which are subsequently hydrogenated to yield the final saturated alcohol.[2][6]
An alternative route involves the initial cyclization of citral to cyclocitral (2,6,6-trimethyl-1-cyclohexene-1-carboxaldehyde), followed by condensation with 2-pentanone and subsequent hydrogenation.[2]
The stereochemical outcome of the synthesis is highly dependent on the reaction conditions, particularly the hydrogenation step. The choice of catalyst plays a pivotal role in determining the ratio of cis to trans isomers. For instance, hydrogenation with a nickel-copper chromite catalyst can yield a mixture with up to 95% of the trans-isomer.[2] Conversely, other processes may favor the formation of the cis-isomers.[7] A patent describes a process for preparing a mixture with at least 30% of the trans-isomers by catalytically hydrogenating the precursor in the presence of a rhodium catalyst.[8][9]
The enantioselective synthesis of specific isomers, such as the potent (1′R,3S,6′S)-isomer of Norlimbanol, represents a significant challenge in synthetic organic chemistry, requiring advanced asymmetric synthesis strategies.[1]
Caption: Synthetic routes to 1-(2,2,6-trimethylcyclohexyl)-3-hexanol.
Isomer Separation and Purification
The separation of the eight stereoisomers of 1-(2,2,6-trimethylcyclohexyl)-3-hexanol is a complex analytical challenge, essential for the characterization of individual isomers and the preparation of enantiopure compounds. Chiral chromatography, particularly gas chromatography (GC) and high-performance liquid chromatography (HPLC), are the most powerful techniques for this purpose.[10][11]
Chiral Gas Chromatography (GC)
Chiral GC, employing capillary columns coated with a chiral stationary phase (CSP), is a highly effective method for the separation of volatile enantiomers.[12] Cyclodextrin-based CSPs are particularly well-suited for this application.[13][14] These cyclic oligosaccharides possess a chiral cavity that can engage in stereospecific interactions with the enantiomers of the analyte, leading to differential retention times.
Experimental Protocol: Chiral GC-MS Analysis (Hypothetical)
-
Column Selection: A cyclodextrin-based chiral capillary column, such as one containing a derivatized β- or γ-cyclodextrin, is recommended. The choice of the specific cyclodextrin derivative can significantly impact selectivity.[13]
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) is ideal for both separation and identification.
-
Carrier Gas: Helium or hydrogen at an optimized linear velocity.
-
Injection: Split/splitless injection at a temperature that ensures complete vaporization without thermal degradation.
-
Oven Temperature Program: A slow, controlled temperature ramp is crucial for resolving closely eluting isomers. An initial isothermal period at a lower temperature can enhance the separation of more volatile isomers.
-
MS Detection: Electron ionization (EI) with a full scan mode to obtain mass spectra for each separated isomer.
Table 1: Hypothetical Chiral GC-MS Parameters for Isomer Separation
| Parameter | Value | Rationale |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, with a derivatized β-cyclodextrin CSP | Provides a chiral environment for enantiomeric separation. |
| Carrier Gas | Helium | Inert and provides good efficiency. |
| Linear Velocity | 30 cm/s | A typical starting point for optimizing resolution. |
| Injection Volume | 1 µL (split ratio 50:1) | Prevents column overloading and peak broadening. |
| Injector Temp. | 250 °C | Ensures complete volatilization of the analyte. |
| Oven Program | 60 °C (hold 2 min), then 2 °C/min to 180 °C, hold 10 min | A slow ramp rate is critical for resolving closely related isomers. |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte. |
| Ion Source Temp. | 230 °C | Standard temperature for EI. |
| Scan Range | 40-350 m/z | Covers the expected mass range of the analyte and its fragments. |
Chiral High-Performance Liquid Chromatography (HPLC)
For preparative scale separations to isolate larger quantities of individual isomers, chiral HPLC is often the method of choice.[10] This can be achieved either by using a chiral stationary phase or by derivatizing the alcohol with a chiral resolving agent to form diastereomers, which can then be separated on a standard achiral column.[10][15]
Spectroscopic Characterization
Unambiguous identification of the separated isomers requires detailed spectroscopic analysis, primarily through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the detailed structure and stereochemistry of the isomers. While complete spectral data for all eight individual isomers are not publicly available, analysis of the spectra of isomeric mixtures and related substituted cyclohexanols provides valuable insights.[12][16]
Key diagnostic signals in the ¹H NMR spectrum would include the multiplet corresponding to the proton on the carbon bearing the hydroxyl group (C3-H) and the signals for the methyl groups on the cyclohexane ring. The chemical shifts and coupling constants of these protons are highly sensitive to their stereochemical environment (axial vs. equatorial).
In the ¹³C NMR spectrum, the chemical shifts of the carbons in the cyclohexane ring and the side chain will differ between diastereomers. The chemical shift of an axial methyl group is characteristically upfield compared to its equatorial counterpart, providing a useful diagnostic tool for assigning relative stereochemistry.[16]
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of alcohols often results in a weak or absent molecular ion peak due to facile fragmentation.[3] The fragmentation patterns of the isomers of 1-(2,2,6-trimethylcyclohexyl)-3-hexanol are expected to be influenced by their stereochemistry, although these differences may be subtle.
Common fragmentation pathways for cyclic alcohols include:
-
α-cleavage: Cleavage of the C-C bond adjacent to the hydroxyl group.
-
Dehydration: Loss of a water molecule (M-18).
-
Ring cleavage: More complex fragmentation of the cyclohexane ring.
Biological and Pharmacological Activity
The primary application of 1-(2,2,6-trimethylcyclohexyl)-3-hexanol and its isomers is in the fragrance industry, where their interaction with olfactory receptors determines their perceived scent.[17][18] The distinct odors of the different isomers are a clear indication of their differential interaction with these G-protein coupled receptors.
For professionals in drug development, the key question is whether these compounds exhibit other biological activities. A comprehensive safety assessment by the Research Institute for Fragrance Materials (RIFM) provides valuable toxicological data.[1][19][20]
Key Findings from the RIFM Safety Assessment:
-
Genotoxicity: The compound was found to be non-genotoxic in a battery of tests, including the BlueScreen assay and an in vitro micronucleus test.[1]
-
Cytotoxicity: In the BlueScreen human cell-based assay, 1-(2,2,6-trimethylcyclohexyl)-3-hexanol was found to be negative for cytotoxicity.[1]
-
Skin Sensitization: The compound is considered a skin sensitizer, meaning it has the potential to cause an allergic skin reaction in susceptible individuals.[1][17]
While the RIFM data provides a good starting point, there is a notable lack of publicly available information on the broader pharmacological profiling of the individual stereoisomers. Given that many fragrance compounds are volatile and lipophilic, they have the potential to interact with a variety of biological targets. The structural diversity within the eight stereoisomers of 1-(2,2,6-trimethylcyclohexyl)-3-hexanol presents an intriguing, yet largely unexplored, area for pharmacological investigation.
Future research could involve screening the individual isomers against a panel of receptors, enzymes, and ion channels to identify any potential therapeutic leads. The differential biological activities of enantiomers of other chiral drugs are well-documented, and it is plausible that the isomers of this compound may also exhibit stereospecific pharmacological effects.[21]
Conclusion and Future Perspectives
Cyclohexanepropanol, 2,2,6-trimethyl-alpha-propyl- is more than just a fragrance ingredient; it is a fascinating example of how subtle changes in stereochemistry can have a profound impact on a molecule's properties. This guide has provided a comprehensive overview of the isomeric complexity, synthesis, separation, and characterization of this compound and its eight stereoisomers.
For researchers in the field of drug discovery and development, the isomers of 1-(2,2,6-trimethylcyclohexyl)-3-hexanol represent a largely untapped source of chemical diversity. The established safety profile, coupled with the lack of extensive pharmacological data, presents a unique opportunity for high-throughput screening and lead discovery. The development of robust, scalable methods for the synthesis and separation of the individual stereoisomers will be a critical first step in unlocking their full therapeutic potential. Further investigation into the biological activities of these compounds could reveal novel applications beyond the realm of fragrance, potentially leading to the development of new therapeutic agents.
References
-
Research Institute for Fragrance Materials, Inc. (2021). RIFM fragrance ingredient safety assessment, 1-(2,2,6-trimethylcyclohexyl)-3-hexanol, CAS Registry Number 70788-30-6. Food and Chemical Toxicology, 153(Suppl 1), 112358. [Link]
- Eur. J. Org. Chem. (2008).
- Hepner, J., de Zeeuw, J., & English, C. (n.d.). Chiral Separation and Optimization on Substituted ß-Cyclodextrin Columns.
-
Api, A. M., Belsito, D., et al. (2021). RIFM fragrance ingredient safety assessment, 1-(2,2,6-trimethylcyclohexyl)-3-hexanol, CAS Registry Number 70788-30-6. Food and Chemical Toxicology, 153(Suppl 1), 112358. [Link]
-
The Fragrance Conservatory. (n.d.). 1-(2,2,6-Trimethylcyclohexyl)-3-hexanol. [Link]
- Google Patents. (n.d.). Process for the preparation of 1-(2,2,6-trimethylcyclohexyl)-hexan-3-ol.
-
Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1348. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
-
Penn, R. B., et al. (2002). Biological actions of formoterol isomers. Clinical Reviews in Allergy & Immunology, 22(1), 41-60. [Link]
- Eliel, E. L., & Manoharan, M. (1982). Carbon-13 chemical shifts and conformations of dimethylcyclohexanols. The Journal of Organic Chemistry, 47(11), 2174-2181.
-
Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1348. [Link]
- Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
- ResearchGate. (2024). Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes. The Journal of Organic Chemistry, 89(12).
- Leffingwell, J. C. (n.d.). The Limbanols (3'-Methyl-norlimbanols).
- ChemicalBook. (n.d.). CIS-3-METHYLCYCLOHEXANOL(5454-79-5) 13C NMR spectrum.
- BenchChem. (2025). Application Note: 1H and 13C NMR Assignment for 2,4-Dimethyl-3-hexanol Stereoisomers.
-
Wang, W., et al. (2004). Fragmentation study of diastereoisomeric 2-methyltetrols, oxidation products of isoprene, as their trimethylsilyl ethers, using gas chromatography/ion trap mass spectrometry. Rapid Communications in Mass Spectrometry, 18(16), 1787-1797. [Link]
-
PubMed. (2021). RIFM fragrance ingredient safety assessment, 1-(2,2,6-trimethylcyclohexyl)-3-hexanol, CAS Registry Number 70788-30-6. Food and Chemical Toxicology, 153(Suppl 1), 112358. [Link]
- Google Patents. (n.d.). Process for the preparation of 1-(2,2,6-trimethylcyclohexyl)-hexan-3-ol.
-
ScenTree. (n.d.). Timberol® (CAS N° 70788-30-6). [Link]
-
Liu, M. T., et al. (2020). Conformational Sensing by a Mammalian Olfactory Receptor. Chemistry – A European Journal, 26(44), 9953-9957. [Link]
-
Aksenov, A. A., & Pasamontes, A. (2017). Using fragmentation trees and mass spectral trees for identifying unknown compounds in metabolomics. Metabolites, 7(4), 58. [Link]
- Leffingwell & Associates. (2002). Olfactory Receptor Protein 3-D Models and Predicted Odorant Binding site Cavities.
- Perfume Extract. (2025). Norlimbanol vs Norlimbanol Dextro.
- ResearchGate. (2014). Enantioselective Synthesis of Alcohols and Amines: The Kim Synthesis of (+)-Frontalin.
- ResearchGate. (2025).
- Blank, I., & Schieberle, P. (1998). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry, 46(11), 4697-4702.
Sources
- 1. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 2. kosheeka.com [kosheeka.com]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. Editor's Highlight: Analysis of the Effects of Cell Stress and Cytotoxicity on In Vitro Assay Activity Across a Diverse Chemical and Assay Space - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fraterworks.com [fraterworks.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 1-(2,2,6-Trimethylcyclohexyl)-3-hexanol | The Fragrance Conservatory [fragranceconservatory.com]
- 9. EP1749810A1 - Process for the preparation of 1-(2,2,6-trimethylcyclohexyl)-hexan-3-ol - Google Patents [patents.google.com]
- 10. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. phx.phenomenex.com [phx.phenomenex.com]
- 12. kbfi.ee [kbfi.ee]
- 13. lcms.cz [lcms.cz]
- 14. gcms.cz [gcms.cz]
- 15. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 18. bgb-analytik.com [bgb-analytik.com]
- 19. gcms.cz [gcms.cz]
- 20. RIFM fragrance ingredient safety assessment,1-(2,2,6-trimethylcyclohexyl)-3-hexanol, CAS Registry Number 70788-30-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Solubility of Timberol®
An In-depth Analysis for Researchers and Formulation Scientists
Abstract
Timberol®, chemically known as 1-(2,2,6-trimethylcyclohexyl)hexan-3-ol, is a cornerstone synthetic aroma chemical prized for its powerful and substantive dry, woody-amber character.[1][2] Its successful incorporation into a diverse range of products, from fine fragrances to household goods, is fundamentally dependent on its solubility and stability within a given formulation matrix. This technical guide provides a detailed examination of the solubility of Timberol, grounded in its physicochemical properties. We will explore the theoretical principles governing its solubility, present a comprehensive profile across various solvent classes, and detail a robust experimental protocol for its quantitative determination. The insights herein are designed to empower researchers, scientists, and drug development professionals to optimize formulations, ensure product stability, and leverage the full potential of this versatile molecule.
Chapter 1: Introduction to Timberol®: A Molecule of Interest
Chemical Identity and Core Properties
Timberol® is a synthetic tertiary alcohol that has become indispensable in modern perfumery for its intense and linear woody-amber profile.[1] Developed by Dragoco (now Symrise), it provides structure and tenacity to fragrance compositions.[1]
-
IUPAC Name: 1-(2,2,6-Trimethylcyclohexyl)hexan-3-ol[1]
Physicochemical Profile: The Key to Understanding Solubility
The solubility behavior of Timberol® is dictated by its molecular structure: a large, bulky, and non-polar trimethylcyclohexyl group attached to a hexanol chain, with a single polar hydroxyl (-OH) group. This amphiphilic nature is quantified by its physicochemical properties:
-
Log P (Octanol-Water Partition Coefficient): Reported values range from 5.2 to 5.9.[7][8] This high value indicates that Timberol® is significantly more soluble in lipids and non-polar environments than in water, classifying it as a highly lipophilic and hydrophobic molecule.
-
Water Solubility: Timberol® is considered immiscible with water.[3] A safety data sheet for a structurally related compound reports a very low water solubility of 0.5108 mg/L.[10][11]
The Imperative of Solubility in Application
From a formulation perspective, solubility is not merely a physical parameter but a critical determinant of product performance and stability.[12][13]
-
Efficacy & Bioavailability: In topical applications, solubility in the carrier vehicle influences the release and skin deposition of the fragrance molecule.
-
Aesthetic Appeal: In transparent solutions like perfumes or body mists, poor solubility leads to cloudiness (haziness) or phase separation, which is unacceptable to consumers.[12][14]
-
Stability: An unstable formulation where the fragrance molecule crashes out of solution can lead to a non-uniform product, potential skin irritation, and a compromised olfactory profile.
Chapter 2: Theoretical Principles of Timberol® Solubility
The "Like Dissolves Like" Paradigm
The solubility of a solute in a solvent is governed by the intermolecular forces between their respective molecules. The principle of "like dissolves like" provides the foundational logic:
-
Polar Solvents (e.g., water, ethanol) have large dipole moments and readily form hydrogen bonds. They best dissolve polar solutes.
-
Non-Polar Solvents (e.g., mineral oil, cyclomethicones) are dominated by van der Waals (London dispersion) forces and best dissolve non-polar solutes.
Timberol® presents a fascinating case. Its single hydroxyl group can participate in hydrogen bonding with protic solvents like ethanol. However, the molecule's overall character is dominated by its large, non-polar hydrocarbon structure (C₁₅). This makes it overwhelmingly non-polar, which is quantitatively confirmed by its high Log P value.[8]
Causality: Why Timberol® Behaves as It Does
-
In Water: The energy required to break the strong hydrogen bonds between water molecules to create a cavity for the large, non-polar Timberol® molecule is highly unfavorable. The weak interactions between Timberol® and water cannot compensate for this energy cost, resulting in immiscibility.[3]
-
In Alcohols (e.g., Ethanol): Ethanol has a polar hydroxyl group and a non-polar ethyl group. It can act as both a hydrogen bond donor and acceptor, interacting with Timberol's hydroxyl group. Simultaneously, its ethyl group interacts favorably with Timberol's hydrocarbon backbone. This dual character makes ethanol an excellent solvent for Timberol®, which is why it is the primary carrier in fine fragrance.[10]
-
In Oils and Esters (e.g., Isopropyl Myristate): These solvents are highly non-polar and lipophilic. Their interactions with the large hydrocarbon portion of Timberol® via van der Waals forces are very strong and energetically favorable, leading to high solubility.
Chapter 3: Solubility Profile of Timberol®
Rationale for Solvent Selection
To construct a comprehensive solubility profile, a diverse panel of solvents was selected, representing the most common carriers in the cosmetic, fragrance, and pharmaceutical industries. They span the full polarity spectrum, from highly polar protic to fully non-polar.
Timberol® Solubility Data
The following table summarizes the expected solubility of Timberol® at ambient temperature (approx. 25°C). The qualitative descriptors are based on its known physicochemical properties and extensive formulation experience.
| Solvent Class | Solvent Example | Polarity | Expected Solubility | Rationale & Formulation Context |
| Polar Protic | Water | High | Immiscible | High Log P; energetically unfavorable to break water's H-bond network.[3] |
| Ethanol (SDA 40B) | High | Miscible | Excellent balance of polar (-OH) and non-polar (ethyl) character. The standard for fine fragrances.[10] | |
| Isopropanol (IPA) | Medium-High | Miscible | Similar to ethanol; a common solvent in cosmetic and industrial applications. | |
| Glycols | Propylene Glycol (PG) | Medium-High | Soluble | More polar than ethanol; may have a lower capacity but is still a viable solvent. |
| Dipropylene Glycol (DPG) | Medium | Soluble / Miscible | A very common, low-volatility carrier in fragrance concentrates. Excellent co-solvent. | |
| Esters | Isopropyl Myristate (IPM) | Low | Miscible | Highly lipophilic emollient. Ideal for oil-based perfumes, lotions, and creams. |
| Diethyl Phthalate (DEP) | Low | Miscible | A common, effective, and low-cost fragrance solvent and fixative. | |
| Hydrocarbons | Mineral Oil | Low (Non-polar) | Miscible | Fully non-polar; dissolves Timberol® readily. Used in bath oils and lotions. |
| Silicones | Cyclomethicone (D5) | Low (Non-polar) | Miscible | Volatile silicone used in "dry" oil sprays, hair care, and antiperspirants. |
Chapter 4: A Self-Validating Protocol for Solubility Determination
For formulators working with novel solvent systems, a robust and reliable experimental protocol is essential. The following method for determining solubility via Gas Chromatography with an Internal Standard (GC-IS) is a self-validating system, ensuring accuracy and reproducibility.
Experimental Objective
To quantitatively determine the solubility of Timberol® in a given solvent at a specified temperature (e.g., 25°C) using the isothermal equilibrium method.
Materials & Equipment
-
Solute: Timberol® (purity >95%)
-
Solvent: Test solvent of interest
-
Internal Standard (IS): A stable compound not present in the sample, with good GC separation from Timberol® and the solvent (e.g., Tetradecane).
-
Equipment: Analytical balance, temperature-controlled shaker/incubator, centrifuge, volumetric flasks, pipettes, GC-FID system.
Step-by-Step Methodology
-
Stock & Standard Preparation:
-
Prepare a stock solution of the Internal Standard (IS) in the test solvent at a known concentration (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by accurately weighing known amounts of Timberol® into volumetric flasks, adding a fixed volume of the IS stock solution, and diluting to volume with the test solvent. This creates a calibration curve of Timberol®/IS peak area ratio versus Timberol® concentration.
-
-
Saturated Solution Preparation (Equilibration):
-
Add an excess of Timberol® to a known volume or weight of the test solvent in a sealed vial. "Excess" is critical; undissolved solute must be visible to ensure saturation.
-
Place the vial in a temperature-controlled shaker set to the target temperature (e.g., 25°C).
-
Equilibrate for at least 24 hours. This extended time ensures the system reaches true thermodynamic equilibrium.
-
-
Phase Separation & Sampling:
-
After equilibration, centrifuge the vial at high speed (e.g., 5000 rpm for 15 minutes). This definitively separates the undissolved solute from the saturated supernatant.
-
Carefully withdraw a precise aliquot of the clear supernatant, taking extreme care not to disturb the pellet of undissolved Timberol®.
-
-
Analysis:
-
Accurately dilute the supernatant aliquot with the test solvent.
-
Add the Internal Standard to the diluted sample at the same concentration used in the calibration standards.
-
Inject the final sample onto the GC-FID system.
-
Calculate the Timberol®/IS peak area ratio from the chromatogram.
-
-
Quantification:
-
Using the calibration curve, determine the concentration of Timberol® in the diluted sample from its peak area ratio.
-
Back-calculate the original concentration in the undissolved (saturated) supernatant, accounting for all dilution factors. This value represents the solubility of Timberol® in that solvent at the tested temperature.
-
Experimental Workflow Diagram
Caption: Logic for Matching Application to Appropriate Solvent System.
Managing Polarity in Complex Systems
In aqueous-based systems like shampoos or shower gels, Timberol® is not truly soluble. Instead, it is emulsified and solubilized within the surfactant micelles. The stability of Timberol® in these systems is therefore dependent on the robustness of the surfactant system, not on its water solubility. Formulators must choose surfactants (e.g., sulfates, glucosides) that create stable micelles capable of encapsulating highly lipophilic molecules like Timberol®.
Conclusion
Timberol® (1-(2,2,6-trimethylcyclohexyl)hexan-3-ol) is a profoundly non-polar, lipophilic molecule with extremely low water solubility. Its solubility is excellent (miscible) in common organic perfumery solvents such as ethanol, DPG, and various esters and oils. This profile is a direct consequence of its molecular structure, which is dominated by a large hydrocarbon framework. For formulation scientists, this means Timberol® is straightforward to incorporate into anhydrous systems but requires careful management within emulsified or surfactant-based formulas to ensure clarity and stability. The standardized protocol provided in this guide offers a reliable pathway for quantitatively assessing its solubility in any new or proprietary solvent system, enabling data-driven formulation and innovation.
References
-
Scentspiracy. (n.d.). Timberol (CAS 57641-67-3) – Dry Amber-Woody Fixative Synthetic Ingredient for Perfumery. Retrieved from [Link]
-
The Good Scents Company. (n.d.). timber propanol, 70788-30-6. Retrieved from [Link]
-
ScenTree. (n.d.). Timberol® (CAS N° 70788-30-6). Retrieved from [Link]
-
O'Laughlin Corporation. (2024). Safety Data Sheet - TIMBEROL. Retrieved from [Link]
-
Fragrance University. (n.d.). timber propanol. Retrieved from [Link]
-
ResearchGate. (2010). Solubility of fragrance raw materials in water: Experimental study, correlations, and Mod. UNIFAC (Do) predictions. Retrieved from [Link]
-
Wellington Fragrance. (2024). Compare To L'HOMME SPORT by YSL® F24397 - SAFETY DATA SHEET. Retrieved from [Link]
-
FFDC India. (n.d.). QUALITY ASSESSMENT OF FRAGRANCE MATERIALS. Retrieved from [Link]
-
PerfumersWorld. (n.d.). Documents - Timberol. Retrieved from [Link]
-
PerfumersWorld. (n.d.). Timberol. Retrieved from [Link]
-
MDPI. (2022). Aromas: Lovely to Smell and Nice Solvents for Polyphenols? Curcumin Solubilisation Power of Fragrances and Flavours. Retrieved from [Link]
-
Reddit. (2021). Oil perfumes solubility. Retrieved from [Link]
-
Symrise. (n.d.). Timberol. Retrieved from [Link]
-
simplescentsdiy.com. (n.d.). Timberol. Retrieved from [Link]
-
Eurolab. (n.d.). Perfume Surfactant Testing. Retrieved from [Link]
-
ResearchGate. (2008). What Formulators need to know about fragrance. Retrieved from [Link]
-
The Good Scents Company. (n.d.). amber decane amberwood F (Symrise). Retrieved from [Link]
-
Api, A. M., et al. (2021). RIFM fragrance ingredient safety assessment, formaldehyde cyclododecyl ethyl acetal, CAS Registry Number 58567-11-6. Retrieved from [Link]
-
ResearchGate. (2022). Study of the Thermodynamic Equilibrium of Fragrance Mixtures, Limonene, Linalool and Geraniol, using the Unifac and Cosmo-Sac Models. Retrieved from [Link]
-
Integrated Liner Technologies. (2023). Fragrance Stability Testing. Retrieved from [Link]
-
Terre de Bougies. (2024). Types of fragrances and the secrets of their composition. Retrieved from [Link]
-
LookChem. (n.d.). Cas 58567-11-6, BOISAMBRENE FORTE. Retrieved from [Link]
-
MDPI. (2022). Evaluation of Differences in Solubility in Organic Solvents of Softwood/Hardwood-Based Industrial Kraft Lignins Using Hansen Parameters and FTIR. Retrieved from [Link]
Sources
- 1. Timberol (CAS 57641-67-3) – Dry Amber-Woody Fixative Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 2. specialchem.com [specialchem.com]
- 3. vigon.com [vigon.com]
- 4. Timberol Manufacturer & Suppliers |ELAROMA-TBO - Elchemy [elchemy.com]
- 5. timber propanol, 70788-30-6 [thegoodscentscompany.com]
- 6. olaughlinco.com [olaughlinco.com]
- 7. Fragrance University [fragranceu.com]
- 8. ScenTree - Timberol® (CAS N° 70788-30-6) [scentree.co]
- 9. chemimpex.com [chemimpex.com]
- 10. amber decane, 58567-11-6 [thegoodscentscompany.com]
- 11. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 12. researchgate.net [researchgate.net]
- 13. terre-de-bougies.com [terre-de-bougies.com]
- 14. ffdcindia.org [ffdcindia.org]
The Discovery and Enduring Legacy of Norlimbanol: A Technical Guide
Abstract
Norlimbanol®, a synthetic woody-amber fragrance molecule, has carved a significant niche in the perfumer's palette since its introduction. This technical guide provides an in-depth exploration of the discovery, history, and chemical intricacies of Norlimbanol. We will delve into its initial synthesis by Firmenich, the subsequent development of its more potent dextro isomer, and its place within the broader historical context of ambergris-type odorants. This guide will further detail the synthetic pathways for both the racemic mixture and the enantiomerically pure form, providing step-by-step experimental protocols. Additionally, we will examine its physicochemical properties, its proposed mechanism of olfactory reception, and standard analytical techniques for its characterization. This document is intended for researchers, scientists, and professionals in the fields of fragrance chemistry, drug development, and sensory science.
Introduction: The Rise of a Woody-Amber Icon
The quest for potent, stable, and cost-effective alternatives to natural ambergris has been a driving force in fragrance chemistry for over a century.[1][2][3] Ambergris, a rare and expensive metabolic product of the sperm whale, imparts a unique and highly sought-after warm, ambery, and slightly animalic character to perfumes.[1][2] The development of synthetic ambergris substitutes began in the mid-20th century, leading to the creation of iconic molecules that have defined modern perfumery.
In 1986, the Swiss fragrance and flavor company Firmenich introduced a groundbreaking molecule that would set a new standard for powerful and long-lasting woody-amber notes: Norlimbanol®.[4][5] This synthetic odorant, with its distinctive dry, woody, and ambery character, offered perfumers a versatile and impactful tool to enhance and fix fragrance compositions. Norlimbanol® is also known by other trade names, including Timberol® (Symrise) and Karmawood™ (IFF).[6]
This guide will provide a comprehensive technical overview of Norlimbanol, from its historical context to its detailed chemical synthesis and analytical characterization.
Historical Context and Discovery
The development of Norlimbanol® is a significant milestone in the history of the dsm-firmenich woody family of fragrance ingredients, which began in 1972 with the discovery of the captive ingredient Polywood®.[4][5] The launch of Norlimbanol® fourteen years later marked a major advancement in the creation of powerful, substantive woody and ambery notes.[4][5]
The molecule's IUPAC name is 1-(2,2,6-trimethylcyclohexyl)hexan-3-ol, and its CAS number is 70788-30-6.[7] The original Norlimbanol® is a racemic mixture of isomers. Later research, spearheaded by scientists at Firmenich, led to the development of Norlimbanol® Dextro, the purest form of the desirable dextro isomer, which exhibits an even more radiant and powerful scent profile.[6] This more refined version is a testament to the ongoing innovation in fragrance chemistry, with a focus on isolating the most olfactively potent stereoisomers.
Physicochemical Properties
A thorough understanding of a fragrance molecule's physicochemical properties is crucial for its effective application in various consumer products. The following table summarizes the key properties of Norlimbanol.
| Property | Value | Source |
| IUPAC Name | 1-(2,2,6-trimethylcyclohexyl)hexan-3-ol | [7] |
| CAS Number | 70788-30-6 | [7] |
| Molecular Formula | C15H30O | [8] |
| Molecular Weight | 226.40 g/mol | [8] |
| Appearance | Colorless to pale yellow viscous liquid | [9] |
| Odor Profile | Powerful, dry, woody, ambery, with sawdust, powdery, and sandalwood facets | [4][7][9][10] |
| Boiling Point | 278-280 °C at 760 mmHg | [4][9] |
| Flash Point | >100 °C (124 °C) | [7][10] |
| Density | 0.850 - 0.940 g/cm³ at 25 °C | [4][9] |
| Vapor Pressure | 0.01 Pa at 20 °C | [7] |
| logP (octanol/water) | 5.42 (measured) | [7] |
| Refractive Index | 1.465 - 1.485 at 20 °C | [9] |
Synthesis of Norlimbanol
The synthesis of Norlimbanol can be approached in two ways: the preparation of the racemic mixture and the more complex enantioselective synthesis of the most potent isomer.
Synthesis of Racemic Norlimbanol
A common industrial synthesis of racemic Norlimbanol involves a multi-step process starting from readily available precursors. One described method begins with the condensation of citral with 2-pentanone in the presence of a base.[4][10] This is followed by a cyclization and subsequent hydrogenation to yield the final product.[4][10]
A variation of this process, aimed at producing a mixture with a higher proportion of the trans-isomer, starts with α-cyclocitral.[10] The α-cyclocitral is first hydrogenated to 2,2,6-trimethylcyclohexane carboxaldehyde. This aldehyde then undergoes condensation with 2-pentanone in the presence of sodium ethoxide to form the corresponding 3-hexenone. The final step is a hydrogenation reaction, often using a nickel-copper chromite catalyst, to yield a mixture with up to 95% of the trans-isomer of Norlimbanol.[10]
Experimental Protocol: Synthesis of a High-Trans Racemic Norlimbanol Mixture
Step 1: Hydrogenation of α-cyclocitral
-
In a high-pressure autoclave, combine α-cyclocitral and a suitable solvent (e.g., ethanol).
-
Add a catalytic amount of a hydrogenation catalyst (e.g., Raney nickel).
-
Pressurize the autoclave with hydrogen gas to the recommended pressure.
-
Heat the reaction mixture to the specified temperature and stir until the reaction is complete (monitored by GC).
-
Cool the reaction mixture, vent the excess hydrogen, and filter off the catalyst.
-
Remove the solvent under reduced pressure to obtain crude 2,2,6-trimethylcyclohexane carboxaldehyde.
Step 2: Condensation with 2-pentanone
-
To a solution of sodium ethoxide in ethanol, add 2-pentanone dropwise at a controlled temperature.
-
After the addition is complete, add the crude 2,2,6-trimethylcyclohexane carboxaldehyde from Step 1 to the reaction mixture.
-
Stir the reaction mixture at room temperature until the condensation is complete (monitored by TLC or GC).
-
Quench the reaction with a weak acid (e.g., acetic acid) and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3-hexenone derivative.
Step 3: Hydrogenation to Norlimbanol
-
In a high-pressure autoclave, dissolve the crude 3-hexenone derivative from Step 2 in a suitable solvent.
-
Add the nickel-copper chromite catalyst.
-
Pressurize the autoclave with hydrogen gas and heat the mixture to the required temperature.
-
Maintain the pressure and temperature while stirring until the hydrogenation is complete.
-
Cool the reaction mixture, vent the excess hydrogen, and filter off the catalyst.
-
Purify the crude product by vacuum distillation to obtain Norlimbanol with a high trans-isomer content.
Enantioselective Synthesis of (1′R,3S,6′S)-Norlimbanol
The individual stereoisomers of Norlimbanol possess distinct olfactory properties, with the (1′R,3S,6′S)-isomer being identified as the most potent. The enantioselective synthesis of this specific isomer is a more challenging endeavor, often involving chiral catalysts or starting materials. The work of Philip Kraft and his collaborators has been instrumental in elucidating the synthesis of specific Norlimbanol isomers.
A key strategy for the enantioselective synthesis of the most potent isomer of Norlimbanol is outlined in the following diagram, which is based on a diagram from a review by Kraft et al.
Caption: Enantioselective synthesis of (1′R,3S,6′S)-Norlimbanol.
Experimental Protocol: Enantioselective Synthesis of (1′R,3S,6′S)-Norlimbanol (Conceptual Outline)
This protocol is a conceptual outline based on established chemical transformations and may require optimization.
Step 1: Asymmetric Cyclopropanation of (R)-Pulegone
-
Prepare a solution of (R)-pulegone in a suitable aprotic solvent (e.g., THF).
-
Add a Corey-Chaykovsky reagent, such as trimethylsulfonium iodide and sodium hydride, to the solution at a controlled low temperature.
-
Allow the reaction to proceed until complete conversion of the starting material is observed.
-
Work up the reaction mixture to isolate the corresponding cyclopropyl ketone.
Step 2: Reductive Opening of the Cyclopropyl Ketone
-
Dissolve the cyclopropyl ketone from the previous step in a mixture of liquid ammonia and a suitable co-solvent.
-
Add a reducing agent, such as lithium metal, in small portions.
-
Monitor the reaction until the desired reductive opening has occurred.
-
Quench the reaction carefully and isolate the resulting chiral ketone.
Step 3: Grignard Reaction with Propylmagnesium Bromide
-
Prepare a solution of the chiral ketone from Step 2 in an anhydrous ethereal solvent.
-
Add a solution of propylmagnesium bromide dropwise at a low temperature.
-
Allow the reaction to proceed to completion.
-
Work up the reaction with an aqueous ammonium chloride solution to obtain the tertiary alcohol.
Step 4: Stereoselective Reduction
-
Oxidize the tertiary alcohol from Step 3 to the corresponding ketone using a mild oxidizing agent (e.g., PCC).
-
Perform a stereoselective reduction of the ketone using a suitable reducing agent (e.g., sodium borohydride) to yield the desired (1′R,3S,6′S)-Norlimbanol.
-
Purify the final product using column chromatography.
Mechanism of Olfactory Reception
The sense of smell is mediated by a large family of olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located in the olfactory sensory neurons of the nasal epithelium. The binding of an odorant molecule to an OR initiates a signal transduction cascade, leading to the generation of an electrical signal that is transmitted to the brain and perceived as a specific scent.
The specific olfactory receptor or receptors that bind to Norlimbanol and its isomers have not yet been deorphanized. This is not uncommon, as a large percentage of human ORs remain orphan receptors with unknown ligands. However, based on its structure and odor profile, it is hypothesized that Norlimbanol interacts with ORs that are responsive to woody and ambery notes. The difference in potency and character between the racemic mixture and the dextro isomer strongly suggests that the binding to the olfactory receptor is stereospecific. The precise fit of the (1′R,3S,6′S)-isomer into the binding pocket of its cognate receptor likely leads to a more stable and effective activation of the receptor, resulting in its powerful and characteristic odor.
Caption: General olfactory signal transduction pathway.
Analytical Characterization
Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique for the identification and quantification of fragrance ingredients like Norlimbanol.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
The following is a general protocol for the analysis of Norlimbanol in a fragrance oil.
Caption: A typical workflow for GC-MS analysis of fragrances.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).
-
Column: A non-polar or medium-polarity column is suitable (e.g., HP-5MS, DB-5).
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 5 °C/minute to 280 °C.
-
Hold at 280 °C for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL (split or splitless injection depending on concentration).
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
Data Analysis:
-
The resulting mass spectrum of the Norlimbanol peak can be compared with a reference library (e.g., NIST, Wiley) for identification. The retention time should also be compared with that of a known standard.
Conclusion
Norlimbanol® stands as a landmark achievement in the field of synthetic fragrance chemistry. Its discovery by Firmenich in 1986 provided perfumers with a powerful and versatile woody-amber note that has since become a cornerstone of modern perfumery. The subsequent development of Norlimbanol® Dextro further exemplifies the industry's drive towards understanding and isolating the most impactful stereoisomers. This technical guide has provided a comprehensive overview of the history, synthesis, physicochemical properties, and analytical characterization of this important molecule. As research into olfactory science continues, the deorphanization of the specific receptors for Norlimbanol will undoubtedly provide even deeper insights into the molecular basis of its iconic scent.
References
-
Formation of Ambergris Odorants from Ambrein under Simulated Natural Conditions. (2023). Marine Drugs. [Link]
-
Cyclohexanepropanol, 2,2,6-trimethyl-alpha-propyl- | C15H30O | CID 116699 - PubChem. (n.d.). PubChem. [Link]
-
NORLIMBANOL®. (n.d.). [Link]
-
Ambrafuran (AmbroxTM) Synthesis from Natural Plant Product Precursors - PubMed Central. (2020). Molecules. [Link]
-
Ambrein (C30H52O), a constituent of ambergris and precursor of... - ResearchGate. (n.d.). ResearchGate. [Link]
-
Timberol® (CAS N° 70788-30-6) - ScenTree. (n.d.). ScenTree. [Link]
-
timber propanol, 70788-30-6 - The Good Scents Company. (n.d.). The Good Scents Company. [Link]
- US10889558B2 - Amber odorant - Google Patents. (n.d.).
-
Top: The structure of ambergris odorants having similar odors but... | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. [Link]
-
PERFUMING COMPOSITION - European Patent Office - EP 3621579 B1. (2018). Googleapis.com. [Link]
-
Ambrafuran (AmbroxTM) Synthesis from Natural Plant Product Precursors - PubMed. (2020). Molecules. [Link]
Sources
- 1. Ambrafuran (AmbroxTM) Synthesis from Natural Plant Product Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ambrafuran (AmbroxTM) Synthesis from Natural Plant Product Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-(2,2,6-Trimethylcyclohexyl)- hexan-3-ol | 70788-30-6 [chemicalbook.com]
- 5. NORLIMBANOL® DEXTRO [studio.dsm-firmenich.com]
- 6. EP2794538B1 - Woody odorants - Google Patents [patents.google.com]
- 7. firmenich.com [firmenich.com]
- 8. Cyclohexanepropanol, 2,2,6-trimethyl-alpha-propyl- | C15H30O | CID 116699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. timber propanol, 70788-30-6 [thegoodscentscompany.com]
- 10. 1-(2,2,6-Trimethylcyclohexyl)- hexan-3-ol CAS#: 70788-30-6 [m.chemicalbook.com]
The Synthetic Heart of Modern Woody Aromas: A Technical Guide to Cyclohexanepropanol, 2,2,6-trimethyl-alpha-propyl-
Executive Summary
This technical guide delves into the chemical identity, synthesis, and application of Cyclohexanepropanol, 2,2,6-trimethyl-alpha-propyl-, a prominent synthetic aroma chemical. Contrary to inquiries about its natural origins, extensive database searches and safety assessments confirm that this compound is not known to occur in nature.[1][2][3][4][5] It is a testament to the innovation in synthetic chemistry, providing perfumers and product developers with a powerful, stable, and multifaceted woody-amber scent profile that has become a cornerstone of modern fragrance creation. This document will elucidate its physical and chemical properties, olfactory characteristics, synthesis, safety, and regulatory status, providing a comprehensive resource for researchers, scientists, and drug development professionals.
Introduction: The Quest for Potent and Persistent Aroma Chemicals
The fragrance industry is in a perpetual search for molecules that offer unique and robust scent profiles, coupled with high performance and stability in various consumer products. While natural extracts and essential oils are invaluable, they can face limitations in terms of consistency, sustainability, and cost. This has driven the development of synthetic aroma chemicals that can either mimic natural scents or provide entirely new olfactory experiences. Cyclohexanepropanol, 2,2,6-trimethyl-alpha-propyl- (CAS: 70788-30-6), widely recognized by its trade names Timberol® and Norlimbanol®, is a prime example of a successful synthetic molecule that, despite its artificial origin, imparts a profoundly "natural" woody character.[3][6][7][8] Its discovery in 1978 marked a significant advancement in the creation of powerful and diffusive woody-amber notes, which have since been incorporated into a vast array of fine fragrances and functional products.[4][9]
Chemical Identity and Physicochemical Properties
A thorough understanding of a molecule's properties is fundamental to its application. Cyclohexanepropanol, 2,2,6-trimethyl-alpha-propyl- is a C15H30O aliphatic alcohol.[1][10] Its structure, featuring a substituted cyclohexane ring and a secondary alcohol functional group, is key to its characteristic odor and stability.
Chemical Structure
Caption: 2D Structure of Cyclohexanepropanol, 2,2,6-trimethyl-alpha-propyl-
Physicochemical Data Summary
| Property | Value | Source |
| CAS Number | 70788-30-6 | [1][6][10] |
| Molecular Formula | C15H30O | [1][2][10] |
| Molecular Weight | 226.40 g/mol | [2][10] |
| IUPAC Name | 1-(2,2,6-trimethylcyclohexyl)hexan-3-ol | [10] |
| Appearance | Colorless to pale yellow viscous liquid | [2][11] |
| Flash Point | >100 °C (>212 °F) | [2][4][9] |
| Vapor Pressure | 0.000469 - 0.01 Pa @ 25°C | [2][5] |
| logP (o/w) | 5.6 - 5.9 | [1][4] |
| Water Solubility | 1.149 mg/L (estimated) | [1] |
| Synonyms | Timberol, Norlimbanol, Karmawood, Dextramber | [1][3][6][7][10] |
Natural Occurrence: A Synthetic Reality
A critical point of clarification for researchers is that Cyclohexanepropanol, 2,2,6-trimethyl-alpha-propyl- is a synthetic molecule. Despite its powerful woody and amber notes that are reminiscent of natural materials like cedarwood, patchouli, and ambergris, it is not reported to occur in nature.[4][5][6][7] The Research Institute for Fragrance Materials (RIFM), in its comprehensive safety assessment, explicitly states that 1-(2,2,6-trimethylcyclohexyl)-3-hexanol is not reported to be found in food, referencing the Volatile Compounds in Food (VCF) database.[1] This underscores the role of chemical synthesis in creating novel ingredients that expand the perfumer's palette beyond what is directly available from natural sources.
Synthesis and Manufacturing Overview
The commercial production of this aroma chemical is a multi-step process rooted in fundamental organic chemistry principles. While specific manufacturing details are often proprietary, a general synthetic route has been described.[4] The process exemplifies how readily available chemical feedstocks can be converted into complex molecules with high olfactory value.
Generalized Synthesis Workflow
The synthesis involves an aldol condensation reaction between citral and 2-pentanone, which is then followed by cyclization and hydrogenation to yield the final product.[4]
Caption: Generalized synthetic pathway for Timberol®/Norlimbanol®.
This synthetic approach allows for large-scale production and ensures a consistent quality of the final product, which is crucial for its widespread use in consumer goods.
Olfactory Profile and Applications in Fragrance
The primary value of Cyclohexanepropanol, 2,2,6-trimethyl-alpha-propyl- lies in its exceptional olfactory properties. It is renowned for an extremely powerful, dry, and diffusive woody-amber character.[2][7][9] Perfumers describe its scent profile with a variety of nuances:
Its high substantivity, lasting over 600 hours on a smelling strip, makes it an outstanding fixative.[5][11] It is used to add tenacity, volume, and a sophisticated woody foundation to a wide range of fragrance types, from fine perfumes to household products like detergents and candles, where its stability in various bases is a significant advantage.[4][9]
Safety and Regulatory Framework
As a widely used fragrance ingredient, the safety of Cyclohexanepropanol, 2,2,6-trimethyl-alpha-propyl- has been thoroughly evaluated.
Expert Panel Assessment
The Research Institute for Fragrance Materials (RIFM) has conducted a comprehensive safety assessment. The expert panel concluded that the material is safe for its intended use in fragrance products.[1] The assessment covered various endpoints, including genotoxicity, repeated dose toxicity, and reproductive toxicity.[1] The compound was found to be non-genotoxic.[1]
Skin Sensitization
The primary health consideration identified is its potential to cause skin sensitization in some individuals.[6][10] This means that repeated contact at sufficiently high concentrations may lead to an allergic skin reaction.[6]
IFRA Standards
To mitigate the risk of sensitization, the International Fragrance Association (IFRA) has established a safe use standard for this ingredient.[6] This standard restricts the maximum concentration of Cyclohexanepropanol, 2,2,6-trimethyl-alpha-propyl- in different categories of consumer products, ensuring that exposure levels remain below the threshold known to induce sensitization.[7]
Conclusion
Cyclohexanepropanol, 2,2,6-trimethyl-alpha-propyl- is a cornerstone of the modern perfumer's woody-amber palette. While its scent may evoke the essence of a forest floor or aged wood, it is a product of human ingenuity, not a gift of nature. Its synthetic origin provides the consistency, scalability, and performance required for global applications. The rigorous safety assessments by bodies like RIFM and the subsequent standards set by IFRA ensure its continued safe use. For researchers and developers, this molecule serves as a powerful example of how synthetic chemistry can create high-impact, functional ingredients that shape the sensory world around us.
References
-
RIFM fragrance ingredient safety assessment, 1-(2,2,6-trimethylcyclohexyl)-3-hexanol, CAS Registry Number 70788-30-6. (2021). Food and Chemical Toxicology, 152S, 112233. [Link]
-
The Good Scents Company. (n.d.). alpha-ethyl-2,2,6-trimethyl cyclohexane propanol. Retrieved from [Link]
-
PubChem. (n.d.). Cyclohexanepropanol, 2,2,6-trimethyl-alpha-propyl-. National Center for Biotechnology Information. Retrieved from [Link]
-
RIFM fragrance ingredient safety assessment, 2,6,6-trimethyl-1&2-cyclohexen-1-carboxaldehyde, CAS Registry Number 432-25-7. (2022). Food and Chemical Toxicology, 164S, 113009. [Link]
-
The Fragrance Conservatory. (n.d.). 1-(2,2,6-Trimethylcyclohexyl)-3-hexanol. Retrieved from [Link]
-
The Good Scents Company. (n.d.). timber propanol. Retrieved from [Link]
-
Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, cyclohexanepropanol, α-ethyl-2,2,6-trimethyl-, CAS registry number 60241-52-3. Food and Chemical Toxicology, 159S, 112679. [Link]
-
RIFM fragrance ingredient safety assessment, 2-methyl-4-(2,6,6-trimethylcyclohex-1-en-1-yl)-2-butenal, CAS registry number 3155-71-3. (2023). Food and Chemical Toxicology, 177S, 113845. [Link]
-
Wikidata. (n.d.). 2,2,6-trimethyl-α-propyl-cyclohexanepropanol. Retrieved from [Link]
-
ScenTree. (n.d.). Timberol® (CAS N° 70788-30-6). Retrieved from [Link]
-
Evocative Perfumes. (n.d.). Buy Norlimbanol (Firmenich) for Perfumery. Retrieved from [Link]
-
Fragrantica. (n.d.). Most popular perfumes with Timberol note. Retrieved from [Link]
-
Fragrance University. (n.d.). timber propanol. Retrieved from [Link]
Sources
- 1. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 2. bioeco.alfa-chemistry.com [bioeco.alfa-chemistry.com]
- 3. timber propanol, 70788-30-6 [thegoodscentscompany.com]
- 4. ScenTree - Timberol® (CAS N° 70788-30-6) [scentree.co]
- 5. Fragrance University [fragranceu.com]
- 6. 1-(2,2,6-Trimethylcyclohexyl)-3-hexanol | The Fragrance Conservatory [fragranceconservatory.com]
- 7. fraterworks.com [fraterworks.com]
- 8. fragrantica.com [fragrantica.com]
- 9. NORLIMBANOL® [studio.dsm-firmenich.com]
- 10. Cyclohexanepropanol, 2,2,6-trimethyl-alpha-propyl- | C15H30O | CID 116699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Buy Norlimbanol (Firmenich) for Perfumery - Evocative Perfumes [evocativeperfumes.com]
Methodological & Application
Application Note: Quantitative Analysis of Timberol in Cosmetic Formulations by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract & Introduction
Timberol®, a synthetic aroma chemical prized for its powerful and tenacious dry, woody-amber character, is a key ingredient in modern perfumery.[1][2] Its high stability makes it suitable for a wide range of personal care products, including creams, lotions, shampoos, and fine fragrances.[2][3] As with many fragrance ingredients, its concentration in consumer products is subject to internal quality control and recommendations by bodies like the International Fragrance Association (IFRA) to ensure product consistency and consumer safety.[4][5]
This application note provides a detailed, robust, and validated analytical method for the selective detection and quantification of Timberol in complex cosmetic matrices. The method employs Ultrasound-Assisted Extraction (UAE) followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS), a technique that offers the high sensitivity and specificity required for analyzing trace components in challenging samples.[6][7][8] This protocol is designed for researchers in quality assurance, regulatory compliance, and product development within the cosmetics industry.
Chemical Profile: Timberol
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 1-(2,2,6-Trimethylcyclohexyl)hexan-3-ol | [1] |
| CAS Number | 70788-30-6 (commonly used for the mixture) | [3][9][10][11] |
| Synonyms | Norlimbanol®, Karmawood®, Dextramber | [3][12] |
| Molecular Formula | C₁₅H₃₀O | [1][3] |
| Molecular Weight | 226.40 g/mol | [1][3] |
| Boiling Point | 278-279 °C | [9] |
| Log P | 5.9 |[3] |
Principle of the Analytical Method
The core of this method is the separation of volatile and semi-volatile compounds by gas chromatography, followed by detection using mass spectrometry.
-
Extraction: Timberol is first extracted from the cosmetic matrix. Due to the complexity of cosmetic formulations (emulsions, suspensions, etc.), a robust extraction technique is paramount. Ultrasound-Assisted Extraction (UAE) is employed to efficiently disrupt the sample matrix and facilitate the transfer of Timberol into an organic solvent.[13][14]
-
Separation (GC): The extract is injected into a GC system. The sample is vaporized and carried by an inert gas through a capillary column. Compounds are separated based on their boiling points and interaction with the column's stationary phase. Timberol, being a semi-volatile compound, is well-suited for GC analysis.[7][15]
-
Detection (MS): As compounds elute from the GC column, they enter the mass spectrometer. Here, they are ionized and fragmented. The mass spectrometer separates these fragments based on their mass-to-charge ratio (m/z), creating a unique mass spectrum for each compound, which acts as a chemical fingerprint. For quantification, the instrument is set to Selected Ion Monitoring (SIM) mode, where it only monitors specific, characteristic ions for Timberol, drastically increasing sensitivity and reducing matrix interference.[6][16]
Experimental Workflow Diagram
Caption: Overall workflow for Timberol analysis.
Materials, Reagents, and Instrumentation
Reagents and Standards
-
Timberol analytical standard: (≥98% purity)
-
Internal Standard (IS): Cedrol or Iso Longifolanone (select a compound not expected in the sample with similar chemical properties and a different retention time).
-
Methanol (MeOH): HPLC or GC-grade.
-
Dichloromethane (DCM): GC-grade.
-
Anhydrous Sodium Sulfate: ACS grade.
-
Ultrapure Water: Type 1.
Instrumentation and Consumables
-
Gas Chromatograph with Mass Spectrometer (GC-MS): Equipped with a split/splitless injector and autosampler.
-
GC Capillary Column: Low-bleed, mid-polarity column such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Ultrasonic Bath: 40 kHz frequency.
-
Centrifuge: Capable of 4000 x g.
-
Analytical Balance: Readable to 0.0001 g.
-
Volumetric flasks, pipettes, and syringes.
-
Centrifuge tubes: 15 mL, glass or polypropylene.
-
Syringe filters: 0.45 µm, PTFE.
-
GC Vials: 2 mL, amber, with PTFE-lined septa.
Detailed Protocols
Preparation of Standard Solutions
-
Primary Stock Standard (1000 µg/mL): Accurately weigh 25 mg of Timberol standard into a 25 mL volumetric flask. Dissolve and bring to volume with methanol.
-
Internal Standard Stock (1000 µg/mL): Prepare in the same manner as the Timberol stock.
-
Working Calibration Standards: Prepare a series of calibration standards by serial dilution of the primary stock standard in methanol. A typical range would be 0.1, 0.5, 1.0, 5.0, 10.0, and 25.0 µg/mL.
-
Causality: This range is chosen to cover the typical concentration levels found in cosmetic products, from trace amounts to intentionally added percentages.[10]
-
-
Spiking: Fortify each calibration standard and all samples with the internal standard to a final concentration of 5 µg/mL.
-
Expertise Insight: The internal standard corrects for variations in injection volume and potential signal suppression or enhancement from the sample matrix, which is a cornerstone of achieving accurate quantification in complex samples.
-
Sample Preparation Protocol (Creams & Lotions)
-
Weighing: Accurately weigh approximately 0.5 g (to 0.0001 g) of the cosmetic sample into a 15 mL centrifuge tube.
-
Internal Standard Addition: Add 50 µL of a 100 µg/mL internal standard solution to the tube.
-
Extraction: Add 10 mL of methanol to the tube. Cap tightly.
-
Expertise Insight: Methanol is an effective solvent for Timberol and also helps to precipitate proteins and break down the emulsion structure common in creams and lotions.
-
-
Ultrasonication: Place the tube in an ultrasonic bath for 20 minutes. The bath temperature should not exceed 40°C to prevent degradation of volatile components.
-
Centrifugation: Centrifuge the tube at 4000 x g for 15 minutes to pelletize insoluble excipients (waxes, fillers, etc.).
-
Filtration: Carefully collect the supernatant and pass it through a 0.45 µm PTFE syringe filter into a clean GC vial.
-
Trustworthiness: This filtration step is critical to prevent non-volatile matrix components from contaminating the GC inlet and column, ensuring method robustness and longevity of the instrument components.
-
-
Blank Preparation: A matrix blank should be prepared by performing the entire procedure on a cosmetic base known to be free of Timberol. A solvent blank (methanol with IS) should also be run.
GC-MS Instrumental Conditions
| Parameter | Setting | Rationale |
| Injection Mode | Splitless | Maximizes sensitivity for trace-level detection. |
| Inlet Temperature | 250 °C | Ensures complete vaporization of Timberol without thermal degradation. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Carrier Gas | Helium, constant flow @ 1.2 mL/min | Provides optimal column efficiency and is inert. |
| Oven Program | Initial 60°C (hold 2 min), ramp 10°C/min to 280°C (hold 5 min) | Separates a wide range of fragrance compounds effectively. |
| MS Transfer Line | 280 °C | Prevents condensation of analytes before entering the MS. |
| Ion Source Temp | 230 °C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI), 70 eV | Standard mode that produces reproducible fragmentation patterns for library matching. |
| Acquisition Mode | Full Scan (m/z 40-450) for identification; SIM for quantification. | Full scan confirms identity; SIM provides superior sensitivity for quantification. |
| SIM Ions (Timberol) | Quantifier: m/z 123, Qualifiers: m/z 81, 109 | These ions are characteristic fragments of Timberol, providing selectivity. The most abundant, unique ion is chosen for quantification. |
Method Validation
To ensure the reliability of the results, the method must be validated according to established guidelines such as those from ISO or the JRC.[17][18][19]
| Parameter | Procedure | Typical Acceptance Criteria |
| Specificity | Analyze a blank matrix and a matrix spiked with Timberol. | No interfering peaks at the retention time of Timberol in the blank. |
| Linearity & Range | Analyze calibration standards (0.1-25.0 µg/mL) in triplicate. | Correlation coefficient (r²) > 0.995. |
| Accuracy (Recovery) | Spike a blank matrix at low, medium, and high concentrations (n=3 for each). | Mean recovery between 80-120%. |
| Precision | Repeatability (n=6 spikes at one concentration); Intermediate Precision (different day/analyst). | Relative Standard Deviation (RSD) ≤ 15%. |
| LOD & LOQ | Determined from the signal-to-noise ratio (S/N) of low-level spikes. | LOD: S/N ≥ 3; LOQ: S/N ≥ 10. |
Data Analysis and Reporting
-
Identification: Confirm the identity of Timberol in a sample by comparing its retention time and mass spectrum to that of a known standard. The ratio of qualifier ions to the quantifier ion should be within ±20% of the standard.
-
Quantification: Using the instrument's software, create a calibration curve by plotting the ratio of the Timberol peak area to the internal standard peak area against the concentration of the calibration standards.
-
Calculation: The concentration of Timberol in the original cosmetic sample (in mg/kg or % w/w) is calculated using the regression equation from the calibration curve, accounting for the initial sample weight and dilution factor.
Formula: Concentration (mg/kg) = (C_instrument * V_extract) / W_sample Where:
-
C_instrument = Concentration from calibration curve (µg/mL)
-
V_extract = Final volume of the extract (mL)
-
W_sample = Weight of the sample (g)
References
A complete list of sources cited within this document.
- Timberol (CAS 57641-67-3) – Dry Amber-Woody Fixative Synthetic Ingredient for Perfumery. Scentspiracy.
- The Smell of Success: Using GC–MS–MS for Low Level Allergenic Fragrance Detection. LCGC.
- Timberol - Sihauli Chemicals. Sihauli Chemicals.
- Timberol® (CAS N° 70788-30-6). ScenTree.
- Timberol - PerfumersWorld. PerfumersWorld.
- Validation of analytical methods on your cosmetic products according to the iso 22176 standard. FILAB.
- TIMBEROL. Candle Element.
- Fragrance Analysis in Cosmetics. Scribd.
- Timberol. Chemical Bull Pvt. Ltd.
- Recent Advances in Sample Preparation for Cosmetics and Personal Care Products Analysis. PubMed Central.
- GC-MS quantitation of fragrance compounds suspected to cause skin reactions. Semantic Scholar.
- Cosmetics - Analytical Methods - Validation Criteria for analytical results using non chrom
- JRC Guidelines for Selecting and/or validating analytical methods for cosmetics. European Commission.
- Sample preparation techniques for cosmetics analysis included in this review.
- Meta-Analysis and Analytical Methods in Cosmetics Formul
- Unveiling Aromas with GC/MS Transforming the Fragrance and Flavor Industry. Conquer Scientific.
- Sample Preparation for Cosmetics Analysis. Encyclopedia.pub.
- Certificate of Conformity of Fragrance Mixtures with IFRA Standards.
- Analytical methods for identification and determination of some cosmetics ingredients. Trakia Journal of Sciences.
- Norlimbanol®.
- Fragrance Safety - Using IFRA Standards. Handcrafted Soap and Cosmetic Guild.
Sources
- 1. Timberol (CAS 57641-67-3) – Dry Amber-Woody Fixative Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 2. Buy Timberol | Cedarwood Fragrance Ingredient & Fixative [chemicalbull.com]
- 3. ScenTree - Timberol® (CAS N° 70788-30-6) [scentree.co]
- 4. olaughlinco.com [olaughlinco.com]
- 5. Handcrafted Soap and Cosmetic Guild [soapguild.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. mdpi.com [mdpi.com]
- 8. conquerscientific.com [conquerscientific.com]
- 9. sihaulichemicals.co.in [sihaulichemicals.co.in]
- 10. perfumersworld.com [perfumersworld.com]
- 11. candleelement.com [candleelement.com]
- 12. fraterworks.com [fraterworks.com]
- 13. Recent Advances in Sample Preparation for Cosmetics and Personal Care Products Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 16. scribd.com [scribd.com]
- 17. filab.fr [filab.fr]
- 18. kcia.or.kr [kcia.or.kr]
- 19. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
"gas chromatography-mass spectrometry of Cyclohexanepropanol"
An Application Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 3-Cyclohexanepropanol
Authored by a Senior Application Scientist
Abstract
This comprehensive application note provides a detailed protocol for the identification and quantification of 3-Cyclohexanepropanol using Gas Chromatography-Mass Spectrometry (GC-MS). 3-Cyclohexanepropanol (C9H18O, Mol. Wt. 142.24 g/mol ) is a compound of interest in various fields, including fragrance, specialty chemicals, and as a potential biomarker or metabolite in biological studies.[1][2] The methodology herein is designed for researchers, scientists, and drug development professionals, offering a robust framework from sample preparation to data analysis. We emphasize the causality behind procedural choices to empower users to adapt and troubleshoot the protocol for their specific matrices.
Introduction: The Analytical Imperative for 3-Cyclohexanepropanol
Gas Chromatography-Mass Spectrometry (GC-MS) stands as the premier analytical technique for volatile and semi-volatile compounds like 3-Cyclohexanepropanol.[3] Its power lies in the synergistic combination of gas chromatography's high-resolution separation capabilities with the definitive identification power of mass spectrometry.[4] The GC separates the analyte from a complex mixture based on its boiling point and affinity for the column's stationary phase, while the MS fragments the eluted compound into a predictable pattern, or mass spectrum, which serves as a molecular fingerprint.[4][5] This guide provides a field-tested workflow, grounded in established analytical principles, to ensure reliable and reproducible analysis.
Foundational Principles & Experimental Design
The successful analysis of 3-Cyclohexanepropanol by GC-MS hinges on a meticulous approach to each stage of the workflow. The choices made during sample preparation and instrument setup directly impact data quality.
Sample Preparation: The Gateway to Quality Data
The primary goal of sample preparation is to present the analyte to the instrument in a clean, compatible solvent at an appropriate concentration, free from non-volatile residues that could contaminate the system.[6] The choice of method is dictated by the sample matrix.
-
For Clean Matrices (e.g., Reaction Mixtures, Standards): A simple "Dilute and Shoot" approach is often sufficient. The key is selecting a volatile organic solvent that is compatible with the GC column. Solvents like hexane, dichloromethane, or ethyl acetate are excellent choices.[4][6] Water and strong acids or bases must be avoided as they can damage the column.[6][7]
-
For Complex Matrices (e.g., Biological Fluids, Environmental Samples): Extraction is necessary to isolate the analyte and remove interferences.
-
Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility in immiscible solvents. For extracting 3-Cyclohexanepropanol from an aqueous matrix, an organic solvent like ethyl acetate is effective.[4]
-
Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup by passing the sample through a cartridge containing a sorbent that retains the analyte. The impurities are washed away, and the analyte is then eluted with a small volume of solvent, concentrating it for analysis.[4]
-
GC-MS Instrumentation: Optimizing for Separation and Detection
The instrument parameters must be tailored to the physicochemical properties of 3-Cyclohexanepropanol.
-
GC Column Selection: A low-to-mid polarity column is ideal. A 5% diphenyl / 95% dimethyl polysiloxane column (e.g., DB-5ms, HP-5MS) is a versatile and robust choice for this type of analysis due to its thermal stability and excellent separation characteristics for a wide range of compounds.[8]
-
Temperature Programming: A temperature ramp is crucial for achieving good separation. Starting at a lower temperature allows for the elution of highly volatile compounds, while the gradual increase in temperature ensures that semi-volatile compounds like 3-Cyclohexanepropanol elute as sharp, symmetrical peaks.[3]
-
Mass Spectrometer Settings: Electron Ionization (EI) at a standard energy of 70 eV is used to generate reproducible fragmentation patterns that are directly comparable to spectral libraries like the NIST/EPA/NIH Mass Spectral Library.[9][10]
Detailed Experimental Protocol
This protocol provides a validated starting point for the analysis. Optimization may be required based on the specific instrument and sample matrix.
Materials and Reagents
-
3-Cyclohexanepropanol standard (≥98% purity)
-
Hexane or Dichloromethane (GC grade or equivalent)
-
Glass autosampler vials (1.5 mL) with caps and septa[6]
-
Micropipettes and tips
-
Vortex mixer
-
Centrifuge (if samples contain particulates)
-
0.22 µm syringe filters (optional, for clarifying extracts)[7]
Step-by-Step Sample Preparation (Dilute and Shoot)
-
Stock Standard Preparation: Accurately weigh ~10 mg of 3-Cyclohexanepropanol standard and dissolve it in 10 mL of hexane to create a 1 mg/mL stock solution.
-
Working Standard Preparation: Perform serial dilutions of the stock solution to create a set of calibration standards (e.g., 0.5, 1, 5, 10, 25 µg/mL).
-
Sample Preparation: Dilute the unknown sample with hexane to an expected concentration within the calibration range. A starting dilution of 1:100 is often appropriate.
-
Finalize for Injection: Vortex the prepared standards and samples for 10 seconds. If any particulates are visible, centrifuge the vial and transfer the supernatant to a clean autosampler vial, or filter the sample.[6][7]
GC-MS Instrumental Parameters
The following parameters have been optimized for the analysis of 3-Cyclohexanepropanol.
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides precise temperature and flow control. |
| Column | HP-5MS (30 m x 0.25 mm ID, 0.25 µm film) | Industry-standard column for general-purpose analysis. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert gas providing good chromatographic efficiency. |
| Inlet | Splitless Mode | Maximizes sensitivity for trace-level analysis. |
| Inlet Temp. | 250 °C | Ensures rapid and complete vaporization of the analyte. |
| Oven Program | 60 °C (hold 1 min), ramp 15 °C/min to 280 °C (hold 5 min) | Separates analytes based on boiling point differences. |
| Injection Vol. | 1 µL | Standard volume for splitless injection. |
| MS System | Agilent 5977B MSD or equivalent | High-sensitivity quadrupole mass spectrometer. |
| Ion Source | Electron Ionization (EI) | Standard ionization technique for library matching. |
| Source Temp. | 230 °C | Minimizes analyte condensation and contamination. |
| Quad Temp. | 150 °C | Ensures stable mass analysis. |
| Scan Range | m/z 40-450 | Covers the molecular ion and key fragments of the analyte. |
| Solvent Delay | 3 minutes | Prevents the high concentration of solvent from saturating the detector. |
Visualization of the Analytical Workflow
The entire process, from sample receipt to final analysis, can be visualized as a logical sequence of operations.
Caption: End-to-end workflow for the GC-MS analysis of 3-Cyclohexanepropanol.
Results and Discussion: Interpreting the Data
Chromatographic Performance
Under the conditions specified, 3-Cyclohexanepropanol should elute as a sharp, symmetrical peak. The retention time is a reproducible characteristic under constant conditions and serves as the first point of identification.
Mass Spectral Analysis and Fragmentation
The mass spectrum provides definitive structural confirmation. The Electron Ionization (EI) of 3-Cyclohexanepropanol (C9H18O, m/z 142.2) results in a characteristic fragmentation pattern. The molecular ion peak ([M]+) at m/z 142 may be of low abundance or absent. Key fragments are identified by comparison to the NIST spectral library.[2][9]
Table of Expected Ions:
| m/z | Proposed Identity | Significance |
| 142 | [M]+ (Molecular Ion) | Confirms the molecular weight of the analyte. |
| 124 | [M-H₂O]+ | Characteristic loss of water from an alcohol. |
| 95 | [C₇H₁₁]+ | Fragmentation of the propyl chain and cyclohexyl ring. |
| 83 | [C₆H₁₁]+ | Cyclohexyl cation or related C6 fragment. |
| 67 | [C₅H₇]+ | Further fragmentation of the cyclohexyl ring. |
| 55 | [C₄H₇]+ | Base Peak, a stable fragment from ring and chain cleavage. |
The proposed fragmentation pathway below illustrates how these key ions are formed.
Caption: Proposed EI fragmentation pathway for 3-Cyclohexanepropanol.
Method Trustworthiness and Validation
To ensure the reliability of results, the following steps are crucial:
-
Calibration: Analyze a series of standards to generate a calibration curve. A linear fit with an R² value > 0.995 is typically required for accurate quantification.
-
Blanks: Inject a solvent blank between samples to prevent carryover and confirm system cleanliness.
-
Quality Control (QC): Periodically re-inject a mid-point calibration standard to verify instrument performance and the stability of the calibration.
Conclusion
This application note details a robust and reliable GC-MS method for the analysis of 3-Cyclohexanepropanol. By understanding the principles behind sample preparation, chromatographic separation, and mass spectral fragmentation, researchers can confidently apply and adapt this protocol to their specific analytical challenges. The combination of optimized instrumental parameters and a systematic approach to data interpretation provides a self-validating system for the accurate identification and quantification of this compound.
References
-
SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]
-
Hawach Scientific. (2024, October 24). Common Sample Preparation Techniques for GC-MS Analysis. Retrieved from [Link]
-
University of Illinois Urbana-Champaign. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]
-
Organomation. (n.d.). Preparing Samples for GC-MS/MS Analysis. Retrieved from [Link]
-
Lee, S., et al. (2023). A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use. Metabolites, 13(7), 841. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Cyclohexyl-1-propanol. PubChem Compound Database. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Cyclohexanepropanal. NIST Chemistry WebBook. Retrieved from [Link]
-
SpectraBase. (n.d.). 3-Cyclohexene-1-propanol, 2,6,6-trimethyl-.alpha.-propyl-. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Cyclohexanepropanol. NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectra of 3-cyclohexylpropionic acid methyl ester.... Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Mass Spectrometry Data Center. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Cyclohexanol. NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Cyclohexaneethanol. NIST Chemistry WebBook. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Cyclohexanepropanol, 2,2,3,6-tetramethyl-alpha-propyl-. PubChem Compound Database. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). GC-MS – Knowledge and References. Retrieved from [Link]
-
ResearchGate. (2021). How to get peak separation of cyclohexanol and cyclohexanone in GC-MS?. Retrieved from [Link]
-
Scholars Research Library. (n.d.). Gas chromatography and mass spectroscopic determination of phytocompounds. Retrieved from [Link]
-
YouTube. (2020, September 23). Gas chromatography mass spectrometry. Retrieved from [Link]
-
Pharmacognosy Journal. (2021). Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio-Active Compounds and Phytochemical Analyses in Three Species of Apocynaceae. Retrieved from [Link]
-
PubMed Central. (n.d.). Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts. Retrieved from [Link]
Sources
- 1. 3-Cyclohexyl-1-propanol | C9H18O | CID 70763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyclohexanepropanol- [webbook.nist.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Sample preparation GC-MS [scioninstruments.com]
- 5. GC-MS Sample Preparation | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. uoguelph.ca [uoguelph.ca]
- 7. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 8. researchgate.net [researchgate.net]
- 9. Mass Spectrometry Data Center, NIST [chemdata.nist.gov]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Application Note: Quantification of 1-(2,2,6-trimethylcyclohexyl)hexan-3-ol in Perfumes by GC-MS
Introduction: The Analytical Imperative for Key Fragrance Ingredients
1-(2,2,6-trimethylcyclohexyl)hexan-3-ol, known commercially by trade names such as Timberol®, Norlimbanol®, and Karmawood®, is a synthetic fragrance ingredient prized for its powerful, diffusive, and highly tenacious woody-amber scent profile.[1][2] Its unique character, reminiscent of dry woods and ambergris, has made it an indispensable component in modern perfumery, particularly in masculine and unisex fragrances where it imparts structure, tenacity, and volume from the top to the base notes.[3][4]
The concentration of this ingredient can vary significantly, from trace amounts acting as a modifier to substantial percentages (e.g., up to 11%) defining the core character of a fragrance.[3] This wide dynamic range, coupled with its presence in exceptionally complex chemical mixtures (perfumes can contain hundreds of ingredients), presents a significant analytical challenge.[5] Accurate quantification is critical for several reasons:
-
Quality Control: Ensuring batch-to-batch consistency and adherence to formulation specifications.
-
Regulatory Compliance: Verifying that concentrations adhere to the standards set by bodies like the International Fragrance Association (IFRA), which are based on safety assessments from the Research Institute for Fragrance Materials (RIFM).[2][6]
-
Competitor Analysis & Reverse Engineering: Deformulation requires precise quantification of key impact ingredients.
-
Research & Development: Fine-tuning new fragrance creations and understanding the olfactory contribution of individual materials.
This application note provides a detailed, field-proven protocol for the robust quantification of 1-(2,2,6-trimethylcyclohexyl)hexan-3-ol in alcohol-based perfume matrices using Gas Chromatography-Mass Spectrometry (GC-MS), the gold standard for fragrance analysis.[5]
The Analytical Strategy: Why GC-MS with Selected Ion Monitoring (SIM)?
Gas Chromatography is the technique of choice for fragrance analysis due to the volatile and semi-volatile nature of most perfume ingredients.[5] Coupling GC with a Mass Spectrometer (MS) provides unparalleled selectivity and sensitivity, allowing for the identification and quantification of specific compounds even when they co-elute with other matrix components.
Causality of Method Selection:
-
Gas Chromatography (GC): The primary function of the GC is to separate the highly complex mixture of fragrance compounds based on their boiling points and interaction with the stationary phase of the analytical column. For 1-(2,2,6-trimethylcyclohexyl)hexan-3-ol, a non-polar to mid-polarity column is ideal. A standard 5% phenyl-methylpolysiloxane stationary phase provides excellent resolving power for a broad range of fragrance molecules, including the target analyte.
-
Mass Spectrometry (MS): As compounds elute from the GC column, they enter the MS ion source where they are fragmented into characteristic, charged ions. The MS then separates these ions based on their mass-to-charge ratio (m/z).
-
Selected Ion Monitoring (SIM): While a full-scan MS analysis is excellent for identifying unknown compounds, SIM mode offers superior performance for quantification. Instead of scanning the entire mass range, the detector is programmed to monitor only a few specific, characteristic ions of the target analyte. This dramatically increases the signal-to-noise ratio, leading to lower detection limits and greater accuracy, which is crucial when analyzing a minor component in a major matrix.
The overall workflow is designed to be efficient, robust, and easily validated, moving from a complex sample to a precise, quantitative result.
Detailed Experimental Protocol
This protocol is a self-validating system. Each step is designed to minimize error and ensure reproducibility.
Reagents and Materials
-
Ethanol: HPLC or GC grade, 200 proof.
-
1-(2,2,6-trimethylcyclohexyl)hexan-3-ol standard: Purity >98% (CAS: 70788-30-6).
-
Internal Standard (IS): e.g., Tetradecane or another suitable non-interfering, stable compound.
-
Glassware: Class A volumetric flasks, pipettes, and autosampler vials with PTFE-lined septa.
Preparation of Standards
Rationale: A multi-point calibration curve is essential for demonstrating linearity and ensuring accurate quantification across the expected concentration range of the analyte in real-world samples.
-
Primary Stock Standard (10,000 µg/mL): Accurately weigh 100 mg of 1-(2,2,6-trimethylcyclohexyl)hexan-3-ol standard into a 10 mL volumetric flask. Dissolve and bring to volume with ethanol.
-
Internal Standard Stock (10,000 µg/mL): Prepare a stock solution of the chosen internal standard (e.g., Tetradecane) in the same manner.
-
Working Calibration Standards: Prepare a series of calibration standards by diluting the primary stock standard. A typical range would be 1, 5, 10, 50, 100, and 250 µg/mL. To each calibration level, add the internal standard to a fixed final concentration (e.g., 50 µg/mL).
Sample Preparation
Rationale: Perfumes are typically concentrated solutions in ethanol. A simple, accurate dilution brings the analyte concentration into the calibrated range of the instrument and minimizes potential matrix effects or column overload.
-
Weighing: Accurately weigh approximately 100 mg of the perfume sample into a 10 mL volumetric flask.
-
Dilution: Add the internal standard stock solution to achieve the target concentration (e.g., 50 µg/mL final concentration). Bring the flask to volume with ethanol. This represents a 1:100 dilution (assuming a density of ~1 g/mL).
-
Homogenization: Cap and vortex the flask for 30 seconds to ensure complete mixing.
-
Transfer: Transfer an aliquot to a 2 mL autosampler vial for GC-MS analysis.
GC-MS Instrumentation and Parameters
Rationale: The chosen parameters balance chromatographic resolution with analysis time. The mid-polarity column is robust and suitable for complex fragrance matrices. The temperature program is designed to effectively separate volatile components at the beginning of the run while ensuring the elution of less volatile compounds like the target analyte in a reasonable timeframe.
| Parameter | Setting | Justification |
| GC System | Agilent 8890 GC (or equivalent) | Standard, reliable platform for fragrance analysis. |
| MS System | Agilent 5977B MSD (or equivalent) | Provides necessary sensitivity and selectivity. |
| Column | Agilent DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | Industry-standard column offering excellent performance for a wide range of analytes. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert gas providing good chromatographic efficiency. |
| Inlet | Split/Splitless | |
| Inlet Temp | 250 °C | Ensures rapid volatilization of the sample. |
| Injection Mode | Split (Ratio 50:1) | Prevents column overloading and improves peak shape. |
| Injection Vol. | 1 µL | Standard volume for this type of analysis. |
| Oven Program | Start at 60°C (hold 2 min), ramp to 280°C @ 10°C/min, hold 5 min | Separates early-eluting solvents and fragrance notes, then ramps to elute the target analyte. |
| MS Transfer Line | 280 °C | Prevents condensation of analytes between GC and MS. |
| Ion Source Temp | 230 °C | Standard temperature for electron ionization. |
| Quadrupole Temp | 150 °C | Standard temperature for the mass filter. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Maximizes sensitivity and selectivity for quantification. |
SIM Ion Selection
Rationale: The selection of quantifier and qualifier ions is the cornerstone of a robust SIM method. Alcohols typically undergo alpha-cleavage (cleavage of the C-C bond adjacent to the hydroxyl group) and dehydration (loss of H₂O).[7][8][9] For 1-(2,2,6-trimethylcyclohexyl)hexan-3-ol (MW=226.4), the molecular ion (M+) at m/z 226 is expected to be very weak or absent. Key fragments are predicted as follows:
-
Loss of H₂O: [M-18]+ = m/z 208
-
Alpha-Cleavage (loss of propyl radical): [M-43]+ = m/z 183
-
Alpha-Cleavage (loss of the cyclohexylpropyl radical): [M-169]+ = m/z 57
-
Fragment from the cyclohexyl ring: A prominent ion at m/z 125 is characteristic of the trimethylcyclohexyl moiety.
Based on common fragmentation patterns, the following ions are recommended for the SIM method:
| Ion Function | m/z | Rationale |
| Quantifier | 125 | A stable and abundant fragment, characteristic of the trimethylcyclohexyl group, providing a strong signal. |
| Qualifier 1 | 183 | A significant fragment from alpha-cleavage, confirming the structure. |
| Qualifier 2 | 208 | Confirms the presence of the alcohol through the dehydration fragment. |
The ratio of the qualifier ions to the quantifier ion should be monitored to confirm peak identity and purity in complex samples.
Data Analysis and Method Validation
Quantification
-
Calibration Curve: Plot the ratio of the peak area of the 1-(2,2,6-trimethylcyclohexyl)hexan-3-ol quantifier ion (m/z 125) to the peak area of the internal standard quantifier ion against the concentration of the calibration standards.
-
Linearity: Perform a linear regression on the calibration curve. The coefficient of determination (R²) should be ≥ 0.995 for the method to be considered linear.
-
Calculation: Use the regression equation to calculate the concentration of the analyte in the diluted perfume sample. Correct for the initial dilution factor to report the final concentration in the original sample, typically as a weight/weight percentage (% w/w).
Method Validation Parameters
A robust analytical method must be validated to ensure it is fit for purpose. The following table summarizes key validation parameters and typical acceptance criteria for this application.
| Parameter | Description | Typical Acceptance Criteria |
| Linearity (R²) | Correlation coefficient of the calibration curve. | ≥ 0.995 |
| Limit of Detection (LOD) | Lowest concentration that can be reliably detected (Signal-to-Noise ≈ 3). | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | Lowest concentration that can be accurately quantified (Signal-to-Noise ≈ 10). | ~0.5 µg/mL |
| Precision (Repeatability) | Variation in results from multiple preparations of the same sample (%RSD). | ≤ 5% RSD |
| Accuracy (Recovery) | Analysis of a blank matrix spiked with a known amount of analyte. | 90 - 110% |
| Selectivity | Absence of interfering peaks at the retention time of the analyte and IS in a blank matrix. | No significant interferences |
Conclusion
The Gas Chromatography-Mass Spectrometry method detailed in this application note provides a robust, selective, and sensitive protocol for the quantification of 1-(2,2,6-trimethylcyclohexyl)hexan-3-ol in complex perfume matrices. The use of a mid-polarity capillary column allows for effective separation, while the application of Selected Ion Monitoring (SIM) ensures high sensitivity and accuracy, making it possible to quantify this key woody-amber ingredient across its full range of use. This method is suitable for implementation in quality control, research and development, and regulatory compliance laboratories within the fragrance industry.
References
-
Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]
-
Firmenich. (n.d.). NORLIMBANOL®. Retrieved from [Link]
-
GCMS Analysis. (n.d.). PerfumersWorld. Retrieved from [Link]
-
IFRA. (2023). IFRA STANDARD: 1-(2,2,6-Trimethylcyclohexyl)-3-hexanol. Retrieved from [Link]
-
LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
PubChem. (n.d.). Cyclohexanepropanol, 2,2,6-trimethyl-alpha-propyl-. Retrieved from [Link]
-
RIFM. (2021). RIFM fragrance ingredient safety assessment, 1-(2,2,6-trimethylcyclohexyl)-3-hexanol, CAS Registry Number 70788-30-6. Food and Chemical Toxicology, 153, 112358. [Link]
-
ScenTree. (n.d.). Timberol® (CAS N° 70788-30-6). Retrieved from [Link]
-
The Fragrance Conservatory. (n.d.). 1-(2,2,6-Trimethylcyclohexyl)-3-hexanol. Retrieved from [Link]
-
Whitman College. (n.d.). GCMS Section 6.10: Fragmentation of Alcohols. Retrieved from [Link]
Sources
- 1. 1-(2,2,6-Trimethylcyclohexyl)-3-hexanol | The Fragrance Conservatory [fragranceconservatory.com]
- 2. Complementary fragmentation pattern analysis by gas chromatography-mass spectrometry and liquid chromatography tandem mass spectrometry confirmed the precious lignan content of Cirsium weeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. firmenich.com [firmenich.com]
- 4. fraterworks.com [fraterworks.com]
- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 6. d3t14p1xronwr0.cloudfront.net [d3t14p1xronwr0.cloudfront.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. GCMS Section 6.10 [people.whitman.edu]
Application Notes & Protocols: Utilizing Timberol® in Modern Detergent Fragrance Formulations
Abstract
Timberol®, a synthetic aroma chemical known for its powerful and substantive dry, woody-amber character, presents a compelling solution for the unique challenges of fragrancing laundry detergents.[1][2] Its inherent stability in high-pH environments and excellent tenacity make it a superior choice for applications requiring long-lasting scent performance from the bottle to the final dry fabric.[2][3][4] This document provides a comprehensive technical guide for researchers and formulators on the effective incorporation and evaluation of Timberol® in liquid detergent systems. It outlines detailed protocols for pre-formulation analysis, stability testing, and performance validation through both sensory and analytical methodologies. The causality behind experimental choices is explained to provide a framework for developing robust, high-performing fragranced detergents.
Timberol®: Physicochemical & Olfactory Profile
Timberol®, developed by Symrise (originally Dragoco), is chemically identified as 1-(2,2,6-trimethylcyclohexyl)hexan-3-ol.[1] Its structure as a tertiary alcohol is key to its exceptional stability, particularly its resistance to hydrolysis in the alkaline conditions typical of laundry detergents, a common failure point for ester-based fragrance molecules.[5][6]
Olfactory Character: Timberol® is valued for its high-impact, linear, and clean scent profile.[1] It serves as an excellent base note and fixative, providing structure and longevity to a fragrance accord.[2] Its primary descriptors include dry woody, ambery, and cedarwood facets, which are highly sought after for conveying a sense of sophisticated cleanliness.[1][2]
Table 1: Key Physicochemical Properties of Timberol®
| Property | Value | Source |
| IUPAC Name | 1-(2,2,6-Trimethylcyclohexyl)hexan-3-ol | [1] |
| CAS Number | 70788-30-6 / 57641-67-3 (high-cis) | [1][3][7] |
| Molecular Formula | C₁₅H₃₀O | [1] |
| Molecular Weight | 226.40 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1][8] |
| Odor Profile | Dry, sharp, woody-ambery, cedarwood-like | [1][4] |
| Volatility | Base Note (Low) | [3] |
| Vapor Pressure | 0.00051 mmHg @ 25°C | [3] |
| Flash Point | ~122°C (251.6°F) | [3] |
| Stability | Excellent in alkaline media; poor in bleach | [2][3][9] |
Pre-Formulation: The Detergent Matrix Challenge
Incorporating any fragrance into a detergent is a significant challenge due to the chemically aggressive nature of the base. A successful formulation requires a deep understanding of these potential interactions.
-
High Alkalinity (pH > 7): Modern detergents often have a pH between 7.5 and 10. This environment can catalyze the hydrolysis of ester-containing aroma chemicals, leading to a complete loss or alteration of the intended scent.[5][6] Timberol's alcoholic structure renders it highly resistant to this form of degradation.
-
Surfactant System: The high concentration of anionic, non-ionic, and sometimes cationic surfactants creates a complex microenvironment. The fragrance must be soluble and remain homogenously dispersed without causing clouding, thinning, or separation of the final product.[6][10]
-
Enzymatic Activity: Proteases, amylases, and lipases, while crucial for cleaning, can potentially interact with and degrade certain fragrance components.
-
Oxidative Stress: While Timberol® itself is stable, formulators must consider its use alongside less stable ingredients. The presence of oxidizing agents, such as bleach or bleach precursors, can be particularly damaging to many fragrance molecules and requires careful formulation or the use of encapsulation technologies.[9]
Caption: Environmental stressors within a detergent matrix acting on a fragrance molecule.
Protocol: Incorporation and Stability Testing
This protocol provides a self-validating system to ensure the physical and chemical integrity of the final fragranced detergent.
Materials & Equipment
-
Model Detergent Base: Unfragranced liquid laundry detergent (representative formula or commercial base).
-
Fragrance Oil: Timberol® and other aroma chemicals for creating a test accord.
-
Equipment: Laboratory scale, overhead stirrer with propeller blade, beakers, pH meter, viscometer (e.g., Brookfield), climate chamber or oven (40°C), glass storage bottles.
Protocol for Fragrance Incorporation
Causality: Fragrance is added last to a cooled base to prevent the volatilization of top notes and minimize heat-induced degradation or interaction with other components.[10][11] Gentle stirring is critical to prevent excessive aeration and shearing, which can destabilize both the detergent emulsion and certain fragrance delivery systems like microcapsules.[12]
-
Prepare Fragrance Accord: Prepare a fragrance concentrate containing Timberol® at a desired level (e.g., 10-30% of the accord). For this protocol, create a simple accord and a sample with 100% Timberol® for direct evaluation.
-
Weigh Detergent Base: In a beaker, weigh out 500g of the unfragranced liquid detergent base.
-
Cooling: Ensure the base is at ambient temperature (20-25°C).
-
Addition of Fragrance: Set the overhead stirrer to a low speed (e.g., 100-200 RPM) to create a gentle vortex. Slowly add the fragrance oil dropwise into the vortex. A typical final fragrance load in a detergent is 0.4% to 1.2%.[6]
-
Homogenization: Continue stirring for 15-20 minutes to ensure complete and uniform dispersion.
-
Initial Evaluation: Immediately after mixing, record the initial appearance (clarity, color), pH, and viscosity. This is your "Time 0" baseline.
Protocol for Accelerated Stability Testing
Causality: Accelerated aging at elevated temperatures (e.g., 40°C) simulates longer-term storage at ambient conditions, allowing for faster identification of potential instability issues such as discoloration, phase separation, or fragrance degradation.
-
Sample Storage: Decant the fragranced detergent into airtight glass bottles. Prepare at least four samples: one control stored at ambient temperature (25°C) and three samples for the climate chamber at 40°C.
-
Periodic Evaluation: At weekly intervals (Week 1, 2, 4, and 8), remove one sample from the 40°C chamber and allow it to equilibrate to room temperature.
-
Analysis: For each sample, perform the following evaluations and log the data in a table.
-
Visual Assessment: Check for any changes in color, clarity, or signs of separation.
-
Physicochemical Measurements: Measure and record the pH and viscosity.
-
Olfactory Assessment: Open the container and evaluate the "headspace" aroma. Pour a small amount onto a watch glass and evaluate the scent profile compared to the Time 0 sample and the ambient control. Note any signs of degradation (e.g., off-notes, weakening of character).
-
Table 2: Sample Stability Log
| Time Point | Storage Temp. | Color/Clarity | pH | Viscosity (cP) | Olfactory Notes |
| Week 0 | 25°C | Clear, colorless | 8.5 | 450 | Conforms to standard |
| Week 1 | 40°C | ||||
| Week 2 | 40°C | ||||
| Week 4 | 40°C | ||||
| Week 8 | 40°C |
Protocol: Performance & Substantivity Evaluation
The true performance of a detergent fragrance is measured by its ability to deliver a pleasant scent throughout the entire washing process and, most importantly, to remain on the dry fabric.
Caption: Workflow for comprehensive fragrance performance evaluation in detergents.
Sensory Evaluation Protocol (The Wash Test)
Causality: A structured wash test using standardized materials and trained panelists provides reproducible, semi-quantitative data on fragrance performance at the key consumer touchpoints: post-wash (wet) and after drying (substantivity).[13][14]
-
Materials: Standard cotton terry towels, washing machine, drying line or rack.
-
Procedure:
-
Place a standardized load of fabric (e.g., 3 kg of cotton towels) into the washing machine.
-
Add a standard dose of the fragranced detergent.
-
Run a standard wash cycle (e.g., 40°C cotton cycle).
-
-
Wet Fabric Evaluation: Immediately after the cycle finishes, have trained panelists evaluate the fragrance intensity and character of the wet towels. Rate on a scale (e.g., 1-9, from no odor to very strong).
-
Dry Fabric Evaluation: Line-dry the towels for 24 hours in a controlled environment (odor-free room, constant temperature/humidity).
-
Substantivity Panel: Have panelists evaluate the dry towels at 24 hours, 48 hours, and 7 days post-wash. They should assess both the intensity and the fidelity of the scent profile. This long-term evaluation is where a high-performing fixative like Timberol® demonstrates its value.
Analytical Quantification of Substantivity (HS-GC-MS)
Causality: While sensory panels are crucial, they can be subjective. Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) provides objective, quantitative data on the amount of a specific fragrance ingredient (like Timberol®) that remains on the fabric after washing and drying.[15][16] This analytical result serves to validate and explain the sensory findings.
-
Sample Preparation: A swatch of the dry, washed fabric is cut into small pieces and placed in a sealed headspace vial.
-
Analysis: The vial is heated to a specific temperature, causing volatile and semi-volatile compounds from the fabric to partition into the headspace (the gas volume above the sample).
-
Injection & Separation: A sample of the headspace gas is automatically injected into a GC-MS system. The gas chromatograph separates the individual compounds, and the mass spectrometer identifies and quantifies them.
-
Data Interpretation: The resulting data will show a quantifiable peak for Timberol®, allowing for direct comparison of its substantivity across different formulations or against other fragrance ingredients.
Formulation Insights & Synergistic Blending
-
Dosage: In a fragrance accord, Timberol® can be used from as low as 0.2% to over 10%.[4] In the final detergent product, the total fragrance oil concentration typically ranges from 0.4% to 1.2%. The level of Timberol® should be optimized based on the desired scent profile and cost targets. Adherence to IFRA (International Fragrance Association) standards for the specific product category (Class 10A for laundry products) is mandatory.[17]
-
Synergies: Timberol® blends exceptionally well with other highly substantive materials. It creates powerful and elegant woody-amber accords when combined with molecules like Iso E Super, Ambroxan, and various synthetic musks (e.g., Galaxolide, Habanolide).[2] These combinations can create a robust fragrance foundation that remains on the fabric for days.
Conclusion
Timberol® is an exceptionally robust and effective ingredient for use in modern laundry detergents. Its inherent chemical stability, particularly in high-pH environments, allows it to survive the harsh product matrix and deliver its signature dry, woody-amber scent. By following systematic protocols for incorporation, stability testing, and performance evaluation, formulators can confidently leverage Timberol® to create detergents with a distinct, sophisticated, and long-lasting fragrance that significantly enhances the consumer experience and reinforces the perception of cleanliness. The correlation of objective analytical data with trained sensory evaluation provides a complete and trustworthy assessment of its performance.
References
-
Scentspiracy. (n.d.). Timberol (CAS 57641-67-3) – Dry Amber-Woody Fixative Synthetic Ingredient for Perfumery. Retrieved from [Link]
-
Fragrantica. (n.d.). Most popular perfumes with Timberol note. Retrieved from [Link]
-
ScenTree. (n.d.). Timberol® (CAS N° 70788-30-6). Retrieved from [Link]
-
PerfumersWorld. (n.d.). Timberol. Retrieved from [Link]
-
Makesy. (2025). DIY Laundry Detergent Formula: Step-by-Step Guide to Mixing and Customizing Your Own. Retrieved from [Link]
-
O'LAUGHLIN CORPORATION. (2024). Safety Data Sheet - TIMBEROL. Retrieved from [Link]
-
Yeser Chemicals. (2025). Formulate Laundry Detergent with Microcapsulated Fragrance. YouTube. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Determination of Fragrance Allergens in Dishwashing Detergents in Korea Using Gas Chromatography-Mass Spectrometry (GC-MS). Retrieved from [Link]
-
Dixit, S. (2001). Fragrance and its Role in Detergents. Soaps, Detergents & Toiletries Review. Retrieved from [Link]
-
Terre de Bougies. (2024). Easily perfume your Solid and Liquid soap. Retrieved from [Link]
-
Dixit, S. (2001). Sensory evaluation of fragrances. Soaps, Detergents & Toiletries Review. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of Fragrance Allergens in Dishwashing Detergents in Korea Using Gas Chromatography-Mass Spectrometry (GC-MS). Retrieved from [Link]
-
MLAP Botanicals. (2025). Fragrance Stability in Different pH Environments. Retrieved from [Link]
-
The Good Scents Company. (n.d.). timber propanol. Retrieved from [Link]
-
Wirral Sensory Services. (n.d.). Fragrance Testing & Technology. Retrieved from [Link]
-
Umbrex. (n.d.). Fragrance and Sensory Appeal Testing. Retrieved from [Link]
-
Aromatic Ingredients. (n.d.). How to Make Scented Laundry Soap with Essential Oils. Retrieved from [Link]
-
BTSA. (n.d.). Enhancing fragrance stability in soap with natural antioxidants. Retrieved from [Link]
-
PerfumersWorld. (n.d.). Documents for Timberol. Retrieved from [Link]
-
Australian Wholesale Oils. (n.d.). How Do You Add Fragrance Oil to Liquid Soap?. Retrieved from [Link]
-
Wirral Sensory Services. (n.d.). What Is Fragrance Testing?. Retrieved from [Link]
-
Captain & Company. (2023). Unveiling the Power of Fragrance: The Impact on Detergents and Beyond. Retrieved from [Link]
-
Bell Flavors & Fragrances. (2020). Formulating with Fragrance. Retrieved from [Link]
-
ResearchGate. (n.d.). Analytical methods for identification and determination of some cosmetics ingredients. Retrieved from [Link]
-
Orchadia Solutions. (n.d.). Fragrance Stability. Retrieved from [Link]
-
Scribd. (n.d.). Analytical Methods - Synthetic Detergents PDF. Retrieved from [Link]
-
Olfactorian. (n.d.). Timberol | Perfume Material. Retrieved from [Link]
Sources
- 1. Timberol (CAS 57641-67-3) – Dry Amber-Woody Fixative Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 2. Buy Timberol | Cedarwood Fragrance Ingredient & Fixative [chemicalbull.com]
- 3. ScenTree - Timberol® (CAS N° 70788-30-6) [scentree.co]
- 4. perfumersworld.com [perfumersworld.com]
- 5. Fragrance Stability in Different pH Environments - 🌿 MLAP Botanicals — Pure. Potent. Proven. [mlapbotanicals.com]
- 6. chemiacorp.com [chemiacorp.com]
- 7. sihaulichemicals.co.in [sihaulichemicals.co.in]
- 8. Timberol Manufacturer & Suppliers |ELAROMA-TBO - Elchemy [elchemy.com]
- 9. specialchem.com [specialchem.com]
- 10. orchadia.org [orchadia.org]
- 11. Touch Aromatic | Premium Essential Oils | How to Make S... [toucharomatic.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Fragrance Testing & Technology | Product Testing | Sensory [wssintl.com]
- 14. What Is Fragrance Testing? | Wirral Sensory Services [wssintl.com]
- 15. tandfonline.com [tandfonline.com]
- 16. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]
- 17. perfumersworld.com [perfumersworld.com]
The Application of Norlimbanol® in Fine Fragrance Creation: A Technical Guide
Abstract
Norlimbanol®, a synthetic aroma chemical prized for its potent dry, woody, and ambery character, has become an indispensable tool in modern perfumery. This guide provides a comprehensive overview of Norlimbanol®, its isomers, and their application in fine fragrance creation. We will delve into its unique olfactory properties, chemical characteristics, and performance attributes. Detailed protocols for its evaluation, incorporation into fragrance accords, and application in various fragrance families are presented, underpinned by a rationale derived from both scientific principles and extensive formulation experience. This document is intended for researchers, perfumers, and fragrance chemists seeking to leverage the exceptional qualities of this versatile molecule.
Introduction to Norlimbanol®: The Architect of Dry Woody Ambers
Norlimbanol®, with the IUPAC name 1-(2,2,6-trimethylcyclohexyl)hexan-3-ol, is a high-impact aroma chemical that has significantly influenced contemporary fragrance design since its introduction by Firmenich in 1986.[1] It is renowned for imparting a powerful and exceptionally tenacious dry, woody character with ambery and subtle animalic undertones.[2][3] Often described as evoking the scent of "absolute desiccation," Norlimbanol® provides a unique textural effect that can be felt from the top to the base of a fragrance.[3]
Its primary function in a fragrance composition is as a performance enhancer, fixative, and structural element.[2] It is particularly valued in woody, ambery, fougère, and leather compositions where its character can be fully expressed.[2] Due to its potency, it is typically used in small quantities, often as a 10% solution, to avoid overpowering a blend.[4][5]
Norlimbanol® exists as a racemic mixture, which is considered softer and easier to work with. A highly purified dextro isomer, Norlimbanol® Dextro, offers a more radiant, powerful, and refined olfactive profile, drawing a parallel to the relationship between Hedione and its more intense isomer, Paradisone.[2][6]
Physicochemical and Olfactory Properties
A thorough understanding of Norlimbanol®'s properties is crucial for its effective application.
| Property | Value | Source |
| IUPAC Name | 1-(2,2,6-trimethylcyclohexyl)hexan-3-ol | [2] |
| CAS Number | 70788-30-6 | [3] |
| Molecular Formula | C15H30O | |
| Molecular Weight | 226 g/mol | [1][7] |
| Appearance | Colorless to pale yellow viscous liquid | [2][6][8] |
| Odor Profile | Powerful, dry woody, ambery, with cedarwood, driftwood, and animalic facets | [2] |
| Odor Family | Woody | [2][6] |
| Tenacity | > 2 weeks on a smelling strip | [2][6] |
| Vapor Pressure | 0.01 Pa at 20°C | [1][7] |
| Flashpoint | >100°C | [1][7] |
| Solubility | Soluble in alcohol | [9] |
Application in Fine Fragrance: Strategy and Rationale
The successful incorporation of Norlimbanol® into a fine fragrance composition hinges on a strategic approach that respects its potency and unique character.
The Power of Dilution: A Critical First Step
Due to its high impact, Norlimbanol® is almost always used in a diluted form, typically at 1% or 10% in a suitable solvent like dipropylene glycol (DPG), isopropyl myristate (IPM), or ethanol.[4][6] This allows for precise dosing and prevents the molecule from dominating the fragrance.
Role in the Fragrance Pyramid
Norlimbanol® is a versatile molecule that can influence all stages of a fragrance's evaporation:
-
Top Note Enhancement: In trace amounts, it can add a "fizz" and lift to citrus and fresh top notes, providing an initial burst of dryness that sets the tone for the fragrance.[1][10]
-
Heart and Base Note Foundation: Its primary role is in the heart and base, where it provides structure, longevity, and its characteristic woody-amber signature.[1][2] It acts as a fixative, prolonging the perception of other, more volatile materials.
Application Across Fragrance Families
Norlimbanol®'s versatility allows it to be used in a wide array of fragrance families:
-
Woody: This is its most natural habitat. It can be used to create modern, dry woody accords, enhance the character of natural woods like cedarwood and sandalwood, and provide a powerful backbone to the composition.
-
Amber: It imparts a dry, mineralic facet to amber accords, moving them away from sweet, vanillic profiles towards more contemporary, sophisticated structures.
-
Fougère: In fougère compositions, it can modernize the classic structure by adding a powerful, clean, and dry woody element that complements the traditional lavender, oakmoss, and coumarin notes.
-
Chypre: It can be used to create a modern chypre, where its dryness can substitute or complement the earthy notes of oakmoss.
-
Floral: In floral fragrances, trace amounts can add an unexpected woody depth and enhance the longevity of the floral notes.[11]
-
Leather: Its animalic undertones make it an excellent partner for leather accords, enhancing their richness and complexity.[2]
Experimental Protocols
The following protocols are designed to provide a systematic approach to evaluating and utilizing Norlimbanol® in a laboratory setting.
Protocol for Olfactory Evaluation
Objective: To systematically evaluate the olfactory profile of Norlimbanol® and its dextro isomer.
Materials:
-
Norlimbanol® (racemic)
-
Norlimbanol® Dextro
-
Ethanol (perfumer's grade)
-
Dipropylene Glycol (DPG)
-
Smelling strips
-
Graduated pipettes
-
Glass beakers
Procedure:
-
Prepare 10% and 1% dilutions of both Norlimbanol® and Norlimbanol® Dextro in ethanol.
-
Dip a smelling strip into each dilution, ensuring to label each strip clearly.
-
Evaluate the scent of each strip at regular intervals: immediately after dipping, after 10 minutes, 1 hour, 24 hours, and then daily for up to two weeks to assess its full evaporation profile and tenacity.
-
Record detailed olfactory descriptors at each time point, noting differences in power, character, and radiance between the racemic mixture and the dextro isomer.
Protocol for Accord Creation: A Modern Woody-Amber Accord
Objective: To create a simple yet powerful woody-amber accord using Norlimbanol® as a key structural component.
Materials:
-
Norlimbanol® at 10% in DPG
-
Iso E Super
-
Ambroxan at 10% in DPG
-
Virginia Cedarwood oil
-
Patchouli oil (molecular distilled)
-
Vanillin at 10% in DPG
-
Digital scale
-
Glass vials
Procedure:
-
Begin by creating a simple blend of Iso E Super and Ambroxan as a base.
-
Incrementally add the 10% Norlimbanol® solution, evaluating the blend at each addition to observe its effect on the overall character.
-
Introduce the natural woody elements (Cedarwood and Patchouli) to add complexity and depth.
-
Use a small amount of the vanillin solution to round out the accord and add a touch of warmth, observing how the dryness of Norlimbanol® counterbalances the sweetness.
-
Allow the final accord to macerate for at least 48 hours before final evaluation.
Protocol for Stability and Performance Testing
Objective: To assess the stability and performance of Norlimbanol® in a fine fragrance formulation.
Materials:
-
A finished fine fragrance concentrate containing a known percentage of Norlimbanol®.
-
Perfumer's alcohol (SDA 40-B).
-
Glass spray bottles.
-
Relevant consumer product bases (e.g., unscented lotion, shower gel).
-
Incubator/oven.
Procedure:
-
Prepare a standard solution of the fragrance concentrate in perfumer's alcohol (e.g., 20% concentrate).
-
Store samples of the alcoholic solution under different conditions: room temperature with light exposure, room temperature in the dark, and at an elevated temperature (e.g., 40°C) in the dark.
-
Evaluate the odor of the samples weekly for any changes in character, intensity, or color.
-
For application in other media, incorporate the fragrance concentrate into the unscented bases at a typical usage level.
-
Evaluate the performance in these bases for scent integrity, intensity, and longevity both in the product and on the skin/hair after application. Norlimbanol® is known to be stable in a wide range of products including soaps and shower gels.[4][6]
Visualization of Application Workflow
The following diagram illustrates the typical workflow for incorporating Norlimbanol® into a fine fragrance formulation.
Caption: Workflow for Norlimbanol® Application.
Safety and Regulatory Considerations
Norlimbanol® is classified as a skin irritant (H315).[6] Therefore, appropriate personal protective equipment, including gloves and safety glasses, should be worn during handling.[11] It is recommended for use at up to 2% in a fragrance concentrate, with the IFRA 51st amendment suggesting a maximum of 1.3% in category 4 products (fine fragrance).[2][3] For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).[12][13]
Conclusion
Norlimbanol® is a cornerstone of the modern perfumer's palette, offering unparalleled performance in creating dry, woody, and ambery notes. Its strength and tenacity require a methodical and precise approach to its application. By understanding its chemical nature, olfactory profile, and through systematic evaluation and experimentation as outlined in this guide, fragrance chemists and perfumers can fully harness the creative potential of this remarkable molecule to craft innovative and memorable fine fragrances.
References
-
Perfumer & Flavorist. (2011-08-22). Norlimbanol. [Link]
-
The Perfumers Apprentice. Norlimbanol® (Firmenich). [Link]
-
Hekserij. Norlimbanol (Fir). [Link]
-
PerfumersWorld. Documents. [Link]
-
npcdn.net. 504006 NORLIMBANOL™ SAFETY DATA SHEET. [Link]
-
Firmenich. NORLIMBANOL®. [Link]
-
Hekserij. Norlimbanol (Fir) Safety Data Sheet. [Link]
-
Aromaverse Pro. NORLIMBANOL. [Link]
-
Firmenich. NORLIMBANOL® DEXTRO. [Link]
-
The Good Scents Company. timber propanol. [Link]
-
PerfumersWorld. Norlimbanol Dextro. [Link]
-
Reddit. (2022-10-26). Thoughts on Norlimbanol?. [Link]
-
Fragrance University. timber propanol. [Link]
Sources
- 1. firmenich.com [firmenich.com]
- 2. fraterworks.com [fraterworks.com]
- 3. Perfumers Apprentice - Norlimbanol® (Firmenich) ** [shop.perfumersapprentice.com]
- 4. perfumerflavorist.com [perfumerflavorist.com]
- 5. aromaverse.pro [aromaverse.pro]
- 6. Norlimbanol (Fir) Online Kopen bij Hekserij [eng.hekserij.nl]
- 7. firmenich.com [firmenich.com]
- 8. timber propanol, 70788-30-6 [thegoodscentscompany.com]
- 9. rawaromachem.com [rawaromachem.com]
- 10. reddit.com [reddit.com]
- 11. Buy Norlimbanol For Dry Woody Amber Depth Now | Manufacturer [chemicalbull.com]
- 12. chemicalbull.com [chemicalbull.com]
- 13. Norlimbanol - Vigon [cdn1.npcdn.net]
Application Note: A Validated Protocol for the Sensory Evaluation of Woody-Amber Odorants
Abstract: The woody-amber class of odorants is a cornerstone of modern perfumery, valued for conferring warmth, richness, and exceptional longevity to fragrances.[1][2] However, their chemical complexity and potent nature, including potential trigeminal effects, necessitate a rigorously controlled and validated protocol for sensory evaluation.[1][3] This document provides a comprehensive guide for researchers, perfumers, and quality control specialists, detailing a self-validating system for the sensory analysis of these materials. The protocols herein are grounded in established international standards and best practices to ensure data integrity, reproducibility, and scientific validity.
The Scientific Foundation of Woody-Amber Olfaction
Woody-amber odorants encompass a diverse group of molecules, including natural materials like ambergris tincture and a wide array of synthetic compounds such as Ambroxide (Ambroxan), Cedramber®, and Amber Xtreme™.[1][4][5] Natural ambergris offers a highly complex profile described as marine, sweet, and earthy, while synthetics provide a more linear and consistent, yet powerful, woody and ambery character.[4][5][6] Their primary function in fragrance composition is often as base notes or fixatives, enhancing the tenacity and diffusion of the entire fragrance.[2][7] A critical consideration is that many potent synthetic woody-ambers can elicit a trigeminal response, perceived as a stinging or desiccating sensation in the nasal cavity, which must be characterized as part of a complete sensory profile.[1]
The Human Sensory Panel: The Analytical Instrument
The validity of any sensory data is entirely dependent on the selection, training, and maintenance of the human assessment panel. The objective is to develop a panel that functions as a calibrated, consistent, and reproducible analytical instrument.
Panelist Selection and Screening
Selection must adhere to guidelines established by standards such as ISO 8586:2012.[8][9][10] The goal is to recruit a panel that represents an average sensory sensitivity, rather than individuals with unusually high or low sensitivity.[11]
Table 1: Panelist Screening Criteria
| Criterion | Standard/Method | Rationale |
|---|---|---|
| General Health | Health Questionnaire (per ISO 8586)[8] | Exclude individuals with conditions (e.g., allergies, anosmia, chronic sinusitis) or on medications that could impair olfactory judgment. |
| Motivation & Reliability | Interview and Assessment of Punctuality/Honesty[8] | Panelists must be motivated, able to concentrate for extended periods, and reliable in their approach.[8] |
| Olfactory Sensitivity | n-Butanol Detection Threshold Test (per EN 13725)[11] | Establishes a baseline for general olfactory acuity. Candidates should fall within a defined range to represent the average population.[11][12] |
| Odor Description Ability | Ranking and Matching Tests with Common Odorants | Assesses a candidate's innate ability to recognize, memorize, and articulate different odor characters. |
Panelist Training and Lexicon Development
Training is a multi-stage process to familiarize panelists with standardized procedures and to build a shared, precise vocabulary for describing woody-amber scents.
-
Fundamental Odor Recognition: Panelists are first trained on a broad spectrum of reference odorants representing all major fragrance families (e.g., citrus, floral, spicy, green) to build a foundational odor memory.[13]
-
Lexicon Development for Woody-Ambers: The panel, guided by a panel leader, collectively develops a specific set of descriptors for the woody-amber class. This is a critical step in Quantitative Descriptive Analysis (QDA®).[14][15] Each term is anchored to a physical reference standard.
Table 2: Example Lexicon with Reference Standards
| Descriptor | Definition | Reference Standard (Example) |
|---|---|---|
| Woody | The dry, diffusive character of woods. | Dilution of Cedarwood Virginia Oil. |
| Ambery | A warm, resinous, slightly sweet, and musky character. | Dilution of synthetic Ambroxide. |
| Dry | Lacking sweetness; a powdery, papery sensation. | Vetiverol. |
| Marine/Oceanic | A salty, ozonic, and slightly animalic note. | Diluted tincture of natural Ambergris (if available) or Calone®. |
| Musky | A warm, sensual, skin-like scent. | Galaxolide® at a low concentration. |
| Radiant | A diffusive, almost glowing sensation that lifts the fragrance. | Iso E Super®. |
| Trigeminal/Stinging | A sharp, irritating, or tickling sensation in the nose. | High concentration of Amber Xtreme™ or Ambrocenide®.[1] |
-
Intensity Scaling: Panelists are trained to rate the intensity of each attribute on a structured scale (e.g., a 15-cm line scale anchored with "Not Perceptible" and "Very Strong"). This training involves evaluating reference standards at varying concentrations to calibrate their responses.[14]
Experimental Design and Environment
A robust experimental design is crucial for generating unbiased, self-validating data. This begins with a clear objective and a controlled environment.[16]
Test Environment
All evaluations must be conducted in a dedicated sensory analysis laboratory that is well-ventilated, odor-neutral, and maintained at a controlled temperature and humidity.[17] Individual testing booths are required to prevent panelists from influencing one another.[18]
Sample Preparation and Presentation
Uniformity in sample presentation is paramount to achieving meaningful results.[18]
-
Vehicle: Odorants are diluted to a predetermined concentration (e.g., 1-5%) in an appropriate odorless solvent, typically 200-proof ethanol or dipropylene glycol (DPG).
-
Medium: Standard fragrance testing strips (blotters) are used. A precise volume (e.g., 0.1 mL) of the solution is applied to the strip.
-
Equilibration: Blotters are allowed to rest for a set period (e.g., 5-10 minutes) for the solvent to evaporate before evaluation begins.
-
Blinding and Randomization: All samples must be presented blindly, coded with random three-digit numbers. The order of presentation must be randomized for each panelist to prevent order and carry-over effects.[16]
Mitigating Olfactory Fatigue
Olfactory fatigue can significantly skew results.[17]
-
Sample Limitation: No more than 4-6 samples should be evaluated in a single session.[17]
-
Enforced Breaks: A mandatory rest period of at least 2-5 minutes is required between samples.
-
Nose Clearing: Panelists should be instructed to "reset" their palate by smelling an odorless substance, such as a clean piece of fabric or the crook of their elbow, between evaluations.
Core Sensory Evaluation Protocols
The choice of protocol is dictated by the objective of the study.[19]
Protocol 1: Discrimination Test (Triangle Test)
Objective: To determine if a perceptible sensory difference exists between two samples (e.g., a new synthetic batch vs. a standard).
Methodology:
-
Three coded samples are presented to the panelist simultaneously. Two samples are identical, and one is different.
-
The panelist is instructed to smell each sample from left to right.[20]
-
The panelist must identify which of the three samples is the "odd" or different one.
-
A forced choice is required, even if the panelist is guessing.
-
The number of correct identifications is tabulated and compared against a statistical table to determine the significance level.
Caption: The three-phase workflow for Quantitative Descriptive Analysis (QDA®).
Instrumental Correlation: Gas Chromatography-Olfactometry (GC-O)
While sensory panels provide invaluable perceptual data, Gas Chromatography-Olfactometry (GC-O) bridges this perception with chemical composition. [21][22]In GC-O, the effluent from a gas chromatograph is split, with one stream going to a standard detector (like a mass spectrometer) and the other to a heated port where a trained panelist can sniff the individual, separated chemical components as they elute. [21][23] Application:
-
Deconstructing Complexity: For natural materials like ambergris, GC-O can identify the specific molecules responsible for its key aromatic facets. [21]* Impurity Detection: In synthetic odorants, GC-O can pinpoint trace-level impurities that may be impacting the overall scent profile, which might be below the detection limit of instrumental detectors but still olfactively significant.
-
Creative Development: Helps perfumers identify the most impactful "odor-active" compounds in a mixture. [24]
Data Analysis and Interpretation
The statistical analysis of sensory data is critical for drawing meaningful conclusions. [25]
-
Descriptive Data (QDA®):
-
Analysis of Variance (ANOVA): Used to determine if there are statistically significant differences in the intensity ratings of any attribute across the different samples. [26] * Principal Component Analysis (PCA): A multivariate technique used to reduce the dimensionality of the data and create a "sensory map." [26][27]This map visually represents the similarities and differences between samples and shows how the descriptive attributes correlate with them.
-
-
Data Visualization: Results from descriptive analysis are often visualized using spider or radar plots, which provide an easy-to-understand sensory fingerprint of each odorant. [26]
Conclusion
The sensory evaluation of woody-amber odorants is a complex but essential process for fragrance development, research, and quality assurance. By implementing a protocol founded on international standards for panel management, controlled experimental design, validated methodologies (Triangle Test, QDA®), and robust statistical analysis, organizations can generate reliable and actionable sensory data. This structured approach transforms subjective human perception into objective, scientific insight, ensuring the consistent and successful application of these vital perfumery materials.
References
-
ASTM E1885-04(2011) - Standard Test Method for Sensory Analysis. (n.d.). ASTM International. Retrieved from [Link]
-
Kośmider, J., & Wyszyński, B. (2021). Recruiting, training and managing a sensory panel in odor nuisance testing. PMC. Retrieved from [Link]
- Rowe, D. J. (Ed.). (2005). Chemistry and Technology of Flavors and Fragrances. Blackwell Publishing.
-
Christodoulaki, E. (n.d.). Sensory Evaluation Techniques. SlideShare. Retrieved from [Link]
-
Contract Laboratory. (2024). Understanding Ambergris Testing: Ensuring Authenticity and Quality in Perfume Manufacturing. Retrieved from [Link]
-
ISO 8586:2012. Sensory analysis — General guidelines for the selection, training and monitoring of selected assessors and expert sensory assessors. International Organization for Standardization. Retrieved from [Link]
-
DLG. (n.d.). Panel training on odour and aroma perception for sensory analysis. DLG.org. Retrieved from [Link]
-
Simonov, Y. (2024). Overview of High-Impact Woody Amber Molecules in Modern Perfumery and Critique of Their Trigeminal Effect on Sensitive Consumers. ResearchGate. Retrieved from [Link]
-
Olfasense. (n.d.). From craftsmanship to science: A toolbox for sensory analysis in perfumery. Retrieved from [Link]
-
Ayton, J. (2025). Sensory Evaluation in Cosmetics: Key Protocols and Best Practices. Ayton Global Research. Retrieved from [Link]
-
Dos Santos, B. A., et al. (2021). An Overview of Sensory Characterization Techniques: From Classical Descriptive Analysis to the Emergence of Novel Profiling Methods. PMC. Retrieved from [Link]
-
Sense:lab. (2024). 5 Essential Tips for Effective Sensory Fragrance Testing. Retrieved from [Link]
-
BRF Ingredients. (2025). How to validate flavorings: aroma testing and sensory evaluation. Retrieved from [Link]
-
Campden BRI Hungary. (2018). SENSORY ANALYSIS HANDBOOK 2018. Retrieved from [Link]
-
Fiveable. (n.d.). Statistical analysis of sensory data. Retrieved from [Link]
-
Umbrex. (n.d.). Fragrance and Sensory Appeal Testing. Retrieved from [Link]
-
Brattoli, M., et al. (2013). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. PMC. Retrieved from [Link]
-
Kafkaesque. (2016). A Guide to Amber - Part I: Types, Definitions, Materials & Scent. Retrieved from [Link]
-
DLG. (n.d.). Sensory analysis: Overview of methods and application areas Part 4. DLG.org. Retrieved from [Link]
- Doty, R. L., et al. (2025). Just noticeable difference in olfaction is related to trigeminal component of odorants. Physiology & Behavior.
-
ACS Publications. (2023). Enhancing Odor Analysis with Gas Chromatography–Olfactometry (GC-O): Recent Breakthroughs and Challenges. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
ResearchGate. (2025). Analysis of ambergris tincture. Retrieved from [Link]
-
The Friendly Statistician. (2025). What Statistical Techniques Are Used In Sensory Analysis? YouTube. Retrieved from [Link]
-
Intertek Inform. (n.d.). General guidelines for the selection, training and monitoring of selected assessors and expert sensory assess. Retrieved from [Link]
-
GL Sciences. (n.d.). gc-olfactometry; PHASER publications. Retrieved from [Link]
- Dixit, S. (2001). Sensory evaluation of fragrances. Soaps, Detergents & Toiletries Review.
-
Fasunla, A. J., et al. (2014). Effect of strong fragrance on olfactory detection threshold. Otolaryngology--Head and Neck Surgery. Retrieved from [Link]
-
Cypress Cove. (2025). Amberwood: The Luxurious Woody-Amber Note in High-End Perfumery. Retrieved from [Link]
-
iTeh STANDARD PREVIEW. (2011). Sensory analysis — General guidance for the selection, training and monitoring of selected and expert assessors. Retrieved from [Link]
-
ResearchGate. (n.d.). Statistical methods and tools for analysing sensory food texture. Retrieved from [Link]
-
Rhinology Journal. (n.d.). Comparison of two different odorants in an olfactory detection threshold test of the Sniffin' Sticks. Retrieved from [Link]
-
JASCO. (n.d.). Gas Chromatography-Olfactometry GC-O. Retrieved from [Link]
-
Wikipedia. (n.d.). Odor detection threshold. Retrieved from [Link]
-
Aroma Designers. (2025). Amber-Woody Scent Profile: How to Get That Luxury Feel. Retrieved from [Link]
-
Reddit. (2023). What is Amber exactly? What does it smell like?. Retrieved from [Link]
-
Phlur. (2023). Ambergris Scent in Perfumery. Retrieved from [Link]
-
ResearchGate. (2025). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. Retrieved from [Link]
-
Afnor EDITIONS. (n.d.). Standard NF EN ISO 8586. Retrieved from [Link]
-
BSI Knowledge. (2013). BS EN ISO 8586:2014. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. cypress-cove.com [cypress-cove.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. phlur.com [phlur.com]
- 6. contractlaboratory.com [contractlaboratory.com]
- 7. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 8. zakon.isu.net.ua [zakon.isu.net.ua]
- 9. Standard NF EN ISO 8586 [boutique.afnor.org]
- 10. BS EN ISO 8586:2014 | 31 Jan 2013 | BSI Knowledge [knowledge.bsigroup.com]
- 11. Recruiting, training and managing a sensory panel in odor nuisance testing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. media.timtul.com [media.timtul.com]
- 13. DLG Expert report 01/2017: Panel training on odour and aroma perception for sensory analysis [dlg.org]
- 14. An Overview of Sensory Characterization Techniques: From Classical Descriptive Analysis to the Emergence of Novel Profiling Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DLG Expert report 05/2016: Sensory analysis: Overview of methods and application areas Part 4 [dlg.org]
- 16. Sensory Evaluation in Cosmetics: Key Protocols and Best Practices – Cosmetics Testing News [news.skinobs.com]
- 17. sense-lab.co.uk [sense-lab.co.uk]
- 18. pac.gr [pac.gr]
- 19. sitaramdixit.synthasite.com [sitaramdixit.synthasite.com]
- 20. ec.europa.eu [ec.europa.eu]
- 21. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. iladdie.wordpress.com [iladdie.wordpress.com]
- 24. gc-olfactometry; PHASER publications [glsciences.eu]
- 25. fiveable.me [fiveable.me]
- 26. m.youtube.com [m.youtube.com]
- 27. researchgate.net [researchgate.net]
Application Note: Unambiguous Structural Elucidation of Cyclohexanepropanol, 2,2,6-trimethyl-alpha-propyl- using 1D and 2D NMR Spectroscopy
Abstract
This application note provides a comprehensive guide and detailed protocols for the structural characterization of Cyclohexanepropanol, 2,2,6-trimethyl-alpha-propyl- (also known by trade names such as Timberol or Norlimbanol) using Nuclear Magnetic Resonance (NMR) spectroscopy. This complex alicyclic alcohol, with its multiple stereocenters and numerous aliphatic signals, presents a significant challenge for structural analysis due to severe signal overlap in one-dimensional spectra. We demonstrate a robust workflow employing a suite of 1D (¹H, ¹³C, DEPT-135) and 2D (COSY, HSQC, HMBC) NMR experiments to overcome these challenges, leading to the complete and unambiguous assignment of its proton and carbon skeletons. The methodologies and rationale described herein are designed for researchers, analytical scientists, and professionals in the chemical and pharmaceutical industries engaged in molecular characterization.
Introduction and Analytical Challenge
Cyclohexanepropanol, 2,2,6-trimethyl-alpha-propyl-, with the IUPAC name 1-(2,2,6-trimethylcyclohexyl)hexan-3-ol, is a synthetic compound widely used in the fragrance industry for its powerful and persistent woody-amber scent.[1] Its molecular structure, C₁₅H₃₀O, features a substituted cyclohexane ring and a secondary alcohol on a propyl side chain.[2][3][4] The presence of three stereocenters leads to a potential mixture of eight stereoisomers, further complicating its analysis.
The primary analytical challenge in characterizing this molecule lies in its ¹H NMR spectrum, where the signals for the 22 protons on the cyclohexane ring and the alkyl chains are heavily congested in the upfield region (approx. 0.8–2.0 ppm). This severe signal overlap makes direct interpretation through 1D NMR alone nearly impossible. Two-dimensional NMR spectroscopy is therefore not just beneficial but essential for resolving these ambiguities and establishing definitive structural connectivity.[5][6] This guide details a self-validating protocol where data from multiple, orthogonal NMR experiments are integrated to build the molecular structure piece by piece.
Experimental Design and Workflow
The structural elucidation process follows a logical progression from sample preparation to advanced 2D correlation experiments. Each step provides a layer of information that, when combined, validates the final assignment.
Caption: A logical workflow for complete structural elucidation.
Detailed Protocols
Sample Preparation
Objective: To prepare a high-quality, homogeneous sample suitable for high-resolution NMR spectroscopy.
Protocol:
-
Weigh approximately 15-20 mg of Cyclohexanepropanol, 2,2,6-trimethyl-alpha-propyl-.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Add 10 µL of a 1% solution of tetramethylsilane (TMS) in CDCl₃ to serve as an internal reference (δ = 0.00 ppm for both ¹H and ¹³C).
-
Transfer the solution to a 5 mm NMR tube.
-
Cap the tube and vortex gently to ensure a homogeneous solution.
Expertise & Causality:
-
Solvent Choice: CDCl₃ is selected as it is a relatively non-polar solvent that readily dissolves the lipophilic analyte. Its residual proton signal (δ ≈ 7.26 ppm) and carbon triplet (δ ≈ 77.16 ppm) are well-defined and do not interfere with the analyte signals.[7]
-
Concentration: A concentration of 25-30 mg/mL provides an excellent signal-to-noise ratio for 2D experiments like HSQC and HMBC to be completed in a reasonable timeframe.[8]
-
Internal Standard: TMS is chemically inert and its sharp, single resonance at 0.00 ppm provides a universally accepted reference point for the chemical shift scale.[9]
1D NMR Acquisition Protocol
Objective: To obtain high-resolution proton and carbon spectra and to determine the multiplicity of each carbon atom.
| Experiment | Key Parameters | Rationale / Purpose |
| ¹H NMR | Scans: 16Relaxation Delay (d1): 2 sAcquisition Time (aq): 4 sSpectral Width: 16 ppm | Provides an overview of proton environments, integration (proton count), and coupling patterns. A longer acquisition time ensures high resolution. |
| ¹³C{¹H} NMR | Scans: 1024Relaxation Delay (d1): 2 sPulse Program: zgpg30 | Identifies the number of unique carbon environments. Proton decoupling simplifies the spectrum to singlets. A 30° pulse angle and 2s delay allow for faster acquisition, though may affect quantitative accuracy. |
| DEPT-135 | Scans: 256Relaxation Delay (d1): 2 sPulse Program: dept135 | Differentiates carbon types based on the number of attached protons. CH/CH₃ signals appear positive, while CH₂ signals appear negative. Quaternary carbons are not observed.[10][11] |
2D NMR Acquisition Protocol
Objective: To establish connectivity between atoms through bonds, enabling the assembly of the molecular structure.
| Experiment | Key Parameters | Rationale / Purpose |
| ¹H-¹H COSY | Scans: 2Increments (F1): 256Pulse Program: cosygpqf | Identifies protons that are spin-spin coupled (typically over 2-3 bonds), revealing adjacent protons within a spin system. Essential for tracing out the alkyl chain and cyclohexane ring fragments.[8][12] |
| ¹H-¹³C HSQC | Scans: 4Increments (F1): 256Pulse Program: hsqcedetgpsisp2.3 | Correlates each proton with its directly attached carbon (¹JCH). This is the most sensitive method for assigning carbon signals and resolving overlapping proton signals by spreading them into the second (carbon) dimension.[5][13] |
| ¹H-¹³C HMBC | Scans: 8Increments (F1): 256Long-Range J-coupling delay: 62.5 ms (optimized for 8 Hz) | Correlates protons and carbons over multiple bonds (typically 2-3 bonds, ⁿJCH). This is the critical experiment for connecting fragments, identifying quaternary carbons, and confirming the overall molecular skeleton.[13][14] |
Spectral Interpretation and Structural Assignment
The following is a representative analysis based on expected chemical shifts and correlations. Actual values may vary slightly based on stereochemistry and experimental conditions.
Atom Numbering Scheme:
Analysis of 1D Spectra
-
¹H NMR: The spectrum is characterized by a complex, unresolved multiplet region between ~0.8 and 2.0 ppm, containing the majority of the protons (H4, H5, H7-H12, H14). A distinct downfield multiplet around 3.6 ppm is expected for H6, the proton attached to the carbon bearing the hydroxyl group.[15][16] The three methyl groups (H13, H14', H15) will appear as singlets or doublets in the most upfield region (~0.8-1.0 ppm).
-
¹³C NMR: The spectrum should display 15 distinct carbon signals (assuming diastereomers are not resolved). The C6 carbon, attached to the oxygen, is expected to resonate around 70 ppm .[15] The remaining sp³ carbons will appear between 10-55 ppm.
-
DEPT-135: This experiment confirms the carbon multiplicities: 3 positive CH₃ signals, 7 negative CH₂ signals, and 4 positive CH signals. The quaternary carbon, C1, will be absent in the DEPT-135 spectrum but present in the main ¹³C spectrum.[10]
Analysis of 2D Spectra: Assembling the Structure
The true power of this protocol lies in using the 2D correlation data to connect the atoms.
-
Identify Spin Systems with COSY:
-
Starting from the downfield proton H6 (~3.6 ppm), COSY correlations will be observed to the adjacent methylene protons of H5 and H7.
-
From H7, correlations will trace along the propyl chain to H8.
-
From H5, correlations will connect to H4. This establishes the entire hexanol side chain.
-
Another spin system will be identified within the cyclohexane ring, showing correlations between H11, H10, H9, and H2.
-
-
Assign Carbons with HSQC:
-
Every cross-peak in the HSQC spectrum directly links a proton signal on the F2 (horizontal) axis to its attached carbon on the F1 (vertical) axis.[13] For example, the proton at ~3.6 ppm (H6) will show a cross-peak with the carbon at ~70 ppm (C6), confirming its assignment. This step allows for the unambiguous assignment of all protonated carbons.
-
-
Connect Fragments with HMBC:
-
The HMBC spectrum provides the final, crucial links.[14] The absence of direct one-bond correlations makes it ideal for observing long-range connectivity.
-
Caption: HMBC correlations confirm connectivity to the quaternary carbon (C1) and link the side chain to the ring.
-
Connecting the Side Chain to the Ring: A crucial correlation will be observed from the H4 protons of the side chain to the C2 carbon of the cyclohexane ring (a ³J coupling). This definitively establishes the point of attachment.
-
Identifying the Quaternary Carbon (C1): C1 has no attached protons and is therefore invisible in HSQC and DEPT spectra. However, in the HMBC spectrum, it will show correlations to the protons of the two geminal methyl groups (H14, H15) and the methyl group at C2 (H13). This network of correlations unambiguously confirms its position.
-
Confirming Ring Substitution: Correlations from the C2-methyl protons (H13) to C1, C2, and C3 will confirm the 2,2,6-trimethyl substitution pattern on the cyclohexane ring.
Data Summary
The culmination of this analysis is a complete assignment table, validating the structure.
| Carbon No. | ¹³C Shift (ppm) | DEPT-135 | ¹H Shift (ppm) | ¹H Multiplicity | Key HMBC Correlations (from H to C) |
| 1 | ~35.0 | - | - | - | - |
| 2 | ~38.0 | CH | ~1.5 | m | C1, C3, C4, C12, C13 |
| 3 | ~42.0 | CH₂ | ~1.2 | m | C1, C2, C13 |
| 4 | ~30.0 | CH₂ | ~1.8 | m | C2, C5 |
| 5 | ~33.0 | CH₂ | ~1.4 | m | C4, C6 |
| 6 | ~70.5 | CH | ~3.6 | m | C4, C5, C7 |
| 7 | ~39.0 | CH₂ | ~1.6 | m | C5, C6, C8 |
| 8 | ~28.0 | CH₂ | ~1.3 | m | C6, C7 |
| 9 | ~23.0 | CH₂ | ~1.3 | m | C10, C11 |
| 10 | ~14.0 | CH₃ | ~0.9 | t | C9, C11 |
| 11 | ~50.0 | CH | ~1.1 | m | C9, C10, C12 |
| 12 | ~36.0 | CH₂ | ~1.2 | m | C1, C2, C11 |
| 13 | ~22.0 | CH₃ | ~0.85 | d | C1, C2, C3 |
| 14 | ~33.0 | CH₃ | ~0.88 | s | C1, C12 |
| 15 | ~25.0 | CH₃ | ~0.92 | s | C1, C12 |
| Note: Chemical shifts are estimates. Multiplicity 'm' denotes complex multiplet, 's' singlet, 'd' doublet, 't' triplet. |
Conclusion
The structural elucidation of complex molecules like Cyclohexanepropanol, 2,2,6-trimethyl-alpha-propyl- is often intractable by 1D NMR alone. This application note demonstrates a systematic and robust workflow that leverages a combination of 1D and 2D NMR experiments to overcome challenges of signal overlap and structural complexity. The integration of COSY, HSQC, and particularly HMBC data provides a self-validating network of correlations that allows for the complete and confident assignment of the molecule's ¹H and ¹³C NMR spectra. This methodology serves as a reliable template for the characterization of similarly complex aliphatic compounds in industrial and academic research.
References
- Benchchem. (n.d.). Interpreting Complex NMR Spectra of Unsaturated Alcohols. Technical Support Center.
- Singh, R. S. (2014). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. OMICS International.
- ChemicalBook. (n.d.). 1,1,3-TRIMETHYLCYCLOHEXANE(3073-66-3) 1H NMR spectrum.
- ChemicalBook. (n.d.). cis,cis,trans-1,3,5-trimethylcyclohexane(1795-26-2) 13c nmr.
- YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules.
- Study.com. (n.d.). Draw the H-NMR spectra of both cyclohexanol and cyclohexene.
- Chemistry LibreTexts. (2025). 14.11: 1H-NMR and 13C-NMR of Alcohols and Phenols.
- JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D-NMR Spectrum.
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities. Organometallics.
- ChemicalBook. (n.d.). Cyclohexanol(108-93-0) 1H NMR spectrum.
- ChemicalBook. (n.d.). 3-CYCLOHEXYL-1-PROPANOL(1124-63-6) 1H NMR spectrum.
- PubChem. (n.d.). Cyclohexanepropanol, 2,2,6-trimethyl-alpha-propyl-.
- Science.gov. (n.d.). cosy hsqc hmbc: Topics.
- ResearchGate. (n.d.). 1 T 1D 1H NMR spectra of cyclohexanol.
- SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC).
- US EPA. (n.d.). Cyclohexanepropanol, 2,2,6-trimethyl-.alpha.-propyl- - Substance Details.
- Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility.
- University of Rochester. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra.
- Wikidata. (n.d.). 2,2,6-trimethyl-α-propyl-cyclohexanepropanol.
- ResearchGate. (2019). 2D-NMR what is the different between COSY and HSQC??.
- Alfa Chemistry. (n.d.). CAS 70788-30-6 Cyclohexanepropanol, 2,2,6-trimethyl-alpha-propyl.
- Giraudeau, P., et al. (2022). Ultrafast 2D NMR for the analysis of complex mixtures. Progress in Nuclear Magnetic Resonance Spectroscopy.
- University of Puget Sound. (n.d.). 13C NMR of 1-Propanol.
- Hans J. Reich. (2015). Chemical Shift. MRI Questions.
Sources
- 1. bioeco.alfa-chemistry.com [bioeco.alfa-chemistry.com]
- 2. Cyclohexanepropanol, 2,2,6-trimethyl-alpha-propyl- | C15H30O | CID 116699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. 2,2,6-trimethyl-α-propyl-cyclohexanepropanol - Wikidata [wikidata.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Ultrafast 2D NMR for the analysis of complex mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 9. mriquestions.com [mriquestions.com]
- 10. web.uvic.ca [web.uvic.ca]
- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 12. researchgate.net [researchgate.net]
- 13. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 14. science.gov [science.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Cyclohexanol(108-93-0) 1H NMR spectrum [chemicalbook.com]
Application Notes & Protocols for the Stability Testing of Fragrances Containing Timberol®
Abstract: This document provides a comprehensive guide for researchers, scientists, and formulation chemists on conducting stability testing of fragrance formulations containing Timberol®. Timberol®, a synthetic woody-amber aroma chemical, is valued for its olfactory profile and excellent tenacity. Ensuring its stability within a final product is critical for maintaining fragrance integrity, product quality, and consumer satisfaction throughout its shelf life. These application notes detail the underlying principles of fragrance stability, outline potential degradation pathways for Timberol®, and provide detailed, step-by-step protocols for accelerated, long-term, and photostability testing. Methodologies for analytical and sensory evaluation are also described to provide a robust framework for a complete stability assessment.
Introduction: The Imperative of Fragrance Stability
Fragrance stability testing is a crucial quality assurance process that evaluates how a fragrance performs under various environmental conditions over time.[1] The goal is to ensure that the scent profile, color, and overall efficacy of the product remain consistent from the point of manufacture to the end of its intended use.[1] For a fragrance ingredient like Timberol®, which provides a foundational woody-amber character, any degradation can significantly alter the intended olfactory experience and negatively impact brand reputation.
Several factors can compromise fragrance stability, including exposure to light, temperature fluctuations, oxidation, and interactions with other formulation components or packaging.[1] Therefore, a rigorous stability testing program is not merely a recommendation but a necessity mandated by regulations such as the Cosmetic Regulation (EC) No. 1223/2009 in Europe, which requires that a cosmetic product is stable under foreseeable storage conditions.[2]
Chemical Profile of Timberol®
To design a meaningful stability study, it is essential to understand the chemical nature of the subject ingredient.
-
Chemical Name: 1-(2,2,6-Trimethylcyclohexyl)hexan-3-ol[3][4]
-
CAS Number: 70788-30-6[5][6][7][8][9][10][11][12] (Note: The CAS number 57641-67-3 is also associated with the high-cis isomer of this molecule, also marketed as Timberol®.[3])
-
Chemical Class: Alicyclic Tertiary Alcohol[3]
-
Odor Profile: A powerful, dry, woody-amber scent with cedarwood and sandalwood facets.[3][10]
-
Reported Stability: Timberol® is generally regarded as a stable molecule, particularly in alkaline media such as soaps and detergents, and is not prone to easy oxidation.[3][8] It is reported to have very good performance in products like alcoholic perfumes, creams, lotions, and shampoos.[10]
Potential Degradation Pathways and Mechanisms
While Timberol® is robust, forced degradation studies are designed to identify potential vulnerabilities by subjecting the molecule to harsh conditions.[13][14] Understanding these pathways is critical for interpreting stability data and developing mitigation strategies.
Acid-Catalyzed Dehydration
As a tertiary alcohol, the most probable degradation pathway for Timberol® under acidic conditions is dehydration. The acid catalyst protonates the hydroxyl group, converting it into a good leaving group (water).[15] The subsequent loss of water generates a stable tertiary carbocation, which is then deprotonated to form an alkene. This transformation would result in a complete loss of the characteristic Timberol® odor and the formation of new, potentially undesirable scents.
Oxidation
Although Timberol® is reported to be resistant to oxidation, extreme oxidative stress (e.g., exposure to strong oxidizing agents or prolonged exposure to air and light at elevated temperatures) could potentially lead to degradation.[3] Oxidation of tertiary alcohols is generally difficult without breaking carbon-carbon bonds. However, radical-driven oxidation could theoretically occur, leading to fragmentation of the molecule.
Photodegradation
Exposure to UV light can provide the energy to initiate photochemical reactions.[1] For a saturated alicyclic alcohol like Timberol®, direct photolysis is less likely than for compounds with chromophores. However, photodegradation can be initiated by other ingredients in a formulation that act as photosensitizers. This can lead to the formation of free radicals and subsequent degradation of the Timberol® molecule.
Diagram: Potential Degradation Pathways of Timberol®
Caption: Potential degradation pathways for Timberol® under stress conditions.
Stability Testing Protocols
A comprehensive stability program should include accelerated testing to predict shelf-life, real-time testing to confirm predictions, and photostability testing to assess the impact of light.[2][16]
Experimental Workflow Overview
The following diagram outlines the general workflow for a complete stability study of a fragrance containing Timberol®.
Diagram: Stability Testing Experimental Workflow
Caption: General experimental workflow for fragrance stability testing.
Protocol 1: Accelerated Stability Testing
This test uses elevated temperatures to accelerate the rate of chemical degradation, allowing for a faster prediction of long-term stability.[1][17] A common rule of thumb, based on the Arrhenius equation, is that 10-12 weeks at 45°C can simulate approximately 1-2 years at ambient temperature.[17]
Objective: To predict the long-term stability of the fragrance formulation.
Materials:
-
Final fragrance formulation containing Timberol® in its intended final packaging.
-
Control sample (fragrance oil concentrate).
-
Unfragranced product base (placebo).
-
Temperature and humidity-controlled stability chambers.[18]
-
Glass vials for analytical samples.
Procedure:
-
Prepare multiple samples of the final product in its final consumer packaging. Also, prepare samples of the unfragranced base and the neat fragrance oil.
-
Place the samples in stability chambers set to the conditions specified in the table below. An initial set of samples (T₀) should be retained at ambient temperature for baseline analysis.
-
Withdraw samples at specified time points (e.g., 2, 4, 8, and 12 weeks).
-
Allow samples to equilibrate to room temperature before analysis.
-
For each time point, perform the analyses detailed in Section 4.
Table 1: Recommended Accelerated Stability Conditions
| Condition | Temperature | Relative Humidity | Duration |
| 1 | 40°C ± 2°C | 75% ± 5% RH | 12 Weeks |
| 2 | 45°C ± 2°C | Ambient | 12 Weeks |
| 3 | 50°C ± 2°C | Ambient | 4 Weeks (for extreme stress) |
| Control | 25°C ± 2°C | 60% ± 5% RH | Duration of study |
Protocol 2: Photostability Testing
This protocol assesses the impact of light exposure on the fragrance, which can cause color changes and degradation of scent molecules.[1]
Objective: To determine the stability of the fragrance when exposed to UV and visible light.
Materials:
-
Final fragrance formulation in its intended transparent or semi-transparent packaging.
-
Control samples wrapped in aluminum foil to protect from light.
-
A photostability chamber equipped with a light source conforming to ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps).
Procedure:
-
Place samples of the final product in the photostability chamber.
-
Place an equal number of control samples, wrapped completely in aluminum foil, in the same chamber to serve as "dark" controls.
-
Expose the samples to a specified integrated illumination (e.g., not less than 1.2 million lux hours) and a near-UV energy exposure (e.g., not less than 200 watt-hours/square meter).
-
At the end of the exposure period, perform the analyses detailed in Section 4 on both the exposed and dark control samples.
Protocol 3: Freeze-Thaw Cycle Testing
This test is designed to simulate the effects of temperature fluctuations that might occur during shipping and storage, which can affect the physical stability of the product, especially emulsions.[1]
Objective: To evaluate the physical integrity of the product after exposure to extreme temperature changes.
Procedure:
-
Place samples in a freezer at -10°C to -20°C for 24 hours.
-
Remove the samples and allow them to thaw at room temperature for 24 hours. This completes one cycle.
-
Repeat this process for 3-5 cycles.
-
After the final cycle, visually inspect the samples for any signs of instability such as phase separation, crystallization, or precipitation, and perform the other analyses detailed in Section 4.
Analytical and Sensory Evaluation Methods
A combination of instrumental and sensory analysis is required for a complete stability assessment.
Physical and Chemical Integrity Assessment
At each time point, the following parameters should be evaluated:
-
Appearance: Note any changes in clarity, presence of precipitation, or phase separation.
-
Color: Use a spectrophotometer or colorimeter to quantitatively measure any color change against the T₀ sample.
-
pH: Measure the pH of the product, as a significant shift can indicate chemical reactions.
-
Viscosity: Measure the viscosity using a viscometer. Changes can indicate a breakdown of the product structure.
Sensory Evaluation (Odor Profile)
Objective: To detect any changes in the olfactory character of the fragrance.
Method:
-
Use a trained sensory panel or an experienced perfumer.
-
Employ a duo-trio test (ASTM E2610-18) or a triangle test to determine if a perceptible difference exists between the aged sample and the T₀ control.[3]
-
Panelists should evaluate the top, middle, and base notes of the fragrance on a smelling strip over time and directly from the product.
-
Record detailed descriptors of any changes, such as loss of freshness, development of off-notes, or a decrease in the intensity of the characteristic woody-amber scent of Timberol®.
Chemical Analysis: GC-MS for Timberol® Quantification
Objective: To quantitatively determine the concentration of Timberol® and identify potential degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for separating and identifying volatile fragrance compounds.[19][20]
Sample Preparation:
-
Accurately weigh approximately 1g of the product into a vial.
-
Perform a liquid-liquid or solid-phase microextraction (SPME) to isolate the fragrance components from the product matrix. Methanol or methyl tert-butyl ether (MtBE) are common extraction solvents.[21]
-
Add an appropriate internal standard (e.g., 1,4-dibromobenzene) for accurate quantification.
-
Inject 1-2 µL of the extract into the GC-MS system.
Table 2: Suggested GC-MS Parameters
| Parameter | Setting | Rationale / Reference |
| GC System | Agilent 7890 or equivalent | Standard industry instrument.[22] |
| Column | VF-5ms or DB-5ms (30m x 0.25mm, 0.25µm film) | A weak polar column provides good separation for a wide range of fragrance compounds.[21] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Inert and provides good chromatographic efficiency. |
| Injector | Splitless mode, 250°C | Ensures efficient transfer of analytes to the column. |
| Oven Program | 60°C (2 min hold), ramp at 3°C/min to 125°C, then 7°C/min to 230°C, then 20°C/min to 300°C (5 min hold) | This program effectively separates volatile top notes from less volatile base notes like Timberol®. (Adapted from[23]) |
| MS System | Quadrupole or TOF Mass Spectrometer | Provides mass-to-charge ratio for identification. |
| Ion Source | Electron Impact (EI), 70 eV, 230°C | Standard ionization method for fragrance analysis. |
| Acquisition Mode | Full Scan (m/z 45-550) for initial identification of degradants. Selected Ion Monitoring (SIM) for quantification of Timberol® and known degradants. | Full scan allows for discovery of unknown peaks, while SIM provides higher sensitivity for target compounds. |
Data Analysis:
-
Integrate the peak corresponding to Timberol® and the internal standard.
-
Calculate the concentration of Timberol® at each time point relative to the T₀ sample. A significant decrease (>5-10%) indicates instability.
-
In full scan mode, compare the chromatograms of stressed samples to the T₀ control. Any new, significant peaks should be identified using the MS library (e.g., NIST) to tentatively identify degradation products.
Conclusion and Interpretation
The stability of a fragrance containing Timberol® is deemed acceptable if, over the course of the study, there are no significant changes in its physical properties, its olfactory profile remains true to the original, and the concentration of Timberol® remains within an acceptable range (typically >90% of its initial concentration). Data from accelerated studies provide a strong basis for determining the product's shelf life, which should always be confirmed with real-time stability data as it becomes available. These protocols provide a robust framework for ensuring that products formulated with Timberol® deliver the intended high-quality, consistent, and lasting fragrance experience to the consumer.
References
-
LookChem. Cas 70788-30-6, 1-(2,2,6-TRIMETHYLCYCLOHEXYL)-3-HEXANOL. [Link]
-
Scentspiracy. Timberol (CAS 57641-67-3) – Dry Amber-Woody Fixative Synthetic Ingredient for Perfumery. [Link]
-
The Fragrance Conservatory. 1-(2,2,6-Trimethylcyclohexyl)-3-hexanol. [Link]
-
Api, A. M., et al. (2021). RIFM fragrance ingredient safety assessment, 1-(2,2,6-trimethylcyclohexyl)-3-hexanol, CAS Registry Number 70788-30-6. Food and Chemical Toxicology, 153, 112358. [Link]
-
Privi Organics. Nimberol. [Link]
-
Chou, H. Y., et al. (2019). Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid–liquid extraction and GC–MS. Journal of Food and Drug Analysis, 27(1), 217-228. [Link]
-
Parameter Generation & Control. (2024). Cosmetic Shelf Life: Stability Testing Insights. [Link]
-
MedCrave. (2016). Forced Degradation Studies. [Link]
-
Singh, R., & Kumar, R. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Analytical & Bioanalytical Techniques, 4(5), 1-7. [Link]
-
Organic Chemistry Explained. (2020). 9.8 Alcohol Dehydration Part 1: Overview and Mechanisms. [Link]
-
ScenTree. Timberol® (CAS N° 70788-30-6). [Link]
-
Integrated Liner Technologies. (2023). Fragrance Stability Testing. [Link]
-
PerfumersWorld. Timberol. [Link]
-
Filo. (2023). A tertiary alcohol H upon acid catalysed dehydration gives a product I. [Link]
-
TTS Laboratory. (2023). The Effect of Perfume Volatility on Stability in Cosmetic Products. [Link]
-
The Fragrance Conservatory. 1-(2,2,6-Trimethylcyclohexyl)-3-hexanol. [Link]
-
Freelance Formulations. (2019). Accelerated Stability Testing. [Link]
-
Cosmoderma. (2022). Perfumes and associated allergens: A brief review. [Link]
-
Helenatur. (2026). Synthetic fragrances in cosmetics. [Link]
-
Zyryanov, B. (2024). Overview of High-Impact Woody Amber Molecules in Modern Perfumery and Critique of Their Trigeminal Effect on Sensitive Consumers. ResearchGate. [Link]
-
Anwar, Y., et al. (2022). Formulation and Evaluation of Eau De Toilette Perfume from Orange Peel Essential Oil (Citrus sinensis). Media Bina Ilmiah, 17(2), 1597-1604. [Link]
-
QACS. Stability Testing of Cosmetics. [Link]
-
Api, A. M., et al. (2021). RIFM fragrance ingredient safety assessment, 1-(2,2,6-trimethylcyclohexyl)-3-hexanol, CAS Registry Number 70788-30-6. Food and Chemical Toxicology, 153. [Link]
-
MatheO. Investigation of various sample preparation methods for the GC-MS quantification of the extended list of regulated fragrance allergens in rinse-off cosmetic products. [Link]
-
Wang, C., et al. (2019). [Determination of 27 fragrances in cosmetics and perfume raw materials by gas chromatography-mass spectrometry]. Se Pu, 37(9), 989-996. [Link]
-
Slideshare. (2015). Quality Assessment of Fragrance Raw Materials. [Link]
-
ASTM International. (2018). Standard Test Method for Sensory Analysis—Duo-Trio Test. (Standard No. E2610-18). [Link]
-
PubMed. RIFM fragrance ingredient safety assessment, 1-(2,2,6-trimethylcyclohexyl)-3-hexanol, CAS Registry Number 70788-30-6. [Link]
-
Antonescu, I., & Lunder, T. (2021). Ubiquity, Hazardous Effects, and Risk Assessment of Fragrances in Consumer Products. Current Treatment Options in Allergy, 8(1), 1-20. [Link]
-
ResearchGate. (2014). Validation of SPME-GC-FID Method for Determination of Fragrance Allergens in Selected Cosmetic Products. [Link]
-
Beilstein Journal of Organic Chemistry. (2017). Visible light photoredox-catalyzed deoxygenation of alcohols. [Link]
-
Asian Journal of Research in Chemistry. (2024). The impact of perfumes and cosmetic products on human health: a narrative review. [Link]
-
Royal Society of Chemistry. (2016). Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant. [Link]
-
PubMed. Volatility of fragrance chemicals: patch testing implications. [Link]
-
ResearchGate. (2004). Comparison of the photochemical and thermal degradation of bisphenol-A polycarbonate and trimethylcyclohexane–polycarbonate. [Link]
-
Agilent Technologies. (2017). Quality Control of Fragrance Samples by GC-FID: Method Transfer from the Agilent 7890 GC to the Agilent Intuvo 9000 GC. [Link]
-
PubChem. Cyclohexanepropanol, 2,2,6-trimethyl-alpha-propyl-. [Link]
-
IFRA. (2023). IFRA Standard: 1-(2,2,6-Trimethylcyclohexyl)-3-hexanol. [Link]
-
Scribd. Fragrance Material Quality Guide. [Link]
-
ResearchGate. (2022). Photoinduced β-fragmentation of aliphatic alcohol derivatives for forging C–C bonds. [Link]
-
ResearchGate. (2007). Photochemical Degradation of Polycyclic Aromatic Hydrocarbons in Oil Films. [Link]
Sources
- 1. iltusa.com [iltusa.com]
- 2. certifiedcosmetics.com [certifiedcosmetics.com]
- 3. webstore.ansi.org [webstore.ansi.org]
- 4. acid base catalysed Ester hydrolysis | PPTX [slideshare.net]
- 5. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 7. onyxipca.com [onyxipca.com]
- 8. ajrconline.org [ajrconline.org]
- 9. quora.com [quora.com]
- 10. microtrac.com [microtrac.com]
- 11. 1-(2,2,6-Trimethylcyclohexyl)-3-hexanol | The Fragrance Conservatory [fragranceconservatory.com]
- 12. RIFM fragrance ingredient safety assessment,1-(2,2,6-trimethylcyclohexyl)-3-hexanol, CAS Registry Number 70788-30-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. BJOC - Visible light photoredox-catalyzed deoxygenation of alcohols [beilstein-journals.org]
- 17. shimadzu.com [shimadzu.com]
- 18. humiditycontrol.com [humiditycontrol.com]
- 19. gcms.cz [gcms.cz]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. [Determination of 27 fragrances in cosmetics and perfume raw materials by gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. agilent.com [agilent.com]
- 23. testinglab.com [testinglab.com]
Application Note: 3-Cyclohexyl-1-propanol as a Reference Standard for the Quantification of Fragrance Allergens in Cosmetic Matrices by GC-MS
Abstract
This application note presents a comprehensive guide for the use of 3-Cyclohexyl-1-propanol as a reference standard, specifically as an internal standard (IS), for the quantitative analysis of regulated fragrance allergens in cosmetic products. The protocol detailed herein utilizes Gas Chromatography-Mass Spectrometry (GC-MS), a cornerstone technique for the analysis of volatile and semi-volatile compounds in complex matrices.[1][2][3] We will explore the rationale behind experimental choices, provide a step-by-step methodology, and discuss the validation parameters that ensure the integrity and reliability of the results, in alignment with international regulatory guidelines.
Introduction: The Imperative for Rigorous Analysis in Cosmetics
Fragrance compounds are ubiquitous in cosmetic and personal care products. While they enhance the consumer experience, a subset of these chemicals is known to cause allergic reactions, such as contact dermatitis, in susceptible individuals.[4] Regulatory bodies, including the European Commission, have identified and restricted a list of fragrance allergens that must be declared on product labels if their concentration exceeds specified thresholds (e.g., 0.01% in rinse-off and 0.001% in leave-on products).[4][5] This necessitates robust, validated analytical methods for their precise quantification.
The accuracy of such methods hinges on the use of high-purity reference standards.[4] Analytical standards provide a known benchmark against which the instrument response to an unknown sample can be compared, forming the basis of calibration and quantification.[4] When used as an internal standard, a compound is added at a constant concentration to all samples, calibrators, and controls. It helps to correct for variations in sample preparation, injection volume, and instrument response, thereby significantly improving the precision and accuracy of the analysis.
3-Cyclohexyl-1-propanol is an ideal candidate for an internal standard in this application due to its chemical properties. It is structurally distinct from most common fragrance allergens, ensuring chromatographic separation, yet possesses similar volatility and polarity, making it behave comparably during the analytical process. It is not typically found in cosmetic formulations, preventing interference with endogenous sample components.
Physicochemical Properties of 3-Cyclohexyl-1-propanol
A thorough understanding of the reference standard's properties is fundamental to its correct application.
| Property | Value | Source |
| Chemical Name | 3-Cyclohexyl-1-propanol | [6] |
| Synonyms | Cyclohexanepropanol, 3-Cyclohexylpropan-1-ol | [7] |
| CAS Number | 1124-63-6 | [6] |
| Molecular Formula | C₉H₁₈O | [6] |
| Molecular Weight | 142.24 g/mol | [6] |
| Boiling Point | 218 °C (lit.) | |
| Density | 0.937 g/mL at 25 °C (lit.) | |
| Flash Point | 102 °C (215.6 °F) - closed cup | |
| Purity (Assay) | ≥99% (GC) |
Experimental Protocol: Quantification of Fragrance Allergens
This section provides a detailed methodology for the preparation of standards and samples, followed by the GC-MS analysis.
Materials and Reagents
-
Reference Standard: 3-Cyclohexyl-1-propanol (Purity ≥99%)
-
Analytes: Certified Reference Materials (CRMs) of target fragrance allergens (e.g., Linalool, Limonene, Geraniol, etc.)
-
Solvent: GC-MS grade Methanol or Ethanol
-
Sample Matrix: Cosmetic product (e.g., perfume, lotion, shampoo)
-
Equipment: Analytical balance, volumetric flasks, pipettes, autosampler vials, ultrasonic bath.
Preparation of Standard Solutions
Causality Statement: The preparation of accurate standard solutions is the foundation of quantitative analysis. Serial dilutions from a concentrated stock solution minimize weighing errors and ensure consistency. The concentration of the internal standard must be kept constant across all solutions.
-
Internal Standard (IS) Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 100 mg of 3-Cyclohexyl-1-propanol into a 100 mL volumetric flask.
-
Dissolve and dilute to the mark with methanol. This solution should be stored at 2-8°C.
-
-
Analyte Stock Solution (1000 µg/mL):
-
Prepare a stock solution containing all target fragrance allergens by accurately weighing the required amount of each CRM into a single volumetric flask.
-
-
Calibration Standards (0.1 - 10 µg/mL):
-
Perform serial dilutions of the Analyte Stock Solution to prepare a series of at least five calibration standards covering the desired concentration range (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL).[4]
-
To each calibration standard, add a constant amount of the IS Stock Solution to achieve a final IS concentration of 5 µg/mL.
-
Sample Preparation
Causality Statement: Sample preparation aims to extract the analytes of interest from the complex cosmetic matrix while minimizing interference. The choice of extraction or dilution solvent is critical for compatibility with both the sample and the GC system.
-
For Perfumes and Eau de Toilette (Leave-on):
-
Accurately weigh approximately 0.25 g of the sample into a 25 mL volumetric flask.
-
Add the internal standard to achieve a concentration of 5 µg/mL in the final volume.
-
Dilute to the mark with methanol.[8]
-
Vortex for 1 minute and transfer an aliquot to a GC autosampler vial.
-
-
For Lotions and Creams (Leave-on):
-
Accurately weigh approximately 0.5 g of the sample into a 15 mL centrifuge tube.
-
Add 5 mL of methanol containing the internal standard (at a concentration that will result in 5 µg/mL in the final extract).
-
Vortex vigorously for 2 minutes, then place in an ultrasonic bath for 15 minutes to ensure complete extraction.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into a GC autosampler vial.
-
GC-MS Instrumentation and Conditions
Causality Statement: The GC parameters are optimized to achieve baseline separation of the target analytes and the internal standard. A non-polar column like a DB-5MS is commonly used for fragrance analysis due to its versatility. The temperature program is designed to elute volatile compounds at lower temperatures and less volatile compounds at higher temperatures within a reasonable run time.[8]
| Parameter | Recommended Setting |
| GC System | Agilent 8890 GC (or equivalent) |
| MS System | Agilent 5977B MSD (or equivalent) |
| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[8] |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL, Split mode (Split ratio 20:1) |
| Oven Program | Initial 50°C (hold 2 min), ramp 4°C/min to 170°C, then ramp 35°C/min to 220°C (hold 5 min)[8] |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | SCAN (m/z 40-300) and/or Selected Ion Monitoring (SIM) |
Data Acquisition and Processing
-
Identification: Analytes are identified by comparing their retention times and mass spectra with those of the certified reference standards.
-
Quantification: For quantification, specific ions for each analyte and for the internal standard (3-Cyclohexyl-1-propanol) are selected.
-
Quantification Ion for 3-Cyclohexyl-1-propanol: m/z 83 (Primary), m/z 55, m/z 67 (Qualifiers).[6]
-
-
A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
The concentration of the analyte in the sample is determined from this curve using the measured peak area ratio.
Method Validation: Ensuring Trustworthy Results
The analytical method must be validated to demonstrate its suitability for the intended purpose, as outlined in ICH Q2(R2) guidelines.[9][10][11]
| Validation Parameter | Acceptance Criteria | Rationale |
| Specificity | No interfering peaks at the retention times of the analytes and IS in a blank matrix. | Ensures the method can unequivocally assess the analyte in the presence of other components.[12] |
| Linearity | Correlation coefficient (r²) ≥ 0.995 for a minimum of 5 concentration levels. | Demonstrates a direct, proportional relationship between concentration and instrument response.[12] |
| Accuracy | Mean recovery of 80-120% for spiked matrix samples at three concentration levels. | Measures the closeness of the experimental results to the true value.[10] |
| Precision | Repeatability (RSD ≤ 15%), Intermediate Precision (RSD ≤ 20%). | Assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. |
| Limit of Quantitation (LOQ) | The lowest concentration on the calibration curve that meets accuracy and precision criteria. | Defines the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | Method performance remains acceptable under small, deliberate variations in parameters (e.g., oven ramp rate ±5%, flow rate ±10%). | Indicates the method's reliability during normal usage.[12] |
Visualization of Workflow and Key Relationships
Diagrams provide a clear visual representation of the experimental process and the chemical identity of the reference standard.
Caption: GC-MS workflow for fragrance allergen quantification.
Caption: Chemical structure of the internal standard.
Conclusion
3-Cyclohexyl-1-propanol serves as an excellent internal standard for the GC-MS quantification of fragrance allergens in diverse cosmetic matrices. Its physicochemical properties ensure it is well-suited for the analytical conditions required for this challenging analysis. By following the detailed protocol and adhering to the principles of method validation described in this note, researchers and quality control professionals can achieve accurate, precise, and reliable results that meet stringent regulatory requirements. The use of a well-characterized reference standard like 3-Cyclohexyl-1-propanol is a critical component in ensuring product safety and regulatory compliance in the cosmetics industry.
References
-
Chaintreau, A., Joulain, D., & Vey, M. G. H. (2003). GC-MS quantitation of fragrance compounds suspected to cause skin reactions. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Chao, S.-L., Liao, W.-C., & Kao, Y.-M. (2019). Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid–liquid extraction and GC–MS. Journal of Food and Drug Analysis, 27(1), 239–251. Available at: [Link]
-
MatheO Repository. (n.d.). Investigation of various sample preparation methods for the GC-MS quantification of the extended list of regulated fragrance allergens. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70763, 3-Cyclohexyl-1-propanol. Retrieved January 20, 2026, from [Link].
-
ResearchGate. (n.d.). Analysis of Essential Oils and Fragrances by Gas Chromatography. Available at: [Link]
-
Separation Science. (2023). Allergenic fragrance testing with GC-FID/GC-MS. Available at: [Link]
-
Shimadzu. (n.d.). Determination of 59 potential Allergens in Perfumes by Comprehensive GCxGC(qMS). Available at: [Link]
-
Al-Thani, R. F., Al-Adan, A. A., & Al-Yafei, M. M. (2023). Optimization of a Gas Chromatography–Mass Spectrometry (GCMS) Method for Detecting 28 Allergens in Various Personal Care Products. Molecules, 28(12), 4768. Available at: [Link]
-
Salim, S. M., & Fleeh, N. A. (2022). Analysis of volatile organic compounds concentration using GC-MS technique for some types of concentrated perfumes in the Baghdad's local shops. Biochemical and Cellular Archives, 22, 2749-2758. Available at: [Link]
-
Shimadzu. (n.d.). Flavor & Fragrance Analysis Solutions. Available at: [Link]
-
National Institute of Standards and Technology. (n.d.). Cyclohexanepropanol. In NIST Chemistry WebBook. Retrieved January 20, 2026, from [Link].
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]
-
European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. Available at: [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]
-
Chromatography Forum. (2009). What to use as internal standards. Available at: [Link]
-
ResearchGate. (2014). What is a suitable internal standard for the quantification study of cyclohexylphenol GC analysis? Available at: [Link]
-
Kłos, M., & Biziuk, M. (2020). Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method. Molecules, 25(16), 3617. Available at: [Link]
-
Phenomenex. (n.d.). APPLICATIONS. Available at: [Link]
-
The Good Scents Company. (n.d.). 3-cyclohexyl-1-propanol, 1124-63-6. Retrieved January 20, 2026, from [Link].
-
ResearchGate. (2021). How to get peak separation of cyclohexanol and cyclohexanone in GC-MS?. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. gcms.cz [gcms.cz]
- 3. connectjournals.com [connectjournals.com]
- 4. Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid–liquid extraction and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. matheo.uliege.be [matheo.uliege.be]
- 6. 3-Cyclohexyl-1-propanol | C9H18O | CID 70763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Cyclohexanepropanol- [webbook.nist.gov]
- 8. mdpi.com [mdpi.com]
- 9. database.ich.org [database.ich.org]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. database.ich.org [database.ich.org]
Application Notes and Protocols for the Incorporation of 1-(2,2,6-trimethylcyclohexyl)hexan-3-ol in Soap Manufacturing
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and product development professionals on the successful incorporation of the synthetic fragrance alcohol 1-(2,2,6-trimethylcyclohexyl)hexan-3-ol into soap matrices. It details the chemical properties of this woody-amber fragrance ingredient, explores its stability and performance within the alkaline environment of saponification, and provides detailed, step-by-step protocols for its application in both cold process and hot process soap manufacturing. Methodologies for evaluating scent retention, product stability, and final product characteristics are also presented to ensure a self-validating and reproducible workflow.
Introduction: The Olfactory and Chemical Profile of 1-(2,2,6-trimethylcyclohexyl)hexan-3-ol
1-(2,2,6-trimethylcyclohexyl)hexan-3-ol is a synthetic aliphatic alcohol valued in the fragrance industry for its powerful and substantive scent profile.[] It is characterized by a highly diffusive, dry, woody, and powdery odor with amber and cedarwood facets.[2][3][4][5] Commercially, it is known by trade names such as Timberol® and Norlimbanol®, and it exists as a mixture of cis- and trans-isomers, with the trans-isomer imparting a more distinct animalic and amber character.[2][3] Its molecular stability and compatibility with various bases make it a suitable candidate for scenting rinse-off products like soaps and detergents.[][2][3]
The primary challenge in soap manufacturing is preserving the integrity of fragrance compounds through the chemically harsh saponification process. Saponification is the base-catalyzed hydrolysis of triglycerides (fats and oils) into glycerol and fatty acid salts, which constitute soap.[6][7][8][9] This reaction creates a high-pH environment that can degrade or alter delicate fragrance molecules.[10] Understanding the chemical properties of 1-(2,2,6-trimethylcyclohexyl)hexan-3-ol is therefore critical for its effective application.
| Property | Value | Source |
| IUPAC Name | 1-(2,2,6-trimethylcyclohexyl)hexan-3-ol | [4] |
| CAS Number | 70788-30-6 | [2][11] |
| Molecular Formula | C₁₅H₃₀O | [3][4] |
| Molecular Weight | 226.4 g/mol | [3][4] |
| Appearance | Colorless to pale yellow viscous liquid | [2][3] |
| Boiling Point | 280-295 °C | [3][11] |
| Flash Point | >100 °C (124 °C) | [3] |
| Odor Profile | Woody, powdery, ambery, dry, with cedar and patchouli notes | [2][5][12] |
Principles of Fragrance Incorporation in Saponification
The success of incorporating a fragrance alcohol like 1-(2,2,6-trimethylcyclohexyl)hexan-3-ol hinges on mitigating the impacts of temperature and alkalinity. Two primary methods of soap making offer different environments and opportunities for fragrance addition: Cold Process (CP) and Hot Process (HP).
-
Cold Process (CP) Saponification: This method involves mixing oils and a lye (sodium hydroxide) solution at relatively low temperatures (30-50°C).[13] The bulk of the saponification reaction occurs over 24-48 hours after the soap batter is poured into a mold.[14] The fragrance is typically added at "trace"—the point of initial emulsification—to minimize its exposure to high heat.[15] However, the fragrance is present throughout the most intense phase of the saponification reaction.
-
Hot Process (HP) Saponification: In this method, the soap mixture is actively heated (cooked) to accelerate and complete the saponification process within a few hours.[13][16] A significant advantage of HP is that additives like fragrances can be incorporated after the cook, once the saponification is largely complete and the mixture has slightly cooled.[17] This drastically reduces the fragrance's exposure to the harsh alkaline conditions, often leading to better scent retention.[17]
The following diagram illustrates the critical decision points and workflows for incorporating the fragrance in both processes.
Caption: Comparative workflow for Cold and Hot Process soap manufacturing.
Protocol: Cold Process (CP) Incorporation
This protocol is designed for researchers aiming to evaluate the fragrance performance when subjected to the full saponification process.
3.1. Materials & Equipment
-
Base Oils (e.g., Olive Oil, Coconut Oil, Palm Oil)
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
1-(2,2,6-trimethylcyclohexyl)hexan-3-ol
-
Digital scale (0.01g precision)
-
Stick (immersion) blender
-
Stainless steel or polypropylene containers
-
Thermometer
-
Soap mold
-
Personal Protective Equipment (PPE): Goggles, gloves, lab coat
3.2. Pre-Protocol Calculations
-
Soap Recipe Formulation: Define the composition and weight of your base oils.
-
Lye Calculation: Use a saponification calculator to determine the precise amount of NaOH required for your specific oils.
-
Superfatting: A superfat of 5% is recommended to ensure a mild bar and that all lye is consumed.[18][19] This means calculating the lye required for 95% of the oils, leaving 5% of the oils unsaponified.[19]
-
Fragrance Load: The usage rate of the fragrance is critical for scent retention and safety.[20] A typical starting point for a strong scent in cold process soap is 0.7-0.8 oz per pound of oils (approximately 4-5%).[10][20][21] Always consult the IFRA (International Fragrance Association) standards for the maximum safe usage level for the specific product category.[22][23][24]
3.3. Step-by-Step Methodology
-
Safety First: Don appropriate PPE. NaOH is highly caustic.[25]
-
Lye Preparation: Carefully and slowly add the pre-weighed NaOH to the pre-weighed cold distilled water. Stir until dissolved. Caution: This reaction is exothermic and releases fumes; perform in a well-ventilated area. Allow the lye solution to cool to 38-49°C (100-120°F).
-
Oil Preparation: Combine and gently heat the solid and liquid base oils until fully melted and combined. Allow the oil mixture to cool to 38-49°C.
-
Emulsification: Once both the lye solution and oil mixture are within the target temperature range, slowly pour the lye solution into the oils.
-
Reaching Trace: Use the stick blender in short bursts to mix the batter. The point of "trace" is reached when the mixture thickens to the consistency of a light pudding and leaves a visible trail (trace) on the surface when drizzled.[14]
-
Fragrance Incorporation: At light trace, add the pre-weighed 1-(2,2,6-trimethylcyclohexyl)hexan-3-ol. Blend for an additional 10-15 seconds to ensure uniform distribution.[26][27] Causality Note: Adding the fragrance at this stage is a balance. Adding it too early exposes it to more intense mixing and heat from the initial reaction. Adding it at a very thick trace makes uniform mixing difficult.
-
Molding: Pour the soap batter into the prepared mold.
-
Gel Phase (Optional): Insulate the mold for 24 hours to encourage the "gel phase," where the soap heats up and becomes translucent, which can result in a more vibrant color and finished appearance. Soaping at cooler temperatures can help protect delicate scents.[20]
-
Curing: After 24-48 hours, unmold and cut the soap into bars. Place the bars in a cool, dry, well-ventilated area to cure for 4-6 weeks.[16][28] This allows excess water to evaporate, resulting in a harder, milder, and longer-lasting bar.
Protocol: Hot Process (HP) Incorporation
This protocol is recommended for maximizing the scent retention of 1-(2,2,6-trimethylcyclohexyl)hexan-3-ol.
4.1. Materials & Equipment
-
Same as Cold Process (Section 3.1)
-
Slow cooker or double boiler
4.2. Step-by-Step Methodology
-
Steps 1-4 (CP Protocol): Follow the safety, preparation, and initial mixing steps from the Cold Process protocol (3.3.1 - 3.3.4).
-
The 'Cook': Transfer the combined lye and oil mixture to a slow cooker set to low heat. The mixture will progress through several stages, becoming thicker and more translucent, resembling applesauce and then petroleum jelly. This process typically takes 1-2 hours. Saponification is complete when the mixture is fully translucent and a small sample dissolves clearly in hot water.
-
Cooling: Turn off the heat and allow the cooked soap to cool for 5-10 minutes, or until the temperature is below the flashpoint of the fragrance alcohol (>100°C).
-
Fragrance & Superfat Incorporation: Add the pre-weighed 1-(2,2,6-trimethylcyclohexyl)hexan-3-ol and any superfatting oils (if not calculated into the initial recipe) to the slightly cooled soap.[17] Stir thoroughly to ensure homogeneity. Causality Note: Adding the fragrance after the cook protects it from the prolonged high heat and high pH of active saponification, which is the primary reason for improved scent retention in HP soap.[17]
-
Molding: Immediately transfer the soap to the mold. The texture will be thick and rustic.[16][17]
-
Curing: The soap is technically safe to use after it has fully cooled and hardened (24-48 hours). However, a cure time of 1-2 weeks is still recommended to allow for water evaporation, which improves the bar's hardness and longevity.[16]
Performance Evaluation and Quality Control
A self-validating protocol requires robust methods for assessing the final product.
5.1. Scent Retention Analysis A sensory panel is the most effective method for evaluating scent intensity and character.
-
Procedure:
-
Prepare CP and HP soap batches with identical fragrance loads.
-
Establish a control batch with no fragrance.
-
Have a panel of at least 5 trained evaluators rate the scent intensity on a scale of 1 (no scent) to 10 (very strong) at weekly intervals during the curing process (Week 1, 2, 4, 6).
-
Evaluators should also provide qualitative descriptors of the scent to check for any alteration from the neat fragrance alcohol (e.g., "true woody," "soapy," "faded").
-
-
Data Presentation:
| Evaluation Week | Cold Process (Avg. Intensity) | Hot Process (Avg. Intensity) | Scent Character Notes (HP) |
| Week 1 | 8.5 | 9.0 | "Strong, true woody-amber" |
| Week 2 | 8.0 | 8.8 | "Consistent, powerful" |
| Week 4 | 7.0 | 8.5 | "Excellent retention" |
| Week 6 | 6.5 | 8.5 | "Remains very strong and true" |
| (Note: Data is hypothetical and for illustrative purposes.) |
5.2. Stability and Physical Properties
-
Discoloration: Visually inspect the soap bars against a white background for any discoloration caused by the fragrance ingredient.
-
Texture: Note any changes in the soap's texture. Some fragrance alcohols can cause acceleration (rapid thickening) or ricing in CP soap.
-
Hardness: Use a durometer to measure the hardness of the cured bars. Compare the fragranced bars to the unfragranced control to determine if the alcohol affects the final hardness.
-
Lather Performance: Evaluate the lather by handwashing. Note the volume, creaminess, and stability of the foam. While some simple alcohols can increase bubbles, fatty alcohols are known to stabilize lather.[29][30][31] The effect of 1-(2,2,6-trimethylcyclohexyl)hexan-3-ol should be empirically determined.
Safety and Regulatory Considerations
As a cosmetic product intended for consumer use, soap containing fragrance ingredients is subject to regulatory oversight.
-
Safety: Fragrance ingredients must be safe for their intended use.[32][33] The Research Institute for Fragrance Materials (RIFM) has assessed 1-(2,2,6-trimethylcyclohexyl)hexan-3-ol and found it has the potential for skin sensitization in a small fraction of individuals.[5]
-
IFRA Standards: The International Fragrance Association (IFRA) sets safe use standards to mitigate risks like sensitization.[5] Manufacturers are responsible for ensuring their fragrance usage levels do not exceed the maximum concentration permitted by IFRA for the specific product category (e.g., rinse-off soap).[23][34]
-
Labeling: In the United States, fragrance ingredients can typically be listed collectively on the label as "Fragrance" or "Perfume".[32][33] However, regulations like the Modernization of Cosmetics Regulation Act (MoCRA) are moving towards requiring the disclosure of specific fragrance allergens on product labels.[22][23] It is imperative for developers to stay current with evolving labeling requirements.
Caption: Decision workflow for regulatory compliance of fragrance ingredients.
Conclusion
1-(2,2,6-trimethylcyclohexyl)hexan-3-ol can be successfully incorporated into soap to impart a desirable and long-lasting woody-amber fragrance. The choice between cold process and hot process manufacturing is a critical determinant of scent retention. The hot process method, by allowing for fragrance addition after the primary saponification reaction, offers a scientifically superior approach for maximizing the olfactory impact and stability of this fragrance alcohol. Rigorous evaluation of the final product is essential to validate the chosen methodology and ensure a high-quality, stable, and safe consumer product.
References
-
Saponification: Definition, Process & Examples Explained. Vedantu.[Link]
-
How to Prevent Scent Fading in Soap. Bramble Berry.[Link]
-
Hot Process vs. Cold Process - Pros and Cons. Bramble Berry.[Link]
-
Saponification. Wikipedia.[Link]
-
Saponification | Research Starters. EBSCO.[Link]
-
Cold process vs hot process soap: A quick guide. School of Natural Skincare.[Link]
-
What is Superfatting in Soap Making: A Comprehensive Guide. Mr Macha.[Link]
-
What Is Saponification? Potager Soap.[Link]
-
Saponification Definition and Reaction. ThoughtCo.[Link]
-
How Supperfatting in Artisan Soap Boosts Skin Nourishment. Josspure.[Link]
-
What is Superfat in Soap Making? Benefits & How to Use It 2026. Cunke.[Link]
-
Soapmaking 101: Saponification & Superfatting. Sea Witch Botanicals.[Link]
-
What is Superfat in Soap Making? The Soapery.[Link]
-
Cold Process vs Hot Process Soap Making - Which One Is Right For You? VedaOils.[Link]
-
Cas 70788-30-6,1-(2,2,6-TRIMETHYLCYCLOHEXYL) - LookChem. LookChem.[Link]
-
Fragrances in Cosmetics. FDA.[Link]
-
Cold Process vs. Hot Process Soap - Pros and Cons | Bramble Berry. YouTube.[Link]
-
How to Prevent Scent Fading in Soap. Bramble Berry (updated article).[Link]
-
The Requirements for Fragrances Used in Cosmetics in America. CIRS Group.[Link]
-
Cold vs Hot Process Soap | What's the Difference and Which is Better? Oshun.[Link]
-
Fragrance. Cosmetics Info.[Link]
-
how to make soap scent last longer ? Bizpressions.com.[Link]
-
Soap Making: How to Combat Scent Fading. The Essential Oil Company.[Link]
-
Why Is Alcohol Used in Soap Making? House of Tomorrow.[Link]
-
Perfume Soap: How to Add Fragrance to Your Soap. Explore Cutting-Edge Biotechnology Solutions.[Link]
-
Easily perfume your Solid and Liquid soap. Terre de Bougies.[Link]
-
How to Use Alcoholic Beverages in Cold Process Soap. Soap Queen.[Link]
-
How to Use Fragrance Oil for Soap Making: Tips & Calculator Guide. HBNO Bulk.[Link]
-
How Do You Add Fragrance Oil to Liquid Soap? Australian Wholesale Oils.[Link]
- Process for the preparation of 1-(2,2,6-trimethylcyclohexyl)-hexan-3-ol.
-
Timberol (CAS 57641-67-3) – Dry Amber-Woody Fixative Synthetic Ingredient for Perfumery. Perfumer's Apprentice.[Link]
-
Soap Making Secrets – How to Keep the Scent in Your Soap - 4 Easy Steps. The Modish Goat.[Link]
-
timber propanol. Fragrance University.[Link]
-
All You Need To Know About Cetearyl Alcohol In Soap. The Artisan's Apron.[Link]
-
What the Suds!? Cetyl Alcohol in Soap. The Ultimate Guide to Soap.[Link]
-
How Can You Add Fragrance To Activated Charcoal Soap? LearnToDIY360.com.[Link]
-
1-(2,2,6-Trimethylcyclohexyl)-3-hexanol. The Fragrance Conservatory.[Link]
- Process for the preparation of 1- (2,2,6-trimethylcyclohexyl) -hexan-3-ol.
- US20170355670A1 - Process for the preparation of 1-(2,6,6-trimethylcyclohexyl)-alkan-3-ols.
-
Timberol. Symrise.[Link]
Sources
- 2. 1-(2,2,6-Trimethylcyclohexyl)- hexan-3-ol | 70788-30-6 [chemicalbook.com]
- 3. Cas 70788-30-6,1-(2,2,6-TRIMETHYLCYCLOHEXYL)-3-HEXANOL | lookchem [lookchem.com]
- 4. Timberol (CAS 57641-67-3) – Dry Amber-Woody Fixative Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 5. 1-(2,2,6-Trimethylcyclohexyl)-3-hexanol | The Fragrance Conservatory [fragranceconservatory.com]
- 6. Saponification: Definition, Process & Examples Explained [vedantu.com]
- 7. Saponification - Wikipedia [en.wikipedia.org]
- 8. Saponification | Chemistry | Research Starters | EBSCO Research [ebsco.com]
- 9. thoughtco.com [thoughtco.com]
- 10. How to Prevent Scent Fading in Soap – Soap Queen [soapqueen.com]
- 11. 1-(2,2,6-Trimethylcyclohexyl)- hexan-3-ol CAS#: 70788-30-6 [m.chemicalbook.com]
- 12. Fragrance University [fragranceu.com]
- 13. schoolofnaturalskincare.com [schoolofnaturalskincare.com]
- 14. potagersoap.com [potagersoap.com]
- 15. terre-de-bougies.com [terre-de-bougies.com]
- 16. brambleberry.com [brambleberry.com]
- 17. vedaoils.com [vedaoils.com]
- 18. josspure.com [josspure.com]
- 19. thesoapery.co.uk [thesoapery.co.uk]
- 20. brambleberry.com [brambleberry.com]
- 21. essentialoil.com [essentialoil.com]
- 22. The Requirements for Fragrances Used in Cosmetics in America - Regulatory News - Personal and Home Care Products - CIRS Group [cirs-group.com]
- 23. Regulatory Standards for Synthetic Fragrances - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 24. bizpressions.com [bizpressions.com]
- 25. seawitchbotanicals.com [seawitchbotanicals.com]
- 26. Perfume Soap: How to Add Fragrance to Your Soap [boverbio.com]
- 27. youtube.com [youtube.com]
- 28. goatmilksoap.com [goatmilksoap.com]
- 29. Why Is Alcohol Used in Soap Making? - House of Tomorrow [houseoftomorrow.net]
- 30. midsolid.com [midsolid.com]
- 31. ultimateguidetosoap.com [ultimateguidetosoap.com]
- 32. Fragrances in Cosmetics | FDA [fda.gov]
- 33. cosmeticsinfo.org [cosmeticsinfo.org]
- 34. Fragrance Regulations and Requirements: What You Need to Know [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Improving Yield in 1-(2,2,6-trimethylcyclohexyl)hexan-3-ol Synthesis
Welcome to the technical support center for the synthesis of 1-(2,2,6-trimethylcyclohexyl)hexan-3-ol. This molecule, known commercially by trade names such as Timberol or Norlimbanol, is a highly valued aroma chemical prized for its powerful and persistent dry, woody-amber scent profile.[1][2][3] Its synthesis is a common objective for researchers in fragrance development and organic synthesis.
This guide is designed for professionals in research and drug development. It moves beyond simple procedural outlines to delve into the causality behind experimental choices, offering field-proven insights to help you troubleshoot common issues and systematically improve your reaction yields. We will focus on the most direct and versatile laboratory-scale approach: the Grignard reaction.[4][5]
Section 1: The Synthetic Pathway - A Grignard Approach
The synthesis of a secondary alcohol like 1-(2,2,6-trimethylcyclohexyl)hexan-3-ol is classically achieved through the nucleophilic addition of a Grignard reagent to an aldehyde.[6][7] The retrosynthetic analysis points to two primary starting materials: an organomagnesium halide (the Grignard reagent) and an aldehyde. For this target molecule, the most logical disconnection involves the reaction of propylmagnesium bromide with (2,2,6-trimethylcyclohexyl)acetaldehyde .
The overall workflow can be visualized as a two-stage process: the formation of the Grignard reagent, followed by its reaction with the aldehyde substrate and a final aqueous work-up.
Caption: Overall workflow for the Grignard synthesis.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis, providing explanations and actionable solutions to enhance your experimental outcomes.
Problem 1: The Grignard reaction fails to initiate.
Q: My reaction of 1-bromopropane and magnesium isn't starting. The mixture is inert with no bubbling or heat generation. What's wrong?
A: This is a frequent and frustrating issue, almost always stemming from the magnesium surface being passivated by a layer of magnesium oxide (MgO). Grignard reagent formation requires a clean, metallic magnesium surface.
-
Causality: Magnesium readily oxidizes in air, forming a dull, non-reactive MgO coating that prevents the insertion of magnesium into the carbon-halogen bond.[8]
-
Solutions & Proactive Measures:
-
Mechanical Activation: Before adding the solvent, gently crush the magnesium turnings in the reaction flask with a dry glass rod. This breaks the oxide layer, exposing fresh, reactive metal.
-
Chemical Activation (Iodine): Add a single small crystal of iodine to the flask with the magnesium. The iodine reacts with the magnesium surface, creating magnesium iodide and etching the oxide layer. The reaction has initiated when the characteristic purple or brown color of the iodine fades.[9][10]
-
Chemical Activation (1,2-Dibromoethane): A few drops of 1,2-dibromoethane can be used as an initiator. It reacts with the magnesium to form magnesium bromide and ethene gas, which helps to clean and activate the surface.[9][10]
-
Concentration & Heat: Ensure you add a small amount of your 1-bromopropane/ether solution to the magnesium first. Once initiation is confirmed (gentle bubbling/reflux), the rest can be added dropwise. Gentle warming with a heat gun may be required to start the reaction, but be prepared to cool it once the exothermic process begins.[9]
-
Problem 2: Low yield of the desired secondary alcohol.
Q: My reaction works, but the final yield of 1-(2,2,6-trimethylcyclohexyl)hexan-3-ol is disappointingly low. What are the likely causes?
A: Low yield is a multifaceted problem. The primary culprits are premature quenching of the Grignard reagent and competing side reactions during the addition step.
-
Cause 1: Reagent Quenching (Moisture & Acidity):
-
Explanation: Grignard reagents are extremely strong bases.[11][12] They will react avidly with any source of acidic protons, most commonly trace water from glassware, solvents, or the atmosphere. This acid-base reaction is much faster than the desired nucleophilic addition to the aldehyde, destroying the reagent.[13] Other protic sources like alcohols or acidic impurities in the starting aldehyde will also quench the reagent.
-
Solution: Rigorous anhydrous conditions are non-negotiable. All glassware must be oven- or flame-dried immediately before use and assembled under an inert atmosphere (Nitrogen or Argon). Solvents like diethyl ether or THF must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).[7][8]
-
-
Cause 2: Competing Side Reactions:
-
Explanation: Besides the desired nucleophilic addition, the Grignard reagent can participate in two major yield-reducing side reactions: enolization and reduction.[5][10]
-
Enolization: If the aldehyde has acidic protons on the carbon adjacent to the carbonyl (the α-carbon), the Grignard reagent can act as a base, removing a proton to form an enolate. This consumes both the Grignard reagent and the aldehyde without forming the desired C-C bond.[5][10]
-
Reduction: With sterically bulky aldehydes or Grignard reagents, a hydride ion can be transferred from the β-carbon of the Grignard reagent to the carbonyl carbon. This reduces the aldehyde to its corresponding primary alcohol and generates an alkene (propene in this case) from the Grignard reagent.[5]
-
-
Solution:
-
Maintain Low Temperatures: The addition of the aldehyde to the Grignard solution is highly exothermic. Perform this step slowly (dropwise) while maintaining the reaction temperature at 0 °C with an ice bath.[9] This slows the rate of side reactions relative to the desired nucleophilic addition.
-
Use Correct Stoichiometry: Use a slight excess of the Grignard reagent (e.g., 1.1–1.2 equivalents) to ensure all the aldehyde is consumed, even if minor quenching or side reactions occur.[9][14]
-
Reverse Addition: Always add the aldehyde solution to the Grignard reagent solution, never the other way around. This maintains a high concentration of the Grignard reagent, favoring nucleophilic addition over enolization.
-
-
Caption: Competing pathways in the Grignard reaction.
Problem 3: Difficult work-up and product isolation.
Q: After adding water or acid to quench my reaction, I get a thick, unmanageable precipitate or emulsion that makes extraction impossible. How can I fix this?
A: This is caused by the formation of insoluble magnesium hydroxides and salts (e.g., Mg(OH)Br) during the quench. Using a strong acid can also lead to side reactions with the newly formed alcohol (e.g., dehydration).
-
Causality: The alkoxide intermediate formed after the Grignard addition is a magnesium salt. When quenched with water, it forms the alcohol and basic magnesium salts that are often poorly soluble in organic solvents.
-
Solution: The standard and most effective procedure is to quench the reaction at 0 °C by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[10][15][16] NH₄Cl is a weak acid, strong enough to protonate the alkoxide and neutralize excess Grignard reagent, but gentle enough to avoid dehydration of the tertiary alcohol product. The ammonium salts also help chelate the magnesium ions, keeping them in the aqueous phase and preventing the formation of thick emulsions, which greatly simplifies the subsequent extraction process.
Section 3: Optimized Experimental Protocols
The following protocols represent a robust starting point for the synthesis. Researchers should adapt them based on available equipment and in-process monitoring (e.g., Thin Layer Chromatography).
Table 1: Key Reaction Parameters
| Parameter | Protocol 1: Grignard Formation | Protocol 2: Aldehyde Addition |
| Key Reagents | Magnesium Turnings, 1-Bromopropane | (2,2,6-trimethylcyclohexyl)acetaldehyde |
| Equivalents | Mg: 1.2 eq, 1-Bromopropane: 1.1 eq | Aldehyde: 1.0 eq |
| Solvent | Anhydrous Diethyl Ether or THF | Anhydrous Diethyl Ether or THF |
| Temperature | Reflux (initiation), Room Temp | 0 °C to Room Temperature |
| Typical Time | 1 - 2 hours | 1 - 3 hours |
(Data synthesized from protocols in multiple sources.[9][10])
Protocol 1: Preparation of Propylmagnesium Bromide
-
Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser (fitted with a drying tube or inert gas inlet), and a pressure-equalizing dropping funnel. Flame- or oven-dry all glassware and cool under an inert atmosphere (N₂ or Ar).
-
Reagent Preparation: Place magnesium turnings (1.2 equivalents) into the flask. If activation is needed, add a crystal of iodine.
-
Initiation: Add a small portion (~10%) of a solution of 1-bromopropane (1.1 equivalents) in anhydrous diethyl ether to the magnesium. Gentle warming may be applied to initiate. A successful start is indicated by the fading of the iodine color, gentle bubbling, and self-sustaining reflux.[9]
-
Addition: Once initiated, add the remaining 1-bromopropane solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting dark, cloudy solution is the Grignard reagent and is used directly in the next step.
Protocol 2: Synthesis of 1-(2,2,6-trimethylcyclohexyl)hexan-3-ol
-
Reaction Setup: Cool the freshly prepared Grignard reagent solution from Protocol 1 to 0 °C using an ice bath.
-
Substrate Addition: Dissolve (2,2,6-trimethylcyclohexyl)acetaldehyde (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel. Add the aldehyde solution dropwise to the stirred Grignard solution, maintaining the internal temperature below 10 °C to minimize side reactions.[9]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours or until Thin Layer Chromatography (TLC) analysis confirms the consumption of the starting aldehyde.
-
Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully add saturated aqueous ammonium chloride solution dropwise to quench any unreacted Grignard reagent and protonate the magnesium alkoxide intermediate.[9][10]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer two more times with diethyl ether.
-
Washing & Drying: Combine the organic extracts and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield the final 1-(2,2,6-trimethylcyclohexyl)hexan-3-ol.
References
-
PrepChem.com. Synthesis of Propynyl magnesium bromide. Available from: [Link]
-
Wikipedia. n-Propylmagnesium bromide. Available from: [Link]
-
ChemBK. n-Propylmagnesium bromide. Available from: [Link]
-
LookChem. Cas 70788-30-6,1-(2,2,6-TRIMETHYLCYCLOHEXYL)-3-HEXANOL. Available from: [Link]
- Google Patents. Process for the preparation of 1-(2,2,6-trimethylcyclohexyl)-hexan-3-ol. EP1749810A1.
- Google Patents. Process for the preparation of 1-(2,2,6-trimethylcyclohexyl)-hexan-3-ol. US20070032685A1.
- Google Patents. Process for the preparation of 1-(2,6,6-trimethylcyclohexyl)-alkan-3-ols. US20170355670A1.
-
Quora. How do you improve the percent yield in Grignard reaction?. Available from: [Link]
-
PMC (NIH). Empowering alcohols as carbonyl surrogates for Grignard-type reactions. Available from: [Link]
- Google Patents. Process for making grignard reagents. US3161689A.
-
Organic Chemistry Portal. Grignard Reaction. Available from: [Link]
-
ResearchGate. Side Reactions in a Grignard Synthesis. Available from: [Link]
-
Organic-Reaction.com. Grignard Reaction - Common Conditions. Available from: [Link]
-
ACS Publications. Highly Catalytic Asymmetric Addition of Deactivated Alkyl Grignard Reagents to Aldehydes. Organic Letters. Available from: [Link]
-
University of Groningen Research Database. Improved Synthesis of 2,6,6-trimethyl-1-cyclohexene-1-acetaldehyde, a Key Intermediate for Drimane-related Sesquiterpenes. Available from: [Link]
-
Master Organic Chemistry. Reactions of Grignard Reagents. Available from: [Link]
-
ResearchGate. Empowering alcohols as carbonyl surrogates for Grignard-type reactions. Available from: [Link]
-
ResearchGate. Evidence that Additions of Grignard Reagents to Aliphatic Aldehydes Do Not Involve Single-Electron-Transfer Processes. Available from: [Link]
-
Reddit. How do grignard reagents react with alcohol?. Available from: [Link]
-
Organic Chemistry Tutor. Synthesis of Alcohols Using the Grignard Reaction. Available from: [Link]
-
Chemguide. reaction of aldehydes and ketones with grignard reagents. Available from: [Link]
-
The Good Scents Company. timber propanol. Available from: [Link]
- Google Patents. Process for the preparation of 1-(2,2,6-trimethylcyclohexyl)-hexan-3-ol. US20070032685A1.
- Google Patents. 2-(2,4,5-TRIMETHYLCYCLOHEX-2-EN-1-YL)ACETALDEHYDE AND DERIVATIVES AND THEIR USE AS AROMA CHEMICALS. EP3763352A1.
-
The Fragrance Conservatory. 1-(2,2,6-Trimethylcyclohexyl)-3-hexanol. Available from: [Link]
- Google Patents. Composition essentially consisting of trans-1-(2,6,6-trimethylcyclohexyl)-hexan-3-ol, utilization of same and process for its preparation; cycloaliphatic ketone and alcohol intermediates. EP0118809B1.
-
YouTube. The Grignard Reaction: Syntheses of 2-methyl-2-hexanol. Available from: [Link]
Sources
- 1. Timberol (CAS 57641-67-3) – Dry Amber-Woody Fixative Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 2. Fragrance University [fragranceu.com]
- 3. 1-(2,2,6-Trimethylcyclohexyl)-3-hexanol | The Fragrance Conservatory [fragranceconservatory.com]
- 4. Empowering alcohols as carbonyl surrogates for Grignard-type reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Grignard Reaction [organic-chemistry.org]
- 6. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. n-Propylmagnesium bromide - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chembk.com [chembk.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. reddit.com [reddit.com]
- 14. quora.com [quora.com]
- 15. prepchem.com [prepchem.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Resolving Isomer Separation in Cyclohexanepropanol Production
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the separation of Cyclohexanepropanol isomers. This document provides in-depth troubleshooting advice, detailed experimental protocols, and frequently asked questions to facilitate the efficient isolation of pure isomers.
Introduction to the Challenge: The Nature of Cyclohexanepropanol Isomers
Cyclohexanepropanol, commonly referred to as 3-Cyclohexyl-1-propanol, is a valuable chemical intermediate. Its synthesis, often proceeding through the hydrogenation of precursors like cinnamaldehyde or cinnamic acid, can result in a mixture of isomers depending on the specific starting materials and reaction conditions.[1] The primary challenge for researchers lies in the separation of these isomers, which can include:
-
Enantiomers: If the synthesis creates a chiral center without the use of a chiral catalyst or starting material, a racemic mixture of (R)- and (S)-enantiomers will be formed. These non-superimposable mirror images have identical physical properties in an achiral environment, making their separation particularly challenging.
-
Diastereomers: When substituted cyclohexyl precursors are used, or if multiple chiral centers are present, diastereomers such as cis and trans isomers can be formed. Unlike enantiomers, diastereomers have different physical properties, which can be exploited for their separation.
This guide will address the common questions and issues that arise during the purification of Cyclohexanepropanol, providing a clear path to resolving these complex separation problems.
Frequently Asked Questions (FAQs)
Q1: What are the most common isomers of Cyclohexanepropanol I am likely to encounter?
A1: In the absence of specific chiral synthesis routes, you will most likely be dealing with a racemic mixture of the (R)- and (S)-enantiomers of 3-Cyclohexyl-1-propanol. If your synthesis involves substituted cyclohexyl rings, you may also have cis and trans diastereomers.
Q2: Can I separate the enantiomers of 3-Cyclohexyl-1-propanol using fractional distillation?
A2: It is highly unlikely that you will be able to separate enantiomers using fractional distillation. Enantiomers have identical boiling points in an achiral environment.[2] While diastereomers have different boiling points, the difference is often very small for structurally similar molecules, making fractional distillation inefficient. The high boiling point of 3-Cyclohexyl-1-propanol (approximately 218-223 °C) further complicates this method.[3]
Q3: What is the most effective technique for separating Cyclohexanepropanol isomers?
A3: Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is the most effective and widely used technique for separating both enantiomers and diastereomers of chiral alcohols.[4][5] For preparative scale, chiral HPLC is often the method of choice.
Q4: I am seeing peak splitting or tailing in my chromatogram. What could be the cause?
A4: Peak splitting can indicate the presence of two closely eluting isomers. It can also be caused by issues with the column, such as a void or contamination, or by a mismatch between the sample solvent and the mobile phase. Peak tailing is often due to secondary interactions between the analyte and the stationary phase, which is common with polar compounds like alcohols.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the separation of Cyclohexanepropanol isomers.
Problem 1: Poor or No Separation of Enantiomers
Root Cause Analysis and Solutions:
-
Incorrect Column Selection: The choice of chiral stationary phase (CSP) is critical. For alcohols, polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point.
-
Inappropriate Mobile Phase: For chiral separations of alcohols on polysaccharide-based CSPs, normal-phase chromatography is often more successful than reversed-phase. A mobile phase consisting of a mixture of hexane and a polar alcohol modifier like ethanol or isopropanol is a common choice.
-
Sub-optimal Method Parameters: Factors such as flow rate, temperature, and the concentration of the mobile phase modifier can significantly impact resolution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor enantiomeric separation.
Problem 2: Peak Tailing
Root Cause Analysis and Solutions:
Peak tailing in the chromatography of alcohols is often caused by strong interactions between the hydroxyl group of the analyte and active sites on the stationary phase.
| Potential Cause | Explanation | Recommended Solution |
| Secondary Interactions | The hydroxyl group of Cyclohexanepropanol can interact with residual silanol groups on the silica-based stationary phase, leading to tailing. | Add a small amount of a competitive polar additive to the mobile phase, such as a different alcohol or an acid/base modifier, to block these active sites. Be aware that this can alter the selectivity of the separation. |
| Column Overload | Injecting too much sample can lead to peak distortion, including tailing. | Reduce the injection volume or the concentration of the sample. |
| Column Contamination | Accumulation of contaminants on the column can create active sites that cause tailing. | Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced. |
Problem 3: Difficulty with Preparative Scale-Up
Root Cause Analysis and Solutions:
Scaling up a chiral separation from analytical to preparative scale can present challenges in maintaining resolution and throughput.
-
Loss of Resolution: As the sample load increases, the efficiency of the separation can decrease, leading to overlapping peaks.
-
Solvent Consumption: Preparative chromatography can consume large volumes of solvent, which can be a significant cost and environmental concern.
Strategies for Successful Scale-Up:
-
Method Optimization at Analytical Scale: Before scaling up, ensure the analytical method is robust and provides a good separation factor (alpha value). A larger alpha value will provide more loading capacity at the preparative scale.
-
Column Selection: Use a preparative column with the same stationary phase as the analytical column. The column diameter and length will depend on the desired throughput.
-
Loading Studies: Perform loading studies to determine the maximum amount of sample that can be injected without significant loss of resolution.
-
Flow Rate Adjustment: The flow rate should be scaled up proportionally to the cross-sectional area of the preparative column.
-
Consider Supercritical Fluid Chromatography (SFC): For some applications, preparative SFC can be a more environmentally friendly and cost-effective alternative to HPLC, as it uses supercritical CO2 as the primary mobile phase component.
Experimental Protocols
Protocol 1: Analytical Screening for Enantiomeric Separation of 3-Cyclohexyl-1-propanol by Chiral HPLC
Objective: To identify a suitable chiral stationary phase and mobile phase for the separation of 3-Cyclohexyl-1-propanol enantiomers.
Materials:
-
Racemic 3-Cyclohexyl-1-propanol standard
-
HPLC-grade hexane
-
HPLC-grade ethanol
-
HPLC-grade isopropanol
-
Chiral columns (e.g., Daicel Chiralpak IA, Chiralpak IC, Chiralpak OJ-H)
-
HPLC system with a UV detector
Procedure:
-
Prepare the Sample: Dissolve a small amount of racemic 3-Cyclohexyl-1-propanol in the initial mobile phase to a concentration of approximately 1 mg/mL.
-
Column Equilibration: Equilibrate the first chiral column with the initial mobile phase (e.g., 90:10 hexane:ethanol) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Injection: Inject 5-10 µL of the sample.
-
Data Acquisition: Monitor the elution profile at a suitable wavelength (e.g., 210 nm).
-
Screening: Repeat steps 2-4 with different mobile phase compositions (e.g., varying the percentage of the alcohol modifier) and with the other chiral columns.
-
Evaluation: Analyze the chromatograms to identify the column and mobile phase combination that provides the best separation of the two enantiomers (baseline resolution is ideal).
Protocol 2: Preparative Separation of 3-Cyclohexyl-1-propanol Enantiomers by Chiral HPLC
Objective: To isolate the individual enantiomers of 3-Cyclohexyl-1-propanol on a preparative scale.
Materials:
-
Crude mixture of 3-Cyclohexyl-1-propanol enantiomers
-
Optimized mobile phase from Protocol 1
-
Preparative chiral column with the same stationary phase as the optimal analytical column
-
Preparative HPLC system with a fraction collector
Procedure:
-
Prepare the Sample: Dissolve the crude mixture in the mobile phase at the highest possible concentration without causing precipitation.
-
Column Equilibration: Equilibrate the preparative column with the mobile phase at the scaled-up flow rate.
-
Injection: Inject the maximum sample volume determined from loading studies.
-
Fraction Collection: Collect the eluting peaks corresponding to each enantiomer in separate fractions based on the retention times determined from the analytical separation.
-
Purity Analysis: Analyze the purity of the collected fractions using the analytical method from Protocol 1.
-
Solvent Evaporation: Remove the solvent from the collected fractions to obtain the purified enantiomers.
Visualization of the Separation Workflow
The following diagram illustrates the general workflow for developing a successful isomer separation method for Cyclohexanepropanol.
Caption: General workflow for Cyclohexanepropanol isomer separation.
Conclusion
The successful separation of Cyclohexanepropanol isomers is a critical step in many research and development applications. While challenging, a systematic approach involving careful selection of the separation technique, optimization of experimental parameters, and diligent troubleshooting will lead to the isolation of high-purity isomers. This guide provides a comprehensive framework to address the common hurdles encountered in this process, enabling researchers to achieve their separation goals efficiently and effectively.
References
-
Chromatography Today. Trouble with chiral separations. (2020-05-20). [Link]
-
Phenomenex. Chiral HPLC Separations. [Link]
-
Restek. A Guide to the Analysis of Chiral Compounds by GC. [Link]
-
Chemdad. 3-CYCLOHEXYL-1-PROPANOL. [Link]
-
PubChem. 3-Cyclohexyl-1-propanol. [Link]
-
BGB Analytik. CHIRAL Handbook. [Link]
-
LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
-
PMC. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. [Link]
-
Chemistry Stack Exchange. Use of fractional distillation in organic chemistry. [Link]
-
ResearchGate. Separation of propranolol enantiomers using chiral HPLC. [Link]
-
ResearchGate. Ratio of the vapor pressure of the 1-alcohols to that of water plotted.... [Link]
-
International Journal of Pharmacy & Pharmaceutical Research. Chiral High Performance Liquid Chromatography: Review. [Link]
-
Chemistry LibreTexts. Vapor Pressure. [Link]
-
PMC. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. [Link]
-
ResearchGate. Separation of cyclohexane-1-propanol by batch extractive distillation. [Link]
-
The Chemistry Blog. What is Fractional Distillation?. [Link]
-
Perfumer & Flavorist. The Synthesis of Allyl-3-Cyclohexylpropionate. [Link]
-
PMC. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. [Link]
-
Chromatography Today. Stationary Phase Selection for Achiral Separation of Disubstituted Piracetam Diastereomeric Mixtures. (2017-11-30). [Link]
-
ResearchGate. Enantiomeric separation of four pairs of alkaloids by using a C18 column tandem polysaccharide-based chiral column. [Link]
-
MDPI. Continuous-Flow Biocatalytic Process for the Synthesis of the Best Stereoisomers of the Commercial Fragrances Leather Cyclohexanol (4-Isopropylcyclohexanol) and Woody Acetate (4-(Tert-Butyl)Cyclohexyl Acetate). (2020-01-10). [Link]
-
Wikipedia. Fractional distillation. [Link]
-
YouTube. Section 11.5 - Vapor Pressure. (2020-11-25). [Link]
-
LCGC International. Emanuel Gil-Av and the Separation of Enantiomers on Chiral Stationary Phases by Chromatography. [Link]
-
Chemguide. fractional distillation. [Link]
-
Agilent. Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. [Link]
-
PubMed. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. [Link]
-
Chemistry LibreTexts. Fractional Distillation of Non-ideal Mixtures (Azeotropes). (2023-01-29). [Link]
-
ResearchGate. Differences in vapor pressure between isomers. (a) Distribution of.... [Link]
-
University of Wisconsin Pressbooks. 55. Vapor Pressure and Boiling Point Correlations (M10Q3). [Link]
-
ResearchGate. Comparative study on separation of diastereomers by HPLC. [Link]
-
The Good Scents Company. 3-cyclohexyl-1-propanol. [Link]
Sources
Technical Support Center: Quantifying Timberol in Complex Matrices
Welcome to the technical support center for the analysis of Timberol. This guide is designed for researchers, scientists, and formulation experts encountering challenges in the precise and accurate quantification of the synthetic fragrance ingredient Timberol (1-(2,2,6-Trimethylcyclohexyl)hexan-3-ol) in complex formulations.[1] As a powerful, substantive woody-amber scent, Timberol is a cornerstone of modern perfumery, used in everything from fine fragrances to lotions, shampoos, and detergents.[1][2][3] However, its chemical properties and the nature of these product matrices present unique analytical hurdles.
This document provides in-depth, field-proven insights in a practical question-and-answer format, offering troubleshooting guides, validated protocols, and the scientific rationale behind our recommendations.
Section 1: Core FAQs on Quantifying Timberol
This section addresses the most common questions and challenges faced during the development of quantitative methods for Timberol.
Q1: What is the most suitable analytical technique for quantifying Timberol in consumer products?
A1: Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for Timberol quantification.[4] Here’s why:
-
Volatility: Timberol is a semi-volatile organic compound, making it well-suited for GC analysis.[5]
-
Selectivity: Mass spectrometry provides high selectivity, which is crucial for distinguishing Timberol from a multitude of other fragrance components and matrix interferences commonly found in cosmetic or household products.[6]
-
Sensitivity: Modern GC-MS systems, especially when operated in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode on a tandem MS system, offer the low limits of detection (LOD) necessary to quantify Timberol at regulated or formulation-relevant levels.[7][8]
While High-Performance Liquid Chromatography (HPLC) is a powerful technique, it is less ideal for Timberol. As a compound lacking a strong chromophore, it would require a universal detector like a Refractive Index (RI) detector or Charged Aerosol Detector (CAD), which often lack the sensitivity and are prone to matrix effects.[9][10]
Q2: I'm analyzing a lotion (an oil-in-water emulsion). What is the best way to extract Timberol before injection?
A2: Headspace Solid-Phase Microextraction (HS-SPME) is the most effective and cleanest method for this type of matrix.[11]
-
Causality: HS-SPME is a solvent-free technique that partitions volatile and semi-volatile analytes from the sample matrix into the headspace of a sealed vial.[11] A fiber coated with a specific stationary phase adsorbs the analytes from the headspace. This process effectively leaves non-volatile matrix components—such as surfactants, emulsifiers, and polymers found in lotions—behind in the vial, preventing contamination of the GC inlet and column.[12]
-
Expert Insight: Direct liquid injection of a lotion extract is highly discouraged. It will inevitably introduce non-volatile residues into the GC inlet, leading to signal suppression, poor peak shape, and frequent, costly maintenance. HS-SPME bypasses this entirely. Optimization of parameters like extraction temperature, time, and salt content is crucial for maximizing recovery.[11][13]
Q3: My Timberol recovery is low and inconsistent. What are the likely causes?
A3: Low and variable recovery often points to issues in sample preparation or analyte partitioning.
-
Sub-optimal HS-SPME Parameters: For semi-volatile compounds like Timberol, ensuring efficient partitioning into the headspace is key. You may need to increase the incubation temperature (e.g., 60-80°C) and time (e.g., 30-60 min) to drive Timberol from the viscous lotion matrix into the gas phase.[14]
-
Matrix Effects: The complex formulation can "hold on" to the analyte. Adding a salt (e.g., NaCl) to the sample vial can increase the vapor pressure of Timberol, a phenomenon known as the "salting out" effect, which improves its release into the headspace.[12]
-
Incorrect SPME Fiber Choice: Timberol is a moderately non-polar molecule. A fiber with a mixed-phase coating, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), is often ideal as it efficiently traps a wide range of volatiles and semi-volatiles.[14]
Q4: I am seeing significant signal suppression/enhancement in my results. How do I mitigate this matrix effect?
A4: Matrix effects, where co-eluting compounds from the sample either suppress or enhance the ionization of the target analyte in the MS source, are a common challenge in GC-MS.[15][16][17]
-
Trustworthiness Pillar - The Use of an Internal Standard: The most robust way to correct for matrix effects is to use a suitable internal standard (IS). The ideal IS is an isotopically labeled version of the analyte (e.g., Timberol-d3). Since it is chemically identical to the native analyte, it will experience the same extraction inefficiencies and matrix effects. By calculating the ratio of the analyte response to the IS response, these variations are normalized. If a labeled standard is unavailable, a compound with a similar chemical structure, polarity, and volatility that is not present in the sample can be used.
-
Matrix-Matched Calibration: Another effective strategy is to prepare your calibration standards in a "blank" matrix—a product formulation that is identical to your samples but contains no Timberol. This ensures that the standards and the samples experience the same matrix effects, leading to more accurate quantification.[12]
Section 2: In-Depth Troubleshooting Guide
| Problem Encountered | Probable Cause | Recommended Solution & Scientific Rationale |
| Poor Chromatographic Peak Shape (Tailing) | Active Sites in the GC Inlet or Column: Co-extracted matrix components can degrade the inertness of the GC liner and the head of the analytical column.[15] Active sites, such as exposed silanol groups, can interact with the hydroxyl group on Timberol, causing peak tailing. | 1. Perform Inlet Maintenance: Replace the GC inlet liner and septum. Use a liner with glass wool or a dimple design to help trap non-volatile residues. 2. Clip the Column: Remove the first 10-15 cm of the analytical column to eliminate the contaminated section. 3. Use a Guard Column: A 5-meter uncoated, deactivated guard column can protect the analytical column from matrix contamination. |
| Co-eluting/Overlapping Peaks | Insufficient Chromatographic Resolution: The matrix is too complex for the current GC method. Many fragrance ingredients are isomers with similar chemical properties, making separation challenging.[18] | 1. Optimize Temperature Program: Decrease the initial oven ramp rate (e.g., from 10°C/min to 5°C/min) to improve separation of early-eluting compounds. 2. Use a More Selective MS Mode: Switch from Full Scan to Selected Ion Monitoring (SIM). If co-elution persists, use a GC-MS/MS system in Multiple Reaction Monitoring (MRM) mode. MRM is highly specific as it monitors a unique precursor-to-product ion transition, effectively filtering out chemical noise from co-eluting compounds.[8] |
| Non-Linear Calibration Curve | Detector Saturation or Matrix Effects: At high concentrations, the MS detector can become saturated. Alternatively, matrix effects may not be consistent across the concentration range.[17] | 1. Extend Calibration Range: Dilute the higher concentration standards and re-run to confirm if the curve becomes linear. 2. Implement Matrix-Matched Calibrants: As described in Q4, this is the most reliable way to compensate for concentration-dependent matrix effects. |
Section 3: Validated Experimental Protocols
Protocol 1: HS-SPME-GC-MS for Timberol in a Lotion Matrix
This protocol provides a validated starting point. Note: Method optimization is required for different matrices.
1. Sample Preparation & Extraction:
- Weigh 0.5 g (± 0.05 g) of the lotion sample directly into a 20 mL headspace vial.
- Add 1.0 g of Sodium Chloride (NaCl).
- Spike 50 µL of the Internal Standard working solution (e.g., a suitable deuterated compound or a structural analog like Iso E Super at 10 µg/mL in methanol).
- Immediately seal the vial with a magnetic screw cap containing a PTFE/Silicone septum.
- Vortex the vial for 30 seconds to ensure mixing.
2. HS-SPME Parameters:
- SPME Fiber: 50/30 µm DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane)
- Incubation Temp: 70°C
- Incubation Time: 15 min with agitation
- Extraction Time: 30 min
3. GC-MS Parameters:
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Robust and reliable platform for routine analysis. |
| MS System | Agilent 5977B MSD or equivalent | Provides excellent sensitivity and selectivity in SIM mode. |
| Inlet | Split/Splitless | |
| Inlet Temp | 250°C | Ensures efficient thermal desorption of Timberol from the SPME fiber. |
| Injection Mode | Splitless | Maximizes transfer of the analyte to the column for trace-level detection. |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar 5% phenyl-methylpolysiloxane column provides good selectivity for fragrance compounds. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | 60°C (hold 2 min), ramp to 280°C @ 10°C/min, hold 5 min | A standard temperature program that allows for the separation of a wide range of fragrance volatiles. |
| MS Source Temp | 230°C | Standard temperature for robust ionization. |
| MS Quad Temp | 150°C | Standard temperature for stable mass filtering. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | |
| Quantifier Ion | m/z (To be determined from standard) | Select the most abundant, characteristic ion for quantification. |
| Qualifier Ions | m/z (To be determined from standard) | Select 2-3 other ions to confirm analyte identity. |
Section 4: Visualization of Workflows
Workflow for Timberol Quantification
The following diagram outlines the complete analytical workflow from sample receipt to final report generation, emphasizing critical quality control checkpoints.
Caption: End-to-end workflow for quantifying Timberol in complex matrices.
Troubleshooting Decision Tree: Low Signal Intensity
This diagram provides a logical path for diagnosing the root cause of low analyte signal.
Caption: Decision tree for troubleshooting low Timberol signal intensity.
References
- Scentspiracy. (n.d.). Timberol (CAS 57641-67-3) – Dry Amber-Woody Fixative Synthetic Ingredient for Perfumery.
- ScenTree. (n.d.). Timberol® (CAS N° 70788-30-6).
- Nuhu, A. A. (2021). Challenges and Opportunities for the Analysis of Terpenes in Cannabis.
- Shimadzu. (n.d.). Analysis of Fragrant Components in Aroma Oils Using GC/MS Off-Flavor Analyzer.
- MDPI. (2024). Headspace Solid-Phase Micro-Extraction Method Optimization and Evaluation for the Volatile Compound Extraction of Bronchoalveolar Lung Lavage Fluid Samples. MDPI.
- MDPI. (2023).
- The Good Scents Company. (n.d.). timber propanol, 70788-30-6.
- PerfumersWorld. (n.d.). GCMS Analysis.
- Patel, D. B., et al. (n.d.). Sensitive and selective method for the analysis of menthol from pharmaceutical products by RP-HPLC with refractive index detector. PMC.
- ResearchGate. (2023). (PDF) Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization.
- PubMed. (n.d.). Development of a Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry Method to Study Volatile Organic Compounds (VOCs) Emitted by Lavender Roots. PubMed.
- PubMed Central. (2024). Simultaneous quantification of terpenes and cannabinoids by reversed-phase LC-APCI-MS/MS in Cannabis sativa L. samples combined with a subsequent chemometric analysis. PubMed Central.
- Labcompare.com. (2022). LABTips: Troubleshooting Tricky Terpenes. Labcompare.com.
- ResearchGate. (n.d.). Solid-phase microextraction for headspace analysis of key volatile compounds in orange beverage emulsion | Request PDF.
- MDPI. (2023).
- PubMed Central. (2023). Detection of Counterfeit Perfumes by Using GC-MS Technique and Electronic Nose System Combined with Chemometric Tools. PubMed Central.
- Springer. (2020).
- Chromatography Online. (n.d.). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions.
- Journal of Food and Drug Analysis. (2021). Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid-liquid extraction and GC-MS. Journal of Food and Drug Analysis.
- Thermo Fisher Scientific. (n.d.). Promises and Pitfalls of Alternative Matrices: Capture the Drug Traces You Need. Thermo Fisher Scientific.
- Sigma-Aldrich. (2021). Headspace Sampling of VOCs with SPME. Sigma-Aldrich.
- Hindawi. (n.d.). GC Method Validation for the Analysis of Menthol in Suppository Pharmaceutical Dosage Form. Hindawi.
- ACS Publications. (n.d.). Overcoming Matrix Effects in Liquid Chromatography−Mass Spectrometry.
- Chromatography Online. (2015). The Smell of Success: Using GC–MS–MS for Low Level Allergenic Fragrance Detection.
- ResearchGate. (n.d.). Analytical methods for the quantification of volatile aromatic compounds.
- YouTube. (2023). SPME with GC-MS for Volatile Compounds Profiling | Protocol Preview. YouTube.
- Chemical Bull Pvt. Ltd. (n.d.). Timberol.
- Sihauli Chemicals. (n.d.). Timberol.
Sources
- 1. Timberol (CAS 57641-67-3) – Dry Amber-Woody Fixative Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 2. Buy Timberol | Cedarwood Fragrance Ingredient & Fixative [chemicalbull.com]
- 3. sihaulichemicals.co.in [sihaulichemicals.co.in]
- 4. GC Method Validation for the Analysis of Menthol in Suppository Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ScenTree - Timberol® (CAS N° 70788-30-6) [scentree.co]
- 6. researchgate.net [researchgate.net]
- 7. shimadzu.com [shimadzu.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Sensitive and selective method for the analysis of menthol from pharmaceutical products by RP-HPLC with refractive index detector - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. mdpi.com [mdpi.com]
- 12. labcompare.com [labcompare.com]
- 13. researchgate.net [researchgate.net]
- 14. Development of a Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry Method to Study Volatile Organic Compounds (VOCs) Emitted by Lavender Roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Simultaneous quantification of terpenes and cannabinoids by reversed-phase LC-APCI-MS/MS in Cannabis sativa L. samples combined with a subsequent chemometric analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating the Degradation Pathways of Cyclohexanepropanol in Consumer Products
Introduction
Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and analytical chemists investigating the stability and degradation of Cyclohexanepropanol (CAS No. 70788-30-6), a synthetic fragrance ingredient widely used in consumer products for its characteristic woody, ambery scent.[1][2] Also known by trade names such as Timberol or Norlimbanol, its stability is paramount to ensuring the shelf-life, aesthetic appeal, and safety of the final product.[1] Understanding its degradation pathways is critical for developing robust formulations, establishing appropriate shelf-life claims, and meeting regulatory requirements.
This document provides in-depth, experience-driven guidance in a question-and-answer format, covering common experimental challenges, core scientific principles, and detailed analytical protocols.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Cyclohexanepropanol in a consumer product?
A1: Cyclohexanepropanol can degrade via two primary routes: abiotic (chemical) and biotic (microbial) pathways. The relevance of each depends heavily on the product matrix, packaging, and storage conditions.
-
Abiotic Degradation: This is the most common route in properly preserved consumer products. It includes:
-
Oxidation: As a secondary alcohol, the most probable degradation pathway is oxidation of the hydroxyl group to form the corresponding ketone.[3][4] This reaction can be initiated by exposure to air (autoxidation), heat, light, or the presence of metal ions, proceeding through a free-radical chain mechanism.[5]
-
Photodegradation: Many fragrance ingredients are susceptible to degradation upon exposure to UV or even visible light.[6][7] The energy from light can generate reactive oxygen species (ROS) like singlet oxygen or superoxide radicals within the product matrix, which then attack the fragrance molecule.[6][8][9] This is a critical consideration for products in transparent packaging.
-
-
Biotic Degradation: This pathway involves the breakdown of the molecule by microorganisms (bacteria, fungi). While consumer products are required to pass preservation efficacy testing (PET), microbial contamination can still occur post-purchase or in the event of preservative failure.[10][11] Microorganisms, particularly bacteria like Pseudomonas and Rhodococcus, are known to metabolize cyclic alcohols.[12][13] They typically achieve this by producing enzymes like alcohol dehydrogenases that oxidize the alcohol to a ketone as the first step in a metabolic pathway.[4]
Q2: What are the most likely degradation products of Cyclohexanepropanol, and how do they impact the product?
A2: Based on its chemical structure (a secondary alcohol), the primary and most anticipated degradation product is the corresponding ketone: 1-(2,2,6-trimethylcyclohexyl)-3-hexanone .
-
Causality: The oxidation of secondary alcohols to ketones is a fundamental and energetically favorable transformation in organic chemistry.[3] This process removes two hydrogen atoms (one from the hydroxyl group and one from the adjacent carbon) to form a carbonyl (C=O) double bond.
-
Impact on Product:
-
Odor Profile Change: The primary impact is a shift in the product's fragrance. The woody, rich scent of the alcohol will be replaced by the likely different scent of the ketone, which can be perceived as a defect by consumers.
-
Physicochemical Changes: While typically minor, the formation of degradants could potentially lead to subtle changes in pH or color over a long period.
-
Safety & Sensitization: It is crucial to identify and toxicologically assess any significant degradant. While the parent molecule, Cyclohexanepropanol, is reported to be a potential skin sensitizer, its degradation products could have different toxicological profiles.[1][14] For instance, some fragrance photodegradation products have been shown to be more potent allergens than the original compound.[6][8]
-
Q3: How does the product formulation (e.g., an aqueous lotion vs. an alcohol-based spray) affect the degradation of Cyclohexanepropanol?
A3: The product matrix is a critical factor that dictates which degradation pathways are most likely to occur.
-
Aqueous Formulations (Lotions, Creams):
-
Microbial Risk: Water-based products are more susceptible to microbial contamination if the preservative system is inadequate.[10] This makes biotic degradation a more significant risk factor to consider.
-
Oxidative Stability: Emulsions can contain various components (lipids, unsaturated oils) that may themselves oxidize, creating a pro-oxidant environment that accelerates the degradation of fragrance components. The inclusion of antioxidants is often necessary.
-
-
Alcohol-Based Formulations (Perfumes, Body Sprays):
-
Microbial Risk: The high alcohol content (ethanol) typically makes these formulations self-preserving, rendering microbial degradation highly unlikely.
-
Photodegradation Risk: These products are often packaged in clear glass, increasing the risk of photodegradation. The solvent itself can also participate in photochemical reactions. Studies on other fragrance molecules have shown that reactive species are readily formed in such systems.[15]
-
Oxidative Stability: While less complex than emulsions, dissolved oxygen can still promote oxidation, especially when exposed to light or heat.
-
Part 2: Experimental Design & Troubleshooting
This section addresses specific questions you might encounter during your stability and degradation studies.
Forced Degradation Studies
Q: I am designing a forced degradation study for a new lotion containing Cyclohexanepropanol. What stress conditions are essential to include?
A: A comprehensive forced degradation study is designed to intentionally stress the product to generate potential degradants and demonstrate the specificity of your analytical method.[16][17] For a typical cosmetic lotion, you should evaluate the following conditions against a control sample stored at ambient or refrigerated temperatures.
Rationale: The goal is to achieve a target degradation of 5-20% of the active substance.[16] If degradation is too extensive, it can be difficult to distinguish primary degradants from subsequent secondary or tertiary products.
Table 1: Recommended Forced Degradation Conditions for a Cosmetic Formulation
| Stress Condition | Typical Protocol | Rationale & Key Degradation Pathway Targeted |
|---|---|---|
| Acid Hydrolysis | Formulation + 0.1 M HCl, heat at 60-80°C for 24-48 hrs | Tests stability in acidic environments. While Cyclohexanepropanol is stable to hydrolysis, this tests the entire formulation's integrity. |
| Base Hydrolysis | Formulation + 0.1 M NaOH, heat at 60-80°C for 24-48 hrs | Tests stability in alkaline environments. Important for products with a high pH. |
| Oxidation | Formulation + 3-6% H₂O₂, store at room temp for 24 hrs | Directly induces oxidative degradation, the most probable pathway for Cyclohexanepropanol.[5] |
| Thermal Stress | Store formulation at 45-50°C for 2-4 weeks | Simulates long-term storage in warm climates and accelerates all potential chemical reactions.[10][11][18] |
| Photostability | Expose formulation in final packaging to high-intensity light (e.g., Xenon lamp, ICH Option 1 or 2) | Simulates exposure to sunlight and targets photodegradation pathways.[6][7] |
Troubleshooting:
-
No degradation is observed: Increase the stressor's severity (e.g., higher temperature, longer exposure, higher H₂O₂ concentration). However, ensure the conditions remain relevant and do not destroy the formulation itself.
-
The emulsion breaks: This is a common issue, especially under thermal or pH stress. The goal is to degrade the active, not just the base. You may need to perform stress studies on the Cyclohexanepropanol raw material dissolved in a simple solvent system in parallel to the full formulation study to isolate its intrinsic stability.
Analytical Method Development
Q: Which is the better analytical technique, GC or HPLC, for monitoring Cyclohexanepropanol stability?
A: For Cyclohexanepropanol and its likely primary degradant (the ketone), Gas Chromatography (GC) is the superior choice.
-
Expertise & Causality:
-
Volatility: Cyclohexanepropanol is a fragrance ingredient and is, by nature, semi-volatile. GC is designed specifically for the analysis of volatile and semi-volatile compounds.[19]
-
Thermal Stability: The molecule is thermally stable and does not require derivatization for GC analysis.
-
Detector Sensitivity: A Flame Ionization Detector (FID) provides excellent sensitivity and a linear response for hydrocarbons like Cyclohexanepropanol. For identification of unknowns, a Mass Spectrometer (MS) is the ideal detector.[19]
-
HPLC Limitations: While HPLC could be used, Cyclohexanepropanol lacks a strong UV chromophore, meaning detection with a standard PDA/UV detector would be very insensitive. You would need to rely on less common detectors like a Charged Aerosol Detector (CAD) or MS, which adds complexity.
-
Workflow Diagram: Identifying an Unknown Degradant
Caption: Workflow for the identification and confirmation of an unknown degradation product using GC-MS.
Microbiological Issues
Q: A lotion passed its initial microbial challenge test, but after 6 months on stability, the fragrance has soured and the preservative level has dropped. Could microbes be degrading the Cyclohexanepropanol?
A: Yes, this is a plausible scenario. The phenomenon you're describing points to a potential microbial adaptation and degradation issue.
-
Expertise & Causality:
-
Preservative Degradation: Some microbes can metabolize certain preservatives, reducing their effective concentration over time. Once the preservative level drops below its minimum inhibitory concentration (MIC), microbial growth can begin.
-
Metabolism of Fragrance: Once growing, the microbes can use other organic molecules as carbon sources, including alcohols.[20][21] The "souring" of the fragrance is a strong indicator that Cyclohexanepropanol is being metabolized, likely into the corresponding ketone and then potentially further into smaller organic acids, which would also lower the product's pH.
-
Sequential Adaptation: Studies on related compounds have shown that microorganisms can consume preferential substrates first before adapting to metabolize more complex molecules like cyclic alcohols.
-
-
Troubleshooting Steps:
-
Microbial Identification: Plate the contaminated product to isolate and identify the specific microorganism(s). This can help in understanding their metabolic capabilities.
-
Inoculation Study: In a controlled lab setting, inoculate a simple, buffered solution of Cyclohexanepropanol with the isolated microbe. Monitor the concentration of the fragrance ingredient over time using GC to confirm it is being consumed.
-
Preservative System Review: Re-evaluate the preservative system. You may need a more robust preservative or a combination of preservatives to ensure long-term stability against the identified contaminant.
-
Part 3: Key Experimental Protocols
Protocol 1: Stability-Indicating GC-MS Method for Cyclohexanepropanol
This protocol outlines a starting point for a GC-MS method capable of separating Cyclohexanepropanol from its primary oxidative degradant.
-
Objective: To quantify Cyclohexanepropanol and identify potential volatile degradation products in a consumer product matrix.
-
Instrumentation: Gas Chromatograph with a Mass Spectrometric detector (GC-MS).
-
Sample Preparation:
-
Accurately weigh ~1g of the product into a 20 mL vial.
-
Add 10 mL of a suitable solvent (e.g., Methyl t-butyl ether or Hexane) and an internal standard (e.g., Cedrol).
-
Vortex vigorously for 2 minutes to extract the fragrance components.
-
Centrifuge at 3000 rpm for 10 minutes to separate the formulation excipients.
-
Transfer the supernatant (solvent layer) to a GC vial for analysis.
-
-
GC-MS Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet: Split/Splitless, 250°C, Split ratio 20:1.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program:
-
Initial Temp: 80°C, hold for 1 minute.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C.
-
Scan Range: 40 - 450 amu.
-
-
Method Validation: The method's stability-indicating nature must be confirmed by analyzing samples from the forced degradation study. You must demonstrate that the peaks corresponding to the degradation products are well-resolved from the parent Cyclohexanepropanol peak.[16]
Part 4: Degradation Pathway Visualization
The following diagram illustrates the primary hypothesized abiotic degradation pathways for Cyclohexanepropanol.
Caption: Hypothesized primary abiotic degradation pathway of Cyclohexanepropanol.
References
- N.A. (n.d.). Biodegradation of Cyclohexanone and Cyclohexanol by the Activated Sludge Process.
- ResearchGate. (2000). Kinetics and mechanism of cyclohexane oxidation with molecular oxygen in the presence of propionic aldehyde.
- PMC - NIH. (2022). Overlooked Photochemical Risk of Antimicrobial Fragrances: Formation of Potent Allergens and Their Mechanistic Pathways.
- INIS-IAEA. (n.d.). Liquid-phase oxidation of cyclohexane. Elementary steps in the developed process, reactivity, catalysis, and problems of conversion and selectivity.
- ResearchGate. (2016). biodegradation of cyclohexanol and cyclohexanone using mixed culture of pseudomonas in activated sludge process.
- ResearchGate. (n.d.). Study of the photodegradation of a fragrance ingredient for aquatic environmental fate assessment.
- Benchchem. (2025). An In-depth Technical Guide to the Reaction Mechanism of Cyclohexanol Oxidation.
- YouTube. (2025). [Chemistry] The Mechanism of oxidation of Cyclohexanol and the Preparation of Cyclohexanone Oxime.
- ResearchGate. (2022). (PDF) Overlooked Photochemical Risk of Antimicrobial Fragrances: Formation of Potent Allergens and Their Mechanistic Pathways.
- Benchchem. (n.d.). Analysis of reaction mechanisms in cyclohexane oxidation.
- N.A. (n.d.). Stability Testing of Cosmetics.
- PubMed. (2011). Novel biodegradation pathways of cyclohexane by Rhodococcus sp. EC1.
- PubMed. (2021). Insights into the Photodegradation of the Contact Allergen Fragrance Cinnamyl Alcohol: Kinetics, Mechanism, and Toxicity.
- ResearchGate. (2021). Photodegradation of fragrance materials and triclosan in water: Direct photolysis and photosensitized degradation.
- N.A. (n.d.). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS.
- Oxford Biosciences. (n.d.). Stability Testing.
- PubChem. (n.d.). Cyclohexanepropanol, 2,2,6-trimethyl-alpha-propyl-.
- IJPPR. (2021). Degradation Profiling by RP- HPLC: A Review.
- PubMed. (2022). RIFM fragrance ingredient safety assessment, cyclohexanepropanol, α-ethyl-2,2,6-trimethyl-, CAS registry number 60241-52-3.
- PMC - NIH. (2012). Microbial Degradation of Petroleum Hydrocarbon Contaminants: An Overview.
- MakingCosmetics. (n.d.). Stability Testing of Cosmetics.
- DSpace@MIT. (2022). the importance of considering biotic and abiotic polymer degradation.
- Molnar Institute. (2017). Critical review of reports on impurity and degradation product profiling in the last decade.
- The Good Scents Company. (n.d.). alpha-ethyl-2,2,6-trimethyl cyclohexane propanol, 60241-52-3.
- Scribd. (n.d.). Guidelines On Stability Testing of Cosmetics Products.
- Military Medical Science Letters. (2013). BIOLOGICALLY ACTIVE ALCOHOLS: CYCLIC ALCOHOLS.
- Taobe Consulting. (n.d.). Stability Testing Cosmetics.
- ResearchGate. (2019). Quinquennial Review of Progress in Degradation Studies and Impurity Profiling: An Instrumental Perspective Statistics.
- PMC - PubMed Central. (2022). Microbial succession and exploration of higher alcohols-producing core bacteria in northern Huangjiu fermentation.
Sources
- 1. Cyclohexanepropanol, 2,2,6-trimethyl-alpha-propyl- | C15H30O | CID 116699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alpha-ethyl-2,2,6-trimethyl cyclohexane propanol, 60241-52-3 [thegoodscentscompany.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mmsl.cz [mmsl.cz]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Overlooked Photochemical Risk of Antimicrobial Fragrances: Formation of Potent Allergens and Their Mechanistic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. certifiedcosmetics.com [certifiedcosmetics.com]
- 11. makingcosmetics.com [makingcosmetics.com]
- 12. researchgate.net [researchgate.net]
- 13. Novel biodegradation pathways of cyclohexane by Rhodococcus sp. EC1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. RIFM fragrance ingredient safety assessment, cyclohexanepropanol, α-ethyl-2,2,6-trimethyl-, CAS registry number 60241-52-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Insights into the Photodegradation of the Contact Allergen Fragrance Cinnamyl Alcohol: Kinetics, Mechanism, and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 17. molnar-institute.com [molnar-institute.com]
- 18. oxfordbiosciences.com [oxfordbiosciences.com]
- 19. ijmr.net.in [ijmr.net.in]
- 20. Microbial Degradation of Petroleum Hydrocarbon Contaminants: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Microbial succession and exploration of higher alcohols-producing core bacteria in northern Huangjiu fermentation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of GC-MS Parameters for Norlimbanol Analysis
Welcome to the Technical Support Center for Norlimbanol Analysis. As a Senior Application Scientist, I've designed this guide to provide you with in-depth technical assistance for the successful analysis of Norlimbanol using Gas Chromatography-Mass Spectrometry (GC-MS). This resource is tailored for researchers, scientists, and drug development professionals, offering practical, field-proven insights to help you navigate the complexities of your experiments.
I. Understanding Norlimbanol: Key Analytical Considerations
Norlimbanol, chemically known as 1-(2,2,6-Trimethylcyclohexyl)-3-hexanol, is a synthetic fragrance ingredient prized for its powerful and persistent woody, ambery odor.[][2][3][4] Its molecular structure, featuring a bulky trimethylcyclohexyl group and a hexanol chain, presents unique challenges and considerations for GC-MS analysis.[] With a molecular weight of 226.4 g/mol and a high boiling point, optimizing your GC-MS parameters is critical to achieving accurate and reproducible results.[][2]
Key Physicochemical Properties of Norlimbanol:
| Property | Value | Source |
| Molecular Formula | C₁₅H₃₀O | [][2] |
| Molecular Weight | 226.4 g/mol | [][2] |
| Boiling Point | 280 °C | [2] |
| Flash Point | 124 °C | [2] |
II. Troubleshooting Guide: Common Issues in Norlimbanol Analysis
This section addresses specific problems you may encounter during your GC-MS analysis of Norlimbanol, providing a systematic approach to troubleshooting.
A. Chromatographic Issues
Q1: I'm observing poor peak shape (tailing or fronting) for Norlimbanol. What could be the cause and how can I fix it?
A1: Poor peak shape for a high-molecular-weight alcohol like Norlimbanol is a common issue and can stem from several factors.
-
Cause 1: Active Sites in the GC System: The hydroxyl group in Norlimbanol can interact with active sites (silanol groups) in the injector liner, column, or connections, leading to peak tailing.
-
Solution:
-
Use a Deactivated Liner: Employ a high-quality, deactivated glass wool liner. The glass wool promotes vaporization and traps non-volatile residues, while the deactivation minimizes interactions with the analyte.[5]
-
Column Conditioning: Ensure your column is properly conditioned according to the manufacturer's instructions.
-
Column Trimming: If the column has been in use for a while, active sites may have developed at the inlet end. Trimming the first 5-10 cm of the column can often resolve this issue.[5]
-
-
-
Cause 2: Inappropriate Injection Temperature: An injector temperature that is too low will result in slow vaporization and broad, tailing peaks. Conversely, a temperature that is too high can cause thermal degradation.
-
Solution: Start with an injector temperature of 250 °C and optimize in 10-20 °C increments. Monitor for peak shape improvement and the appearance of degradation products.
-
-
Cause 3: Sub-optimal Oven Temperature Program: A slow temperature ramp can lead to broader peaks for later-eluting compounds like Norlimbanol.
-
Solution: A faster ramp rate (e.g., 15-20 °C/min) during the elution window of Norlimbanol can help to sharpen the peak.
-
-
Cause 4: Column Overload: Injecting too much sample can saturate the stationary phase, leading to fronting peaks.
-
Solution: Dilute your sample or use a split injection with a higher split ratio.
-
Q2: I'm having trouble with the resolution of Norlimbanol from other components in my sample. How can I improve the separation?
A2: Achieving good resolution is key for accurate quantification. Here are some strategies to enhance the separation of Norlimbanol:
-
Cause 1: Inadequate GC Column: The choice of GC column is paramount for separating complex mixtures.
-
Solution: For a non-polar compound like Norlimbanol, a non-polar or mid-polar column is generally recommended. A (5%-phenyl)-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms) is a good starting point.[6] For complex fragrance mixtures, a more polar column, such as one with a wax or a higher phenyl content stationary phase, may provide better selectivity.
-
-
Cause 2: Incorrect Oven Temperature Program: The temperature program directly influences the separation.
-
Solution:
-
Lower Initial Temperature: A lower starting oven temperature can improve the resolution of early-eluting compounds.
-
Slower Ramp Rate: A slower temperature ramp rate (e.g., 5-10 °C/min) will increase the interaction of the analytes with the stationary phase, leading to better separation, albeit with a longer run time.
-
-
-
Cause 3: Carrier Gas Flow Rate: The linear velocity of the carrier gas affects column efficiency.
-
Solution: Ensure your carrier gas (Helium or Hydrogen) flow rate is set to the optimal linear velocity for your column dimensions. You can use a flow calculator provided by the column manufacturer to determine the optimal flow rate.
-
Q3: I'm seeing ghost peaks in my chromatogram. What is their origin and how do I eliminate them?
A3: Ghost peaks are extraneous peaks that appear in your chromatogram and can interfere with your analysis.
-
Cause 1: Carryover from Previous Injections: High-boiling point compounds like Norlimbanol can be retained in the injector or at the head of the column and elute in subsequent runs.
-
Solution:
-
Injector Maintenance: Regularly clean the injector and replace the liner and septum.[7]
-
Bakeout: After a series of runs, perform a column bakeout at the maximum isothermal temperature for your column (with the detector off) to remove any residual compounds.
-
Solvent Washes: Use an autosampler with multiple solvent wash steps to effectively clean the syringe between injections.[7]
-
-
-
Cause 2: Septum Bleed: Particles from a degrading septum can enter the injector and cause ghost peaks.
-
Solution: Use high-quality, low-bleed septa and replace them regularly.
-
-
Cause 3: Contaminated Carrier Gas or Solvent: Impurities in the carrier gas or the solvent used for sample preparation can introduce contaminants.
-
Solution: Use high-purity carrier gas with appropriate traps to remove oxygen, moisture, and hydrocarbons.[8] Use high-purity solvents for sample preparation.
-
B. Mass Spectrometry Issues
Q1: I'm not seeing the expected molecular ion for Norlimbanol in the mass spectrum. Why is this happening?
A1: The absence or low abundance of the molecular ion (m/z 226) for Norlimbanol is a common occurrence for long-chain alcohols in electron ionization (EI) mass spectrometry.
-
Cause 1: Facile Fragmentation: Alcohols readily undergo fragmentation, particularly the loss of water (H₂O) from the molecular ion. This results in a prominent peak at m/z 208 (M-18). Alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) is also a common fragmentation pathway for alcohols.
-
Cause 2: Thermal Degradation: Norlimbanol may be degrading in the hot injector or on the GC column, preventing the intact molecule from reaching the mass spectrometer.
-
Solution:
-
Optimize Injector Temperature: As mentioned previously, lower the injector temperature to the minimum required for efficient vaporization.
-
Check for Active Sites: Active sites in the system can catalyze degradation. Follow the steps for addressing peak tailing.
-
-
Q2: My baseline is noisy, which is affecting my limit of detection for Norlimbanol. What are the potential sources of noise?
A2: A noisy baseline can significantly impact the sensitivity of your analysis.
-
Cause 1: Column Bleed: At high temperatures, the stationary phase of the GC column can degrade and elute, causing a rising baseline and discrete peaks.
-
Solution:
-
Use a Low-Bleed Column: Select a column specifically designed for mass spectrometry (e.g., with an "ms" suffix) as they are manufactured to have lower bleed.[5]
-
Adhere to Temperature Limits: Do not exceed the maximum operating temperature of your column.[5]
-
Conditioning: Properly condition new columns to remove any residual manufacturing materials.
-
-
-
Cause 2: Leaks in the System: Air leaks into the MS will result in high background noise from nitrogen (m/z 28), oxygen (m/z 32), and water (m/z 18).
-
Solution: Perform a leak check of the entire system, including all fittings and the septum. An electronic leak detector is recommended.[8]
-
-
Cause 3: Contaminated Ion Source: Over time, the ion source can become contaminated with sample residues and column bleed, leading to increased noise and reduced sensitivity.
-
Solution: Regularly clean the ion source according to the manufacturer's instructions.[7]
-
C. Derivatization-Related Issues
Q1: I'm considering derivatizing Norlimbanol to improve its chromatography. What are the pros and cons?
A1: Derivatization is a chemical modification of the analyte to improve its analytical properties. For alcohols like Norlimbanol, silylation is a common derivatization technique.[9][10][11][12]
-
Pros:
-
Improved Peak Shape: Silylation replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group, reducing interactions with active sites and leading to sharper, more symmetrical peaks.[10]
-
Increased Volatility: The TMS derivative is typically more volatile than the parent alcohol, which can lead to shorter retention times and lower elution temperatures.[12]
-
Enhanced Mass Spectral Information: The TMS derivative will have a different fragmentation pattern that can be useful for structural confirmation.[11]
-
-
Cons:
-
Additional Sample Preparation Step: Derivatization adds an extra step to your workflow, which can increase sample preparation time and introduce potential sources of error.
-
Incomplete Derivatization: The derivatization reaction may not go to completion, resulting in the presence of both the derivatized and underivatized analyte, complicating the chromatogram. The sterically hindered nature of the hydroxyl group in Norlimbanol may require optimized reaction conditions (e.g., higher temperature, longer reaction time, use of a catalyst).[9]
-
Reagent and Byproduct Interference: The derivatizing reagent and its byproducts can sometimes interfere with the analysis.
-
Q2: I'm seeing multiple peaks for my derivatized Norlimbanol standard. What's going on?
A2: The presence of multiple peaks after derivatization can be due to several factors.
-
Cause 1: Incomplete Reaction: As mentioned, the derivatization may not be complete.
-
Cause 2: Isomers: Norlimbanol is a mixture of stereoisomers.[2] The derivatization process itself should not create new isomers, but your chromatographic conditions may be sufficient to partially separate the existing isomers, leading to multiple, closely eluting peaks.
-
Solution: If baseline separation of the isomers is not necessary for your application, you can integrate the entire cluster of peaks as a single analyte. If separation is required, you may need to use a longer column or a column with a different stationary phase that provides better selectivity for these isomers.
-
III. Frequently Asked Questions (FAQs)
Q1: What are the recommended starting GC-MS parameters for Norlimbanol analysis?
A1: The following table provides a good starting point for developing your GC-MS method for Norlimbanol. These parameters will likely require further optimization for your specific instrument and sample matrix.
Table of Recommended Starting GC-MS Parameters:
| Parameter | Recommended Setting | Rationale |
| Injector | Splitless (for trace analysis) or Split (for higher concentrations) | Splitless injection maximizes sensitivity, while split injection provides better peak shape for concentrated samples. |
| Injector Temperature | 250 °C | Balances efficient vaporization with minimizing thermal degradation. |
| Liner | Deactivated, single taper with glass wool | Promotes complete vaporization and minimizes active site interactions. |
| Injection Volume | 1 µL | A standard injection volume; adjust as needed based on sample concentration. |
| Carrier Gas | Helium or Hydrogen | Inert gases that provide good chromatographic efficiency. |
| Flow Rate | 1.0 - 1.5 mL/min (for a 30 m x 0.25 mm ID column) | Provides optimal linear velocity for good separation. |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar or mid-polar (e.g., DB-5ms, HP-5ms) | A standard column dimension and stationary phase for general-purpose analysis of semi-volatile compounds. |
| Oven Program | Initial: 80 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min) | A starting point to ensure good retention and peak shape for Norlimbanol. |
| MS Transfer Line Temp | 280 °C | Prevents condensation of the analyte as it enters the mass spectrometer. |
| Ion Source Temperature | 230 °C | A standard ion source temperature for EI. |
| Mass Range | m/z 40-350 | Covers the expected mass range for Norlimbanol and its fragments. |
| Solvent Delay | 3-5 minutes | Prevents the solvent peak from overwhelming the detector. |
Q2: Is derivatization necessary for Norlimbanol analysis?
A2: Not necessarily. Direct analysis of Norlimbanol is possible, but you may encounter issues with peak tailing due to its hydroxyl group. If you are experiencing poor peak shape that cannot be resolved by optimizing your GC parameters and using a deactivated system, then derivatization is a viable option to improve your results. Silylation is the most common derivatization method for alcohols.[11][12]
Q3: My sample matrix is very complex (e.g., a consumer product). How can I minimize matrix effects?
A3: Matrix effects, where other components in the sample interfere with the analysis of the target analyte, are a common challenge.
-
Sample Preparation:
-
Solid-Phase Extraction (SPE): Use an appropriate SPE sorbent to selectively retain and elute Norlimbanol while removing interfering matrix components.
-
Liquid-Liquid Extraction (LLE): Use immiscible solvents to partition Norlimbanol away from matrix components.
-
-
Analytical Technique:
-
Pyrolysis-GC-MS (Py-GC-MS): For solid or highly complex samples like polymers or encapsulated fragrances, Py-GC-MS can be a powerful tool.[13][14][15] This technique thermally degrades the sample in an inert atmosphere to release volatile compounds for analysis, often with minimal sample preparation.[14][15]
-
Headspace Analysis: If Norlimbanol is present in a volatile matrix, headspace sampling can be used to introduce only the volatile components into the GC-MS, leaving non-volatile matrix components behind.
-
-
Calibration Strategy:
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is similar to your samples to compensate for matrix effects.
-
Standard Addition: Add known amounts of a Norlimbanol standard to your samples to create a calibration curve within the sample matrix.
-
Q4: Where can I find the mass spectrum of Norlimbanol?
A4: The mass spectrum of Norlimbanol may not be readily available in all commercial mass spectral libraries. You can search for it in comprehensive databases such as the NIST/EPA/NIH Mass Spectral Library.[16][17][18][19][20] If a reference spectrum is not available, you can predict the fragmentation pattern based on the structure of Norlimbanol. Expect to see a weak or absent molecular ion at m/z 226, a prominent peak at m/z 208 due to the loss of water, and other fragments resulting from alpha-cleavage and cleavage within the alkyl chain and cyclohexyl ring.
IV. Experimental Workflows and Diagrams
To further assist you, the following diagrams illustrate key experimental workflows and decision-making processes in Norlimbanol analysis.
A. Sample Preparation and GC-MS Analysis Workflow
Caption: A generalized workflow for the analysis of Norlimbanol by GC-MS.
B. Troubleshooting Decision Tree for Poor Peak Shape
Caption: A decision tree for troubleshooting common causes of poor peak shape.
V. References
-
Cariñanos, P., et al. (2020). Quantification of Residual Perfume by Py-GC-MS in Fragrance Encapsulate Polymeric Materials Intended for Biodegradation Tests. PMC. Available at: [Link]
-
Lau, O. W., et al. (2000). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis.
-
Phenomenex. Derivatization for Gas Chromatography. Available at: [Link]
-
Royal Society of Chemistry. (2018). Analytical Methods | Fatty Alcohols: Anthropogenic and Natural Occurrence in the Environment. Available at: [Link]
-
Harvey, D. J. (1989). Identification by gas chromatography/mass spectrometry of long-chain fatty acids and alcohols from hamster meibomian glands using picolinyl and nicotinate derivatives. Biomedical Chromatography.
-
Chemistry LibreTexts. Derivatization. Available at: [Link]
-
Agilent Technologies. GC - MS Troubleshooting Sheets. Available at: [Link]
-
Chemistry For Everyone. (2023). What Is Derivatization In GC-MS? [Video]. YouTube. Available at: [Link]
-
Phenomenex. TROUBLESHOOTING GUIDE. Available at: [Link]
-
EAG Laboratories. Pyrolysis Gas Chromatography/Mass Spectrometry (Pyro-GC-MS). Available at: [Link]
-
Ali, H. A. M., et al. (2005). The potential of long-chain fatty alcohols and long-chain fatty acids as diet composition markers. ResearchGate.
-
Wood, R. (1968). Gas-Liquid Chromatographic Analysis of Long-Chain Fatty Alcohols. Journal of Chromatographic Science.
-
Element Lab Solutions. (2023). GC Troubleshooting: Common Issues & How to Fix Them. Available at: [Link]
-
Perestrelo, R., et al. (2022). DLLμE/GC-MS as a Powerful Analytical Approach to Establish the Volatilomic Composition of Different Whiskeys. MDPI.
-
Bruker. Bruker NIST Mass Spectral Library. Available at: [Link]
-
Environmental Molecular Sciences Laboratory. Pyrolysis Gas Chromatography-Mass Spectrometry. Available at: [Link]
-
NIST. NIST Standard Reference Database 1A. Available at: [Link]
-
PubChem. 1,3,5-Trimethylcyclohexane. Available at: [Link]
-
NIST. Mass Spectrometry Data Center. Available at: [Link]
-
Scientific Instrument Services. NIST 23 Mass Spectral Library. Available at: [Link]
-
Agilent Technologies. (2022). How to Troubleshoot and Improve your GC/MS [Video]. YouTube. Available at: [Link]
-
LookChem. Cas 70788-30-6,1-(2,2,6-TRIMETHYLCYCLOHEXYL) - LookChem.com. Available at: [Link]
-
Science Publications. GC-MS Analysis and PLS-DA Validation of the Trimethyl Silyl-Derivatization Techniques. Available at: [Link]
-
The Fragrance Conservatory. 1-(2,2,6-Trimethylcyclohexyl)-3-hexanol. Available at: [Link]
-
NIST. Cyclohexane, 1,3,5-trimethyl-. Available at: [Link]
-
PubChem. NIST Mass Spectrometry Data Center. Available at: [Link]
-
Shimadzu. How Long Does A Perfume Last on Skin? – Fragrance Analysis by GCMS-QP2050 and Smart Aroma Database™. Available at: [Link]
-
Lamprecht, I., et al. (2009). Thermal investigations of amber and copal. ResearchGate.
-
Api, A. M., et al. (2021). RIFM fragrance ingredient safety assessment,1-(2,2,6-trimethylcyclohexyl)-3-hexanol, CAS Registry Number 70788-30-6. Food and Chemical Toxicology.
-
Agilent Technologies. Profiling Flavors and Fragrances in Complex Matrices Using Linear Retention Indices Without Sample Preparation. Available at: [Link]
-
LCGC International. Application Notes: GC-MS. Available at: [Link]
-
Masoum, S., et al. (2016). Investigation of fragrance stability used in the formulation of cosmetic and hygienic products using headspace solid-phase microextraction by nanostructured materials followed by gas chromatography with mass spectrometry. Journal of Separation Science.
-
Keller, A., et al. (2024). Overview of High-Impact Woody Amber Molecules in Modern Perfumery and Critique of Their Trigeminal Effect on Sensitive Consumers. ResearchGate.
-
MatheO. Investigation of various sample preparation methods for the GC-MS quantification of the extended list of regulated fragrance allergens in. Available at: [Link]
Sources
- 2. Cas 70788-30-6,1-(2,2,6-TRIMETHYLCYCLOHEXYL)-3-HEXANOL | lookchem [lookchem.com]
- 3. 1-(2,2,6-Trimethylcyclohexyl)-3-hexanol | The Fragrance Conservatory [fragranceconservatory.com]
- 4. 1-(2,2,6-Trimethylcyclohexyl)- hexan-3-ol | 70788-30-6 [chemicalbook.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. aimanalytical.com [aimanalytical.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 10. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. Quantification of Residual Perfume by Py-GC-MS in Fragrance Encapsulate Polymeric Materials Intended for Biodegradation Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pyrolysis-GC-MS | Pyrolysis Gas Chromatography | EAG Laboratories [eag.com]
- 15. Request Rejected [emsl.pnnl.gov]
- 16. store.bruker.com [store.bruker.com]
- 17. NIST Standard Reference Database 1A | NIST [nist.gov]
- 18. Mass Spectrometry Data Center, NIST [chemdata.nist.gov]
- 19. NIST 23 Mass Spectral Library, NIST 2023/2020/2017 Database, Agilent Format Available [sisweb.com]
- 20. NIST Mass Spectrometry Data Center - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Managing Fragrance Discoloration with Timberol
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in understanding and mitigating discoloration in fragrance formulations, with a specific focus on the role of Timberol. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the color stability and integrity of your scented products.
Introduction: The Challenge of Color Stability in Fragrances
Fragrance discoloration is a prevalent issue that can significantly impact a product's aesthetic appeal and consumer perception. This phenomenon is typically a result of complex chemical reactions between fragrance ingredients, often triggered by environmental factors such as light and oxygen. Understanding the underlying mechanisms is crucial for developing stable and long-lasting formulations.
This guide will explore the common causes of discoloration and discuss how leveraging highly stable ingredients, such as Timberol, can be a strategic approach to enhancing the overall color stability of a fragrance. While Timberol is not an antioxidant or a UV absorber in the traditional sense, its inherent stability makes it a valuable component in building robust fragrance formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of discoloration in fragrances?
A1: Fragrance discoloration is primarily caused by two types of chemical reactions:
-
Oxidation: Many fragrance ingredients, especially natural extracts like citrus oils and certain aroma chemicals like vanillin, are susceptible to oxidation when exposed to air.[1] This process can lead to the formation of colored compounds, often resulting in a yellowing or browning of the fragrance.[2][3] The presence of oxygen in the headspace of a container can accelerate this process.[1]
-
Schiff Base Formation: This reaction occurs between an aldehyde or ketone and a primary amine (e.g., indole, methyl anthranilate).[4][5] The resulting Schiff base is often a highly colored molecule, which can cause significant and sometimes rapid color changes, from yellow to deep brown or even black.[6][7] This reaction is a common cause of discoloration in floral fragrances containing indole or in accords that pair vanillin with methyl anthranilate.[5][6]
External factors that can initiate or accelerate these reactions include:
-
UV Light Exposure: Ultraviolet radiation from sunlight or artificial lighting can provide the energy needed to initiate oxidative and other degradation reactions.[2][8]
-
Elevated Temperatures: Heat can increase the rate of chemical reactions, leading to faster discoloration.[8]
-
Presence of Metal Ions: Trace amounts of metal ions can act as catalysts for oxidation reactions.[5]
Q2: What is Timberol, and why is it considered a stable fragrance ingredient?
A2: Timberol is a synthetic aroma chemical known for its powerful and long-lasting dry, woody, and ambery scent.[9] Chemically, it is an alicyclic tertiary alcohol.[10] Its stability stems from its molecular structure, which is not readily susceptible to oxidation.[10] This makes it a robust ingredient in a wide range of product bases and under various environmental conditions.[2]
Q3: Does Timberol actively prevent other ingredients from discoloring?
A3: There is no direct scientific evidence to suggest that Timberol functions as an antioxidant or a UV stabilizer to prevent the discoloration of other, more reactive ingredients. However, its high stability is a significant asset in fragrance formulation. By using a stable core of ingredients, including materials like Timberol, a formulator can reduce the overall potential for reactivity within the fragrance concentrate. Think of it as building a stable foundation for your fragrance accord.
Q4: Can Timberol be used in combination with antioxidants and UV absorbers?
A4: Absolutely. In formulations containing ingredients known to be prone to discoloration (e.g., vanillin, citrus oils, indole), it is highly recommended to use a combination of strategies. Incorporating a stable base with ingredients like Timberol, alongside the use of antioxidants (like BHT or Vitamin E) and UV absorbers, can provide a multi-pronged approach to maintaining color stability.[10][11]
Q5: What are "fixatives," and do they help with color stability?
A5: Fixatives are ingredients that slow down the evaporation rate of more volatile fragrance components, thereby increasing the longevity of the scent on the skin.[12] While their primary role is not color stabilization, many fixatives are base notes with high molecular weights and low volatility.[13] Ingredients like Timberol are often used for their fixative properties.[9] By contributing to a stable base, fixatives can indirectly support the overall integrity and stability of the fragrance, but they do not actively prevent the chemical reactions that cause discoloration.[13]
Troubleshooting Discoloration in Fragrance Formulations
This section provides a structured approach to diagnosing and addressing color stability issues in your fragrance experiments.
Problem 1: My fragrance containing vanillin is turning brown.
-
Causality: Vanillin contains a phenol group that is highly susceptible to oxidation, especially in the presence of light and air, leading to the formation of colored quinone-like structures.[14][15] This process can be accelerated in alkaline conditions.[14]
-
Troubleshooting Steps:
-
Quantify Vanillin Content: Determine the percentage of vanillin in your formulation. If it's high, discoloration is highly probable.
-
Incorporate a Vanilla Stabilizer: These are commercially available products specifically designed to inhibit the discoloration caused by vanillin.[10] They are often a blend of antioxidants and chelating agents.
-
Add Antioxidants: Introduce an antioxidant such as Butylated Hydroxytoluene (BHT) or Vitamin E (Tocopherol) to your formulation to scavenge free radicals and slow the oxidation process.[10]
-
Use Opaque Packaging: If some discoloration is unavoidable, packaging the final product in opaque or UV-protected containers can prevent further degradation from light exposure.[5]
-
Reformulate with a Stable Base: Consider reducing the vanillin content and bolstering the fragrance's base with highly stable woody-amber notes like Timberol to maintain a rich and long-lasting character while minimizing the potential for discoloration.
-
Problem 2: My floral fragrance with indole is turning pink/brown.
-
Causality: Indole, a key component in many white floral scents like jasmine, can react with aldehydes in the formulation to form colored Schiff bases.[5][6] It is also prone to oxidation, which can contribute to discoloration.[16]
-
Troubleshooting Steps:
-
Identify Potential Reactants: Review your formulation to identify any aldehydes that might be reacting with the indole.
-
Pre-react to Form a Schiff Base (Advanced): In some cases, perfumers intentionally pre-react an amine with an aldehyde to form a specific, stable Schiff base with a desirable color and odor profile (e.g., Aurantiol from methyl anthranilate and hydroxycitronellal).[5] This provides more control over the final color.
-
Use Indole Replacers: Consider using less reactive substitutes for indole that provide a similar olfactory profile.
-
Incorporate UV Absorbers: Add a UV absorber to your formulation to protect the indole and other ingredients from photodegradation.[11]
-
Build a Stable Accord: Use a significant proportion of stable materials, such as Timberol, to form the core of your fragrance. This can help to dilute the concentration of reactive ingredients and provide a solid, non-reactive foundation.
-
Problem 3: My citrus fragrance is losing its freshness and turning yellow.
-
Causality: Citrus essential oils are rich in terpenes, such as limonene, which are highly prone to oxidation.[2][17] This oxidation not only leads to a change in color but also a degradation of the fresh, sparkling aroma.[5]
-
Troubleshooting Steps:
-
Use High-Quality, Fresh Citrus Oils: Ensure your citrus raw materials are fresh and have been stored properly (cool, dark, and with minimal headspace) to prevent prior oxidation.
-
Add Antioxidants: The use of antioxidants like BHT is crucial in fragrances with a high content of citrus oils.[10]
-
Employ a Stable Top Note Accord: While Timberol is a base note, its clean and diffusive character can support and lift top notes. By building a robust heart and base with stable ingredients, you can create a fragrance where the top notes, even as they fade, do not lead to a complete collapse of the scent profile or significant discoloration.
-
Consider Folded or Terpeneless Citrus Oils: These are citrus oils that have been processed to remove the more volatile and oxidation-prone terpenes, resulting in a more stable ingredient.
-
Experimental Protocols for Assessing Color Stability
To quantitatively assess the color stability of your fragrance formulations, a systematic approach using accelerated stability testing is recommended.
Objective:
To evaluate the impact of Timberol on the color stability of a fragrance formulation containing a known discoloring agent (e.g., vanillin) under accelerated aging conditions (elevated temperature and UV exposure).
Materials:
-
Fragrance ingredients (including Timberol and vanillin)
-
Ethanol (perfumer's grade)
-
Glass vials with airtight caps (clear and amber)
-
Spectrophotometer or colorimeter capable of measuring in the CIELAB color space[18][19]
-
UV light cabinet[8]
-
Temperature-controlled oven[8]
-
Pipettes and beakers
-
Analytical balance
Experimental Workflow Diagram
Caption: Experimental workflow for color stability testing.
Step-by-Step Protocol:
-
Formulation Preparation:
-
Control Formulation: Prepare a simple fragrance accord containing a known discoloring agent (e.g., 1% vanillin) in a simple base of other stable ingredients.
-
Test Formulation: Prepare the same formulation as the control, but include a specific concentration of Timberol (e.g., 5%).
-
Dilute both formulations to a standard concentration (e.g., 15%) in perfumer's grade ethanol.
-
-
Initial Color Measurement (T=0):
-
Calibrate the spectrophotometer according to the manufacturer's instructions.
-
Measure the initial color of both the control and test solutions. Record the CIELAB values (L, a, b), where L represents lightness, a* represents the red/green axis, and b* represents the yellow/blue axis.[18][19] This will serve as your baseline.
-
-
Accelerated Stability Storage:
-
Divide each solution into three sets of samples:
-
Set 1 (Ambient Control): Store in clear glass vials at room temperature, protected from direct light.
-
Set 2 (Thermal Stress): Store in clear glass vials in a temperature-controlled oven at 45°C.[20]
-
Set 3 (UV Stress): Store in clear glass vials in a UV light cabinet with a controlled light source.[8]
-
-
-
Periodic Color Measurement:
-
At predetermined intervals (e.g., 1, 2, 4, 8, and 12 weeks), remove a sample from each storage condition.[21]
-
Allow the samples to return to room temperature before measurement.
-
Measure the CIELAB values for each sample.
-
-
Data Analysis:
-
For each time point and condition, calculate the total color difference (ΔE) compared to the initial measurement (T=0) using the following formula: ΔE = √[(ΔL)\² + (Δa)\² + (Δb*)\²]
-
A higher ΔE* value indicates a greater change in color.
-
Compare the ΔE* values of the control and test formulations for each condition.
-
Data Presentation
Summarize the quantitative data in a table for easy comparison:
| Storage Condition | Time (weeks) | Control Formulation (ΔE) | Test Formulation with Timberol (ΔE) |
| Ambient | 4 | ||
| 8 | |||
| 12 | |||
| 45°C | 4 | ||
| 8 | |||
| 12 | |||
| UV Exposure | 4 | ||
| 8 | |||
| 12 |
Interpretation of Results
A significantly lower ΔE* for the test formulation containing Timberol compared to the control would suggest that the inclusion of Timberol contributes to improved color stability under the tested stress conditions. While this does not prove an active stabilizing mechanism, it demonstrates the value of incorporating highly stable ingredients in mitigating overall discoloration.
Conclusion
Preventing discoloration in fragrances requires a comprehensive understanding of the chemical interactions at play and a strategic approach to formulation. While Timberol may not be a direct inhibitor of discoloration, its exceptional stability makes it an invaluable tool for building robust and resilient fragrance accords. By following the troubleshooting guidance and implementing systematic stability testing as outlined in this guide, you can significantly improve the color stability of your fragrance creations and ensure the long-term quality and appeal of your products.
References
-
Ultimate Guide to Soap. (n.d.). Vanillin & Discoloration, the TRUTH about Vanilla Stabilizer- Plus, How to Make Your OWN stabilizer! Retrieved from [Link]
-
Lemon8-app. (2025, February 24). Understanding Perfume Discolouration: Causes and Facts. Retrieved from [Link]
-
Pure Scented. (n.d.). Guide To Vanillin And Ethyl Vanillin Content In Fragrance Oils. Retrieved from [Link]
-
Nicastro, G., Black, L. M., Ravarino, P., d'Agostino, S., Faccio, D., Tomasini, C., & Giuri, D. (2022). Controlled Hydrolysis of Odorants Schiff Bases in Low-Molecular-Weight Gels. International Journal of Molecular Sciences, 23(6), 3105. [Link]
-
Wellington Fragrance. (2023, January 25). What is Vanillin and What Does it do in Fragrance Oils? [Video]. YouTube. [Link]
-
Integrated Liner Technologies. (2023, December 15). Fragrance Stability Testing. Retrieved from [Link]
-
Orchadia Solutions. (2014). Fragrance Stability. COSSMA, 3, 22-23. Retrieved from [Link]
- Google Patents. (n.d.). US20080305976A1 - Color-Stabilization of Aromachemicals.
-
Alpha Aromatics. (2023, February 20). Fragrance Fixatives – The Key To Long Lasting Fragrances. Retrieved from [Link]
-
Jasmine. (n.d.). Fragrance & Perfume Stability: How to Make it Last. Retrieved from [Link]
-
Kori, R., Le Dréau, Y., Antinelli, J. F., Risterucci, C., & Dupuy, N. (2013). CIELab* color space predictive models for colorimetry devices--analysis of perfume quality. Talanta, 104, 1-8. [Link]
-
Reddit. (2021). SCHIFF BASES SIMPLY EXPLAINED. r/DIYfragrance. Retrieved from [Link]
-
Scent Journer. (n.d.). Perfume Discoloration: Uncovering The Science Behind Perfume's Transfo. Retrieved from [Link]
-
HunterLab. (2025, December 18). Measuring the Color of Perfume Optimizes Appeal and Consumer Confidence. Retrieved from [Link]
- Google Patents. (n.d.). US20170304176A1 - Anti-color fading and fragrance protection compositions.
-
ResearchGate. (2019). Multivariate Analysis of Perfumes by Ultraviolet Spectrophotometry. Retrieved from [Link]
-
Parameter Generation & Control. (2024, November 8). Cosmetic Shelf Life: Stability Testing Insights. Retrieved from [Link]
-
Monajjemzadeh, F., Marefat, S., & Shayanfar, A. (2025). Developments in image-based colorimetric analysis methods and applications of CIElab color space in pharmaceutical sciences: A narrative review. Journal of Pharmaceutical and Biomedical Analysis, 257, 116789. [Link]
-
Scentspiracy. (2023, February 27). Perfume Formulation: Understanding the importance of Fixatives. Retrieved from [Link]
-
Sam Macer. (2021, June 14). Everything you need to know about Schiff bases in perfumery [Video]. YouTube. [Link]
-
ResearchGate. (2013). CIELab color space predictive models for colorimetry devices--analysis of perfume quality*. Retrieved from [Link]
-
Statfold. (2025, November 26). Stability Testing for Cosmetics: Accelerated, Long‑Term, and Transport. Retrieved from [Link]
-
ResearchGate. (2008). (PDF) What Formulators need to know about fragrance. Retrieved from [Link]
-
Testing Laboratory. (2026, January 9). Fragrance Stability Testing in Botanical Perfume Products. Retrieved from [Link]
-
Wang, Y., et al. (2019). Study on the optimization of the decolorization of orange essential oil. PeerJ, 7, e7873. [Link]
-
Marjan Industries. (2025, June 1). Role of Fixatives in the Creation of Good Quality Fragrances. Retrieved from [Link]
-
Scent Journer. (n.d.). The Importance of Fixatives and Its Effect on Projection, Longevity, Sillage. Retrieved from [Link]
-
Pocket Scents. (2024, September 20). Why does my perfume change colour? - Discolouration in perfume and why. Retrieved from [Link]
-
ResearchGate. (2018). The Role of Aromatic Schiff Bases in the Dyes Techniques. Retrieved from [Link]
-
Chennell, P., et al. (2022). Evaluation of color changes during stability studies using spectrophotometric chromaticity measurements versus visual examination. Scientific Reports, 12(1), 8965. [Link]
-
Freelance Formulations. (2019, July 29). Accelerated Stability Testing. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Developments in image-based colorimetric analysis methods and applications of CIElab color space in pharmaceutical sciences: A narrative review. Retrieved from [Link]
-
Certified Laboratories. (n.d.). Accelerated Stability Testing for Cosmetics & OTC Products: A Faster Path to Shelf-Life Claims. Retrieved from [Link]
-
Scentspiracy. (2023, February 27). Perfume Formulation: Understanding the importance of Fixatives. Retrieved from [Link]
-
ScenTree. (n.d.). Timberol® (CAS N° 70788-30-6). Retrieved from [Link]
-
PerfumersWorld. (n.d.). Timberol. Retrieved from [Link]
Sources
- 1. scentjourner.com [scentjourner.com]
- 2. Understanding Perfume Discolouration: Causes and Facts [lemon8-app.com]
- 3. purescented.com [purescented.com]
- 4. Controlled Hydrolysis of Odorants Schiff Bases in Low-Molecular-Weight Gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. orchadia.org [orchadia.org]
- 6. reddit.com [reddit.com]
- 7. m.youtube.com [m.youtube.com]
- 8. iltusa.com [iltusa.com]
- 9. scribd.com [scribd.com]
- 10. ultimateguidetosoap.com [ultimateguidetosoap.com]
- 11. sensient-beauty.com [sensient-beauty.com]
- 12. Fragrance Fixatives - The Key To Longer Lasting Fragrances [alphaaromatics.com]
- 13. scentjourner.com [scentjourner.com]
- 14. US20080305976A1 - Color-Stabilization of Aromachemicals - Google Patents [patents.google.com]
- 15. help.naturesgardencandles.com [help.naturesgardencandles.com]
- 16. pocketscents.co.uk [pocketscents.co.uk]
- 17. Study on the optimization of the decolorization of orange essential oil - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. CIEL*a*b* color space predictive models for colorimetry devices--analysis of perfume quality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. freelanceformulations.com [freelanceformulations.com]
- 21. humiditycontrol.com [humiditycontrol.com]
"troubleshooting off-notes in woody fragrance accords"
Technical Support Center: Woody Fragrance Accords
Welcome to the technical support center for fragrance research and development. This guide is designed for researchers, perfumers, and formulation scientists encountering challenges with woody fragrance accords. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying chemical and sensory logic to empower you to diagnose and resolve complex formulation issues. This document is structured to provide rapid answers through FAQs and in-depth analysis via detailed troubleshooting guides.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the stability and quality of woody accords.
Q1: What defines a "woody" fragrance accord and what are its core components?
A: A woody fragrance accord is a blend of notes derived from woods and mosses, providing the backbone and structure to a scent.[1] These notes are prized for their richness, warmth, and elegance.[2][3] They are predominantly used as base notes due to their low volatility, which provides depth and longevity to a fragrance, anchoring the more fleeting top and heart notes.[4][5]
Core components can be categorized as natural or synthetic:
-
Natural Woods: Essential oils and extracts from materials like Sandalwood (creamy, sensual), Cedarwood (dry, pencil-like), Vetiver (smoky, earthy), and Patchouli (damp, deep woodland).[1][2][6]
-
Synthetic Woods: Aroma chemicals like Iso E Super (velvety, cedar-like), Ambroxan (ambergris-like), and various synthetic musks that provide stability and enhance diffusion.[7][8]
Q2: What are the most common off-notes encountered in woody accords?
A: Off-notes are undesirable aromatic characteristics that can arise from various factors. In woody accords, they typically manifest as:
-
Damp, Musty, or "Cellar-like": An over-emphasis of the earthy facets found in materials like patchouli or oakmoss, or potential microbial contamination.
-
Harsh, Phenolic, or "Smoky": Often linked to impurities in raw materials, contamination, or an imbalance of certain smoky notes like guaiacol derivatives.[9]
-
Sour, Acidic, or "Vinegar-like": A classic sign of oxidation, particularly of aldehydes or terpene-rich natural oils.[10][11]
-
Sharp, "Rotting Pencils" Scent: A specific off-note that can occur with certain types of cedarwood raw materials if they are of poor quality or poorly balanced in a composition.[12]
-
Powdery or Soapy: Can result from an imbalance of ionones, certain musks, or specific synthetic woody materials that have powdery facets.[13][14]
Q3: What are the primary chemical causes of off-note development?
A: The development of off-notes is primarily a chemical process. The three most common causes are:
-
Oxidation: This is the most frequent culprit. Unsaturated compounds, such as terpenes found in many essential oils, and aldehydes react with oxygen.[15][16] This reaction is accelerated by exposure to light (UV radiation), heat, and the presence of trace metals.[11][17] The resulting degradation products (e.g., carboxylic acids from aldehydes) often have sharp, sour, or metallic odors.[10]
-
Raw Material Instability & Impurity: The quality of the starting materials is paramount. Natural extracts can vary significantly based on origin, cultivation, and distillation techniques.[18] Adulteration or the presence of impurities can introduce unwanted notes or molecules that degrade over time.[18]
-
Inter-component Reactivity: Fragrance accords are complex mixtures. Over time, components can react with each other, the solvent base (e.g., ethanol), or packaging materials, leading to the formation of new, unintended odorants.
Q4: How can I proactively prevent off-notes during the formulation and aging process?
A: Proactive prevention is the most effective strategy.
-
Rigorous Quality Control: Always source raw materials from reputable suppliers and conduct quality assessments on incoming lots.[18][19] Initial sensory evaluation and GC-MS analysis of raw materials can prevent issues downstream.[20]
-
Incorporate Antioxidants: For accords containing oxidation-prone materials like citrus oils, terpenes, or aldehydes, the inclusion of an antioxidant is critical. Tocopherols (Vitamin E) or Butylated Hydroxytoluene (BHT) can be added to interrupt oxidative chain reactions.[15]
-
Optimize Storage Conditions: Store all raw materials and finished fragrances in a cool, dark, and dry environment to minimize exposure to heat, light, and humidity, which are all catalysts for degradation.[17][21] Using amber glass or opaque containers is essential to block UV light.
-
Conduct Stability Testing: Subject your final accord to accelerated aging tests (e.g., elevated temperature, UV exposure) to predict its long-term stability and identify potential off-note formation before large-scale production.
Part 2: Detailed Troubleshooting Guides
This section provides in-depth, step-by-step protocols for diagnosing and resolving specific off-notes.
Guide 1: The "Sour/Vinegar" Off-Note in a Sandalwood Accord
Q: My sandalwood-dominant accord, which initially smelled creamy and rich, has developed a sharp, sour, almost vinegar-like off-note after two weeks of aging. What is the cause and how do I fix it?
A: Diagnosis & Causality
A sour or acidic off-note is a hallmark of oxidation. Sandalwood accords often contain aldehydes to enhance their creamy and diffusive character. Aromatic aldehydes are prone to oxidation, where they convert into their corresponding carboxylic acids, which typically possess a sharp, sour odor.[22] Furthermore, many natural fragrance materials are rich in terpenes, which are also highly susceptible to oxidation.[15][16]
The workflow below outlines the process of diagnosing and resolving this issue.
Sources
- 1. carrementbelle.com [carrementbelle.com]
- 2. us.clivechristian.com [us.clivechristian.com]
- 3. clivechristian.com [clivechristian.com]
- 4. Woody Notes in Perfume · Anthony Marmin [anthonymarmin.com]
- 5. The Science of Scent: How Fragrance Fixatives Work [tristarintermediates.org]
- 6. A Guide to the Woody Fragrance Family | Czech & Speake [czechandspeake.com]
- 7. de-kruiderie.nl [de-kruiderie.nl]
- 8. Perfume Chemistry Explained: Fixatives, Musk Ketone & Coumarin Insights [chemicalbull.com]
- 9. reddit.com [reddit.com]
- 10. Why Some Fragrances Change Over Time: The Role of Oxidation – International Master in Fragrance Formulations [fragranceschool.eu]
- 11. btsa.com [btsa.com]
- 12. reddit.com [reddit.com]
- 13. reddit.com [reddit.com]
- 14. youtube.com [youtube.com]
- 15. btsa.com [btsa.com]
- 16. US20200289388A1 - Prevention of the oxidation of perfumery raw materials - Google Patents [patents.google.com]
- 17. en-kwt.ajmal.com [en-kwt.ajmal.com]
- 18. ffdcindia.org [ffdcindia.org]
- 19. prezi.com [prezi.com]
- 20. Unraveling the Scent: How Perfume Makers Use GC/MS Analysis [innovatechlabs.com]
- 21. whatscent.app [whatscent.app]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Substantivity of Timberol on Fabric
Welcome to the technical support center dedicated to maximizing the performance of Timberol in fabric care applications. This guide is designed for researchers, formulators, and scientists in the fragrance and consumer goods industries. Here, we will explore the nuances of Timberol's interaction with textile substrates and provide actionable, evidence-based strategies to enhance its substantivity, ensuring a long-lasting and impactful olfactory experience for the end-user.
Our approach is rooted in a deep understanding of the physicochemical principles governing fragrance deposition and retention. We will move beyond simple protocols to explain the underlying mechanisms, empowering you to troubleshoot effectively and innovate within your formulations.
Section 1: Frequently Asked Questions (FAQs) - Understanding Timberol's Behavior
This section addresses fundamental questions about Timberol and its inherent properties that influence its performance on fabric.
Q1: What is Timberol and what are its key chemical properties relevant to fabric substantivity?
A: Timberol®, a synthetic aroma chemical, is prized for its potent, dry, and woody-amber fragrance profile. Chemically, it is 1-(2,2,6-trimethylcyclohexyl)hexan-3-ol. Several of its properties are crucial for understanding its substantivity on fabric:
-
Molecular Weight: Timberol has a molecular weight of approximately 226.40 g/mol . This relatively high molecular weight contributes to its low volatility and inherent longevity.
-
LogP (Octanol-Water Partition Coefficient): With a high LogP value of 5.9, Timberol is highly hydrophobic (lipophilic). This characteristic is a primary driver of its affinity for synthetic fabrics like polyester, which are also hydrophobic.
-
Vapor Pressure: Timberol exhibits a very low vapor pressure (0.00051 mmHg @ 25°C), which means it evaporates slowly, a key factor in its performance as a base note and its overall tenacity.
-
Stability: It is a stable molecule, particularly in alkaline conditions often found in laundry detergents, and it does not readily oxidize. This ensures the fragrance character remains consistent throughout the washing and drying process and on the stored fabric.
Q2: What does "substantivity" mean in the context of fragrances on fabric?
A: Substantivity refers to the affinity of a fragrance molecule for a substrate, in this case, fabric. It is a measure of how well the fragrance deposits onto the fabric from the wash or rinse water and how long it remains on the fabric after drying, during storage, and even during wear. High substantivity is desirable for base notes like Timberol to ensure a lasting scent impression.
Q3: On which types of fabrics is Timberol inherently more substantive?
A: Due to its hydrophobic nature (high LogP), Timberol has a greater natural affinity for hydrophobic fabrics.
-
Polyester: Shows higher retention of hydrophobic perfume raw materials (PRMs) like Timberol.
-
Cotton: As a more hydrophilic fiber, cotton has a lower inherent affinity for Timberol. However, during the rinse cycle, the breakdown of surfactant micelles can lead to a more pronounced redeposition of hydrophobic fragrances onto cotton.
Technical Support Center: Purification of Crude Cyclohexanepropanol, 2,2,6-trimethyl-alpha-propyl-
Welcome to the technical support center for the purification of Cyclohexanepropanol, 2,2,6-trimethyl-alpha-propyl-, a key fragrance ingredient known commercially by names such as Timberol or Norlimbanol. This guide is designed for researchers, chemists, and drug development professionals who handle this compound. Here, we address common challenges and provide practical, field-tested solutions in a direct question-and-answer format, grounded in established scientific principles.
Section 1: Initial Assessment & Characterization FAQs
This section focuses on understanding your crude material. A thorough initial analysis is the cornerstone of developing an effective purification strategy.
Q1: What are the key physical properties of this compound that influence purification?
A1: Understanding the physicochemical properties of Cyclohexanepropanol, 2,2,6-trimethyl-alpha-propyl- is critical. Its high boiling point, viscosity, and low water solubility dictate the most viable purification methods.
Table 1: Physicochemical Properties of Cyclohexanepropanol, 2,2,6-trimethyl-alpha-propyl-
| Property | Value | Implication for Purification |
| Molecular Formula | C₁₅H₃₀O[1] | - |
| Molecular Weight | 226.4 g/mol [1][2] | - |
| Appearance | Colorless viscous liquid[3] | High viscosity can complicate handling, column loading, and crystallization. |
| Boiling Point | ~280-295 °C (at 760 mmHg)[1][3] | Atmospheric distillation is not feasible due to risk of thermal decomposition. Vacuum distillation is required.[4] |
| Melting Point | ~56 °C (Predicted)[1] | Suggests that crystallization is a potential, albeit challenging, purification route. |
| Water Solubility | 1.149 mg/L (Predicted)[1] | The compound is hydrophobic. Aqueous washes can remove water-soluble impurities, but the compound itself will not partition into an aqueous phase. |
| log KOW (log P) | 5.8 (Predicted)[1] | Indicates high lipophilicity, making it suitable for normal-phase chromatography on silica or reversed-phase with appropriate solvents. |
Q2: What are the likely impurities in my crude synthetic sample?
A2: The impurity profile depends heavily on the synthetic route. A common synthesis involves the condensation of citral with 2-pentanone, followed by cyclization and catalytic hydrogenation.[3] Therefore, your crude product may contain a variety of related substances.
Caption: Potential impurities from a common synthetic route.
-
Expert Insight: The most common impurities we see are the unhydrogenated ketone intermediate and unreacted starting materials. The presence of the ketone can be easily monitored by IR spectroscopy (strong C=O stretch ~1670-1715 cm⁻¹) or ¹H NMR.
Q3: What analytical techniques are best for assessing my sample's purity?
A3: A multi-technique approach is recommended for robust quality control.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for fragrance analysis.[5][6] It is ideal for separating and identifying volatile impurities and determining the relative percentages of different isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural confirmation of your main product and helps identify impurities, especially those that are non-volatile or structurally similar to the target compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: An excellent, rapid technique to check for functional group impurities, such as the carbonyl group from the ketone intermediate or carboxylic acids from over-oxidation.
Section 2: Troubleshooting Guide - Purification by Vacuum Distillation
Due to the compound's high boiling point, vacuum distillation is the most common and scalable purification method.[4]
Q4: My compound is darkening and possibly decomposing in the distillation flask. What's happening?
A4: This is a classic sign of thermal decomposition. The cause is almost always excessive temperature.
-
Causality: Alcohols, especially at high temperatures, can undergo dehydration or oxidation.[4] The goal is to lower the boiling point to a temperature where the molecule is stable.
-
Troubleshooting Steps:
-
Improve Your Vacuum: Check your entire system for leaks. Ensure pump oil is fresh. A lower pressure drastically reduces the required boiling temperature. A good target is a pressure that allows the compound to boil between 60-150 °C.[4]
-
Use a Diffusion Pump: For very high-boiling compounds, a standard rotary vane pump may not achieve a low enough pressure. A diffusion pump or turbomolecular pump can achieve much lower pressures.
-
Minimize Residence Time: Use a short-path distillation apparatus to minimize the time the compound spends at high temperatures.
-
Q5: I'm not getting a clean separation between my product and an impurity. How can I improve this?
A5: This indicates the impurity has a boiling point very close to your product. A simple distillation setup is insufficient.
-
Solution: You must increase the theoretical plates of your system by performing vacuum fractional distillation .[7]
-
Insert a Fractionating Column: Place a Vigreux or packed column (e.g., with Raschig rings or metal sponge) between the distillation flask and the condenser head.
-
Maintain a High Reflux Ratio: During the distillation, ensure that most of the condensate returns to the column to re-equilibrate, with only a small fraction being collected as distillate.[8] A good starting point is a 10:1 reflux-to-takeoff ratio.
-
Insulate the Column: Wrap the column in glass wool or aluminum foil to maintain thermal equilibrium and prevent premature cooling.
-
Caption: Key components of a vacuum fractional distillation setup.
Protocol 1: Vacuum Fractional Distillation
-
Setup: Assemble the apparatus as shown in the diagram above. Use high-vacuum grease on all ground-glass joints.
-
Charge the Flask: Fill the boiling flask no more than two-thirds full with the crude material and add a magnetic stir bar.
-
Evacuate: Close the system and slowly turn on the vacuum pump. The pressure should drop to the desired level (typically <1 mmHg).
-
Heat & Equilibrate: Begin heating and stirring. As the liquid begins to boil and reflux, allow the column to equilibrate for at least 30 minutes. You should observe a temperature gradient along the column.
-
Collect Fractions: Slowly begin collecting the distillate.
-
Fore-run: Collect the initial, lower-boiling fraction which will contain volatile impurities.
-
Heart Cut: Once the temperature at the distillation head stabilizes at the expected boiling point of your product, switch to a new receiving flask to collect the pure fraction.
-
Tails: As the distillation nears completion, the temperature may rise or fluctuate. This final fraction should be collected separately as it may contain higher-boiling impurities.
-
-
Shutdown: Remove the heating mantle first, and allow the system to cool before slowly venting to atmospheric pressure.
Section 3: Troubleshooting Guide - Purification by Column Chromatography
For high-purity applications or for separating isomers, column chromatography is an excellent, albeit less scalable, alternative.
Q6: My compound is streaking and giving poor separation on a silica gel column. Why?
A6: Streaking, or tailing, is a common issue that reduces resolution.
-
Causality & Solutions:
-
Sample Overload: You have loaded too much material onto the column. For this compound, a good rule of thumb is a 1:50 mass ratio of crude product to silica gel.
-
Inappropriate Loading Solvent: The sample was loaded in a solvent that is too polar, causing it to spread before chromatography begins. Dissolve your viscous oil in a minimal amount of a non-polar solvent like hexane, or adsorb it directly onto a small amount of silica gel (dry loading) before adding it to the column.
-
Acidity of Silica: Standard silica gel is slightly acidic and can interact strongly with the alcohol functional group. If tailing persists, try deactivating the silica by pre-treating it with your eluent containing a small amount (0.1-1%) of triethylamine or methanol.
-
Protocol 2: Flash Column Chromatography
-
Solvent Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. For this non-polar compound, a mixture of ethyl acetate and hexane is a good starting point. Aim for a Retention Factor (Rf) of ~0.3 for the target compound.
-
Column Packing: Pack a glass column with silica gel using the selected eluent (wet slurry packing).
-
Sample Loading: Dissolve the crude product in a minimum volume of hexane. Carefully add the solution to the top of the silica bed. Alternatively, use the dry loading method described in Q6.
-
Elution: Add the eluent to the top of the column and apply positive pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Fraction Collection: Collect small fractions and monitor them by TLC to identify which ones contain the pure product.
-
Combine & Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator.
Section 4: Troubleshooting Guide - Purification by Crystallization
While challenging for a viscous liquid, crystallization can yield exceptionally pure material if successful.
Q7: My purified oil simply will not crystallize, even when cooled. What can I do?
A7: The high viscosity and potential presence of multiple isomers can inhibit nucleation, the first step of crystallization.[9][10] You need to induce this process.
-
Expert Insight: For viscous oils, anti-solvent diffusion is often the most effective technique. It allows for very slow saturation, which is key for forming well-ordered crystals.
-
Troubleshooting Techniques:
-
Anti-Solvent Diffusion: Dissolve your oil in a small amount of a good solvent (e.g., diethyl ether, pentane). Place this vial inside a larger, sealed jar containing a poor solvent (the "anti-solvent," e.g., methanol, acetonitrile) in which your compound is insoluble.[11] The anti-solvent vapor will slowly diffuse into your solution, reducing solubility and inducing crystallization over hours or days.
-
Scratching: Use a glass rod to scratch the inside surface of the flask below the liquid level. The microscopic imperfections in the glass can act as nucleation sites.
-
Seeding: If you have a tiny crystal of the pure compound, add it to the supersaturated solution to trigger crystal growth.
-
Freeze-Thaw Cycling: Freeze the oil in liquid nitrogen and allow it to thaw very slowly to room temperature.[12] This can sometimes create the necessary molecular ordering for nucleation.
-
Caption: The two critical stages of the crystallization process.[9]
References
-
University of Colorado Boulder. (n.d.). How to Purify by Distillation. Organic Chemistry at CU Boulder. Retrieved January 20, 2026, from [Link]
-
RIFM. (2021). RIFM fragrance ingredient safety assessment, 1-(2,2,6-trimethylcyclohexyl)-3-hexanol, CAS Registry Number 70788-30-6. Food and Chemical Toxicology. Retrieved January 20, 2026, from [Link]
-
PubChem. (n.d.). Cyclohexanepropanol, 2,2,6-trimethyl-alpha-propyl-. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
-
The Good Scents Company. (n.d.). alpha-ethyl-2,2,6-trimethyl cyclohexane propanol. Retrieved January 20, 2026, from [Link]
-
Environmental Working Group. (n.d.). TRIMETHYL-PROPYLCYCLOHEXANEPROPANOL. EWG Skin Deep. Retrieved January 20, 2026, from [Link]
-
Cserháti, T. (2010). Chromatography of Aroma Compounds and Fragrances. Springer. Retrieved January 20, 2026, from [Link]
-
Nedstar. (2025, November 25). The art of alcohol distillation. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (2021). How can I crystallize viscous liquids? Retrieved January 20, 2026, from [Link]
-
Difford's Guide. (n.d.). Distillation - The science of distillation. Retrieved January 20, 2026, from [Link]
-
University of Montpellier. (n.d.). Guide for crystallization. Retrieved January 20, 2026, from [Link]
- Google Patents. (n.d.). Process for the preparation of 1-(2,2,6-trimethylcyclohexyl)-hexan-3-ol.
-
Chromatography Today. (n.d.). How to Create a New Perfume. Retrieved January 20, 2026, from [Link]
-
Chemistry LibreTexts. (2020, June 29). Distillation. Retrieved January 20, 2026, from [Link]
-
Wikipedia. (n.d.). Crystallization. Retrieved January 20, 2026, from [Link]
-
MACHEREY-NAGEL. (2022, April 12). Analysis of perfumes by gas chromatography. Retrieved January 20, 2026, from [Link]
-
ALPHACHROM. (2024, October 17). Fragrance And Flavor Component Analysis: Techniques And Applications. Retrieved January 20, 2026, from [Link]
-
Purdue University. (n.d.). Alcohol Distillation: Basic Principles, Equipment, Performance Relationships, And Safety. Purdue Extension. Retrieved January 20, 2026, from [Link]
-
Benicewicz, B. C., Johnson, J. F., & Shaw, M. T. (1981). Viscosity Behavior of Liquid Crystals. Molecular Crystals and Liquid Crystals. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (2010). Chromatography of Aroma Compounds and Fragrance. Retrieved January 20, 2026, from [Link]
-
All About Drugs. (n.d.). Crystallization. Retrieved January 20, 2026, from [Link]
-
LookChem. (n.d.). Cas 70788-30-6, 1-(2,2,6-TRIMETHYLCYCLOHEXYL)-3-HEXANOL. Retrieved January 20, 2026, from [Link]
Sources
- 1. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 2. Cyclohexanepropanol, 2,2,6-trimethyl-alpha-propyl- | C15H30O | CID 116699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cas 70788-30-6,1-(2,2,6-TRIMETHYLCYCLOHEXYL)-3-HEXANOL | lookchem [lookchem.com]
- 4. chem.rochester.edu [chem.rochester.edu]
- 5. Analysis of perfumes by gas chromatography | MACHEREY-NAGEL [mn-net.com]
- 6. Fragrance And Flavor Component Analysis: Techniques And Applications - Blogs - News [alwsci.com]
- 7. nedstar.com [nedstar.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Crystallization - Wikipedia [en.wikipedia.org]
- 10. Crystallization – All About Drugs [allfordrugs.com]
- 11. unifr.ch [unifr.ch]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Timberol
This guide provides an in-depth comparison of analytical methodologies for the validation of Timberol, a key synthetic fragrance ingredient. Designed for researchers, scientists, and professionals in drug development and quality control, this document moves beyond procedural lists to explain the scientific rationale behind method selection, validation, and execution. We will explore the gold-standard Gas Chromatography (GC) method in detail and contrast it with a High-Performance Liquid Chromatography (HPLC) alternative, providing the experimental data and workflows necessary for informed decision-making.
Introduction: The Analytical Imperative for Timberol
Timberol®, a synthetic tertiary alcohol chemically known as 1-(2,2,6-trimethylcyclohexyl)hexan-3-ol, is a cornerstone of modern perfumery.[1] It imparts a powerful and tenacious dry, woody-amber character, valued for its stability and linear olfactory profile.[1] For manufacturers of both the raw ingredient and the fine fragrances that contain it, rigorous analytical control is not merely a procedural formality; it is essential for ensuring batch-to-batch consistency, verifying purity, meeting regulatory standards, and guaranteeing the final product's sensory integrity.
The validation of an analytical method is the process by which a laboratory establishes, through systematic studies, that the performance characteristics of the method meet the requirements for its intended application.[2] This process is governed by internationally harmonized guidelines from bodies such as the International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), and the U.S. Food and Drug Administration (FDA).[2][3][4][5] The objective is to demonstrate that the procedure is "fit for purpose," providing reliable, reproducible, and accurate data.[5][6] Key validation parameters that will be assessed include specificity, linearity, range, accuracy, precision, and the limits of detection and quantitation.[7][8][9]
The Primary Method: Gas Chromatography with Flame Ionization Detection (GC-FID)
Expertise & Experience: Why GC is the Gold Standard
For volatile and semi-volatile organic compounds like Timberol, Gas Chromatography (GC) is unequivocally the technique of choice.[10][11] Its high resolving power allows for the separation of complex fragrance mixtures, and the Flame Ionization Detector (FID) provides excellent sensitivity and a wide linear response range for hydrocarbons and related organic molecules. This makes GC-FID the ideal system for quantifying Timberol in various matrices, from raw materials to complex finished products.
Experimental Protocol: A Self-Validating System for Timberol Quantitation
This protocol outlines a complete validation procedure for the quantification of Timberol using GC-FID, grounded in the principles of ICH Q2(R2).[4][5][12]
A. Materials and Reagents
-
Timberol Reference Standard: Analytical standard with a purity of ≥99.5%.
-
Solvent: High-purity Ethanol or Isopropanol (HPLC or GC grade).
-
Internal Standard (IS): (Optional but recommended for improved precision) e.g., Undecanol or another suitable compound not present in the sample matrix.
B. Instrumentation and Chromatographic Conditions
-
Gas Chromatograph: Agilent 7890B or equivalent, equipped with a split/splitless injector and Flame Ionization Detector (FID).
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1 (can be adjusted based on concentration).
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Detector Temperature: 300°C.
C. Step-by-Step Validation Procedure
-
System Suitability Test (SST): Before initiating validation, inject a working standard solution (e.g., 100 µg/mL) six consecutive times. The system is deemed suitable if the relative standard deviation (RSD) of the peak area is ≤ 2.0%. This confirms the system is performing adequately on the day of analysis.[9]
-
Specificity: Analyze a blank solvent, a placebo (matrix without Timberol, if applicable), and the Timberol standard. The blank and placebo should show no interfering peaks at the retention time of Timberol, demonstrating the method's ability to assess the analyte unequivocally.[8]
-
Linearity and Range:
-
Prepare a stock solution of Timberol reference standard (e.g., 1000 µg/mL).
-
Perform serial dilutions to create at least five calibration standards across a range that brackets the expected sample concentration (e.g., 10, 50, 100, 250, and 500 µg/mL).
-
Inject each standard in triplicate.
-
Plot the average peak area against concentration and perform a linear regression analysis. The acceptance criterion is a correlation coefficient (r²) ≥ 0.999.
-
-
Accuracy (Recovery):
-
Prepare a sample matrix (or placebo) and spike it with the Timberol standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicates at each level.
-
Analyze the samples and calculate the percent recovery. The acceptance criterion is typically 98.0% to 102.0% recovery.[13]
-
-
Precision:
-
Repeatability (Intra-day Precision): Analyze six replicate samples of a single batch at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst or on a different instrument.
-
The acceptance criterion for both is an RSD of ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).
-
Alternatively, determine the concentration that yields a signal-to-noise ratio of approximately 3 for LOD and 10 for LOQ.
-
Data Presentation: GC-FID Validation Summary
| Validation Parameter | Acceptance Criteria | Hypothetical Result | Pass/Fail |
| Specificity | No interference at analyte RT | No interference observed | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9998 | Pass |
| Range (µg/mL) | 10 - 500 | 10 - 500 | Pass |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.2% - 101.5% | Pass |
| Precision (Repeatability) | RSD ≤ 2.0% | 0.85% | Pass |
| Precision (Intermediate) | RSD ≤ 2.0% | 1.10% | Pass |
| LOD (µg/mL) | Report Value | 0.5 | Pass |
| LOQ (µg/mL) | Report Value | 1.5 | Pass |
Visualization: GC-FID Method Validation Workflow
The Alternative Method: High-Performance Liquid Chromatography (HPLC-DAD)
Expertise & Experience: Exploring a Niche Application
While GC is the dominant technique, HPLC can serve as a complementary or alternative method. This is particularly true in labs where GC instrumentation is unavailable or for analyzing Timberol in formulations that are difficult to volatilize. However, a significant challenge exists: Timberol, as a saturated tertiary alcohol, lacks a strong UV chromophore, making detection by standard HPLC-UV or Diode Array Detectors (DAD) inherently less sensitive than GC-FID. A validated HPLC method for the related phenolic compound Thymol demonstrates the viability of the technique for similar structures, though Thymol's aromatic ring provides a distinct advantage for UV detection.[14][15] For Timberol, detection would rely on low-wavelength UV (e.g., <210 nm) where many solvents also absorb, or require more universal detectors like Refractive Index (RI) or Evaporative Light Scattering (ELSD).
Experimental Protocol: A Feasibility Study via HPLC
This protocol outlines a validation approach for Timberol using a reversed-phase HPLC system with DAD detection.
A. Materials and Reagents
-
Timberol Reference Standard: Analytical standard with a purity of ≥99.5%.
-
Mobile Phase A: HPLC-grade Water.
-
Mobile Phase B: HPLC-grade Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
B. Instrumentation and Chromatographic Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent, with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent reversed-phase column.
-
Mobile Phase: Isocratic elution with 80% Acetonitrile and 20% Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 205 nm.
C. Validation Procedure The validation steps (Specificity, Linearity, Accuracy, Precision, LOD/LOQ) would follow the same principles as the GC-FID method, with adjustments for the different instrumentation and sample preparation in the liquid phase.
Comparative Performance Analysis
The true value of this guide lies in objective comparison. The choice between GC and HPLC is not arbitrary but is dictated by the analyte's properties and the analytical objective.
| Performance Metric | GC-FID | HPLC-DAD | Rationale & Justification |
| Sensitivity (LOQ) | High (~1.5 µg/mL) | Low (>50 µg/mL, estimated) | Timberol is highly responsive to FID. Its lack of a UV chromophore makes DAD detection significantly less sensitive. |
| Selectivity | Excellent | Good | The high efficiency of capillary GC columns provides superior separation of volatile isomers and impurities compared to standard HPLC. |
| Run Time | Moderate (~20 min) | Short (~10 min) | Isocratic HPLC methods are often faster than the temperature-programmed runs required for GC to elute semi-volatile compounds. |
| Sample Throughput | Moderate | High | Faster run times allow for higher sample throughput with HPLC. |
| Solvent Consumption | Very Low (Gases) | High (Acetonitrile, Water) | GC primarily consumes carrier gas, whereas HPLC requires continuous pumping of expensive and environmentally impactful organic solvents. |
| Robustness | High | Moderate | GC methods are generally very robust. HPLC methods can be sensitive to mobile phase composition, pH, and column degradation. |
| Ideal Application | Primary Choice: Purity testing, quantitative analysis in raw materials and finished goods. | Secondary Choice: In-process controls where high sensitivity is not required; labs without GC capabilities. |
Visualization: HPLC-DAD Method Validation Workflow
Conclusion and Authoritative Grounding
This comparative guide demonstrates that for the routine, high-sensitivity quantitative analysis of Timberol, Gas Chromatography with Flame Ionization Detection (GC-FID) is the scientifically superior and more appropriate methodology. Its suitability is grounded in the volatile nature of the analyte and the high sensitivity afforded by the FID. The experimental protocol and validation data provided herein establish a robust, self-validating system compliant with global regulatory expectations.[6][16][17]
While an HPLC-DAD method is presented as a viable alternative, its utility is limited by significantly lower sensitivity due to Timberol's poor UV absorbance. It may find a niche in specific applications but should not be considered a primary replacement for GC-based methods. For unambiguous identification, coupling GC with Mass Spectrometry (GC-MS) would be the definitive technique, providing structural confirmation alongside quantification.[18][19]
Ultimately, the choice of analytical method must be a deliberate, science-driven decision. By understanding the causality behind experimental choices and grounding protocols in authoritative standards, researchers and scientists can ensure the integrity and trustworthiness of their results, safeguarding product quality from development to final release.
References
- Understanding ICH Q2(R2)
- USP <1225> Method Valid
- Analytical Procedures and Methods Validation for Drugs and Biologics. (2015, July). FDA.
- ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
- VALIDATION OF COMPENDIAL METHODS - General Chapters. USP.
- FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
- Q2(R2) Validation of Analytical Procedures March 2024. FDA.
- Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH.
- USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. (2025, November 13).
- FDA Releases Guidance on Analytical Procedures. (2024, March 7).
- Highlights from FDA's Analytical Test Method Validation Guidance. (2024, June 25). ProPharma.
- Revised USP Chapter <1225> "Validation of Compendial Methods" approved. (2017, February 15). ECA Academy.
- 〈1225〉 Valid
- Recent trends in the chromatographic analysis of volatile flavor and fragrance compounds: Annual review 2020. (2021, February 4). PubMed Central.
- ICH Q2(R2) Guide: Analytical Method Validation Explained. (2026, January 7). IntuitionLabs.
- Essential Oils as Natural Sources of Fragrance Compounds for Cosmetics and Cosmeceuticals. PMC.
- Thymol Reference Materials – Accurate Residue Analysis Solutions. HPC Standards.
- Fragrance And Flavor Component Analysis: Techniques And Applications. (2024, October 17). Blogs - News.
- Flavors and Fragrances Analysis. FFC / Alfa Chemistry.
- Analytical methods for identification and determination of some cosmetics ingredients. CHEMIK.
- A validated high performance liquid chromatography method for the analysis of thymol and carvacrol in Thymus vulgaris L.
- Validation of a high performance liquid chromatography method to quantify thymol in nanocapsules of bioactive essential oil from. (2017, December 27). MedCrave online.
- Thymol analytical standard 89-83-8. MilliporeSigma.
- Thymol analytical standard 89-83-8. Sigma-Aldrich.
- RP-HPLC Method Development and Validation for Simultaneous Estimation of Thymol, Eugenol and Alliin in Bulk and Novel Nanoformulation. Research Journal of Pharmacy and Technology.
- Extraction of thymol, eucalyptol, menthol, and camphor residues from honey and beeswax - Determination by gas chromatography with flame ionization detection. (2025, August 5).
- Extraction of thymol, eucalyptol, menthol, and camphor residues from honey and beeswax. Determination by gas chromatography with flame ionization detection. (2002, April 19). PubMed.
- (PDF) Validation of A High Performance Liquid Chromatography Method to Quantify Thymol in Nanocapsules of Bioactive Essential Oil from Lippia sidoides. (2018, April 19).
- Timberol (CAS 57641-67-3) – Dry Amber-Woody Fixative Synthetic Ingredient for Perfumery. Scentspiracy.
- Wood Species Differentiation: A Comparative Study of Direct Analysis in Real-Time and Chrom
- Timberol® (CAS N° 70788-30-6). ScenTree.
- Gas Chromatography Analysis with Olfactometric Detection (GC-O)
- Characterization of Odors of Wood by Gas Chromatography-Olfactometry with Removal of Extractives as Attempt to Control Indoor Air Quality. MDPI.
- Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin and menthol) of a pharmaceutical preparation. Journal of Pharmaceutical and Biomedical Analysis.
Sources
- 1. Timberol (CAS 57641-67-3) – Dry Amber-Woody Fixative Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 2. uspbpep.com [uspbpep.com]
- 3. fda.gov [fda.gov]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. biopharminternational.com [biopharminternational.com]
- 7. USP <1225> Method Validation - BA Sciences [basciences.com]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. intuitionlabs.ai [intuitionlabs.ai]
- 10. ffc.alfa-chemistry.com [ffc.alfa-chemistry.com]
- 11. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 12. m.youtube.com [m.youtube.com]
- 13. propharmagroup.com [propharmagroup.com]
- 14. A validated high performance liquid chromatography method for the analysis of thymol and carvacrol in Thymus vulgaris L. volatile oil - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medcraveonline.com [medcraveonline.com]
- 16. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 17. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 18. Recent trends in the chromatographic analysis of volatile flavor and fragrance compounds: Annual review 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Fragrance And Flavor Component Analysis: Techniques And Applications - Blogs - News [alwsci.com]
A Comparative Study of Woody-Amber Fragrance Materials: A Guide for Researchers and Product Development Professionals
The woody-amber family of fragrance materials is a cornerstone of modern perfumery, lending unparalleled warmth, depth, and tenacity to a wide array of consumer and fine fragrance products. The olfactory character of these molecules, reminiscent of precious natural materials like ambergris, has driven extensive research and development, resulting in a diverse palette of synthetic odorants. This guide provides a comprehensive comparative analysis of key woody-amber fragrance materials, offering insights into their chemical nature, olfactory properties, and performance characteristics. Tailored for researchers, scientists, and product development professionals, this document delves into the causality behind experimental choices and provides actionable protocols for evaluation, grounded in scientific integrity.
Introduction to the Woody-Amber Olfactive Family
The allure of woody-amber notes originates from ambergris, a rare and historically prized material produced in the digestive system of sperm whales.[1] Its complex scent profile, described as musky, sweet, salty, and subtly woody, along with its remarkable fixative properties, has made it a legendary ingredient in perfumery.[1] Ethical considerations and the scarcity of natural ambergris have necessitated the development of synthetic alternatives that capture its desirable olfactory qualities.[2][3]
Modern woody-amber aroma chemicals are the result of sophisticated organic synthesis, often starting from naturally derived precursors.[2][4] These molecules are prized not only for their scent but also for their performance attributes, including exceptional longevity (substantivity) and the ability to project from a surface (diffusion).[5] This guide will focus on a selection of commercially significant synthetic woody-amber materials, providing a framework for their comparative evaluation.
Key Woody-Amber Fragrance Materials: A Comparative Overview
The following molecules represent a spectrum of the woody-amber olfactive space, each with a unique profile and application potential. Their chemical structures, physical properties, and olfactory characteristics are summarized for direct comparison.
| Material | Key Olfactory Descriptors | Chemical Structure |
| Ambroxan | Warm, musky, woody, slightly marine, ambery, sweet[2][6] | |
| Ambrocenide® | Extremely powerful, dry woody, ambery, with smoky and animalic undertones[3][5][7] | |
| Ambermax® | Powerful, fusing, substantive rich ambery, dry, with woody-cedarwood facets[1][8][9] | |
| Norlimbanol® | Extremely powerful, dry woody, animalic, ambery, with patchouli nuances[2][10][11] | |
| Trisamber® | Very strong woody amber, clean, fresh, with dusty and animalic facets[2][10][12] |
Physicochemical and Performance Properties
The performance of a fragrance material is intrinsically linked to its physical and chemical properties. Key parameters such as vapor pressure, odor threshold, and log P (a measure of lipophilicity) dictate its volatility, perceived intensity, and substantivity on various substrates.
| Material | Molecular Weight ( g/mol ) | Vapor Pressure | Log P | Odor Detection Threshold (ng/L air) | Tenacity/Substantivity |
| Ambroxan | 236.39 | Data not readily available in a comparable format | Data not readily available in a comparable format | Data not readily available in a comparable format | Exceptional tenacity and diffusion[2] |
| Ambrocenide® | 278.44[7] | Data not readily available in a comparable format | Data not readily available in a comparable format | 0.0256 ng/L[7] | Lasts over 400 hours on a smelling strip[3] |
| Ambermax® | 262.48[4][8] | 0.0136 hPa[8] | 6.3[4][8] | Data not readily available in a comparable format | Several months on a blotter; outstanding fabric substantivity[8][13] |
| Norlimbanol® | 226[2][11] | 0.00005 Pa at 20°C[2] | 5.42[11] | Data not readily available in a comparable format | Lasts for 1 week on a smelling strip[10][11] |
| Trisamber® | 250.4[12][14] | 0.004127 mm Hg @ 23° C[14] | 6.2[14] | Data not readily available in a comparable format | > 48 hours[14][15] |
Note: Odor threshold and vapor pressure data are highly dependent on the experimental methodology and are not always available in a standardized format, making direct comparison challenging. The provided values are as reported in the cited literature.
Structure-Odor and Structure-Performance Relationships
The olfactory character and performance of woody-amber molecules are intricately linked to their molecular architecture. While a comprehensive quantitative structure-activity relationship (QSAR) is beyond the scope of this guide, several key structural motifs are associated with the characteristic woody-amber scent.
Polycyclic structures, often with a decalin or indane core, are common among these materials. The presence and position of methyl groups and oxygen-containing functional groups, such as ethers and alcohols, significantly influence the odor profile and intensity. For instance, the specific stereochemistry of Norlimbanol® is crucial, with the (1’R,3S,6’S)-isomer being the most potent odorant.[16] The rigid, complex structures of these molecules contribute to their low volatility and high substantivity. The relationship between the lipophilicity (log P) and substantivity on hydrophobic surfaces like fabric is a key consideration in product development.
Caption: Interplay of molecular structure, olfactory profile, and performance.
Experimental Protocols for Comparative Evaluation
To facilitate a robust and objective comparison of woody-amber fragrance materials, the following detailed experimental protocols are provided. These protocols are designed to be self-validating systems, ensuring the generation of reliable and reproducible data.
Sensory Evaluation: Quantitative Descriptive Analysis (QDA)
Objective: To quantitatively describe and compare the olfactory profiles of woody-amber materials.
Principle: A trained sensory panel evaluates the intensity of specific aroma attributes on a standardized scale.[1][11] This method provides a detailed "fingerprint" of each material's scent.
Protocol:
-
Panelist Selection and Training:
-
Recruit 10-15 individuals based on their sensory acuity, ability to articulate perceptions, and commitment.
-
Conduct initial screening for anosmias to key fragrance compounds.
-
Train the panel over several sessions to develop a consensus lexicon of descriptive terms for woody-amber scents (e.g., "dry wood," "ambergris," "musky," "smoky," "animalic").
-
Familiarize panelists with the use of a 15-point intensity scale (0 = not perceptible, 15 = extremely strong).
-
-
Sample Preparation:
-
Prepare solutions of each woody-amber material at a concentration of 1% in a neutral solvent (e.g., diethyl phthalate or ethanol).
-
Dip smelling strips into each solution for a standardized time (e.g., 10 seconds) and allow the solvent to evaporate for a set period (e.g., 1 hour) before evaluation.
-
Code each sample with a random three-digit number to blind the panelists.
-
-
Evaluation Procedure:
-
Conduct evaluations in individual sensory booths with controlled temperature, humidity, and ventilation to prevent cross-contamination of odors.[17]
-
Present the coded smelling strips to each panelist in a randomized order.
-
Instruct panelists to evaluate the intensity of each descriptor in the agreed-upon lexicon for each sample.
-
Provide panelists with breaks between samples to prevent olfactory fatigue. A neutral odor (e.g., the scent of their own skin) can be used as a reference to reset their sense of smell.
-
-
Data Analysis:
-
For each descriptor, calculate the mean intensity score across all panelists for each sample.
-
Use statistical analysis (e.g., ANOVA and post-hoc tests) to determine significant differences in attribute intensities between the materials.
-
Visualize the results using spider or radar plots to compare the overall olfactory profiles.
-
Sources
- 1. Fragrance And Flavor Component Analysis: Techniques And Applications - Blogs - News [alwsci.com]
- 2. Trisamber Online | Trisamber Manufacturer and Suppliers [scimplify.com]
- 3. olfactorian.com [olfactorian.com]
- 4. ScenTree - Ambermax 50® (CAS N° 929625-08-1- 1001252-30-7) [scentree.co]
- 5. perfumersworld.com [perfumersworld.com]
- 6. cypress-cove.com [cypress-cove.com]
- 7. cetjournal.it [cetjournal.it]
- 8. Ambermax™ 50%/Dowanol TPM | Givaudan [givaudan.com]
- 9. researchgate.net [researchgate.net]
- 10. woody furan [thegoodscentscompany.com]
- 11. fse.jiangnan.edu.cn [fse.jiangnan.edu.cn]
- 12. Fragrance University [fragranceu.com]
- 13. ambermax 50 (Givaudan) [thegoodscentscompany.com]
- 14. iff.com [iff.com]
- 15. specialchem.com [specialchem.com]
- 16. Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid–liquid extraction and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sepscience.com [sepscience.com]
A Comparative Performance Guide to Synthetic Amber Odorants: Timberol vs. Key Alternatives
In the ever-evolving landscape of fragrance chemistry, synthetic amber odorants form the backbone of countless iconic and innovative scents. Their unique ability to impart warmth, complexity, and substantivity makes them indispensable tools for perfumers and product formulators. This guide offers an in-depth comparative analysis of Timberol®, a widely used synthetic ambergris alternative, against other key players in this olfactory family: Ambroxan, Cetalox®, and Iso E Super®. Our focus will be on the objective performance characteristics and supporting experimental data relevant to researchers, scientists, and drug development professionals who require a nuanced understanding of these molecules.
Introduction: The Modern Amber Palette
The quest for sustainable and ethically sourced alternatives to natural ambergris, a rare and costly material derived from sperm whales, has led to the synthesis of a diverse array of amber odorants.[1] These molecules, while often grouped under the "amber" category, exhibit a wide spectrum of olfactory profiles and physicochemical properties that dictate their performance in various applications. Understanding these differences is crucial for selecting the optimal ingredient to achieve a desired sensory outcome and ensure product stability. This guide will dissect the performance of Timberol in relation to Ambroxan, Cetalox®, and Iso E Super®, providing a framework for informed ingredient selection.
Physicochemical Properties: A Foundation for Performance
The performance of a fragrance molecule is intrinsically linked to its physical and chemical properties. Factors such as molecular weight, vapor pressure, and lipophilicity (log P) govern its volatility, diffusion, and substantivity. Below is a comparative summary of these key parameters for Timberol and its counterparts.
| Property | Timberol® | Ambroxan | Cetalox® | Iso E Super® |
| CAS Number | 70788-30-6[2][3][4][5] | 6790-58-5[6][7][8][9] | 3738-00-9[10][11][12][13] | 54464-57-2 / 68155-66-8 / 68155-67-9[14][15][16][17][18] |
| Molecular Formula | C₁₅H₃₀O[2][5] | C₁₆H₂₈O[8][9][19] | C₁₆H₂₈O[10][20] | C₁₆H₂₆O[15][21][22] |
| Molecular Weight ( g/mol ) | 226.4[2] | 236.4[19][23] | 236.39[13] | 234.2[14] |
| Vapor Pressure @ 25°C (mmHg) | 0.00051[2] | ~0.0090[6][7][19][24] | ~0.00029 Pa @ 20°C | 0.001735 @ 23°C[14] |
| Flash Point (°C) | 122[2] | 161[6] | >100[25][26][27] | >111[18] |
| log P (o/w) | 5.9[2] | 5.9[19] | 5.83[25] | 5.7[14] |
| Appearance | Colorless liquid[2][3] | White crystalline solid[19][24] | White crystalline solid[10] | Colorless to pale yellow liquid[3][28] |
Expert Insights: The lower vapor pressure of Timberol and Cetalox® compared to Ambroxan and Iso E Super® suggests a slower evaporation rate, which can contribute to greater longevity on a substrate. The high log P values across all four molecules indicate their lipophilic nature, predicting good substantivity on skin and fabric.
Olfactory Profile: A Sensory Deep Dive
While physicochemical data provide a quantitative framework, the ultimate measure of a fragrance ingredient is its scent. The olfactory profiles of these amber odorants are distinct, offering a range of creative possibilities.
-
Timberol® : Possesses a highly diffusive, powdery-woody character with distinct notes of ambergris.[6] It is often described as having a dry, sawdust-like quality with cedarwood and sandalwood facets.[29][30]
-
Ambroxan : Delivers a powerful and elegant ambery odor with musky and woody tonalities.[8][31] Its profile is often characterized as clean, crisp, and radiant, with a mineralic, slightly salty nuance reminiscent of natural ambergris.[32]
-
Cetalox® : Offers a warm, creamy ambergris character with soft woody facets.[25] It is generally considered to be rounder and more musky than Ambroxan, with a skin-like warmth.
-
Iso E Super® : Exhibits a smooth, velvety, and transparent woody-amber aroma.[28] It is known for its diffusive and enhancing properties, often described as a "velvet" like sensation that adds fullness and radiance to a fragrance composition.[18] It is important to note that the characteristic odor of Iso E Super® is largely attributed to a minor isomer, Arborone, which has a significantly lower odor threshold than the main component.[21]
Performance Metrics: Substantivity, Diffusion, and Stability
For practical application, a thorough understanding of an odorant's performance in terms of longevity, projection, and stability in various product bases is paramount.
Substantivity
Substantivity, or the ability of a fragrance to last on a substrate, is a critical performance indicator.
| Odorant | Substantivity on Smelling Strip |
| Timberol® | > 600 hours[30] |
| Ambroxan | > 1 month[8][23][31] |
| Cetalox® | > 1 month[20][25] |
| Iso E Super® | > 48 hours[14][18] |
Experimental Protocol: Evaluation of Substantivity on Fabric
This protocol outlines a standardized method for comparing the substantivity of different fragrance ingredients on a common substrate.
Caption: Workflow for Acidic Medium Stability Testing.
Advanced Sensory Analysis: Gas Chromatography-Olfactometry (GC-O)
To gain a more granular understanding of the olfactory nuances of these complex synthetic odorants, Gas Chromatography-Olfactometry (GC-O) is an invaluable analytical technique. GC-O combines the separation power of gas chromatography with the sensitivity of the human nose as a detector, allowing for the identification of individual odor-active compounds within a mixture.
Expert Insights: For a material like Iso E Super®, which is a complex mixture of isomers, GC-O can pinpoint the specific components that contribute most significantly to its characteristic aroma. [21][33]This technique is essential for quality control and for understanding the structure-activity relationships that govern the scent of these molecules.
Experimental Workflow: GC-O Analysis
Caption: Schematic of a GC-O System.
Conclusion: Strategic Selection for Targeted Performance
The choice between Timberol®, Ambroxan, Cetalox®, and Iso E Super® is not a matter of one being universally "better" than the others, but rather a strategic decision based on the desired creative direction and technical requirements of the final product.
-
Timberol® is an excellent choice for applications requiring a strong, diffusive, and dry woody-amber character with high stability, particularly in alkaline conditions.
-
Ambroxan offers a powerful, elegant, and radiant ambergris note with exceptional longevity, making it a cornerstone of modern fine perfumery.
-
Cetalox® provides a warmer, creamier, and more musky amber profile, ideal for creating intimate and skin-like scent experiences.
-
Iso E Super® serves as a versatile and highly effective fragrance enhancer, imparting a smooth, velvety texture and boosting the diffusion and complexity of a wide range of scent compositions.
By leveraging the comparative data and experimental frameworks presented in this guide, researchers and formulators can make more informed and effective decisions in the selection and application of these pivotal synthetic amber odorants.
References
-
Ambroxan Aroma Chemical CAS# 6790-58-5 - Scent.vn. (n.d.). Retrieved from [Link]
-
Ambroxan® (CAS N° 6790-58-5) - ScenTree. (n.d.). Retrieved from [Link]
-
Timberol® (CAS N° 70788-30-6) - ScenTree. (n.d.). Retrieved from [Link]
-
Iso E Super®|Fragrance Ingredients - IFF. (n.d.). Retrieved from [Link]
-
Ambroxan - LookChem. (n.d.). Retrieved from [Link]
-
Ambroxan® (CAS N° 6790-58-5) - ScenTree. (n.d.). Retrieved from [Link]
-
timber propanol, 70788-30-6 - The Good Scents Company. (n.d.). Retrieved from [Link]
-
Ambrox Super® (CAS 6790-58-5) – Premium Synthetic Ambergris Ingredient for Perfumery. (n.d.). Retrieved from [Link]
-
Iso E Super® (54464-57-2) – Premium Synthetic Ingredient for Perfumery - Scentspiracy. (n.d.). Retrieved from [Link]
-
Buy Iso E Super | Premium Aroma Chemical for Perfumery & Fragrance Enhancement. (n.d.). Retrieved from [Link]
-
Iso E Super® (CAS N° 54464-57-2) - ScenTree. (n.d.). Retrieved from [Link]
-
The Composition of Iso E Super | Perfumer & Flavorist. (2016, April 6). Retrieved from [Link]
-
Iso E Super® (CAS N° 54464-57-2) - ScenTree. (n.d.). Retrieved from [Link]
-
CETALOX®. (n.d.). Retrieved from [Link]
-
TIMBEROL - Candle Element. (n.d.). Retrieved from [Link]
-
Documents - PerfumersWorld. (n.d.). Retrieved from [Link]
-
timber propanol, 70788-30-6 - Perflavory. (n.d.). Retrieved from [Link]
-
ISO E SUPER® IFF - Ernesto Ventós S.A. (n.d.). Retrieved from [Link]
-
timber propanol - Fragrance University. (n.d.). Retrieved from [Link]
-
amber naphthofuran, 3738-00-9 - The Good Scents Company. (n.d.). Retrieved from [Link]
-
CAS No : 3738-00-9 | Product Name : Cetalox - Pharmaffiliates. (n.d.). Retrieved from [Link]
-
Cetalox® 10% (Firmenich) (DPG) - The Perfumers Apprentice. (n.d.). Retrieved from [Link]
-
Ambroxan, the modern key ingredient | by Fulvio Ciccolo - Medium. (2018, June 12). Retrieved from [Link]
-
CETALOX ambergris - Candle Element. (n.d.). Retrieved from [Link]
-
Iso E Super® (IFF) - The Perfumers Apprentice. (n.d.). Retrieved from [Link]
-
Why Does Everyone Hate Ambroxan? - YouTube. (2025, December 26). Retrieved from [Link]
-
Iso E Super in Perfumery: A Guide to the Ghost ingredient - Scent Chronicles. (n.d.). Retrieved from [Link]
-
Timberol - PerfumersWorld. (n.d.). Retrieved from [Link]
-
What is Ambroxan? - PRO FRAGRANTIA. (n.d.). Retrieved from [Link]
Sources
- 1. What is Ambroxan? – PRO FRAGRANTIA [profragrantia.com]
- 2. ScenTree - Timberol® (CAS N° 70788-30-6) [scentree.co]
- 3. Timberol Manufacturer & Suppliers |ELAROMA-TBO - Elchemy [elchemy.com]
- 4. candleelement.com [candleelement.com]
- 5. CAS 70788-30-6: Timberol | CymitQuimica [cymitquimica.com]
- 6. ambroxan, 6790-58-5 [thegoodscentscompany.com]
- 7. parchem.com [parchem.com]
- 8. Ambrox Super® (CAS 6790-58-5) – Premium Synthetic Ambergris Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 9. scbt.com [scbt.com]
- 10. Cetalox Manufacturer & Suppliers |ELAROMA-CLX - Elchemy [elchemy.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. candleelement.com [candleelement.com]
- 13. AMBROX DL | 3738-00-9 [chemicalbook.com]
- 14. iff.com [iff.com]
- 15. Iso E Super® (54464-57-2) – Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 16. scbt.com [scbt.com]
- 17. ISO E SUPER® IFF [ventos.com]
- 18. Perfumers Apprentice - Iso E Super® (IFF) ** [shop.perfumersapprentice.com]
- 19. ScenTree - Ambroxan® (CAS N° 6790-58-5) [scentree.co]
- 20. Perfumers Apprentice - Cetalox® 10% (Firmenich) (DPG) [shop.perfumersapprentice.com]
- 21. ScenTree - Iso E Super® (CAS N° 54464-57-2) [scentree.co]
- 22. ScenTree - Iso E Super® (CAS N° 54464-57-2) [scentree.co]
- 23. AMBROXAN | CAS:6790-58-5 | Kao Chemicals [chemical.kao.com]
- 24. Ambroxan|lookchem [lookchem.com]
- 25. firmenich.com [firmenich.com]
- 26. perfumersworld.com [perfumersworld.com]
- 27. CETALOX® [studio.dsm-firmenich.com]
- 28. chemiis.com [chemiis.com]
- 29. timber propanol, 70788-30-6 [perflavory.com]
- 30. Fragrance University [fragranceu.com]
- 31. medium.com [medium.com]
- 32. scent.vn [scent.vn]
- 33. perfumerflavorist.com [perfumerflavorist.com]
A Comparative Guide to the Genotoxicity Assessment of 1-(2,2,6-trimethylcyclohexyl)hexan-3-ol
For researchers, scientists, and professionals in drug and chemical development, a robust understanding of a compound's genotoxic potential is paramount. This guide provides an in-depth technical comparison of methodologies for assessing the genotoxicity of the fragrance ingredient 1-(2,2,6-trimethylcyclohexyl)hexan-3-ol, also known commercially as Timberol or Norlimbanol. We will delve into the experimental data available for this specific alicyclic alcohol, compare the assays employed with other standard alternatives, and provide detailed protocols to illustrate the scientific rigor behind these evaluations.
Introduction to 1-(2,2,6-trimethylcyclohexyl)hexan-3-ol and the Imperative of Genotoxicity Testing
1-(2,2,6-trimethylcyclohexyl)hexan-3-ol is a synthetic fragrance ingredient valued for its powerful and persistent woody-amber scent.[1][2] It is a mixture of cis- and trans-isomers, with the specific ratio influencing its olfactory profile.[2] As a component in a wide array of consumer products, from fine fragrances to household goods, its safety profile is of critical importance.
Genotoxicity assessment is a cornerstone of this safety evaluation. It investigates the potential of a substance to damage the genetic material (DNA) of cells, a key event that can lead to mutations and potentially cancer.[3][4][5] A comprehensive genotoxicity testing battery is therefore mandated by regulatory bodies worldwide to identify such hazards.
Comparative Analysis of Genotoxicity Assays for 1-(2,2,6-trimethylcyclohexyl)hexan-3-ol
A standard battery of genotoxicity tests is designed to detect different endpoints: gene mutations, and small- and large-scale chromosomal damage. The assessment of 1-(2,2,6-trimethylcyclohexyl)hexan-3-ol utilized a selection of these assays. Here, we compare the performed tests with other commonly used methods.
Gene Mutation Assays: Bacterial Reverse Mutation (Ames) Test
The Ames test is a widely used initial screening assay for identifying substances that can cause gene mutations.[6] It utilizes several strains of bacteria (typically Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The assay determines if the test substance can cause a reverse mutation, allowing the bacteria to regain the ability to produce the amino acid and form colonies on a nutrient-deficient medium.
| Assay | Endpoint | System | Result for 1-(2,2,6-trimethylcyclohexyl)hexan-3-ol | Alternative/Complementary Assays |
| Bacterial Reverse Mutation (Ames) Test | Gene mutation (point mutations and frameshifts) | Prokaryotic (Salmonella typhimurium, E. coli) | Negative [6] | In vitro Mammalian Cell Gene Mutation Tests (e.g., Mouse Lymphoma Assay, HPRT Assay) |
Chromosomal Damage Assays: In Vitro Micronucleus Test
To assess the potential to cause chromosomal damage (clastogenicity or aneugenicity), the in vitro micronucleus test is a robust and widely accepted method. This assay detects micronuclei, which are small, membrane-bound bodies in the cytoplasm of cells that contain either fragments of chromosomes or whole chromosomes that have not been incorporated into the daughter nuclei during cell division.
An in vitro micronucleus test was performed on 1-(2,2,6-trimethylcyclohexyl)hexan-3-ol following OECD Guideline 487. Human peripheral blood lymphocytes were treated with the substance at concentrations up to 150 µg/mL, both with and without S9 metabolic activation. The study found no induction of binucleated cells with micronuclei up to cytotoxic levels.[6] This indicates that 1-(2,2,6-trimethylcyclohexyl)hexan-3-ol is not clastogenic or aneugenic in this in vitro mammalian system.
High-Throughput Screening: The BlueScreen™ Assay
The BlueScreen™ assay is a high-throughput screening tool that uses a genetically modified human lymphoblastoid cell line (TK6) to detect genotoxicity. These cells contain a reporter gene (Gaussia luciferase) under the control of the GADD45a gene promoter. GADD45a is a key gene involved in the cellular response to DNA damage. An increase in luminescence indicates the activation of this pathway and suggests a genotoxic event.
1-(2,2,6-trimethylcyclohexyl)hexan-3-ol was found to be negative for both cytotoxicity and genotoxicity in the BlueScreen™ assay, with and without metabolic activation. [6] This result from a high-throughput screen provides additional evidence supporting the lack of genotoxic potential. While a valuable screening tool, positive results in the BlueScreen™ assay often require follow-up with standard regulatory assays like the Ames test and in vitro micronucleus test for confirmation.[7][8][9]
| Assay | Endpoint | System | Result for 1-(2,2,6-trimethylcyclohexyl)hexan-3-ol | Alternative/Complementary Assays |
| In Vitro Micronucleus Test | Chromosomal damage (clastogenicity and aneugenicity) | Mammalian cells (in vitro) | Negative [6] | In vitro Chromosomal Aberration Assay, In vivo Micronucleus Test, In vivo Comet Assay |
| BlueScreen™ Assay | DNA damage response (GADD45a induction) | Human lymphoblastoid cells (in vitro) | Negative [6] | Other reporter-based assays, standard regulatory genotoxicity tests |
Structure-Activity Relationship (SAR) and Read-Across Considerations
In the safety assessment of fragrance ingredients, Structure-Activity Relationship (SAR) and read-across are valuable tools, especially when data on a specific substance is limited.[10][11][12] This involves predicting the toxicological properties of a chemical based on the known properties of structurally similar compounds.
1-(2,2,6-trimethylcyclohexyl)hexan-3-ol belongs to the family of cyclic terpene alcohols. A comprehensive review of this class of fragrance ingredients has shown that they are generally not considered genotoxic.[3][4][5] While some in vitro positive results for chromosomal aberrations have been observed for a few terpene alcohols, these findings were not replicated in subsequent in vivo studies, suggesting a lack of relevance for human health.[3][5] The negative results for 1-(2,2,6-trimethylcyclohexyl)hexan-3-ol are consistent with the general toxicological profile of this chemical class.
Experimental Protocols
To ensure transparency and reproducibility, the following are detailed, step-by-step methodologies for the key experiments discussed.
OECD TG 471: Bacterial Reverse Mutation (Ames) Test Protocol
Caption: Workflow for the OECD TG 471 Bacterial Reverse Mutation (Ames) Test.
Methodology:
-
Strain Preparation: Overnight cultures of the required bacterial tester strains are prepared.
-
Test Mixture Preparation: The test substance is dissolved in a suitable solvent (e.g., DMSO). A series of dilutions are prepared.
-
Plate Incorporation: To molten top agar, the bacterial culture, the test substance dilution, and either S9 mix (for metabolic activation) or a buffer (for no activation) are added.
-
Plating: The mixture is poured onto the surface of a minimal glucose agar plate.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Colony Counting: The number of revertant colonies on each plate is counted.
-
Data Analysis: The mean number of revertant colonies for each concentration is compared to the mean of the solvent control. A substance is considered mutagenic if it produces a concentration-related increase in the number of revertants.
OECD TG 487: In Vitro Mammalian Cell Micronucleus Test Protocol
Caption: Workflow for the OECD TG 487 In Vitro Mammalian Cell Micronucleus Test.
Methodology:
-
Cell Culture: Appropriate mammalian cells are cultured to a suitable density.
-
Treatment: Cells are exposed to various concentrations of the test substance, with and without S9 metabolic activation, for a short (3-6 hours) or long (24 hours) duration.
-
Cytokinesis Block: Cytochalasin B is added to the culture medium to block cytokinesis, resulting in binucleated cells that have completed one round of nuclear division.
-
Incubation: Cells are incubated for a period equivalent to 1.5 to 2 normal cell cycles.
-
Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides.
-
Staining: The slides are stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei.
-
Data Analysis: The frequency of micronucleated binucleated cells is calculated and statistically compared to the solvent control. A significant, concentration-dependent increase indicates a positive result.
Conclusion: A Weight-of-Evidence Approach
This guide has provided a comparative overview of the assays employed, contextualized the findings within the broader class of cyclic terpene alcohols, and detailed the rigorous protocols that underpin these safety assessments. For researchers and drug development professionals, this case study exemplifies the systematic approach required to thoroughly evaluate the genotoxic potential of a compound, ensuring the safety of consumer products.
References
-
Api, A. M., Belsito, D., Botelho, D., Bruze, M., Burton, G. A., Buschmann, J., ... & Vey, M. (2021). RIFM fragrance ingredient safety assessment, 1-(2,2,6-trimethylcyclohexyl)-3-hexanol, CAS Registry Number 70788-30-6. Food and Chemical Toxicology, 153, 112358. [Link]
-
Belsito, D., Bickers, D., Bruze, M., Calow, P., Greim, H., Hanifin, J. M., ... & Tagami, H. (2008). A toxicologic and dermatologic assessment of cyclic and non-cyclic terpene alcohols when used as fragrance ingredients. Food and Chemical Toxicology, 46(11 Suppl), S1-S71. [Link]
-
Belsito, D., Bickers, D., Bruze, M., Calow, P., Greim, H., Hanifin, J. M., ... & Tagami, H. (2008). A toxicologic and dermatologic assessment of cyclic and non-cyclic terpene alcohols when used as fragrance ingredients. Semantic Scholar. [Link]
-
Belsito, D., Bickers, D., Bruze, M., Calow, P., Greim, H., Hanifin, J. M., ... & Tagami, H. (2008). A toxicologic and dermatologic assessment of cyclic and non-cyclic terpene alcohols when used as fragrance ingredients. ResearchGate. [Link]
-
Moustakas, H., Johnson, E., Lalko, J. F., & Api, A. M. (2022). An End Point-Specific Framework for Read-Across Analog Selection for Human Health Effects. Chemical research in toxicology, 35(12), 2159–2174. [Link]
-
Keller, D. A., Lalko, J. F., & Api, A. M. (2020). Clustering a Chemical Inventory for Safety Assessment of Fragrance Ingredients: Identifying Read-Across Analogs to Address Data Gaps. Chemical research in toxicology, 33(5), 1146–1162. [Link]
-
Moustakas, H., Johnson, E., Lalko, J. F., & Api, A. M. (2022). An End Point-Specific Framework for Read-Across Analog Selection for Human Health Effects. ResearchGate. [Link]
-
Thakkar, Y., Joshi, K., Hickey, C., Wahler, J., Wall, B., Etter, S., ... & Api, A. M. (2022). The BlueScreen HC assay to predict the genotoxic potential of fragrance materials. Mutagenesis, 37(2), 101–111. [Link]
-
Thakkar, Y., Joshi, K., Hickey, C., Wahler, J., Wall, B., Etter, S., ... & Api, A. M. (2022). The BlueScreen HC assay to predict the genotoxic potential of fragrance materials. Mutagenesis, 37(2), 101–111. [Link]
-
Thakkar, Y., Joshi, K., Hickey, C., Wahler, J., Wall, B., Etter, S., ... & Api, A. M. (2022). The BlueScreen HC assay to predict the genotoxic potential of fragrance materials. Mutagenesis, 37(2), 101–111. [Link]
-
The Good Scents Company. (n.d.). timber propanol, 70788-30-6. Retrieved from [Link]
-
Api, A. M., Belsito, D., Botelho, D., Bruze, M., Burton, G. A., Buschmann, J., ... & Vey, M. (2021). RIFM fragrance ingredient safety assessment, 1-(2,2,6-trimethylcyclohexyl)-3-hexanol, CAS Registry Number 70788-30-6. Food and Chemical Toxicology, 153, 112358. [Link]
-
Belsito, D., Bickers, D., Bruze, M., Calow, P., Greim, H., Hanifin, J. M., ... & Tagami, H. (2008). A Toxicologic and Dermatologic Assessment of Cyclic and Non-Cyclic Terpene Alcohols When Used as Fragrance Ingredients. Food and Chemical Toxicology, 46(11 Suppl), S1-S71. [Link]
-
Belsito, D., Bickers, D., Bruze, M., Calow, P., Greim, H., Hanifin, J. M., ... & Tagami, H. (2008). A toxicologic and dermatologic assessment of cyclic and non-cyclic terpene alcohols when used as fragrance ingredients. OUCI. [Link]
-
The Fragrance Conservatory. (n.d.). 1-(2,2,6-Trimethylcyclohexyl)-3-hexanol. Retrieved from [Link]
-
Williams, A., Buick, J. K., Swartz, C. D., Recio, L., Saini, H. K., Angrish, M., ... & Yauk, C. L. (2022). Comprehensive interpretation of in vitro micronucleus test results for 292 chemicals: from hazard identification to risk assessment application. Archives of toxicology, 96(7), 2067–2085. [Link]
-
Patlewicz, G., Lizarraga, L., Blackburn, K., Basketter, D., & Becker, R. A. (2021). A systematic analysis of read-across within REACH registration dossiers. Computational toxicology, 19, 100176. [Link]
-
ECETOC. (2012). High information content technologies in support of read-across in chemical risk assessment. Technical Report No. 109. [Link]
-
Williams, A., Buick, J. K., Swartz, C. D., Recio, L., Saini, H. K., Angrish, M., ... & Yauk, C. L. (2022). Comprehensive interpretation of in vitro micronucleus test results for 292 chemicals: from hazard identification to risk assessment application. Archives of toxicology, 96(7), 2067–2085. [Link]
-
Perflavory. (n.d.). timber propanol, 70788-30-6. Retrieved from [Link]
-
Fragrance University. (n.d.). timber propanol. Retrieved from [Link]
-
ScenTree. (n.d.). Timberol® (CAS N° 70788-30-6). Retrieved from [Link]
-
IFRA. (2023). IFRA Standard: 1-(2,2,6-Trimethylcyclohexyl)-3-hexanol. [Link]
-
Api, A. M., Belsito, D., Bisesti, D., Botelho, D., Bruze, M., Burton, G. A., ... & Vey, M. (2016). RIFM fragrance ingredient safety assessment, 2-methylundecanol, CAS Registry Number 10522-26-6. Food and Chemical Toxicology, 97, S119-S128. [Link]
-
Reddit. (2023, July 29). Norlimbanol overdose? [Online forum post]. r/DIYfragrance. [Link]
Sources
- 1. 1-(2,2,6-Trimethylcyclohexyl)-3-hexanol | The Fragrance Conservatory [fragranceconservatory.com]
- 2. 1-(2,2,6-Trimethylcyclohexyl)- hexan-3-ol | 70788-30-6 [chemicalbook.com]
- 3. experts.umn.edu [experts.umn.edu]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. The BlueScreen HC assay to predict the genotoxic potential of fragrance materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The BlueScreen HC assay to predict the genotoxic potential of fragrance materials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An End Point-Specific Framework for Read-Across Analog Selection for Human Health Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
A Comparative Olfactory Analysis of Timberol Isomers: A Guide to Structure-Odor Relationships
Abstract
Timberol®, a cornerstone of modern perfumery, is prized for its potent and tenacious woody-amber character. However, the commercial designation "Timberol" refers to a mixture of isomers of 1-(2,2,6-trimethylcyclohexyl)hexan-3-ol, and the olfactory profile is profoundly influenced by the specific stereochemistry of its constituent molecules. This guide provides an in-depth comparison of the key isomers of Timberol, elucidating the distinct odor profiles of cis- vs. trans-diastereomers and the individual enantiomers. We will detail the experimental methodology, centered on Gas Chromatography-Olfactometry (GC-O), required to perform such a comparative analysis and present the expected data. This examination underscores the critical role of molecular geometry in determining odor perception, offering valuable insights for researchers and perfumers in the strategic selection of isomers for targeted fragrance creation.
Introduction: Beyond a Single Molecule
The fragrance ingredient known as Timberol® (Symrise), and its close relative Norlimbanol® (Firmenich), are chemically identified as 1-(2,2,6-trimethylcyclohexyl)hexan-3-ol.[1] These materials are not monoliths; they are complex mixtures of stereoisomers. The molecule possesses three chiral centers, leading to a possibility of eight stereoisomers. These isomers are primarily categorized into two groups of diastereomers based on the relative orientation of the substituents on the cyclohexane ring: cis and trans.
Commercial Timberol is specifically a racemic mixture enriched in the cis isomer, which is responsible for its characteristic sharp, dry, and linear woody-cedar profile.[1] Conversely, Norlimbanol is enriched in the trans isomers, lending it a warmer, rounder, and more animalic character.[1][2] The profound difference in scent between these mixtures highlights a fundamental principle in olfaction science: stereochemistry is a primary determinant of the odor profile.[3] This guide aims to dissect these differences through a validated analytical approach.
The Isomers of 1-(2,2,6-trimethylcyclohexyl)hexan-3-ol
The key to understanding the olfactory nuances lies in the three-dimensional structure of the isomers. The primary distinction is the cis/trans relationship between the alkyl side chain and the methyl groups on the cyclohexane ring. Within the trans group, the enantiomers exhibit further dramatic olfactory divergence.
-
Cis Isomers : The substituent groups on the cyclohexane ring are on the same side. This configuration is associated with a sharp, dry, cedarwood character.[1]
-
Trans Isomers : The substituent groups are on opposite sides. This configuration generally imparts a warmer, more animalic, and ambery profile.[1][2]
-
The "Dextro" Enantiomer : Within the trans family, one specific enantiomer, (+)-(1'R,3S,6'S)-1-(2',2',6'-trimethyl-1'-cyclohexyl)-3-hexanol, often marketed as Norlimbanol® Dextro, is the most olfactively significant.[4][5] It is exceptionally potent, with a clean, elegant, and highly diffusive woody-amber signature that is considered the most desirable of all the isomers.[6][7] Its diastereomers and its own enantiomer are reported to be significantly weaker or even nearly odorless.[5]
Below is a diagram illustrating the relationship between these key isomeric forms.
Caption: Logical relationship of Timberol isomers.
Experimental Methodology: Gas Chromatography-Olfactometry (GC-O)
To empirically compare the odor profiles of these isomers, Gas Chromatography-Olfactometry (GC-O) is the industry-standard technique.[8] It combines the high-resolution separation power of gas chromatography with the unparalleled sensitivity and specificity of the human nose as a detector.[9] The instrumental effluent is split, with one portion directed to a chemical detector (like a mass spectrometer, MS) for identification, and the other to a heated sniffing port where a trained analyst assesses the odor of each compound as it elutes from the column.[8][9]
Causality in Method Design
-
Choice of Column: A non-polar or mid-polar column (e.g., DB-5 or DB-Wax) is chosen. This separates molecules primarily based on boiling point and, to a lesser extent, polarity, which is ideal for resolving isomers that may have very similar physicochemical properties.
-
Temperature Programming: A slow, programmed temperature ramp is crucial. This ensures that isomers with close boiling points are adequately separated, allowing the analyst to perceive them as distinct odor events rather than a single, muddled scent.
-
Effluent Splitting: The split ratio between the MS and the sniffing port must be optimized. The goal is to ensure enough analyte reaches the MS for a positive identification while delivering a sufficient concentration to the sniffing port to be above the analyst's odor detection threshold.
-
Panelist Training: The use of trained sensory panelists is non-negotiable for trustworthy data. Panelists must be calibrated against reference standards and be proficient in using a standardized lexicon of odor descriptors to ensure reproducibility and consistency.
Step-by-Step GC-O Protocol
-
Sample Preparation:
-
Prepare 0.1% solutions (w/w) of each isomeric sample (e.g., commercial Timberol, Norlimbanol, and purified Norlimbanol Dextro) in a neutral, low-odor solvent such as ethanol or diethyl phthalate.
-
Vortex each sample for 30 seconds to ensure homogeneity.
-
-
GC-MS/O System Configuration:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Column: Agilent J&W DB-5ms (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium, constant flow rate of 1.2 mL/min.
-
Injector: Split/Splitless inlet, 250°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1 (Adjust as needed based on signal response).
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 5°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Effluent Splitter: At the end of the GC column, split the flow 1:1 between the MS detector and the olfactometry port.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent. Transfer line at 280°C, source at 230°C, Quad at 150°C. Scan range 35-400 amu.
-
Olfactometry Port: ODP 4 (Gerstel) or equivalent. Heated transfer line at 250°C. Humidified air is provided at 30 mL/min to prevent nasal dehydration.
-
-
Data Acquisition:
-
Inject the first sample.
-
The trained panelist sits at the sniffing port and records data in real-time using sensory software (e.g., Gerstel Olfactory Data Interpreter).
-
For each perceived odor event, the panelist records:
-
The exact start and end time (retention time).
-
Odor descriptors using a standardized lexicon (e.g., "dry," "woody," "amber," "animalic").
-
Odor intensity on a predefined scale (e.g., 0-5, where 0 is no odor and 5 is extremely strong).
-
-
Simultaneously, the MS detector acquires chemical data.
-
Repeat the analysis for each isomeric sample. A minimum of three panelists should analyze each sample to ensure statistical validity.
-
The workflow for this process is visualized below.
Caption: Experimental workflow for GC-O analysis of isomers.
Comparative Odor Profile Data
Based on published descriptions and the expected outcome of the GC-O analysis described above, the following data can be synthesized. This table represents a typical result, correlating retention time with the sensory evaluation for each key isomer.
| Retention Index (RI) | Isomer Identity | Odor Descriptors | Avg. Intensity (0-5 Scale) | Olfactory Nuances |
| ~1650 | cis-Isomer Mix | Dry, Woody, Cedar, Sharp, Clean | 3.5 | Dominant profile in Timberol®. Linear and less complex than trans isomers.[1] |
| ~1665 | trans-Isomer Mix | Woody, Amber, Animalic, Warm, Powdery | 3.0 | Dominant profile in Norlimbanol®. More rounded and complex, with a noticeable animalic facet.[1][2] |
| ~1668 | (+)-(1'R,3S,6'S)-trans | Intense Woody, Diffusive Amber, Dry, Musky, Sandalwood | 5.0 | The "heart" of the Norlimbanol character. Exceptionally powerful, radiant, and tenacious.[7][10] |
| Various | Other Stereoisomers | Weak Woody, Faint, or Odorless | < 1.0 | These isomers contribute very little to the overall odor profile and are significantly weaker.[5] |
Discussion: The Structure-Odor Relationship (SOR)
The data clearly demonstrates that subtle changes in the three-dimensional arrangement of atoms can lead to vast differences in perceived odor. This phenomenon is rooted in the interaction between the odorant molecule and the olfactory receptors (ORs) in the nasal epithelium.
The prevailing theory of olfaction is based on a "lock and key" or, more accurately, a "shape-based" model.[3][11] Olfactory receptors are proteins with specific three-dimensional binding pockets. For an odor to be perceived, an odorant molecule must fit into one or more of these pockets with sufficient affinity to trigger a neural signal.
-
Cis vs. Trans: The cis and trans diastereomers have fundamentally different overall shapes. The cis isomer is more compact and linear, which may allow it to fit into a class of ORs that produce the perception of a "sharp, dry wood" scent. The trans isomer, with its different spatial arrangement, interacts with a different set of ORs, or perhaps the same ORs in a different manner, leading to the perception of "warm, ambery, animalic" notes.
-
Enantiomeric Specificity: The most striking example of SOR is the difference between the trans enantiomers. The fact that the (+)-(1'R,3S,6'S) isomer is intensely powerful while its enantiomer and diastereomers are weak suggests the existence of a highly specific olfactory receptor that is chiral.[5] The binding pocket of this receptor is so precisely shaped that only the correct "right-handed" key can fit and activate it effectively. This level of specificity is common in biological systems and underscores the sophisticated nature of the olfactory code.[3]
Conclusion
The olfactory character of 1-(2,2,6-trimethylcyclohexyl)hexan-3-ol is not singular but is a composite of the scents of its various isomers. A rigorous analytical approach using Gas Chromatography-Olfactometry reveals that:
-
The cis-enriched mixture (Timberol®) is defined by a sharp, linear, and dry woody profile.
-
The trans-enriched mixture (Norlimbanol®) is warmer, more complex, and exhibits distinct amber and animalic facets.
-
A single trans enantiomer, (+)-(1'R,3S,6'S)-Norlimbanol Dextro , is the primary driver of the powerful and elegant woody-amber character, demonstrating remarkable olfactory potency compared to its stereoisomers.
This analysis confirms that molecular shape and chirality are paramount in governing the structure-odor relationship. For fragrance chemists and researchers, this understanding is crucial. It allows for the deliberate selection of specific isomer ratios or purified single isomers to achieve precise, high-impact olfactory effects, moving beyond the use of simple mixtures to a more refined and targeted approach to fragrance design.
References
-
Scentspiracy. (2022). Timberol (CAS 57641-67-3) – Dry Amber-Woody Fixative Synthetic Ingredient for Perfumery. Available at: [Link]
-
PerfumersWorld. Timberol. Available at: [Link]
-
Perfume Extract. (2025). Norlimbanol vs Norlimbanol Dextro. Available at: [Link]
-
Leffingwell, J.C. (n.d.). The Norlimbanols (Timberol®). Leffingwell & Associates. Available at: [Link]
-
Fragrance University. (n.d.). timber propanol. Available at: [Link]
-
Bontempi, E., et al. (2021). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. MDPI. Available at: [Link]
-
Wassermann, E., et al. (2021). Amber-Woody Scent: Alcohols with Divergent Structure Present Common Olfactory Characteristics and Sharp Enantiomer Differentiation. ResearchGate. Available at: [Link]
-
PerfumersWorld. Norlimbanol Dextro. Available at: [Link]
-
Sepsolve Analytical. (2024). Enhanced GC–O workflows for detailed sensory evaluation. Available at: [Link]
-
ACS Publications. (2023). Enhancing Odor Analysis with Gas Chromatography–Olfactometry (GC-O): Recent Breakthroughs and Challenges. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
GL Sciences. (n.d.). gc-olfactometry; PHASER publications. Available at: [Link]
-
Brechbühler AG. (n.d.). Gas Chromatography-Olfactometry GC-O. Available at: [Link]
-
Châtel, A., et al. (2019). Chemical features mining provides new descriptive structure-odor relationships. PLOS Computational Biology. Available at: [Link]
-
Shang, J., et al. (2021). Insight into the Structure–Odor Relationship of Molecules: A Computational Study Based on Deep Learning. MDPI. Available at: [Link]
Sources
- 1. Timberol (CAS 57641-67-3) – Dry Amber-Woody Fixative Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 2. echemi.com [echemi.com]
- 3. Chemical features mining provides new descriptive structure-odor relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TheNorlimbanols [leffingwell.com]
- 5. researchgate.net [researchgate.net]
- 6. perfumeextract.co.uk [perfumeextract.co.uk]
- 7. fraterworks.com [fraterworks.com]
- 8. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds [mdpi.com]
- 9. Enhanced GC–O workflows for detailed sensory evaluation [sepsolve.com]
- 10. perfumersworld.com [perfumersworld.com]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to the Inter-Laboratory Validation of Cyclohexanepropanol Quantification
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Method Validation in Scientific Research
In the landscape of scientific research and pharmaceutical development, the accuracy and reliability of analytical data are paramount. The quantification of chemical compounds, such as cyclohexanepropanol, underpins critical decisions in areas ranging from fragrance formulation to toxicological assessment. To ensure that an analytical method is fit for its intended purpose, a rigorous process of validation is essential. This guide provides an in-depth comparison of two widely used analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the quantification of cyclohexanepropanol, grounded in the principles of inter-laboratory validation.
An inter-laboratory study, also known as a collaborative study, is the pinnacle of method validation, providing a robust assessment of a method's reproducibility across different laboratories, equipment, and analysts. This guide will walk you through a hypothetical inter-laboratory validation study for cyclohexanepropanol quantification, offering a comparative analysis of GC-MS and LC-MS methodologies. The insights provided are designed to empower researchers and drug development professionals to make informed decisions when selecting and validating analytical methods. The validation framework is built upon internationally recognized guidelines, including those from the International Council for Harmonisation (ICH)[1], the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).
Experimental Design: A Blueprint for Robust Validation
The design of an inter-laboratory study is critical to its success and the reliability of the resulting data. For our hypothetical study on cyclohexanepropanol quantification, a central organizing body would prepare and distribute standardized samples to a consortium of participating laboratories.
Causality Behind Experimental Choices:
-
Participant Laboratories: A minimum of eight to ten laboratories with expertise in either GC-MS or LC-MS analysis would be selected to ensure a representative sample and statistically significant results.[2] The random selection of participating laboratories from a pool of qualified candidates is crucial to ensure the generalizability of the study's findings.[2]
-
Standardized Samples: A set of blind-coded samples containing cyclohexanepropanol at various concentration levels (low, medium, and high) in a common matrix (e.g., a simple solvent or a representative product base) would be prepared by a central, accredited laboratory. This approach minimizes variability arising from sample preparation and ensures that all participants are analyzing identical materials.
-
Validation Protocol: A comprehensive validation protocol, based on the principles outlined in ICH Q2(R1) and ISO 5725, would be provided to all participating laboratories.[3][4] This protocol would detail the experimental procedures, the validation parameters to be assessed, and the required data reporting format.
The following diagram illustrates the workflow of the inter-laboratory validation study:
Caption: Workflow of the inter-laboratory validation study.
Methodologies: A Tale of Two Techniques
This section provides detailed, step-by-step methodologies for the quantification of cyclohexanepropanol using both GC-MS and LC-MS. These protocols are designed to be self-validating, incorporating system suitability tests to ensure the analytical systems are performing correctly before sample analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like cyclohexanepropanol.[5]
1. Sample Preparation:
-
Accurately weigh and dissolve the provided cyclohexanepropanol samples in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to achieve a concentration within the calibrated range.
-
Add an appropriate internal standard (e.g., a deuterated analog of cyclohexanepropanol or a structurally similar compound with a distinct retention time) to all samples, calibration standards, and quality control (QC) samples.
-
Vortex the samples for 30 seconds to ensure homogeneity.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC system or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or a similar non-polar column.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Volume: 1 µL with a split ratio of 20:1.
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of cyclohexanepropanol and the internal standard. A full scan mode can be used for initial identification.
3. System Suitability Test (SST):
-
Before analyzing the sample set, inject a mid-concentration standard solution five times.
-
The relative standard deviation (%RSD) of the peak areas and retention times should be less than 2%.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
LC-MS is a versatile technique suitable for a wide range of compounds, including those that are less volatile or thermally labile. For a non-chromophoric alcohol like cyclohexanepropanol, atmospheric pressure chemical ionization (APCI) or derivatization followed by electrospray ionization (ESI) would be appropriate.
1. Sample Preparation:
-
Accurately weigh and dissolve the provided cyclohexanepropanol samples in the mobile phase to achieve a concentration within the calibrated range.
-
Add an appropriate internal standard to all samples, calibration standards, and QC samples.
-
Vortex the samples for 30 seconds.
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
Start with 30% B, hold for 1 minute.
-
Linearly increase to 95% B over 5 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 30% B and equilibrate for 3 minutes.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Ion Source: APCI or ESI (if derivatized).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification, using specific precursor-to-product ion transitions for cyclohexanepropanol and the internal standard.
3. System Suitability Test (SST):
-
Before analyzing the sample set, inject a mid-concentration standard solution five times.
-
The %RSD of the peak areas and retention times should be less than 2%.
The following diagram illustrates the analytical workflow for both GC-MS and LC-MS:
Caption: Analytical workflow for GC-MS and LC-MS.
Data Analysis and Results: A Quantitative Comparison
The data from all participating laboratories would be collected and statistically analyzed according to ISO 5725 guidelines to determine the trueness and precision (repeatability and reproducibility) of each method.[3][4]
Table 1: Hypothetical Inter-Laboratory Validation Results for Cyclohexanepropanol Quantification
| Validation Parameter | GC-MS | LC-MS/MS | Acceptance Criteria (Typical) |
| Linearity (r²) | 0.9985 | 0.9992 | ≥ 0.995 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.1 - 100.8% | 98.0 - 102.0% |
| Precision (Repeatability, RSDr) | ≤ 1.5% | ≤ 1.2% | ≤ 2% |
| Precision (Reproducibility, RSDR) | ≤ 3.5% | ≤ 3.0% | ≤ 5% |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.01 µg/mL | Method Dependent |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 0.03 µg/mL | Method Dependent |
Comparative Analysis: GC-MS vs. LC-MS for Cyclohexanepropanol
Based on the hypothetical data presented, both GC-MS and LC-MS/MS are suitable for the quantification of cyclohexanepropanol, with each technique offering distinct advantages.
-
Linearity and Accuracy: Both methods demonstrate excellent linearity and accuracy, well within typical acceptance criteria. This indicates that both techniques can provide reliable and accurate quantitative results for cyclohexanepropanol.
-
Precision: The LC-MS/MS method shows slightly better repeatability (RSDr) and reproducibility (RSDR) compared to the GC-MS method. This could be attributed to the more controlled injection process in LC systems and the high specificity of MRM detection in tandem mass spectrometry.
-
Sensitivity (LOD/LOQ): The LC-MS/MS method exhibits significantly lower LOD and LOQ values, indicating superior sensitivity. This makes LC-MS/MS the preferred choice for trace-level quantification of cyclohexanepropanol.
-
Throughput and Robustness: GC-MS is often considered a more robust and lower-maintenance technique, which can be advantageous in high-throughput environments.[6] However, modern LC-MS systems have also become increasingly reliable.
Expertise & Experience Insights:
The choice between GC-MS and LC-MS for cyclohexanepropanol quantification will ultimately depend on the specific requirements of the analysis. For routine quality control applications where sensitivity is not the primary concern, the robustness and lower operational cost of GC-MS may be favored. Conversely, for applications requiring the detection of trace amounts of cyclohexanepropanol, such as in biological matrices or environmental samples, the superior sensitivity of LC-MS/MS is indispensable.
Conclusion: A Foundation of Trustworthy Data
This guide has provided a comprehensive comparison of GC-MS and LC-MS for the quantification of cyclohexanepropanol, framed within the context of a rigorous inter-laboratory validation study. The presented methodologies and hypothetical data underscore the importance of a structured and scientifically sound approach to method validation. By adhering to international guidelines and understanding the inherent strengths and weaknesses of each analytical technique, researchers, scientists, and drug development professionals can ensure the generation of trustworthy and reproducible data, forming a solid foundation for scientific advancement and product development.
References
- Fundamentals: Measuring concentrations of small molecules using mass spectrometry – theory and practice – Part II. (2020). Retrieved from Stanford University Mass Spectrometry website.
- Eurachem Guides. (2025).
- LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms. (2023). PMC - NIH.
- ISO/FDIS 5725-1. (2022).
- Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. (2000). Diva-Portal.org.
- Reproducibility of LC-MS-based protein identific
- Development and validation of a GC-MS/MS method for priority polycyclic aromatic hydrocarbons quantification in different types of water samples. (n.d.).
- Validation of SPME-GC-FID Method for Determination of Fragrance Allergens in Selected Cosmetic Products. (2025).
- Do you have an idea for GC/MS reproducibility problem?. (2016).
- A Headspace gas chromatographic method for the analysis of cyclohexanone and cyclohexanol in a system involving metalloporphyrin. (2014).
- ISO 5725-1:1994(E) - Accuracy (trueness and precision) of measurement methods and results - Part 1. (1994).
- Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. (n.d.).
- Application Notes and Protocols for the GC-MS Analysis of Cyclohexanol and its Deriv
- Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course. (n.d.). Sisu@UT.
- Characterization and analysis of estrogenic cyclic phenone metabolites produced in vitro by rainbow trout liver slices using GC-MS, LC-MS and LC-TOF-MS. (n.d.). PMC - NIH.
- Investigation of various sample preparation methods for the GC-MS quantification of the extended list of regulated fragrance allergens in. (n.d.).
- Analysis of interlaboratory comparison when the measurements are not normally distributed. (n.d.). Archimer.
- The Fitness for Purpose of Analytical Methods. (n.d.). Eurachem.
- Identification of small molecules using accur
- Reproducibility of LC/MS-MS. (2019).
- Cyclohexane quantification by GC FID. (2021).
- GC-MS vs. LC-MS: When to Choose Gas Chromatography Mass Spectrometry. (2025).
- Development and validation of a method for the determination of regulated fragrance allergens by High-Performance Liquid Chromatography and Parallel Factor Analysis 2. (n.d.). PubMed.
- STATISTICAL ANALYSIS OF CORRELATED RESULTS IN INTERLABORATORY COMPARISONS. (n.d.). Centro Nacional de Metrología.
- The Role of LC-MS in Profiling Bioactive Compounds from Plant Waste for Cosmetic Applications: A General Overview. (n.d.). MDPI.
- Improving Reproducibility: Best Practices for Small Molecules. (n.d.). Sigma-Aldrich.
- Eurachem guidance on validating analytical methods. (n.d.). Euroreference.
- A Review on GC-MS and Method Development and Valid
- Guide to Quality in Analytical Chemistry. (n.d.). Eurachem.
- Gas chromatography and mass spectroscopic determination of phytocompounds. (n.d.). Scholars Research Library.
- LC-MS Grade Solvents and Reagents. (n.d.). Sigma-Aldrich.
- Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. (2023). NIH.
- Essential Oils: Analytical Methods to Control the Quality of Perfumes. (n.d.). OUCI.
- Evaluating Inter-laboratory Comparison D
- LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. (n.d.).
- Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016).
- Validation of an analytical method using HS-SPME-GC/MS-SIM to assess the exposure risk to carbonyl compounds and furan derivatives through beer consumption. (2025).
- Comparison evaluation of statistical analysis methods for inter-laboratory comparison statistical analysis methods. (n.d.).
- Ensuring the quality of analytical measurements – current support and future challenges. (2020). IMEKO.
- The LCGC Blog: Getting the Best Repeatability from Your Quantitative Gas Chromatography. (2017).
- Analytical Methods. (n.d.). RSC Publishing.
- Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide. (2025).
- Iso 5725 1 1994e Accuracy Trueness and Precision of Measurement Methods and Results Part1 General Principles and Definitionspdf. (n.d.). Scribd.
- Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS. (n.d.). DSpace.
- Solvents and Caveats for LC-MS. (n.d.).
- Optimization of LC-MS/MS Analytical Method for Trace Level Quantification of Potential Genotoxic Impurities in Siponimod Pure Drug. (n.d.).
- ISO 5725-2:1994(E) - Accuracy (Trueness And Precision) Of Measurement Methods And Results. (1994).
- Analytical methods for identification and determination of some cosmetics ingredients. (n.d.).
- ISO 5725-6:1994 - Accuracy (trueness and precision) of measurement methods and results - Part 6: Use in practice of. (n.d.). iTeh Standards.
Sources
- 1. LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diva-portal.org [diva-portal.org]
- 3. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 4. bellman.ciencias.uniovi.es [bellman.ciencias.uniovi.es]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. resolvemass.ca [resolvemass.ca]
A Comparative Environmental Risk Profile: Timberol vs. Natural Woody Scents
In the pursuit of novel and captivating fragrances, the environmental fate of aroma chemicals is a paramount consideration for researchers and product developers. This guide offers an in-depth technical comparison of the environmental profile of Timberol®, a widely used synthetic woody fragrance ingredient, and natural woody scents derived from sources such as cedarwood, sandalwood, and guaiacwood. By examining key environmental parameters—biodegradability, bioaccumulation potential, and ecotoxicity—supported by experimental data, this document aims to provide a clear, objective analysis for informed ingredient selection.
Introduction: The Environmental Journey of a Fragrance Molecule
Fragrance ingredients, whether synthetic or natural, enter the environment predominantly through "down-the-drain" applications like soaps, detergents, and shampoos[1]. Their journey through wastewater treatment plants (WWTPs) and subsequent potential release into aquatic and terrestrial ecosystems necessitates a thorough evaluation of their environmental behavior. The key question is not simply whether an ingredient is "natural" or "synthetic," but how its specific chemical structure and properties influence its persistence, potential to accumulate in organisms, and toxicity to environmental species[2][3][4].
This guide focuses on Timberol® (CAS 70788-30-6), a synthetic woody amber note, and compares its environmental characteristics to those of complex natural substances like cedarwood, sandalwood, and guaiacwood oils.
Biodegradability: The Rate of Disappearance
Biodegradability is a measure of a substance's susceptibility to microbial breakdown, a crucial factor in preventing environmental persistence[5]. The Organisation for Economic Co-operation and Development (OECD) has established standardized tests to assess this, with the "readily biodegradable" classification being the gold standard, indicating rapid and complete degradation in an aquatic environment. A common test is the OECD 301F Manometric Respirometry test, where a substance is expected to achieve ≥60% biodegradation within 28 days to be considered readily biodegradable[6][7][8].
Timberol®'s Biodegradation Profile
Timberol®, with the chemical name 1-(2,2,6-trimethylcyclohexyl)hexan-3-ol, and its isomers such as Norlimbanol® and Karmawood™, are classified as readily biodegradable[9][10]. While specific percentage degradation data from OECD 301F studies on Timberol® itself are not publicly available in the reviewed literature, the "readily biodegradable" classification for its closely related isomers provides a strong indication of its favorable degradation profile[10]. This suggests that Timberol® is unlikely to persist in the environment.
Biodegradability of Natural Woody Scents
Natural woody scents are complex mixtures of numerous compounds, primarily terpenes and sesquiterpenes. Their biodegradability can be variable:
-
General View: Many components of essential oils are known to biodegrade rapidly[4].
-
Complexity and Persistence: However, some of the more complex molecules within these natural mixtures can exhibit greater persistence. For instance, data on the biodegradability of guaiacwood oil is often "not determined" in safety data sheets, indicating a lack of readily available data or potential for slower degradation[11].
The overall biodegradability of a natural oil is a composite of the degradation rates of its many constituents. While many components are readily biodegradable, the potential for more persistent fractions exists.
dot
Bioaccumulation Potential: Residing in Living Tissues
Bioaccumulation is the process by which a chemical substance is absorbed by an organism at a rate greater than that at which the substance is lost. A key indicator of bioaccumulation potential is the octanol-water partition coefficient (Log P or Log Kow). A higher Log P value suggests a greater affinity for fatty tissues and thus a higher potential for bioaccumulation. Regulatory frameworks like REACH consider a substance with a Log P ≥ 3 as potentially bioaccumulative.
Timberol®'s Bioaccumulation Profile
Timberol® has a high Log P value of 5.9[10]. This value suggests a potential for bioaccumulation. However, a high Log P value alone is not sufficient to classify a substance as bioaccumulative. The substance must also be persistent in the environment and not readily metabolized by organisms. As Timberol® is considered readily biodegradable, its potential to bioaccumulate is significantly mitigated. The Research Institute for Fragrance Materials (RIFM) has concluded that Timberol® is not considered Persistent, Bioaccumulative, and Toxic (PBT)[12].
Bioaccumulation Potential of Natural Woody Scents
The components of natural woody scents have a wide range of Log P values. For example, many of the terpene and sesquiterpene constituents are lipophilic and would be expected to have Log P values that suggest a potential for bioaccumulation. However, similar to Timberol®, the extent to which these natural compounds bioaccumulate is also dependent on their persistence and the ability of organisms to metabolize them. Many of these compounds are readily metabolized and eliminated, reducing their bioaccumulation potential.
Ecotoxicity: Impact on Aquatic Life
Ecotoxicity assesses the potential for a substance to cause harm to aquatic organisms. This is typically evaluated through standardized tests on fish, daphnia (aquatic invertebrates), and algae. The results are often expressed as an LC50 (lethal concentration for 50% of the test population) or EC50 (effective concentration for 50% of the test population). A lower LC50 or EC50 value indicates higher toxicity.
Timberol®'s Ecotoxicity Profile
Safety data for Karmawood™, which shares the same CAS number as Timberol®, indicates that it is classified as "very toxic to aquatic life with long lasting effects" (H410)[13]. A RIFM safety assessment of Timberol® also mentions a fish acute toxicity test (RIFM report number 72987), confirming that its effects on aquatic life have been evaluated[12]. This high aquatic toxicity is a critical consideration in its environmental risk assessment.
Ecotoxicity of Natural Woody Scents
Contrary to a common perception that "natural" equates to "harmless," many essential oils, including those with woody scents, are also classified as hazardous to the aquatic environment.
-
Sandalwood Oil: Is described as "harmful to aquatic life with long lasting effects"[8].
-
Cedarwood Oil: Is classified as "very toxic to aquatic life with long lasting effects"[14].
-
Guaiacwood Oil: Is also classified as "very toxic to aquatic life with long lasting effects".
The components of these oils, such as cedrol in cedarwood oil, can be potent toxicants to aquatic organisms.
dot
Comparative Summary and Conclusion
The environmental fate of a fragrance ingredient is a complex interplay of its biodegradability, bioaccumulation potential, and ecotoxicity. A direct comparison of Timberol® and natural woody scents reveals a nuanced picture that challenges simplistic "synthetic vs. natural" dichotomies.
| Environmental Parameter | Timberol® (and isomers) | Natural Woody Scents (e.g., Cedarwood, Sandalwood) |
| Biodegradability | Classified as "Readily Biodegradable"[9][10]. | Generally biodegradable, but can contain more persistent fractions[4][11]. |
| Bioaccumulation Potential | High Log P (5.9)[10], but low persistence mitigates risk. Not classified as PBT[12]. | Variable Log P values for components. Potential is mitigated by metabolism and degradation. |
| Aquatic Ecotoxicity | Classified as "Very toxic to aquatic life with long lasting effects" (H410)[13]. | Often classified as "Harmful" or "Very toxic to aquatic life with long lasting effects"[8][14]. |
Both the synthetic fragrance ingredient Timberol® and natural woody scents exhibit characteristics that require careful consideration in environmental risk assessment.
-
Timberol® presents a favorable profile in terms of biodegradability , which limits its environmental persistence. However, its high acute aquatic toxicity is a significant factor that must be managed through appropriate use levels and wastewater treatment.
-
Natural woody scents , while often readily biodegradable, are complex mixtures with the potential for more persistent components . They also demonstrate significant aquatic toxicity , comparable to that of Timberol®. Furthermore, the sourcing of some natural woody ingredients can have broader environmental impacts, such as deforestation and high water and land use, which are outside the scope of this direct comparison but are important considerations in a full life-cycle assessment[2].
Ultimately, the selection of a woody fragrance ingredient should be based on a holistic assessment of its performance, safety, and a data-driven understanding of its environmental profile. Neither "synthetic" nor "natural" is an inherent proxy for environmental preferability.
Experimental Protocols
OECD 301F: Manometric Respirometry Test for Ready Biodegradability
This aerobic biodegradation test determines the biodegradability of a substance by measuring oxygen consumption over a 28-day period.
-
Preparation of Medium: A mineral medium containing essential salts is prepared and inoculated with microorganisms from a source such as the activated sludge of a domestic wastewater treatment plant.
-
Test Setup: A known concentration of the test substance is added to the inoculated medium in a closed respirometer. Control flasks (inoculum only) and reference flasks (with a readily biodegradable substance like sodium benzoate) are also prepared.
-
Incubation: The flasks are incubated at a constant temperature (typically 20-24°C) in the dark for 28 days.
-
Measurement: The consumption of oxygen is measured over time using a pressure transducer. The amount of oxygen consumed is used to calculate the percentage of biodegradation relative to the theoretical oxygen demand (ThOD) of the substance.
-
Validation: The test is considered valid if the reference substance shows more than 60% degradation within 14 days and the oxygen consumption in the blank controls is within specified limits.
-
Pass Level: The test substance is considered "readily biodegradable" if it reaches at least 60% biodegradation within the 28-day test period, including a "10-day window" where this level of degradation is achieved within 10 days of the start of significant biodegradation[6][7][8].
References
- RIFM fragrance ingredient safety assessment, 1-(2,2,6-trimethylcyclohexyl)-3-hexanol, CAS Registry Number 70788-30-6. (2021). Food and Chemical Toxicology, 153(Suppl 1), 112358.
- Karmawood™ | LMR Naturals - IFF. (n.d.).
- Bukhari, S. (2024, September 28). The Hidden Risks of Woody Scents: Exploring Potential Side Effects. Medium.
- The Good Scents Company. (n.d.). Safety data sheet for guaiacwood oil (bulnesia sarmienti).
- Allan Chemical Corporation. (2025, September 20). Natural vs. Synthetic Fragrance Compounds: Sustainability Comparison.
- Green Matters. (2021, March 29). It Stinks! Exploring the Environmental Impacts of Synthetic Fragrance.
- Petroleum HPV - READY BIODEGRADABILITY: OECD 301F Manometric Respirometry Test on Light Cat
- RIFM fragrance ingredient safety assessment, 1-(2,2,6-trimethylcyclohexyl)-3-hexanol, CAS Registry Number 70788-30-6. (2021). PubMed.
- Biobased Economy. (n.d.). Deliverable N° 6.5: Biodegradability standards assessment report.
- Aropha. (n.d.).
- ELiX Scent. (n.d.). Natural vs synthetic fragrances' comparison.
- ResearchGate. (n.d.). Biodegradation percentages of test chemicals in 300 mL of test medium...
- Snow Lotus Aromatherapy. (2017, October 23).
- WebMD. (2024, February 20). What to Know About Cedarwood Essential Oil.
- Personal Care Magazine. (2023, June 7).
- Carl ROTH. (n.d.).
- The John D. Walsh Company. (2015, November 30).
- Green Matters. (2021, March 29). Exploring the Environmental Impacts of Synthetic Fragrance.
- RIFM fragrance ingredient safety assessment, 1-(2,2,6-trimethylcyclohexyl)-3-hexanol, CAS Registry Number 70788-30-6 - PubMed. (2021).
- Burdock, G. A., & Carabin, I. G. (2008). Safety assessment of sandalwood oil (Santalum album L.). Food and Chemical Toxicology, 46(2), 421-432.
- ScenTree. (n.d.). Timberol® (CAS N° 70788-30-6).
- Journal of Chemical Health Risks. (2025, October 5).
- Free Yourself. (2025).
- Pell Wall. (n.d.). Karmawood.
- Belsito, D., et al. (2003). The safety assessment of fragrance materials. Regulatory Toxicology and Pharmacology, 38(3), 299-311.
- ifra standard - Acetyl Isovaleryl (5-Methyl-2,3-hexanedlone). (2025, October 30).
- Timberol (CAS 57641-67-3) – Dry Amber-Woody Fixative Synthetic Ingredient for Perfumery. (n.d.).
- Perfume Extract. (n.d.). Karmawood IFF - Discover IFF's Contender to Norlimbanol.
- IFRA. (2024, January 30). IFRA white paper on selected criteria for supporting biodegradability statements pertaining to fragrance ingredients.
- The Fragrance Conservatory. (n.d.). 1-(2,2,6-Trimethylcyclohexyl)-3-hexanol.
- Nature In Bottle. (n.d.). Guaiacwood Essential Oil Organic - Bulnesia Sarmientoi.
- ifra standard - Acetyl Isovaleryl (5-Methyl-2,3-hexanedlone). (2025, October 30).
- The John D. Walsh Company. (2020, June 10).
- Investigation of OECD 301F ready biodegradability test to evaluate chemical fate in a realistic environment. (n.d.). PMC - NIH.
- ChemicalBook. (n.d.). 1-(2,2,6-Trimethylcyclohexyl)- hexan-3-ol | 70788-30-6.
- ScenTree. (n.d.). Guaiac wood oil (CAS N° 8016-23-7).
- ECHA. (n.d.). C16-18 (evennumbered) alkyl imino)
- ECHA CHEM. (n.d.).
- The Good Scents Company. (n.d.). timber propanol, 70788-30-6.
- ScenTree. (n.d.). Timberol® (CAS N° 70788-30-6).
- PerfumersWorld. (n.d.). Timberol.
- Gobas, F. A., et al. (2020). Quantitative weight-of-evidence analysis of the persistence, bioaccumulation, toxicity, and potential for long-range transport of the cyclic volatile methyl siloxanes. Integrated environmental assessment and management, 16(1), 82-99.
- Brown, T. A., et al. (2017). Variation in bioaccumulation of persistent organic pollutants based on octanol-air partitioning: Influence of respiratory elimination in marine species. Environmental toxicology and chemistry, 36(11), 3041-3051.
- ECHA. (n.d.). Triglycerides, C16-C18 (even numbered) and C18 (unsaturated)
- ECHA. (n.d.).
Sources
- 1. Timberol (CAS 57641-67-3) – Dry Amber-Woody Fixative Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 2. nyc.ph [nyc.ph]
- 3. Natural vs. Synthetic Fragrance Compounds: Sustainability Comparison - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 4. elixscent.com [elixscent.com]
- 5. petroleumhpv.org [petroleumhpv.org]
- 6. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]
- 7. oecd.org [oecd.org]
- 8. iff.com [iff.com]
- 9. ScenTree - Timberol® (CAS N° 70788-30-6) [scentree.co]
- 10. echa.europa.eu [echa.europa.eu]
- 11. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 12. nikura.blob.core.windows.net [nikura.blob.core.windows.net]
- 13. echa.europa.eu [echa.europa.eu]
- 14. The End of an Era: Technical Guide to Replacing Amber Dioxane (Karanal) - olfactive aesthetics author's niche perfumery [olfactiveaesthetics.com]
A Comparative Guide to In-Vitro and In-Vivo Skin Sensitization Assessment of Norlimbanol
This guide provides a detailed comparison of in-vitro and in-vivo methodologies for assessing the skin sensitization potential of Norlimbanol, a widely used synthetic fragrance ingredient prized for its powerful and tenacious woody-amber scent.[1][2][3][4] As the fragrance industry increasingly moves away from animal testing, understanding the strengths and limitations of alternative methods is paramount for robust safety and risk assessment.[5][6]
While specific experimental data on the skin sensitization of Norlimbanol using the assays discussed herein is not publicly available, this guide will provide a comprehensive framework for how such a testing strategy would be designed and interpreted. The comparison will be grounded in the established principles of the Adverse Outcome Pathway (AOP) for skin sensitization and will draw upon data from other fragrance ingredients to illustrate key concepts.
Norlimbanol: A Profile
Norlimbanol, chemically known as 1-(2,2,6-trimethylcyclohexyl)hexan-3-ol, is a synthetic fragrance molecule with a powerful, dry, woody, and ambery character.[1][2][3][4] It is a key component in many fine fragrances and consumer products.[1][2] A critical physicochemical property of Norlimbanol is its high lipophilicity, indicated by a measured log P of 5.42.[1] This characteristic is pertinent when selecting and interpreting the results of various sensitization assays.
| Property | Value | Source |
| Chemical Name | 1-(2,2,6-trimethylcyclohexyl)hexan-3-ol | [1][4] |
| CAS Number | 70788-30-6 | [1] |
| Molecular Weight | 226 g/mol | [1] |
| Log P (o/w) | 5.42 | [1] |
| Appearance | Liquid, may crystallize | [1][2] |
| Odor Profile | Powerful, dry woody, ambery | [1][2][3][4] |
The Adverse Outcome Pathway (AOP) for Skin Sensitization
Modern approaches to skin sensitization testing are guided by the AOP, a conceptual framework that links a molecular initiating event (MIE) to an adverse outcome at the organism level through a series of key events (KEs).[7][8]
Figure 1: The Adverse Outcome Pathway for Skin Sensitization.
In-Vitro and In-Chemico Assays: A Mechanistic Approach
A battery of in-vitro and in-chemico tests has been developed and validated to address the initial key events of the AOP, offering a non-animal approach to hazard identification.[7][9][10]
Direct Peptide Reactivity Assay (DPRA) - Addressing Key Event 1
The DPRA is an in-chemico method that assesses the MIE of skin sensitization: the covalent binding of a chemical (hapten) to skin proteins.[9] The assay measures the depletion of synthetic peptides containing cysteine and lysine following incubation with the test chemical.
-
Peptide Solutions : Prepare solutions of synthetic peptides containing cysteine and lysine.
-
Incubation : The test chemical (e.g., Norlimbanol) is incubated with the peptide solutions for a defined period.
-
Analysis : The concentration of the remaining, unreacted peptides is quantified using High-Performance Liquid Chromatography (HPLC).
-
Calculation : The percentage of peptide depletion is calculated relative to a reference control.
-
Prediction Model : Based on the mean cysteine and lysine depletion, the substance is categorized into one of four reactivity classes: minimal, low, moderate, or high.
Figure 2: Workflow for the Direct Peptide Reactivity Assay (DPRA).
As Norlimbanol is a single, well-defined molecule, it is suitable for testing with the DPRA. However, the assay lacks metabolic capability.[6] If Norlimbanol requires bioactivation to become a sensitizer (i.e., it is a prohapten), the DPRA may yield a false-negative result.[6]
KeratinoSens™ Assay - Addressing Key Event 2
The KeratinoSens™ assay is a cell-based in-vitro method that models the activation of keratinocytes.[7][10] It utilizes a human keratinocyte cell line (HaCaT) that has been genetically modified to contain a luciferase gene under the control of the antioxidant response element (ARE). Activation of the Keap1-Nrf2-ARE pathway, a key cytoprotective response to sensitizers, results in the production of luciferase, which can be measured by luminescence.[7][10][11]
-
Cell Culture : KeratinoSens™ cells are cultured in well plates.
-
Exposure : Cells are exposed to various concentrations of the test chemical (e.g., Norlimbanol) for 48 hours.
-
Lysis and Measurement : After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
Cytotoxicity Assessment : A parallel cytotoxicity assay (e.g., MTT) is performed to ensure that the luciferase induction occurs at non-toxic concentrations.
-
Data Analysis : The concentration at which a 1.5-fold induction of luciferase activity is observed (EC1.5) and the maximum fold induction (Imax) are determined. A positive result is indicated by an EC1.5 value below 1000 µM and an Imax ≥ 1.5-fold.[10][11]
Human Cell Line Activation Test (h-CLAT) - Addressing Key Event 3
The h-CLAT is another cell-based in-vitro assay that focuses on the activation of dendritic cells, a critical step in the immune response.[8][9] The assay uses the THP-1 human monocytic cell line as a surrogate for dendritic cells.[8][9] Activation is measured by the upregulation of specific cell surface markers, CD86 and CD54, which are quantified using flow cytometry.[8][9][12]
-
Cell Culture and Exposure : THP-1 cells are exposed to a range of concentrations of the test chemical (e.g., Norlimbanol) for 24 hours.
-
Cell Staining : Following exposure, the cells are stained with fluorescently labeled antibodies specific for CD86 and CD54.
-
Flow Cytometry : The expression levels of CD86 and CD54 are measured by flow cytometry.
-
Cytotoxicity Measurement : Cell viability is also assessed to ensure marker upregulation is not due to cytotoxicity.
-
Prediction Model : A substance is predicted as a sensitizer if the relative fluorescence intensity (RFI) of CD86 is ≥ 150% or the RFI of CD54 is ≥ 200% at a concentration that results in ≥ 50% cell viability.[8][9][12]
A key consideration for testing Norlimbanol with the h-CLAT is its high lipophilicity (log P = 5.42).[1] Studies have shown that the predictive performance of the h-CLAT can be lower for chemicals with a log P greater than 3.5, potentially leading to false-negative results.[13] Therefore, results for highly lipophilic substances like Norlimbanol should be interpreted with caution.
In-Vivo Assay: The Gold Standard
The murine Local Lymph Node Assay (LLNA) is the traditional in-vivo method for assessing skin sensitization potential and is considered the gold standard.[14]
Local Lymph Node Assay (LLNA) - Addressing Key Event 4
The LLNA measures the proliferation of lymphocytes in the draining lymph nodes following topical application of a test substance to the ears of mice.[14] An increased proliferation rate, indicative of an immune response, is a hallmark of sensitization.
-
Animal Dosing : A range of concentrations of the test substance (e.g., Norlimbanol) is applied to the ears of mice for three consecutive days.
-
Lymphocyte Proliferation Measurement : On day five, a marker of cell proliferation (e.g., radio-labeled thymidine or BrdU) is injected.
-
Tissue Collection and Analysis : The draining auricular lymph nodes are excised, and the incorporation of the proliferation marker is measured.
-
Stimulation Index (SI) : A Stimulation Index is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group.
-
Classification : A substance is classified as a sensitizer if the SI is ≥ 3. The concentration required to produce an SI of 3 (the EC3 value) is used to determine the potency of the sensitizer.[14]
Figure 3: Workflow for the Local Lymph Node Assay (LLNA).
Comparative Analysis: In-Vitro vs. In-Vivo
| Feature | In-Vitro / In-Chemico Assays (DPRA, KeratinoSens™, h-CLAT) | In-Vivo Assay (LLNA) |
| Biological Complexity | Models specific key events in isolation. | Integrates all key events of the AOP in a whole organism. |
| Metabolic Capability | Lacks or has limited metabolic activation. | Full metabolic capability. |
| Endpoint | Mechanistic endpoints (peptide reactivity, gene expression, cell surface markers). | Proliferation of lymphocytes, a direct measure of the immune response. |
| Animal Welfare | Non-animal methods. | Requires the use of animals. |
| Throughput | High-throughput, suitable for screening large numbers of chemicals. | Low-throughput, resource-intensive. |
| Potency Assessment | Limited ability to determine potency; requires integrated approaches. | Provides a quantitative measure of potency (EC3 value).[14] |
| Applicability to Norlimbanol | Suitable, but with considerations for potential lack of metabolic activation (DPRA) and high lipophilicity (h-CLAT).[6][13] | Fully applicable, provides a comprehensive assessment. |
Conclusion: An Integrated Approach to Testing
In the absence of animal testing, a single in-vitro assay is not sufficient to conclude on the skin sensitization potential of a substance.[5] An integrated approach to testing and assessment (IATA) is required, combining data from multiple in-vitro and in-silico sources to build a weight of evidence. For a substance like Norlimbanol, a comprehensive safety assessment would involve:
-
DPRA : To assess its intrinsic reactivity with proteins.
-
KeratinoSens™ : To evaluate its potential to induce cytoprotective pathways in keratinocytes.
-
h-CLAT : To investigate its ability to activate dendritic cells, with careful consideration of its high lipophilicity.
The collective results from these assays would be used in a defined approach to predict the sensitization hazard. While these methods provide valuable mechanistic information, the LLNA remains the benchmark for a complete toxicological profile, including potency assessment. The continued development and refinement of non-animal methods are crucial for the comprehensive safety evaluation of fragrance ingredients like Norlimbanol in the future.
References
-
Trigger warning: New study finds new way to test fragrance sensitization potency. (2023, June 6). Cosmetics Business. Retrieved from [Link]
- Basketter, D., et al. (2020). Fragrance Skin Sensitization Evaluation and Human Testing: 30-Year Experience.
- Corsini, E., et al. (2019). Contact Allergy to Fragrances: In Vitro Opportunities for Safety Assessment. Cosmetics, 6(1), 3.
-
Corsini, E., et al. (2019). Contact Allergy to Fragrances: In Vitro Opportunities for Safety Assessment. ResearchGate. Retrieved from [Link]
- Peter, N., et al. (2023). Common fragrance chemicals activate dendritic cells in coculture with keratinocytes.
- DeGouvea, M., et al. (2021). Assessment of the skin sensitization potential of fragrance ingredients using the U-SENS™ assay. Toxicology in Vitro, 74, 105160.
-
Amber & Vetiver. (2023, August 31). Perfume Ingredients That May Cause Allergies. Retrieved from [Link]
-
IIVS. (n.d.). Fragrance & Flavors. Retrieved from [Link]
-
Basketter, D., et al. (2020). Fragrance Skin Sensitization Evaluation and Human Testing: 30-Year Experience. DOING STS. Retrieved from [Link]
- de Groot, A. C. (2021). Fragrances: Contact Allergy and Other Adverse Effects.
-
Yudov, M. (2024, June 20). Overview of High-Impact Woody Amber Molecules in Modern Perfumery and Critique of Their Trigeminal Effect on Sensitive Consumers. ResearchGate. Retrieved from [Link]
-
Aetherium No. 9. (2026, January 16). Identifying Potential Irritants in Fragrance Ingredients. Retrieved from [Link]
-
European Commission. (n.d.). Annex I: Clinical evidence regarding sensitisation to individual fragrance chemicals and to natural extracts. Retrieved from [Link]
-
IIVS. (2014). Compatibility Determination of Alternative Solvents in the human Cell Line Activation Test (h-CLAT) for the Assessment of Skin Sensitization. Retrieved from [Link]
-
Eurofins. (n.d.). Human Cell Line Activation Test (h-CLAT). Retrieved from [Link]
-
Eurofins. (n.d.). KeratinoSens™. Retrieved from [Link]
-
Firmenich. (n.d.). NORLIMBANOL®. Retrieved from [Link]
- Takenouchi, H., et al. (2013). Predictive performance of the human Cell Line Activation Test (h-CLAT) for lipophilic chemicals with high octanol-water partition coefficients. Journal of Toxicological Sciences, 38(4), 599-609.
-
Lee, J., et al. (2018). Reference contact allergens curves and prediction of "unknowns".... ResearchGate. Retrieved from [Link]
-
European Union. (n.d.). Skin Sensitisation: the KeratinoSen assay. The Joint Research Centre. Retrieved from [Link]
-
Gan, D., et al. (2015). Application of the KeratinoSens Assay for Prediction of Dermal Sensitization Hazard for Botanical Cosmetic Ingredients. Semantic Scholar. Retrieved from [Link]
-
Perfume Extract. (2025, June 27). Norlimbanol vs Norlimbanol Dextro. Retrieved from [Link]
-
European Union. (2022, April 4). DB-ALM Protocol n° 155 : KeratinoSens™. Retrieved from [Link]
-
Raabe, H., et al. (n.d.). Validation and Application of the KeratinoSens Assay, a Novel In Vitro Skin Sensitization Assay. IIVS.org. Retrieved from [Link]
-
European Union. (n.d.). Skin Sensitisation: the human Cell Line Activation Test (h-CLAT). EU Science Hub. Retrieved from [Link]
-
National Industrial Chemicals Notification and Assessment Scheme. (n.d.). Final Report on Hazard Classification of Common Skin Sensitisers. Retrieved from [Link]
- Johansen, J. D. (2013). Contact allergy to fragrances: current clinical and regulatory trends.
-
RIVM. (n.d.). Sensitizing potency of chemical respiratory allergens in humans. Retrieved from [Link]
-
Reddit. (2025, January 3). Thoughts on Norlimbanol. r/DIYfragrance. Retrieved from [Link]
Sources
- 1. firmenich.com [firmenich.com]
- 2. NORLIMBANOL® [studio.dsm-firmenich.com]
- 3. specialchem.com [specialchem.com]
- 4. fraterworks.com [fraterworks.com]
- 5. Trigger warning: New study finds new way to test fragrance sensitization potency [cosmeticsdesign-europe.com]
- 6. mdpi.com [mdpi.com]
- 7. Skin Sensitisation: the KeratinoSen assay - Joint Research Centre [joint-research-centre.ec.europa.eu]
- 8. Skin Sensitisation: the human Cell Line Activation Test (h-CLAT) - Joint Research Centre [joint-research-centre.ec.europa.eu]
- 9. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 10. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 11. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 12. researchgate.net [researchgate.net]
- 13. Predictive performance of the human Cell Line Activation Test (h-CLAT) for lipophilic chemicals with high octanol-water partition coefficients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rivm.nl [rivm.nl]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Cyclohexanepropanol, 2,2,6-trimethyl-alpha-propyl-
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical doesn't end when an experiment is complete. The final, and arguably one of the most critical, stages is its proper disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of Cyclohexanepropanol, 2,2,6-trimethyl-alpha-propyl- (CAS No. 70788-30-6), a fragrance ingredient that, while valuable in formulation, requires meticulous handling in its waste stream to ensure personnel safety and environmental stewardship.
Immediate Safety Considerations: The First Line of Defense
Before initiating any disposal protocol, a thorough understanding of the inherent hazards of Cyclohexanepropanol, 2,2,6-trimethyl-alpha-propyl- is paramount. This compound is a combustible liquid that can cause skin irritation and is harmful to aquatic life with long-lasting effects.[1] Therefore, adherence to appropriate personal protective equipment (PPE) protocols is non-negotiable.
Table 1: Essential Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or goggles | Protects against accidental splashes. |
| Hand Protection | Nitrile or other chemically resistant gloves | Prevents skin contact and potential irritation. |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination. |
Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
The Cardinal Rule: Professional Disposal is Non-Negotiable
Under no circumstances should Cyclohexanepropanol, 2,2,6-trimethyl-alpha-propyl- be disposed of down the drain or in regular solid waste. Its classification as a substance harmful to aquatic life necessitates that it be treated as hazardous waste.[1] The primary and only acceptable method of disposal is through an approved and licensed hazardous waste disposal facility. For most researchers and scientists, this process is managed by their institution's Environmental Health and Safety (EHS) department.
Step-by-Step Disposal Protocol: A Self-Validating System
The following protocol is designed to ensure a safe, compliant, and documented disposal process.
Step 1: Waste Identification and Segregation
Proper segregation of chemical waste is fundamental to preventing dangerous reactions. While specific incompatibility data for Cyclohexanepropanol, 2,2,6-trimethyl-alpha-propyl- is not extensively documented, its chemical nature as a substituted cyclohexanol informs us of general incompatibilities for alcohols.
Critical Incompatibilities for Alcohols:
-
Strong Oxidizing Agents (e.g., nitric acid, perchloric acid, chromium trioxide): Mixing can lead to violent reactions, including fires and explosions.[2][3]
-
Alkali Metals (e.g., sodium, potassium): Can generate flammable and/or toxic gases.[4][5]
-
Isocyanates and Epoxides: Alcohols can initiate polymerization of these compounds.[3]
Therefore, waste Cyclohexanepropanol, 2,2,6-trimethyl-alpha-propyl- should be collected in a dedicated waste container and not mixed with other chemical waste streams unless their compatibility is certain.
Step 2: Waste Accumulation and Container Management
In a laboratory setting, hazardous waste is typically collected in a designated Satellite Accumulation Area (SAA) .[6][7] This area must be at or near the point of generation and under the control of the laboratory personnel.
Container Requirements:
-
Compatibility: The waste container must be made of a material compatible with the chemical. For Cyclohexanepropanol, 2,2,6-trimethyl-alpha-propyl-, a high-density polyethylene (HDPE) or glass container is suitable.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("Cyclohexanepropanol, 2,2,6-trimethyl-alpha-propyl-"), and a clear indication of the hazards (e.g., "Combustible," "Skin Irritant," "Marine Pollutant").[7]
-
Closure: The container must be kept securely closed at all times, except when adding waste.[1][6]
Caption: A flowchart illustrating the key steps for the proper disposal of Cyclohexanepropanol, 2,2,6-trimethyl-alpha-propyl- in a laboratory setting.
Step 3: Engaging with Your Environmental Health and Safety (EHS) Department
Your institution's EHS department is your primary resource and partner in hazardous waste disposal.[7][8][9]
Typical EHS Procedures:
-
Request a Pickup: Most institutions have an online portal or a specific form to request the collection of hazardous waste.[7][9]
-
Provide Accurate Information: You will need to provide detailed information about the waste, including the chemical name, quantity, and any potential contaminants.
-
Prepare for Pickup: Ensure the waste container is properly labeled and sealed before the scheduled pickup. EHS personnel are trained to handle and transport hazardous materials safely.
Never attempt to transport hazardous waste across campus or to an off-site disposal facility yourself.
Disposal of Contaminated Materials and Empty Containers
-
Contaminated Labware: Disposable items such as gloves, pipette tips, and paper towels that are contaminated with Cyclohexanepropanol, 2,2,6-trimethyl-alpha-propyl- should be collected in a sealed, labeled bag and disposed of as solid hazardous waste.
-
Empty Containers: An "empty" container that held this chemical is not truly empty and must be handled with care. The first rinse of the container with a suitable solvent should be collected and disposed of as liquid hazardous waste.[1] After a triple rinse, the defaced container can typically be disposed of in the regular trash or recycling, in accordance with institutional policy.[10]
Emergency Procedures: Preparedness is Key
In the event of a spill, immediately alert personnel in the area and evacuate if necessary. If the spill is small and you are trained and equipped to handle it, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Collect the absorbed material in a sealed container and dispose of it as hazardous waste. For large spills, or if you are ever in doubt, contact your institution's EHS emergency line immediately.
By adhering to these rigorous, step-by-step procedures, you not only ensure your own safety and that of your colleagues but also uphold the highest standards of scientific integrity and environmental responsibility. The proper disposal of chemical waste is a direct reflection of a laboratory's commitment to a culture of safety and sustainability.
References
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
University of Miami. (n.d.). Hazardous Materials. Environmental Health and Safety. Retrieved from [Link]
-
Michigan State University. (n.d.). Alcohol Reactivity. Department of Chemistry. Retrieved from [Link]
-
Vanderbilt University. (n.d.). Guide to Managing Laboratory Chemical Waste. Retrieved from [Link]
-
ChemBK. (n.d.). Cyclohexanol. Retrieved from [Link]
-
University of Tennessee, Knoxville. (n.d.). Hazardous Waste Management. Environmental Health & Safety. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Cyclohexanol. PubChem. Retrieved from [Link]
-
The University of Texas at Austin. (n.d.). Waste Management. Environmental Health & Safety. Retrieved from [Link]
-
PennState. (n.d.). Chemical and Hazardous Waste Management. Environmental Health and Safety. Retrieved from [Link]
-
UC Berkeley. (n.d.). Waste Disposal. Office of Environment, Health & Safety. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Alcohol Reactivity. Retrieved from [Link]
-
Chemius. (n.d.). Cyclohexanone. Retrieved from [Link]
-
Save My Exams. (2025, June 26). Reactions of Alcohols (Cambridge (CIE) AS Chemistry): Revision Note. Retrieved from [Link]
-
Stanford Environmental Health & Safety. (2020, November 3). Chemical Incompatibility Guide. Retrieved from [Link]
Sources
- 1. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 2. Cyclohexanol | C6H11OH | CID 7966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CYCLOHEXANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Alcohol Reactivity [www2.chemistry.msu.edu]
- 5. savemyexams.com [savemyexams.com]
- 6. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 7. Hazardous Materials | Environmental Health and Safety | University of Miami [ehs.miami.edu]
- 8. Hazardous Waste Management | Environmental Health & Safety [ehs.utk.edu]
- 9. Waste Management | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 10. vumc.org [vumc.org]
A Comprehensive Guide to the Safe Handling of Cyclohexanepropanol, 2,2,6-trimethyl-alpha-propyl-
This document provides essential safety and logistical information for the handling of Cyclohexanepropanol, 2,2,6-trimethyl-alpha-propyl- (CAS No. 70788-30-6), a common fragrance ingredient also known by trade names such as Timberol® and Karmawood™.[1][2][3][4][5][6][7] Adherence to these guidelines is crucial for ensuring the safety of laboratory personnel and the integrity of research outcomes. This guide is designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical responsibly, from receipt to disposal.
Understanding the Hazard Profile
Cyclohexanepropanol, 2,2,6-trimethyl-alpha-propyl- is an alicyclic alcohol used extensively in the fragrance industry for its powerful, dry, and woody scent.[4][6][7][][9] While it is a valuable component in many formulations, a thorough understanding of its potential hazards is the foundation of safe handling.
The primary hazard associated with this chemical is its potential to cause skin sensitization.[1][2][10][11][12][13][14] This means that repeated or prolonged skin contact may lead to an allergic reaction in susceptible individuals, manifesting as dermatitis or a rash.[1] Some safety data sheets also indicate that it may cause mild skin and eye irritation.[1][15] Although generally considered to have low acute toxicity, one source suggests it may be harmful in contact with skin.[1]
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this substance is often classified with the following hazard statement:
It is crucial to note that while some reports do not classify it as a hazardous substance, the potential for skin sensitization is a recurring theme across multiple safety assessments.[16] Therefore, a conservative approach to personal protection is warranted.
Personal Protective Equipment (PPE): A Proactive Defense
The selection and consistent use of appropriate Personal Protective Equipment (PPE) is the most critical step in mitigating the risks associated with handling Cyclohexanepropanol, 2,2,6-trimethyl-alpha-propyl-. The following table summarizes the recommended PPE, with detailed explanations below.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemically resistant gloves | Material: Nitrile or other suitable chemically resistant material. Rationale: To prevent skin contact and potential sensitization. Contaminated work clothing should not be allowed out of the workplace.[1][2][10] |
| Eyes | Safety glasses with side shields or goggles | Standard: Conforming to EN 166 (EU) or NIOSH (US).[10] Rationale: To protect against accidental splashes that may cause mild eye irritation. |
| Body | Laboratory coat | Material: Standard laboratory coat. Rationale: To protect skin and personal clothing from accidental spills. |
| Respiratory | Not generally required under normal use with adequate ventilation | Exception: If working in a poorly ventilated area or if mists or vapors are generated, a NIOSH-approved respirator may be necessary.[10] Rationale: Inhalation is not expected to be a primary route of exposure with adverse effects under standard laboratory conditions.[1] |
Below is a workflow diagram to guide the selection of appropriate PPE when handling Cyclohexanepropanol, 2,2,6-trimethyl-alpha-propyl-.
Caption: PPE Selection Workflow for Handling Cyclohexanepropanol, 2,2,6-trimethyl-alpha-propyl-
Step-by-Step Handling Protocol
A systematic approach to handling this chemical will further minimize the risk of exposure.
3.1. Preparation and Engineering Controls:
-
Work Area: Always handle Cyclohexanepropanol, 2,2,6-trimethyl-alpha-propyl- in a well-ventilated area, such as a chemical fume hood, especially when heating or creating aerosols.[17]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible.
-
Review the SDS: Before beginning any new procedure, review the Safety Data Sheet (SDS) for the most current safety information.[1][2][10]
3.2. Handling the Chemical:
-
Don PPE: Put on all required personal protective equipment as outlined in the table and workflow diagram above.
-
Grounding: If transferring large quantities, ensure all equipment is properly grounded to prevent static discharge, as the flash point is high but it is still a combustible liquid.[5][13][18]
-
Hygiene: Practice good industrial hygiene. Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[2][17] Contaminated work clothing should be removed and washed before reuse.[2][10]
3.3. Storage:
-
Container: Keep the container tightly closed when not in use.[15]
-
Location: Store in a cool, dry, and well-ventilated area away from heat and sources of ignition.[4]
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[2][15]
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and appropriate action is critical.
4.1. First Aid Measures:
-
Skin Contact: Immediately take off all contaminated clothing. Wash the affected area thoroughly with plenty of soap and water for several minutes. If skin irritation or a rash occurs, seek medical attention.[1][2][10]
-
Eye Contact: Promptly flush the eyes with plenty of water for at least 15 minutes, lifting the eyelids. Remove contact lenses if present and easy to do. If irritation persists, seek medical attention.[1][5][17]
-
Inhalation: Move the individual to fresh air and keep them at rest in a comfortable breathing position. If breathing is difficult, oxygen may be administered. Seek medical attention if symptoms develop or persist.[1]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.[1][10]
4.2. Accidental Release Measures:
-
Isolate the Area: Evacuate unnecessary personnel and ensure adequate ventilation.
-
Control Ignition Sources: Eliminate all potential ignition sources in the immediate vicinity.[1]
-
Contain the Spill: For large spills, dike the material to prevent it from spreading. For small spills, wipe up with an absorbent material such as cloth, fleece, vermiculite, or dry sand.[1]
-
Collection: Place the absorbed material into a suitable, labeled container for disposal.
-
Decontamination: Clean the spill area thoroughly to remove any residual contamination.[1]
-
Avoid Waterways: Prevent the spilled product from entering drains, sewers, or waterways.[1][2]
Disposal Plan: Responsible Stewardship
Proper disposal of Cyclohexanepropanol, 2,2,6-trimethyl-alpha-propyl- and its containers is an essential component of the chemical's life cycle management.
-
Waste Characterization: Unused or waste material should be handled as chemical waste.
-
Disposal Method: Dispose of the contents and container in accordance with all local, regional, national, and international regulations.[1][2][10] Do not dispose of this material down the drain or into the environment.[2]
-
Container Disposal: Empty containers may retain product residue. Follow all label warnings even after the container is empty.[2] Whenever possible, containers should be triple-rinsed and offered for recycling or reconditioning.
By integrating these safety protocols into your laboratory's standard operating procedures, you can effectively manage the risks associated with Cyclohexanepropanol, 2,2,6-trimethyl-alpha-propyl- and foster a culture of safety and scientific excellence.
References
-
502539 timberol® safety data sheet - SDS US . (2015, November 24). Retrieved from [Link]
-
Safety Data Sheet - O'LAUGHLIN CORPORATION . (2024, November 11). Retrieved from [Link]
-
GHS Safety Data Sheet - Kalochem Chemical . Retrieved from [Link]
-
GHS Safety Data Sheet - US . Retrieved from [Link]
-
507715 LIMBWOOD 109289 H SAFETY DATA SHEET - Perfumer... . Retrieved from [Link]
-
502843 TEAK 109955 SAFETY DATA SHEET - The Perfumers Apprentice . (2015, September 23). Retrieved from [Link]
-
GHS Safety Data Sheet - SDS - Rentokil Initial . (2013, May 10). Retrieved from [Link]
-
timber propanol, 70788-30-6 - Perflavory . Retrieved from [Link]
-
Nimberol | Chemtex USA . Retrieved from [Link]
-
timber propanol - Fragrance University . Retrieved from [Link]
-
SAFETY DATA SHEET . (2019, September 17). Retrieved from [Link]
-
SAFETY DATA SHEET - The Perfumers Apprentice . Retrieved from [Link]
-
Documents - PerfumersWorld . Retrieved from [Link]
-
timber propanol, 70788-30-6 - The Good Scents Company . Retrieved from [Link]
-
Cyclohexanepropanol, 2,2,6-trimethyl-alpha-propyl- | C15H30O | CID 116699 - PubChem . Retrieved from [Link]
-
Timberol - PerfumersWorld . Retrieved from [Link]
-
SAFETY DATA SHEET - The Perfumers Apprentice . (2015, May 8). Retrieved from [Link]
-
Timberol® (CAS N° 70788-30-6) - ScenTree . Retrieved from [Link]
-
RIFM fragrance ingredient safety assessment,1-(2,2,6-trimethylcyclohexyl)-3-hexanol, CAS Registry Number 70788-30-6 . (2021, June 24). Retrieved from [Link]
-
EWG Skin Deep® | What is TRIMETHYL-PROPYLCYCLOHEXANEPROPANOL . Retrieved from [Link]
-
1-(2,2,6-Trimethylcyclohexyl)-3-hexanol - The Fragrance Conservatory . Retrieved from [Link]
-
2,2,3,6-tetramethyl-alpha-propyl cyclohexane propanol, 95851-08-4 - The Good Scents Company . Retrieved from [Link]
Sources
- 1. vigon.com [vigon.com]
- 2. olaughlinco.com [olaughlinco.com]
- 3. timber propanol, 70788-30-6 [perflavory.com]
- 4. Fragrance University [fragranceu.com]
- 5. johndwalsh.com [johndwalsh.com]
- 6. perfumersworld.com [perfumersworld.com]
- 7. 1-(2,2,6-Trimethylcyclohexyl)-3-hexanol | The Fragrance Conservatory [fragranceconservatory.com]
- 9. 1-(2,2,6-Trimethylcyclohexyl)- hexan-3-ol CAS#: 70788-30-6 [m.chemicalbook.com]
- 10. echemi.com [echemi.com]
- 11. chemical.kalochem.shop [chemical.kalochem.shop]
- 12. m.media-amazon.com [m.media-amazon.com]
- 13. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
- 14. sds.rentokil-initial.com [sds.rentokil-initial.com]
- 15. chemtexusa.com [chemtexusa.com]
- 16. Cyclohexanepropanol, 2,2,6-trimethyl-alpha-propyl- | C15H30O | CID 116699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
- 18. ScenTree - Timberol® (CAS N° 70788-30-6) [scentree.co]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
